molecular formula C7H6N2O B1311455 5-Isocyanato-2-methylpyridine CAS No. 732245-99-7

5-Isocyanato-2-methylpyridine

Cat. No.: B1311455
CAS No.: 732245-99-7
M. Wt: 134.14 g/mol
InChI Key: WWBMYUQLNXLJJC-UHFFFAOYSA-N
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Description

5-Isocyanato-2-methylpyridine is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyanato-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBMYUQLNXLJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428540
Record name 5-isocyanato-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732245-99-7
Record name 5-isocyanato-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isocyanato-2-methylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Isocyanato-2-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Isocyanato-2-methylpyridine (CAS Number: 732245-99-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Tailored for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characteristic reactivity, and practical applications of this versatile reagent. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

Introduction and Core Properties

This compound belongs to the class of aromatic isocyanates, compounds characterized by the highly reactive isocyanate functional group (–N=C=O). The presence of the pyridine ring, substituted with a methyl group at the 2-position, imparts unique electronic properties and steric influences that are highly valuable in the design of complex organic molecules. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for modulating the pharmacokinetic properties of a drug candidate, while the isocyanate group serves as a powerful electrophilic handle for the construction of ureas, carbamates, and other derivatives.[][2]

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below. It should be noted that some physical properties, such as boiling point, show variability across different commercial suppliers.

PropertyValueSource(s)
CAS Number 732245-99-7[2]
Molecular Formula C₇H₆N₂O[]
Molecular Weight 134.14 g/mol []
Appearance Off-white to light yellow solid / Yellow liquidCommercial Suppliers
Boiling Point ~204 °C at 760 mmHg (Predicted/Reported)[3]
Density ~1.09 - 1.2 g/cm³ (Predicted/Reported)Commercial Suppliers
Flash Point ~77 °C (Predicted/Reported)[3]
SMILES CC1=NC=C(C=C1)N=C=O[]
InChI Key WWBMYUQLNXLJJC-UHFFFAOYSA-N[]

Synthesis of this compound

The most logical and established synthetic route to this compound involves a two-step sequence starting from a commercially available precursor, 2-methyl-5-ethylpyridine. The sequence consists of an oxidation reaction to form the corresponding carboxylic acid, followed by a Curtius rearrangement of the derived acyl azide.[4]

SynthesisWorkflow Start 2-Methyl-5-ethylpyridine Step1 6-Methylnicotinic Acid Start->Step1 Oxidation (e.g., HNO₃) Step2 6-Methylnicotinoyl Azide (Intermediate) Step1->Step2 Azide Formation (e.g., DPPA) End This compound Step2->End Curtius Rearrangement (Heat, -N₂)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Methylnicotinic Acid

The precursor, 6-methylnicotinic acid, is efficiently prepared via the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine. This transformation is typically achieved using strong oxidizing agents like nitric acid under elevated temperatures and pressures.[5][6] The methyl group at the 2-position is less susceptible to oxidation under these conditions, allowing for selective functionalization.

Step 2: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement is a robust thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7][8] This method is highly effective as it proceeds with retention of configuration and is tolerant of a wide variety of functional groups, making it a cornerstone reaction in modern organic synthesis.[9]

The reaction proceeds via a concerted mechanism where the alkyl/aryl group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, thereby avoiding the formation of a discrete, high-energy nitrene intermediate.[4][7]

CurtiusMechanism cluster_0 Mechanism AcylAzide R-C(=O)-N₃ TransitionState [Transition State] AcylAzide->TransitionState Heat (Δ) Isocyanate R-N=C=O TransitionState->Isocyanate Nitrogen N₂ TransitionState->Nitrogen

Caption: Simplified mechanism of the thermal Curtius rearrangement.

Experimental Protocol: One-Pot Synthesis from 6-Methylnicotinic Acid

This protocol describes a representative one-pot procedure for converting 6-methylnicotinic acid into the target isocyanate using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide intermediate.[9]

Materials:

  • 6-Methylnicotinic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylnicotinic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a suspension (approx. 0.2-0.5 M concentration).

  • Begin stirring and add triethylamine (1.2 eq) to the suspension.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the mixture at room temperature. Causality: DPPA serves as an efficient activating agent, converting the carboxylic acid into a mixed phosphoric anhydride in situ. This intermediate is then readily converted to the acyl azide upon reaction with the azide ion generated from DPPA.[9]

  • After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the 6-methylnicotinoyl azide intermediate.

  • Slowly heat the reaction mixture to reflux (approx. 110 °C). Causality: Thermal energy induces the rearrangement of the acyl azide to the isocyanate, accompanied by the evolution of nitrogen gas. The reaction must be vented properly to avoid pressure buildup.[10]

  • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the characteristic acyl azide peak (around 2140 cm⁻¹) and the appearance of the strong isocyanate peak (around 2250-2280 cm⁻¹).[5] The rearrangement is typically complete within 2-4 hours.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature. The resulting solution of this compound in toluene can often be used directly in subsequent reactions or purified.

  • Purification (Optional): The solvent can be removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation, though care must be taken due to its reactivity.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group.

  • Predicted ν(NCO): ~2250 - 2280 cm⁻¹ (strong, sharp)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable tool for structural verification. Chemical shifts are estimated based on the analysis of similar pyridine derivatives.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Assignment
Pyridine-H (C4-H) ~7.5 - 7.7 dd Aromatic CH
Pyridine-H (C6-H) ~8.3 - 8.5 d Aromatic CH
Pyridine-H (C3-H) ~7.1 - 7.3 d Aromatic CH

| Methyl-H (CH₃) | ~2.5 - 2.6 | s | CH₃ |

¹³C NMR δ (ppm)Assignment
Isocyanate (NCO)~123 - 126N=C=O
Pyridine C (C2)~158 - 160C-CH₃
Pyridine C (C6)~148 - 150Aromatic CH
Pyridine C (C4)~135 - 137Aromatic CH
Pyridine C (C3)~120 - 122Aromatic CH
Pyridine C (C5)~128 - 130C-NCO
Methyl C (CH₃)~23 - 25CH₃
Mass Spectrometry (MS)
  • Predicted [M+H]⁺: m/z 135.0553

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This allows for facile nucleophilic addition reactions with a wide range of heteroatomic nucleophiles, most notably primary and secondary amines, to form substituted ureas.[11]

The urea functional group is a privileged scaffold in medicinal chemistry. It is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as kinases, proteases, and GPCRs.[11][12] The incorporation of a 6-methylpyridine moiety via this reagent can enhance solubility, modulate pKa, and provide a vector for further functionalization.

UreaFormation Isocyanate 5-Isocyanato- 2-methylpyridine Product 1-(6-Methylpyridin-3-yl)- 3-substituted Urea Isocyanate->Product Amine Primary/Secondary Amine (R-NH₂) Amine->Product Nucleophilic Addition

Caption: General reaction scheme for urea synthesis.

Illustrative Protocol: Synthesis of a 1-(6-Methylpyridin-3-yl)-3-alkylurea

This protocol provides a general, self-validating method for the synthesis of a urea derivative, a key transformation in leveraging this compound for library synthesis or lead optimization in drug discovery.

Materials:

  • Solution of this compound in anhydrous toluene (from synthesis) or neat isocyanate

  • A primary or secondary amine (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM).

  • To this stirred solution, add the solution of this compound (1.0 eq) dropwise at room temperature. Trustworthiness: This reaction is typically exothermic. Slow addition allows for better temperature control. The reaction is often quantitative and clean, requiring no external base or catalyst.[13]

  • Stir the reaction mixture at room temperature. The reaction is usually rapid, often completing within 1-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting amine or by FT-IR for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Upon completion, the urea product often precipitates from the reaction mixture if its solubility is low in the chosen solvent. If so, it can be isolated by filtration, washed with cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urea derivative.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is classified as causing severe skin burns and eye damage. It is harmful if swallowed or inhaled.[14] Isocyanates are known respiratory sensitizers.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Avoid breathing dust, fumes, or vapors.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is sensitive to moisture, which will lead to the formation of an insoluble and unreactive diaryl urea. Store away from incompatible materials such as water, alcohols, amines, and strong acids or bases.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Unreacted isocyanate can be quenched by slow addition to a solution of a high-boiling alcohol (like isopropanol) or an amine solution.

References

  • Baumann, M., Baxendale, I.R., Ley, S.V., Nikbin, N., Smith, C.D. (2008). A modular flow reactor for performing Curtius rearrangements as a continuous flow process. Org. Biomol. Chem., 6, 1577-1586.
  • Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., Batey, R.A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. J. Org. Chem., 87(17), 11329-11349.
  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Ghosh, A.K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. J Med Chem., 58(15), 5833-5864.
  • Ghosh, A.K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem., 63(6), 2751-2788.
  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Ley, S.V. Research Group. (n.d.). Curtius Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Strzelczyk, A., Pieczonka, A., Rachwal, M., Slesniak, S., & Staczek, P. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(1), 45.
  • Łażewska, D., et al. (2020). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules, 25(18), 4234.
  • Google Patents. (n.d.). JP2002003476A - Method of manufacturing 6-methyl nicotinic acid.
  • Kaczor, A. A., et al. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 21(12), 1633.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788.
  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

physicochemical properties of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Isocyanato-2-methylpyridine

Foreword: A Molecule of Reactive Potential

In the landscape of modern drug discovery and fine chemical synthesis, reactive intermediates are the linchpins of innovation. This compound (CAS No. 732245-99-7) emerges as a molecule of significant interest. Its architecture, featuring a pyridine core functionalized with a highly electrophilic isocyanate group, positions it as a versatile building block for creating complex molecular entities. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the isocyanate group provides a reactive handle for forming ureas, carbamates, and other functionalities central to constructing bioactive molecules.[1][2][3]

A thorough understanding of the physicochemical properties of this intermediate is not merely academic; it is a prerequisite for its safe, effective, and reproducible application in research and development. This guide provides an in-depth exploration of these properties, moving beyond a simple recitation of data to explain the causality behind experimental methodologies and the implications for practical use.

Core Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 732245-99-7[4][5][6]
Molecular Formula C₇H₆N₂O[4][][8]
Molecular Weight 134.14 g/mol [4][][8]
IUPAC Name This compound[]
Synonyms Pyridine, 5-isocyanato-2-methyl-[4][9]
InChI Key WWBMYUQLNXLJJC-UHFFFAOYSA-N[4][]
SMILES CC1=NC=C(C=C1)N=C=O[6][]

Summary of Physicochemical Properties

The physicochemical data for this compound presents some variability across suppliers, which likely reflects differences in measurement conditions (experimental vs. predicted) and sample purity. The following table consolidates the available data.

PropertyValueSource(s)
Appearance Off-white to light yellow Solid; Yellow liquid[9][10]
Boiling Point 203.9 °C @ 760 mmHg 314.6 ± 30.0 °C @ 760 mmHg[5][9] [4]
Density 1.09 - 1.2 g/cm³[4][5][11]
Flash Point 77.1 °C 144.1 ± 24.6 °C[5] [4]
Refractive Index 1.588[4]
pKa (Predicted) 4.47 ± 0.10[9]
Storage Temperature -20°C[9]

A Note on Discrepancies: The significant variations in reported boiling points and flash points underscore the importance of consulting the specific safety data sheet (SDS) provided by the supplier. Predicted values may differ substantially from experimentally determined ones. The dual "solid" and "liquid" descriptions of its appearance may be due to its purity, as impurities can depress the melting point, or it may exist as a low-melting solid.

Solubility Profile: A Predictive and Experimental Approach

3.1. Theoretical Solubility Assessment

The molecule's structure contains both polar and non-polar features. The pyridine nitrogen and the highly polar isocyanate group can engage in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar organic solvents. Conversely, the aromatic ring and methyl group contribute some lipophilic character. Therefore, this compound is expected to be soluble in a range of polar aprotic solvents like dichloromethane, acetonitrile, and ethyl acetate. Its reactivity with protic solvents (see Section 4) precludes their use for simple dissolution unless a reaction is intended.

3.2. Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is designed to quantitatively determine the solubility of this compound in a chosen non-reactive solvent. The gravimetric method is a reliable, self-validating system based on mass determination.

Causality Behind the Method: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. By carefully isolating and weighing the solute from a known volume of the saturated solution, we can calculate the solubility.

Materials:

  • This compound

  • Selected anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane, toluene)

  • Analytical balance (±0.1 mg precision)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Glass vials with screw caps

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed glass vial. The term "excess" is critical; undissolved solid must be visible to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Settling: After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours. This step allows the excess solid to settle, preventing clogging of the filter in the next step.

  • Sample Extraction: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. Filtering removes any suspended microcrystals, ensuring only dissolved solute is measured.

  • Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven at a low temperature to slowly evaporate the solvent to dryness. This must be done under a dry atmosphere to prevent reaction of the isocyanate with moisture.

  • Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference between this final mass and the initial vial mass is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant extracted.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add excess solute to known volume of solvent B 2. Seal vial and place in shaker at constant T A->B C 3. Agitate for 24-48h to reach equilibrium B->C D 4. Let stand for 4h to settle excess solid C->D E 5. Withdraw known volume of supernatant D->E Transfer F 6. Filter (0.45 µm) into pre-weighed vial E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh vial with dry solute G->H I 9. Calculate Solubility (mg/mL) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Stability and Reactivity: The Isocyanate Core

The utility of this compound is defined by its reactivity. While it is stable under recommended storage conditions, its isocyanate group is highly susceptible to nucleophilic attack.

  • Chemical Stability: The compound is chemically stable when stored under anhydrous conditions at low temperatures (e.g., -20°C) and away from light.[9][12]

  • Reactivity with Nucleophiles: The primary mode of reactivity involves the addition of nucleophiles across the N=C bond of the isocyanate. This is the basis for its synthetic utility.

    • Water/Moisture: Reacts readily with water to first form an unstable carbamic acid, which then decomposes to 6-methylpyridin-3-amine and carbon dioxide. This reaction is often vigorous and is the primary reason the compound must be handled under anhydrous conditions.

    • Alcohols: Reacts with alcohols to form stable carbamate linkages.

    • Amines: Reacts with primary and secondary amines to form urea derivatives.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, and metals.[12][13]

  • Hazardous Reactions: Vapors can form explosive mixtures with air upon intense heating.[12] The potential for hazardous polymerization exists, although specific conditions are not well-documented. Always handle with care and avoid exposure to high temperatures.

Spectroscopic Characterization Protocols

Structural verification and purity assessment are non-negotiable in research. The following are standard protocols for acquiring key spectroscopic data for this compound.

5.1. Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation. For this molecule, the key feature is the strong, sharp absorption of the isocyanate group.

Expected Absorptions:

  • -N=C=O stretch: A very strong, sharp, and unmistakable peak around 2250-2280 cm⁻¹ .

  • C-H stretches (aromatic & methyl): Peaks around 2900-3100 cm⁻¹ .

  • C=N and C=C stretches (pyridine ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

Sample Preparation & Acquisition (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Homogeneity is key.

  • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Record a background spectrum of the empty sample holder.

  • Place the KBr pellet in the holder and acquire the sample spectrum.[14]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] The solvent must be anhydrous to prevent degradation of the sample.

Expected ¹H NMR Signals (in CDCl₃):

  • -CH₃: A singlet around δ 2.5-2.7 ppm .

  • Pyridine H-3, H-4, H-6: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm ). The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic effects of the isocyanate and methyl groups.

Expected ¹³C NMR Signals (in CDCl₃):

  • -CH₃: An aliphatic signal around δ 20-25 ppm .

  • -N=C=O: The isocyanate carbon should appear around δ 120-130 ppm .

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm ).

Acquisition Parameters:

  • ¹H NMR: Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay (2-5 seconds) and a greater number of scans for adequate signal-to-noise.[14]

G cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Sample of This compound IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Prep Dissolve in Anhydrous CDCl₃ Sample->NMR_Prep MS_Prep Prepare dilute solution in volatile solvent Sample->MS_Prep IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Analysis Analyze for -N=C=O stretch (~2270 cm⁻¹) IR_Acq->IR_Analysis NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Analysis Analyze shifts and coupling for structural confirmation NMR_Acq->NMR_Analysis MS_Acq Acquire Mass Spectrum (EI/ESI) MS_Prep->MS_Acq MS_Analysis Confirm Molecular Ion Peak (m/z = 134.05) MS_Acq->MS_Analysis

Caption: General Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory.

6.1. Hazard Identification

  • GHS Classification: H314 - Causes severe skin burns and eye damage.[4][11] This classification indicates the compound is highly corrosive.

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...).[4][11]

6.2. Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[11]

    • Eye Protection: Use tightly fitting safety goggles and a face shield.[11]

    • Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[11]

6.3. Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, well-ventilated, and locked-up area.[4][11] The recommended storage temperature is -20°C to preserve stability.[9] Store away from incompatible materials.[11]

  • Disposal: Dispose of contents and container to an approved chemical destruction plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Conclusion

This compound is a valuable reactive intermediate with a well-defined but hazardous profile. Its utility in synthesis is directly tied to the electrophilicity of the isocyanate group, a feature that also dictates its primary risks. By understanding its fundamental physicochemical properties—from solubility and stability to its spectroscopic signature—and adhering strictly to the safety and handling protocols outlined herein, researchers can confidently and safely leverage this potent molecule to advance their work in drug discovery and chemical innovation.

References

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • Chemdad. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • Fijałek, Z., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4936. Retrieved from [Link]

  • The mVOC Database. (n.d.). 2-methylpyridine. Retrieved from [Link]

  • Moseley, J. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15794–15807. Retrieved from [Link]

  • Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6245. Retrieved from [Link]

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A Technical Guide to 5-Isocyanato-2-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific functional groups is paramount to modulating the pharmacological activity, selectivity, and pharmacokinetic properties of bioactive molecules. Among the vast arsenal of chemical tools available, heterocyclic isocyanates stand out as exceptionally versatile building blocks. 5-Isocyanato-2-methylpyridine is one such reagent, valued for its pyridine core—a privileged structure in numerous pharmaceuticals—and its highly reactive isocyanate moiety. This guide provides an in-depth examination of this compound, detailing its fundamental properties, synthesis, chemical reactivity, and its strategic application as a scaffold in the design and development of novel therapeutic agents. For researchers and drug development professionals, understanding the causality behind this reagent's utility is key to unlocking its full potential in creating next-generation therapeutics.

Core Physicochemical Properties

The foundational characteristics of a reagent dictate its handling, reactivity, and integration into synthetic workflows. The properties of this compound are summarized below, providing essential data for laboratory use.

PropertyValueReference(s)
CAS Number 732245-99-7[1][2]
Molecular Formula C₇H₆N₂O[1][2][3]
Molecular Weight 134.14 g/mol [1][2][3]
IUPAC Name This compound[1]
Synonyms Pyridine, 5-isocyanato-2-methyl-[1][]
Appearance Off-white to light yellow solid / Yellow liquid[]
Density ~1.09 g/cm³[3]
Boiling Point ~203.9 °C at 760 mmHg[3]
Flash Point ~77.1 °C[3]

Synthesis and Mechanism: The Curtius Rearrangement

The synthesis of this compound is most effectively achieved via the Curtius rearrangement , a robust and widely utilized named reaction in organic chemistry.[3][5][6] This thermal decomposition of an acyl azide into an isocyanate is prized for its efficiency and tolerance of a wide array of functional groups.[6] The logical precursor for this synthesis is 6-Methylnicotinic acid, which itself is typically produced via the oxidation of 5-ethyl-2-methylpyridine with nitric acid.[7][8][9]

The overall synthetic pathway involves two primary stages:

  • Formation of the Acyl Azide: 6-Methylnicotinic acid is first converted into its corresponding acyl azide, 6-methylnicotinoyl azide. A common and effective method for this transformation is the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine (Et₃N).[2]

  • Thermal Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene). This induces a concerted rearrangement where a molecule of nitrogen gas (N₂) is liberated, and the pyridyl group migrates to the nitrogen atom, directly forming the this compound product.[3] This concerted mechanism avoids the formation of a discrete, high-energy nitrene intermediate and ensures the retention of stereochemistry if a chiral center were adjacent to the carbonyl.[3][6]

G Start 6-Methylnicotinic Acid Reagents1 + Diphenylphosphoryl Azide (DPPA) + Triethylamine (Et₃N) Start->Reagents1 Intermediate 6-Methylnicotinoyl Azide (Acyl Azide Intermediate) Reagents1->Intermediate Azide Formation Heat Heat (Δ) - N₂ (gas) Intermediate->Heat Product This compound Heat->Product Curtius Rearrangement G Isocyanate This compound (R-N=C=O) Amine Primary/Secondary Amine (R'-NH₂) Isocyanate->Amine Alcohol Alcohol/Phenol (R'-OH) Isocyanate->Alcohol Urea Substituted Urea Derivative Amine->Urea Forms Urea Linkage Carbamate Carbamate Derivative Alcohol->Carbamate Forms Carbamate Linkage

Caption: Core reactivity of the isocyanate group with nucleophiles.

By employing this reagent, medicinal chemists can efficiently couple the 2-methyl-5-pyridyl moiety to a wide variety of molecular fragments (R' groups) containing amine or alcohol functionalities. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) for a given biological target. The pyridine ring itself can participate in crucial interactions within a protein's binding site, including hydrogen bonding (via the ring nitrogen) and π-stacking, while the newly formed urea or carbamate linkage provides additional points for hydrogen bonding, enhancing binding affinity and specificity.

Experimental Protocols: A Focus on Safety and Handling

Trustworthiness through Self-Validation: The protocols described herein are designed as self-validating systems. Adherence to these procedures is critical due to the hazardous nature of the reagents and intermediates involved. Isocyanates are potent sensitizers, and azides carry a risk of explosion if handled improperly.

Protocol 1: General Procedure for the Synthesis of a Urea Derivative
  • Objective: To illustrate the standard procedure for reacting this compound with a primary amine.

  • Safety Mandate: This reaction must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Step-by-Step Methodology:

  • Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: To the stirred amine solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically rapid. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (usually 1-3 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude urea derivative using flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Mandatory Safety and Handling Workflow
  • Objective: To provide a clear, logical workflow for the safe handling and storage of this compound.

  • Causality: Each step is designed to mitigate a specific risk associated with this class of compound, primarily exposure and reactivity with atmospheric moisture.

G Start Acquire Reagent Storage Store in a tightly sealed container under inert atmosphere (N₂ or Ar). Store in a cool, dry, well-ventilated area. Start->Storage PPE Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Storage->PPE FumeHood Work exclusively inside a certified chemical fume hood. PPE->FumeHood Handling Dispense reagent using dry syringes/needles. Avoid contact with moisture, acids, and bases. FumeHood->Handling Reaction Perform reaction under inert atmosphere. Handling->Reaction Quench Quench excess reagent carefully with a nucleophilic scavenger (e.g., isopropanol). Reaction->Quench Waste Dispose of waste in a dedicated, labeled hazardous waste container. Quench->Waste End Procedure Complete Waste->End

Caption: Mandatory workflow for safe handling of this compound.

Conclusion

This compound represents a powerful and versatile tool for researchers in drug discovery. Its value stems from the predictable and efficient reactivity of the isocyanate group, which enables the reliable formation of stable urea and carbamate linkages—both critical pharmacophores. By combining this reactive handle with a privileged pyridine scaffold, chemists are equipped to rapidly synthesize diverse molecular libraries, accelerating the hit-to-lead optimization process. A thorough understanding of its synthesis via the Curtius rearrangement and strict adherence to safety protocols are essential for leveraging this reagent's full potential in the rational design of novel, high-impact therapeutics.

References

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Kaur, R., et al. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6659. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002003476A - Method of manufacturing 6-methyl nicotinic acid.
  • de la Torre, M. C., & Gotor, V. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3183. Retrieved from [Link]

  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine?. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 225. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Isocyanato-2-methylpyridine

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive isocyanate group on a pyridine scaffold, makes it an indispensable reagent for introducing the 2-methylpyridyl urea moiety found in numerous clinically significant compounds. This functional group is particularly prominent in the structure of several multi-kinase inhibitors used in oncology, such as Sorafenib and Regorafenib, where it plays a critical role in binding to the enzyme's active site.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative advantages, and practical considerations of each method, empowering scientists to make informed decisions in their synthetic campaigns.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around two classical name reactions adapted for this specific heterocyclic system: the Curtius Rearrangement and the phosgenation of the corresponding amine. Each pathway offers distinct advantages and challenges related to starting material availability, reaction conditions, safety, and scalability.

Synthetic Route Starting Material Key Reagents Key Advantages Key Disadvantages
Curtius Rearrangement 6-Methylpyridine-3-carboxylic acidDiphenylphosphoryl azide (DPPA), TriethylaminePhosgene-free, milder conditions, avoids isolation of explosive intermediates.[1][2]Requires a carboxylic acid precursor; DPPA can be costly.
Phosgenation 5-Amino-2-methylpyridinePhosgene, Diphosgene, or Triphosgene (BTC)High-yielding, direct conversion from the amine.Involves highly toxic and corrosive phosgene or its surrogates[3][4]; requires stringent safety protocols.

Route 1: The Curtius Rearrangement Pathway

The Curtius rearrangement is an elegant and powerful method for converting a carboxylic acid into an isocyanate with one less carbon atom.[5][6] The reaction proceeds through an acyl azide intermediate, which undergoes thermal decomposition and rearrangement to yield the desired isocyanate.[1][7] This route is often favored in laboratory and discovery settings due to its operational simplicity and avoidance of highly toxic phosgene.

Mechanistic Insight

The modern application of the Curtius rearrangement frequently employs diphenylphosphoryl azide (DPPA) in a one-pot procedure.[1][8] This approach offers a significant safety advantage by avoiding the isolation of potentially explosive acyl azide intermediates.[1] The mechanism unfolds as follows:

  • Activation: The starting carboxylic acid (6-methylpyridine-3-carboxylic acid) is activated by DPPA in the presence of a base, typically triethylamine. This forms a mixed anhydride intermediate.

  • Azide Formation: The azide moiety of DPPA attacks the activated carbonyl, forming the key acyl azide intermediate and releasing diphenyl phosphate.

  • Rearrangement: Upon gentle heating, the acyl azide undergoes a concerted rearrangement. Molecular nitrogen (N₂) is eliminated, and the pyridyl group migrates to the nitrogen atom, forming this compound.[5] This rearrangement occurs with complete retention of the migrating group's configuration.[5][6][9]

Curtius_Mechanism Diagram 1: One-Pot Curtius Rearrangement using DPPA Start 6-Methylpyridine-3- carboxylic acid MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride Activation AcylAzide Acyl Azide Intermediate MixedAnhydride->AcylAzide Azide Formation Isocyanate 5-Isocyanato-2- methylpyridine AcylAzide->Isocyanate Rearrangement DPPA DPPA, Et3N DPPA->MixedAnhydride Heat Heat (-N₂) Heat->Isocyanate

Caption: One-Pot Curtius Rearrangement using DPPA.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

Materials:

  • 6-Methylpyridine-3-carboxylic acid[10]

  • Diphenylphosphoryl azide (DPPA)[10]

  • Triethylamine (Et₃N)[10]

  • Anhydrous Toluene[10]

  • Anhydrous Dichloromethane (DCM) for extraction[10]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylpyridine-3-carboxylic acid (1.0 eq).

  • Solvent & Base: Add anhydrous toluene to the flask, followed by the dropwise addition of triethylamine (1.1 eq) at room temperature. Stir the mixture until a clear solution or fine slurry is formed.

  • DPPA Addition: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the reaction mixture. Caution: Azides are potentially explosive. Handle with appropriate personal protective equipment (PPE) and behind a blast shield.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid and appearance of the strong isocyanate stretch at ~2250-2270 cm⁻¹). Vigorous evolution of nitrogen gas will be observed initially.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can often be used directly or purified further by vacuum distillation or column chromatography if necessary.

Route 2: Phosgenation of 5-Amino-2-methylpyridine

The reaction of a primary amine with phosgene or a phosgene equivalent is the most direct and industrially common method for synthesizing isocyanates. This route is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

Reagent Selection: Phosgene vs. Its Surrogates
  • Phosgene (COCl₂): A highly toxic gas.[4] Its use is typically restricted to industrial settings or specialized academic labs with dedicated gas handling systems and scrubbers.[3][11]

  • Triphosgene (Bis(trichloromethyl) carbonate, BTC): A stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas.[12] Upon heating or catalysis, it decomposes to generate three equivalents of phosgene in situ.[13][14] This is the preferred reagent for laboratory-scale synthesis.[12]

Mechanistic Considerations

The phosgenation reaction proceeds through a multi-step mechanism:

  • Carbamoyl Chloride Formation: The amine (5-amino-2-methylpyridine) acts as a nucleophile, attacking a molecule of phosgene to form an N-pyridylcarbamoyl chloride intermediate, eliminating a molecule of HCl. A non-nucleophilic base (e.g., triethylamine or pyridine) is required to scavenge the generated HCl.

  • Elimination to Isocyanate: The carbamoyl chloride intermediate is unstable. A second equivalent of base facilitates the elimination of another molecule of HCl, leading to the formation of the final isocyanate product.

Phosgenation_Workflow Diagram 2: Phosgenation Laboratory Workflow Start Dissolve 5-Amino-2- methylpyridine & Base in Anhydrous Solvent Cooling Cool Reaction Mixture to 0°C Start->Cooling Addition Add Triphosgene Solution Dropwise to Amine Mixture Cooling->Addition Triphosgene Prepare Solution of Triphosgene in Anhydrous Solvent Triphosgene->Addition Reaction Stir at 0°C, then Warm to Room Temp. (Monitor by TLC/IR) Addition->Reaction Quench Filter Precipitated Amine Hydrochloride Reaction->Quench Extract Concentrate Filtrate Under Vacuum Quench->Extract Purify Purify by Vacuum Distillation or Chromatography Extract->Purify

Caption: Phosgenation Laboratory Workflow.

Detailed Experimental Protocol (Using Triphosgene)

This protocol involves highly hazardous materials and must be performed in a well-ventilated chemical fume hood with appropriate PPE.

Materials:

  • 5-Amino-2-methylpyridine

  • Triphosgene (BTC)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-2-methylpyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 eq, as it provides 3 eq of phosgene) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes. Maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Purification: Carefully concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Safety and Handling

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[15] All handling must be done in a fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[15]

Phosgene/Triphosgene: Phosgene is extremely toxic and can cause severe, delayed-onset pulmonary edema.[4] Triphosgene, while a solid, decomposes to release phosgene, especially in the presence of moisture or nucleophiles.[12] All work must be conducted in a high-performance chemical fume hood.[3][11] Ensure an appropriate scrubber (e.g., a sodium hydroxide solution) is in place for the off-gas.[3] Contaminated glassware should be decontaminated with an ammonia or sodium carbonate solution.[15]

Azides (DPPA): While DPPA is relatively stable, all azide compounds should be treated as potentially explosive and handled with care, avoiding heat, shock, and friction.[1]

Conclusion

Both the Curtius rearrangement and phosgenation are viable and effective routes for the synthesis of this compound. The choice between them is a strategic decision based on available resources, scale, and safety infrastructure. The Curtius rearrangement, particularly the one-pot DPPA method, offers a safer and more convenient option for laboratory-scale synthesis. For larger-scale and industrial production, the high efficiency of the phosgenation route is often preferred, provided that the necessary stringent safety measures and specialized equipment are in place. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable chemists to successfully and safely incorporate this critical building block into their drug discovery and development programs.

References

  • Scialpi, R., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. Available at: [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]

  • Princeton University Environmental Health & Safety. Phosgene Standard Operating Procedure. Available at: [Link]

  • Kaur, N., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • University of New Mexico. Phosgene Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Phosgene | Medical Management Guidelines. Centers for Disease Control and Prevention. Available at: [Link]

  • Gutmann, B., et al. (2015). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic & Biomolecular Chemistry. Available at: [Link]

  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Eckert, H., & Forster, B. (1987). Phosgenation reactions. ResearchGate. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Phosgene. Available at: [Link]

  • StudySmarter. Curtius Rearrangement. Available at: [Link]

  • Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (1984). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (1993). Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene. Available at: [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • ResearchGate. (2011). Phosgenation Reactions with Phosgene from Triphosgene. Available at: [Link]

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reactivity of the isocyanate group in 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 5-Isocyanato-2-methylpyridine

Executive Summary

This compound is a heterocyclic building block of increasing importance in medicinal chemistry and materials science. Its utility stems from the dual functionality of the electron-rich 2-methylpyridine scaffold and the highly electrophilic isocyanate group. This guide provides a comprehensive analysis of the isocyanate group's reactivity as modulated by the unique electronic properties of the pyridine ring. We will explore its synthesis, handling, core reactivity principles, reactions with various nucleophiles, and applications in drug development. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their synthetic programs.

Introduction: The Structural and Synthetic Value of this compound

The isocyanate functional group (–N=C=O) is a cornerstone of synthetic chemistry, renowned for its ability to form stable covalent bonds with a wide array of nucleophiles. When appended to a heterocyclic scaffold like 2-methylpyridine, it creates a reagent with significant potential for introducing this specific heteroaromatic motif into larger molecular architectures. The resulting urea and carbamate linkages are prevalent in pharmaceuticals due to their hydrogen bonding capabilities and metabolic stability.

This compound, specifically, offers a unique electronic profile. The interplay between the electron-donating methyl group and the electron-withdrawing pyridine nitrogen atom fine-tunes the electrophilicity of the isocyanate carbon, differentiating its reactivity from simple aryl or alkyl isocyanates. Understanding this nuanced reactivity is paramount to its effective utilization in multi-step synthesis.

Physicochemical Properties, Safety, and Handling

Isocyanates are highly reactive and require stringent handling protocols to ensure personnel safety and reagent integrity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 732245-99-7
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Typically a yellow liquid or low-melting solid
Boiling Point ~203.9 °C at 760 mmHg
Critical Safety and Handling Protocols

Isocyanates are potent respiratory and skin sensitizers.[1] All manipulations must be conducted in a certified chemical fume hood with appropriate engineering controls, such as local exhaust ventilation.

  • Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles, a full-face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate films; thin latex or nitrile gloves are unsuitable).[2]

  • Respiratory Protection: For operations with a risk of aerosolization or vapor generation, a supplied-air respirator is recommended. Standard activated carbon cartridges are not effective against isocyanate vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Isocyanates react with water to produce carbon dioxide gas, which can lead to dangerous pressure buildup in sealed containers.

  • Spill Management: Spills should be treated immediately with an isocyanate-neutralizing agent (e.g., a solution of water, ammonia, and detergent) and absorbed with an inert material like sand or sawdust.

Synthesis of this compound

The most reliable and versatile method for preparing aryl isocyanates from their corresponding carboxylic acids is the Curtius rearrangement .[3][4] This reaction proceeds through an acyl azide intermediate and is known for its high functional group tolerance and retention of stereochemistry at the migrating group.[5] The precursor, 6-methylnicotinic acid, is commercially available.

G cluster_start Starting Material cluster_activation Activation & Azide Formation cluster_rearrangement Rearrangement 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Acyl_Chloride 6-Methylnicotinoyl Chloride 6-Methylnicotinic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide 6-Methyl-3-pyridinecarbonyl Azide Acyl_Chloride->Acyl_Azide NaN₃ or TMSN₃ Isocyanate This compound Acyl_Azide->Isocyanate Heat (Δ) - N₂ gas

Caption: Synthetic workflow via the Curtius Rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative procedure based on established methodologies for the Curtius rearrangement.[6]

  • Acid Chloride Formation: To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous, inert solvent (e.g., toluene) with a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 6-methylnicotinoyl chloride.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.

  • Rearrangement and Isolation: Carefully extract the acyl azide into an inert, high-boiling solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the solution to 80-110 °C. The rearrangement is accompanied by the evolution of nitrogen gas.[7] The reaction can be monitored by the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) via in-situ IR spectroscopy. Once the reaction is complete, the solvent can be removed under reduced pressure to yield the target isocyanate, which should be purified by vacuum distillation.

Core Reactivity: The Electronic Influence of the 2-Methylpyridine Ring

The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. This electrophilicity is modulated by the electronic push-and-pull of the substituents on the aromatic ring. In this compound, two competing effects are at play.

  • Inductive Effects: The methyl group at the 2-position is weakly electron-donating (+I effect), which slightly decreases the reactivity of the isocyanate by pushing electron density toward the ring. The pyridine nitrogen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which increases reactivity.

  • Resonance Effects: The pyridine nitrogen can also withdraw electron density via resonance (-M effect). However, with the isocyanate at the 5-position (meta to the nitrogen), this resonance withdrawal does not directly delocalize onto the isocyanate group, making its impact less pronounced than if it were at the 2- or 4-position.

Overall, the strong -I effect of the pyridine nitrogen is the dominant factor, making the isocyanate group in This compound more electrophilic and thus more reactive than in non-activated aryl isocyanates like phenyl isocyanate .

Caption: Electronic effects governing isocyanate reactivity.

Reactions with Common Nucleophiles

The fundamental reaction of an isocyanate is the nucleophilic attack at the carbonyl carbon. The resulting intermediate is a tetrahedral species that rapidly collapses to form a stable, substituted product.

G Reactants R-N=C=O + H-Nu TS [Transition State] Reactants->TS Nucleophilic Attack Product R-NH-C(=O)-Nu TS->Product Proton Transfer

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reaction with Amines: Urea Formation

The reaction with primary or secondary amines is typically very rapid and exothermic, usually proceeding without a catalyst to form a stable urea linkage. This is one of the most common applications of isocyanates in drug discovery.

  • Protocol: General Procedure for Urea Synthesis

    • Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).

    • At room temperature or 0 °C, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

    • Stir the reaction for 1-16 hours. Monitor for completion by TLC or LC-MS.

    • Upon completion, the urea product often precipitates from the solution. If not, concentrate the solvent under reduced pressure and purify the residue by crystallization or column chromatography.

Reaction with Alcohols: Carbamate (Urethane) Formation

The reaction with alcohols to form carbamates (urethanes) is generally slower than the reaction with amines.[8] Primary alcohols are more reactive than secondary alcohols, and tertiary alcohols react very slowly.[9] These reactions are often catalyzed by either bases (e.g., tertiary amines like DABCO) or organometallic compounds (e.g., dibutyltin dilaurate, DBTDL).[10]

  • Protocol: Catalytic Formation of Carbamates

    • Dissolve the alcohol (1.0 eq) and a catalyst (0.01-0.1 eq, e.g., DBTDL) in an anhydrous aprotic solvent (e.g., toluene or THF).

    • Add a solution of this compound (1.0 eq) dropwise.

    • Heat the reaction mixture if necessary (e.g., 40-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, quench the reaction with a small amount of methanol to consume any remaining isocyanate.

    • Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

Reaction with Water: Hydrolysis and a Key Side Reaction

Water is a common contaminant that leads to the most prevalent side product in isocyanate chemistry. The initial reaction forms an unstable carbamic acid, which rapidly decarboxylates to yield 5-amino-2-methylpyridine and CO₂ gas.[11][12] This newly formed primary amine is highly nucleophilic and can immediately react with another molecule of the starting isocyanate to produce a symmetrical N,N'-bis(6-methylpyridin-3-yl)urea impurity.

This pathway underscores the critical need for anhydrous conditions during reactions and storage.

G Water H₂O (contaminant) Carbamic_Acid Carbamic Acid (Unstable) Amine 5-Amino- 2-methylpyridine Carbamic_Acid->Amine Decarboxylation CO2 CO₂ (gas) Carbamic_Acid->CO2 Symmetrical_Urea Symmetrical Urea (Byproduct) Amine->Symmetrical_Urea  + Isocyanate2 5-Isocyanato- 2-methylpyridine

Caption: Pathway for hydrolysis and symmetrical urea byproduct formation.

Analytical Characterization

Confirming the identity and purity of this compound and monitoring its reactions can be achieved with standard spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

TechniqueSignature FeatureWavenumber / Chemical Shift
FTIR Strong, sharp N=C=O asymmetric stretch~2250-2285 cm⁻¹
¹H NMR Pyridine Protonsδ ~7.5-8.5 ppm
Methyl Protonsδ ~2.5 ppm
¹³C NMR Isocyanate Carbon (N=C=O)δ ~120-130 ppm
Pyridine Carbonsδ ~120-150 ppm
Methyl Carbonδ ~24 ppm

The disappearance of the strong FTIR absorbance at ~2270 cm⁻¹ is the most convenient method for real-time reaction monitoring.

Conclusion

This compound is a valuable and highly reactive heterocyclic building block. Its reactivity is governed by the powerful electron-withdrawing inductive effect of the pyridine nitrogen, making it more electrophilic than standard aryl isocyanates. This heightened reactivity ensures efficient formation of ureas and carbamates under mild conditions. However, this also necessitates rigorous adherence to anhydrous protocols and safety precautions to prevent unwanted hydrolysis and ensure safe handling. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this versatile reagent in the pursuit of novel therapeutics and advanced materials.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. Retrieved from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved from [Link]

  • Reaction of isocyanates with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (n.d.). PubMed. Retrieved from [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Zobova, N. N., et al. (1984). Reaction of acyl isocyanates with pyridine derivatives. Semantic Scholar. Retrieved from [Link]

  • Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). ACS Publications. Retrieved from [Link]

  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclizative dearomative rearrangement of pyridines with isocyanates. (n.d.). RSC Publishing. Retrieved from [Link]

  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). Scilit. Retrieved from [Link]

  • IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. (2015). ResearchGate. Retrieved from [Link]

  • Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. (2009). Google Patents.
  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. (2007). ResearchGate. Retrieved from [Link]

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]

  • Reaction of acyl isocyanates with pyridine. (n.d.). CORE. Retrieved from [Link]

  • Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. Retrieved from [Link]

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved from [Link]

  • FTIR spectra of the isocyanate prepolymer and the resulting samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical reactivity of the protected isocyanate (PI) slide coating, forming urea and carbamate linkages. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermally foamable microsphere, method for producing the same, and composition. (n.d.). PubChem. Retrieved from [Link]

  • Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 5-Amino-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

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electrophilicity of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 5-Isocyanato-2-methylpyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical properties, electrophilic nature, and practical applications of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with actionable protocols, offering a comprehensive resource for leveraging this versatile reagent in modern chemical synthesis and covalent inhibitor design.

Introduction: The Strategic Importance of Heterocyclic Isocyanates

This compound is a heterocyclic aromatic isocyanate that has garnered interest as a valuable building block in medicinal chemistry and materials science.[][2][3] Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which serves as a potent electrophile for forming stable covalent bonds with a wide array of nucleophiles.[4][5] The incorporation of the 2-methylpyridine scaffold introduces specific steric and electronic properties that modulate this reactivity, offering a nuanced tool for molecular design.

In the realm of drug discovery, the precise application of electrophilic warheads is central to the development of covalent inhibitors. These agents form a permanent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[6][7] Understanding the intrinsic electrophilicity of reagents like this compound is therefore not merely an academic exercise but a critical prerequisite for designing selective and effective therapeutic agents.[8] This guide will dissect the factors governing its reactivity, provide robust protocols for its characterization, and discuss its strategic application in covalent drug design.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of its electronic structure. The isocyanate group is analogous to carbon dioxide in its bonding, featuring a central carbon atom with double bonds to both nitrogen and oxygen.[4] This arrangement results in a significant electron deficiency on the central carbon, making it a prime target for nucleophilic attack.

The pyridine ring exerts a notable influence on the isocyanate's electrophilicity. As a heteroaromatic system, the nitrogen atom in the ring is electron-withdrawing, which further pulls electron density away from the isocyanate group, enhancing the electrophilicity of the central carbon. The methyl group at the 2-position provides a modest electron-donating inductive effect. These competing electronic influences create a finely-tuned reactivity profile.

Caption: Electrophilic center of this compound.

Reactivity Profile with Biological Nucleophiles

Isocyanates are broadly reactive electrophiles that readily form covalent adducts with various nucleophiles, particularly those containing active hydrogen atoms.[4][9] This reactivity is the basis for their use in forming polyurethanes and, more relevant to this audience, for their application as covalent modifiers of proteins.[8][10] The general order of reactivity for isocyanates with common biological functional groups is a critical consideration for predicting both on-target engagement and potential off-target liabilities.

The reaction mechanism involves the nucleophilic addition of a heteroatom (N, O, or S) to the electrophilic carbon of the isocyanate, followed by proton transfer to the isocyanate nitrogen, resulting in a stable covalent bond.[5]

Nucleophilic GroupRepresentative Amino AcidProductRelative ReactivityCausality Behind Reactivity
Primary/Secondary Amine Lysine (ε-amino), N-terminusUreaVery HighAmines are strong nucleophiles and bases. The reaction is typically rapid at physiological pH and requires no catalysis.[5][11]
Thiol CysteineThiocarbamateModerateThiols are good nucleophiles, but the reaction is often reversible and may require base catalysis to proceed efficiently. The thiolate anion (S⁻) is the reactive species.[12]
Alcohol/Phenol Serine, Threonine, TyrosineCarbamate (Urethane)Moderate to LowAlcohols are weaker nucleophiles than amines. The reaction is significantly slower and often requires catalysis or elevated temperatures.[13] Phenols are slightly more reactive than aliphatic alcohols.[11]
Water SolventUnstable Carboxamic Acid -> Amine + CO₂LowWhile water is abundant, it is a relatively weak nucleophile. The reaction proceeds slowly, leading to hydrolysis of the isocyanate. This is a key consideration for compound stability in aqueous media.[4]

Experimental Protocol: Kinetic Analysis of Electrophilicity

To quantitatively assess the electrophilicity of this compound, a kinetic study monitoring its reaction with a model nucleophile is essential. This protocol provides a self-validating system to determine the second-order rate constant (k₂) for the reaction, a key parameter in comparing the reactivity of different electrophiles. N-acetyl-L-cysteine is chosen as a biologically relevant thiol nucleophile.

Workflow for Kinetic Analysis

Sources

solubility of 5-Isocyanato-2-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Isocyanato-2-methylpyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its isocyanate functional group offers a versatile handle for the synthesis of ureas, carbamates, and other derivatives, making it a valuable intermediate in drug discovery and polymer chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, an analysis of the underlying physicochemical principles, and a detailed protocol for its experimental determination.

Introduction: The Significance of Solubility in the Application of this compound

The solubility of a chemical compound is a critical physical property that dictates its utility in a wide range of applications. For researchers and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is fundamental to:

  • Reaction Kinetics: The rate and outcome of a chemical reaction are often dependent on the concentration of the reactants in a solution. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: In drug development, the solubility of a compound directly impacts its bioavailability and the choice of delivery vehicle.

This guide will delve into the factors governing the solubility of this compound, providing a predictive framework and the means to validate it experimentally.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound (C₇H₆N₂O) possesses a unique combination of functional groups that dictate its behavior in different solvent environments.[1][2][]

PropertyValue/DescriptionSource
Molecular Formula C₇H₆N₂O[1][2][]
Molar Mass 134.14 g/mol [1][2][][4]
Appearance Off-white to light yellow solid or yellow liquid[2][5]
Boiling Point ~203.9 °C at 760 mmHg[1][2]
Density ~1.09 g/cm³[1][2]
pKa (Predicted) 4.47 ± 0.10[2]

The key structural features influencing solubility are:

  • Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group that increases the lipophilicity of the molecule.

  • Isocyanate Group (-N=C=O): A highly electrophilic and reactive functional group. It is polar but does not have a hydrogen atom to donate for hydrogen bonding. It is, however, a potent hydrogen bond acceptor.

Predicted Solubility of this compound in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble with Reaction The isocyanate group will react with the hydroxyl or amine groups of protic solvents to form carbamates or ureas, respectively. This is a chemical transformation, not just dissolution. The initial dissolution is likely favorable due to the polarity of the pyridine ring.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents are polar and can engage in dipole-dipole interactions with the polar pyridine and isocyanate groups. They lack acidic protons, preventing reaction with the isocyanate group. DMSO and DMF are expected to be particularly effective due to their high polarity.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Moderate to Low Toluene and DCM have some polarity and may show moderate solubility due to interactions with the aromatic pyridine ring and the nonpolar methyl group. Hexane, being entirely nonpolar, is expected to be a poor solvent.

The following diagram illustrates the logical relationship between the properties of this compound, the solvent properties, and the expected solubility.

Caption: Relationship between compound/solvent properties and solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given aprotic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

The following diagram provides a visual representation of this experimental workflow.

Solubility_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Saturated Solutions (Excess Solute in Solvent) start->prep_samples hplc Analyze Standards and Sample by HPLC prep_standards->hplc equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prep_samples->equilibrate filter Filter Supernatant (0.22 µm syringe filter) equilibrate->filter dilute Dilute Filtered Sample filter->dilute dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Causality in Experimental Design: The Isocyanate Challenge

The primary challenge in determining the solubility of this compound is the high reactivity of the isocyanate group. This reactivity necessitates careful experimental design.

  • Solvent Selection: Only aprotic solvents should be used for quantitative solubility determination. Protic solvents will lead to a reactive uptake rather than true thermodynamic solubility.

  • Anhydrous Conditions: All solvents and glassware must be scrupulously dried. Trace amounts of water will react with the isocyanate, leading to the formation of an insoluble urea and erroneous results.

  • Temperature Control: Solubility is temperature-dependent. Therefore, precise temperature control during equilibration is essential for reproducible results.

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, while showing limited solubility in nonpolar solvents and reacting with protic solvents. The experimental protocol detailed in this guide provides a robust framework for the quantitative determination of its solubility, with special consideration for the reactive nature of the isocyanate group. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile molecule in research and development.

References

  • 5-ISOCYANATO-2-METHYL-PYRIDINE - ChemBK. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Solvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Polarity and Solubility of Organic Molecules - YouTube. (2021, March 3). Retrieved from [Link]

  • Physical properties of organic compounds - Chemistry LibreTexts. (2022, September 30). Retrieved from [Link]

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Spectroscopic Characterization of 5-Isocyanato-2-methylpyridine: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Isocyanato-2-methylpyridine. In the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from structurally analogous molecules, to predict its spectral features. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this compound.

Introduction to this compound

This compound (CAS No. 732245-99-7) is a pyridine derivative containing a reactive isocyanate functional group.[1][2][3] Its molecular formula is C₇H₆N₂O, and it has a molecular weight of approximately 134.14 g/mol .[1][2][3] The structure, featuring a methyl group at the 2-position and an isocyanate group at the 5-position, suggests its potential as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. The isocyanate group is particularly useful for forming urea, urethane, and amide linkages.

Due to the limited availability of public experimental data, this guide will provide a robust predictive analysis of its spectroscopic signature, offering a valuable reference for its identification and characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted NMR spectra for this compound are based on the analysis of similar pyridine derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.2 - 7.4d~8.0
H-47.6 - 7.8dd~8.0, ~2.0
H-68.3 - 8.5d~2.0
-CH₃2.5 - 2.7s-

Causality of Predictions: The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group and the nitrogen atom in the pyridine ring, which deshield the ring protons. The methyl group at the 2-position is expected to have a chemical shift typical for a methyl group attached to an aromatic ring. The coupling patterns arise from the spin-spin interactions between adjacent protons. For comparison, the aromatic protons of 5-ethyl-2-methylpyridine appear at δ 8.32 (d), 7.38 (dd), and 7.05 (d) ppm.[4]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3124 - 128
C-4138 - 142
C-5128 - 132
C-6150 - 154
-CH₃22 - 26
-N=C=O122 - 126

Causality of Predictions: The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen atom and the substituents. The isocyanate carbon is expected to appear in a distinct region of the spectrum. The methyl carbon will have a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is crucial for structural verification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the isocyanate group.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
-N=C=O stretch (asymmetric)2250 - 2280Strong, Sharp
C=N stretch (pyridine ring)1550 - 1620Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium

Causality of Predictions: The most prominent and diagnostic peak will be the strong, sharp absorption band for the asymmetric stretch of the isocyanate group, which is characteristic of this functional group. The pyridine ring vibrations and C-H stretches will also be present in their expected regions. For comparison, the FTIR spectra of 2-amino-5-methylpyridine show N-H stretching bands around 3444 and 3335 cm⁻¹.[5]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat (liquid): If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Compare the observed frequencies with known correlation charts and the predicted values.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zProposed Fragment
134[M]⁺ (Molecular Ion)
106[M - CO]⁺
92[M - NCO]⁺
78[Pyridine]⁺

Causality of Predictions: The molecular ion peak is expected at an m/z of 134, corresponding to the molecular weight of the compound.[6] Common fragmentation pathways for isocyanates involve the loss of CO or the entire NCO group. Fragmentation of the pyridine ring can also occur. PubChem provides predicted collision cross-section values for various adducts, such as [M+H]⁺ at m/z 135.05530.[6]

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and will likely induce significant fragmentation. Electrospray ionization (ESI) is a softer technique often used with LC-MS and is more likely to show the molecular ion or a protonated molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Chemical structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation mol [C₇H₆N₂O]⁺ m/z = 134 frag1 [C₆H₆N₂]⁺ m/z = 106 mol->frag1 - CO frag2 [C₆H₆N]⁺ m/z = 92 mol->frag2 - NCO frag3 [C₅H₅N]⁺ m/z = 78 frag2->frag3 - CH₂

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from structurally related compounds, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The included experimental protocols offer a standardized approach to obtaining high-quality data for this and similar molecules.

References

  • PubChem. This compound. [Link]

  • ChemBK. 5-ISOCYANATO-2-METHYL-PYRIDINE. [Link]

  • Chemdad. 5-ISOCYANATO-2-METHYL-PYRIDINE. [Link]

  • PubChem. 2-Methyl-5-hydroxypyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • National Institute of Standards and Technology. Pyridine, 2-methyl- Mass Spectrum. [Link]

  • MDPI. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]

  • mVOC 4.0. 2-methylpyridine. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

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A Technical Guide to the Thermal Stability and Decomposition of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isocyanato-2-methylpyridine is a heterocyclic aromatic compound of interest in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The pyridine moiety is a well-established scaffold in drug design, present in numerous FDA-approved drugs.[1] The isocyanate group, a highly reactive electrophile, serves as a versatile handle for introducing urea, urethane, and other functionalities, making this compound a valuable building block for creating diverse molecular libraries.

However, the very reactivity that makes the isocyanate group synthetically useful also predisposes it to thermal instability. Understanding the thermal behavior of this compound is therefore of paramount importance for safe handling, storage, and process development. This guide provides a comprehensive overview of the predicted thermal decomposition pathways of this compound and outlines detailed experimental protocols for its systematic evaluation. While specific literature on the thermal analysis of this compound is scarce[2], this document leverages established principles of isocyanate chemistry to provide a robust framework for its investigation.

Physicochemical and Safety Data

A summary of the known properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and safety data sheets.

PropertyValueReference(s)
CAS Number 732245-99-7[3][][5][6]
Molecular Formula C₇H₆N₂O[3][][6]
Molecular Weight 134.14 g/mol [3][][6]
Appearance Off-white to light yellow solid or yellow liquid[7][8]
Boiling Point 203.9 °C at 760 mmHg[3]
Density 1.09 g/cm³[3]
Flash Point 77.1 °C[3]

Safety Profile: this compound is classified as a hazardous substance. The isocyanate group is a known respiratory sensitizer and can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.[10]

Predicted Thermal Decomposition Pathways

The thermal decomposition of isocyanates can proceed through several pathways, primarily driven by the high reactivity of the -N=C=O group. For this compound, the following decomposition mechanisms are predicted:

  • Dimerization and Trimerization: A common decomposition route for isocyanates is self-reaction to form cyclic dimers (uretidinones) and trimers (isocyanurates).[11] These reactions are often catalyzed by heat and can be exothermic.

  • Carbodiimide Formation: At elevated temperatures, isocyanates can undergo decarboxylation to form carbodiimides and carbon dioxide.[12]

  • Reaction with Trace Water: Isocyanates are highly sensitive to moisture. Reaction with water leads to the formation of an unstable carbamic acid, which readily decomposes to the corresponding amine (5-amino-2-methylpyridine) and carbon dioxide.[12] The newly formed amine can then react with another isocyanate molecule to form a urea linkage, leading to oligomerization or polymerization.[12][13]

These potential pathways are illustrated in the diagram below.

DecompositionPathways Predicted Thermal Decomposition Pathways start This compound dimer Uretidinone Dimer start->dimer Heat trimer Isocyanurate Trimer start->trimer Heat carbodiimide Carbodiimide + CO2 start->carbodiimide High Heat (-CO2) amine 5-Amino-2-methylpyridine + CO2 start->amine + H2O urea Disubstituted Urea amine->urea + Isocyanate

Caption: Predicted thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Stability Assessment

A comprehensive assessment of the thermal stability of this compound requires a combination of analytical techniques. The following protocols provide a framework for such an investigation.

Experimental Workflow

The overall workflow for assessing thermal stability is depicted below.

ExperimentalWorkflow Thermal Stability Assessment Workflow start Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc ega Evolved Gas Analysis (TGA-MS/FTIR) tga->ega data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis ega->data_analysis conclusion Comprehensive Stability Profile data_analysis->conclusion

Caption: General workflow for comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min. This prevents oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.[14] A range of heating rates (e.g., 5, 10, and 20 °C/min) can be used to study the kinetics of decomposition.[14][15]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Record the temperature at which 5% mass loss occurs (T5%) as a common metric for the initiation of significant decomposition.

    • Note the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG curve).[15]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy and nature (endothermic or exothermic) of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an appropriate standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is crucial to prevent volatilization before decomposition.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to a temperature above the decomposition range determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify and integrate any endothermic peaks (e.g., melting) or exothermic peaks (e.g., decomposition, polymerization).

    • Determine the onset temperature and peak temperature for each thermal event. An exothermic decomposition is a significant safety concern as it can lead to a thermal runaway.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrument Setup: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.

  • Sample Preparation and TGA Conditions: Follow the TGA protocol as described above.

  • EGA Conditions:

    • TGA-MS: Continuously monitor the mass-to-charge ratios (m/z) of ions corresponding to expected decomposition products (e.g., m/z 44 for CO₂, and the molecular ion of 5-amino-2-methylpyridine).

    • TGA-FTIR: Continuously collect infrared spectra of the evolved gases. Look for characteristic absorption bands (e.g., ~2350 cm⁻¹ for CO₂, ~2250-2275 cm⁻¹ for any unreacted isocyanate, and N-H stretching bands for amines/ureas).

  • Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA thermogram. This allows for the elucidation of the decomposition mechanism. For example, the simultaneous detection of CO₂ and 5-amino-2-methylpyridine would support a hydrolysis and decarboxylation pathway.

Summary and Recommendations

The thermal stability of this compound is a critical parameter for its safe utilization in research and development. While specific experimental data is not widely published, a thorough understanding of its potential decomposition pathways can be inferred from the known reactivity of isocyanates. The primary thermal risks are associated with exothermic dimerization/trimerization and uncontrolled reactions with nucleophiles such as water.

It is strongly recommended that any laboratory planning to use or scale up reactions involving this compound conduct a comprehensive thermal stability assessment using the protocols outlined in this guide. The data generated will enable the establishment of safe operating temperature limits, appropriate storage conditions (cool, dry, and under an inert atmosphere), and emergency procedures. This proactive approach is essential for ensuring the safety of personnel and the successful outcome of synthetic endeavors.

References

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  • ResearchGate. (n.d.). Decomposition temperatures of poly(isocyanate) for different heating rates. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

  • PubMed. (n.d.). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

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  • SpringerLink. (n.d.). Reaction mechanisms for methyl isocyanate (CH3NCO) gas-phase degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. Retrieved from [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6N2O). Retrieved from [Link]

  • Chemdad. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

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discovery and history of 5-Isocyanato-2-methylpyridine

Isocyanates are reactive compounds and should be handled with care. They are sensitizers and can cause irritation to the skin, eyes, and respiratory tract. [25]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. [25]The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation from moisture. [25]

References

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A Technical Guide to 5-Isocyanato-2-methylpyridine: A Versatile Heterocyclic Building Block for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the potential research applications of 5-Isocyanato-2-methylpyridine. As a bifunctional molecule, it combines the well-established pharmacological importance of the pyridine scaffold with the versatile and highly reactive isocyanate group. This guide moves beyond a simple cataloging of reactions to provide a strategic exploration of its utility, grounded in the principles of synthetic chemistry and drug development. We will explore its core reactivity, propose avenues for investigation in medicinal chemistry, materials science, and bioconjugation, and provide actionable experimental protocols.

Core Molecular Profile and Synthetic Considerations

This compound (CAS 732245-99-7) is a pyridine derivative featuring a reactive isocyanate moiety at the 5-position and a methyl group at the 2-position.[][2][3] The electron-withdrawing nature of the pyridine nitrogen and the isocyanate group influences the reactivity of the entire molecule, making it a unique synthon.

Physicochemical and Spectroscopic Data

A thorough characterization is the bedrock of any research campaign. The table below summarizes the key properties of the title compound.

PropertyValueReference(s)
CAS Number 732245-99-7[][2][3]
Molecular Formula C₇H₆N₂O[][3][4]
Molecular Weight 134.14 g/mol [][3][4]
Appearance Yellow liquid[5]
Boiling Point 203.9 °C at 760 mmHg (Predicted)[4]
Density 1.09 g/cm³ (Predicted)[4]
SMILES CC1=NC=C(C=C1)N=C=O[][2]
InChIKey WWBMYUQLNXLJJC-UHFFFAOYSA-N[][6]

Spectroscopic Validation: The isocyanate functional group provides a distinct and powerful spectroscopic handle for reaction monitoring.

  • Infrared (IR) Spectroscopy: The most salient feature is a very strong, sharp absorption band for the asymmetric N=C=O stretch, typically appearing in the 2250-2275 cm⁻¹ region.[7] The disappearance of this band is a reliable indicator of reaction completion.

  • ¹³C NMR Spectroscopy: The isocyanate carbon (N=C=O) is expected to have a chemical shift in the range of 120-130 ppm.

  • ¹H NMR Spectroscopy: The aromatic protons on the pyridine ring and the methyl protons will be observable. Based on the data for the related 5-cyano-2-methylpyridine, the methyl protons should appear as a singlet around 2.6 ppm, with the three aromatic protons appearing as distinct multiplets between 7.0 and 9.0 ppm.[8]

Synthesis and Handling

While commercially available from various suppliers, understanding the synthesis provides context for purity and potential side products.[2][4][9] A common laboratory-scale synthesis involves a Curtius rearrangement of the corresponding acyl azide, which can be generated from 6-methylnicotinoyl chloride.[5][10]

G cluster_synthesis Synthesis via Curtius Rearrangement start 6-Methylnicotinic Acid acyl_chloride 6-Methylnicotinoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ acyl_azide 6-Methyl-3-pyridinecarbonyl azide acyl_chloride->acyl_azide NaN₃ isocyanate This compound acyl_azide->isocyanate Heat (Δ) - N₂

Caption: Synthetic pathway to this compound.

Handling Precautions: Isocyanates are moisture-sensitive, potentially toxic, and respiratory irritants. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[6] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[6]

Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[11][12][13] The ability of this compound to readily form stable urea, carbamate, and thiocarbamate linkages makes it an ideal starting point for generating libraries of novel compounds for biological screening.[14][15][16]

Rationale: Bioisosteres and Kinase Inhibitors

Many kinase inhibitors, such as Sorafenib, feature a diaryl urea core structure.[14] This moiety acts as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to the hinge region of the kinase domain. By reacting this compound with a diverse panel of aromatic and aliphatic amines, one can rapidly generate a library of Sorafenib analogues or novel urea-based compounds targeting other enzyme classes. The methylpyridine fragment can engage in additional interactions within the binding pocket, potentially improving potency or selectivity.[11]

G A 5-Isocyanato- 2-methylpyridine E Urea Library A->E F Carbamate Library A->F G Thiocarbamate Library A->G B Amine Library (R-NH₂) B->E Urea Formation C Alcohol Library (R-OH) C->F Carbamate Formation D Thiol Library (R-SH) D->G Thiocarbamate Formation H High-Throughput Screening (HTS) E->H F->H G->H I Hit Identification & Lead Optimization H->I

Caption: Drug discovery workflow using this compound.
Experimental Protocol: Synthesis of a Pyridyl-Urea Library

This protocol describes a parallel synthesis approach for generating a small library of N-(6-methylpyridin-3-yl) urea derivatives.

Objective: To react this compound with a diverse set of primary and secondary amines to generate a urea library for biological screening.

Methodology:

  • Array Preparation: In a 96-well reaction block, add 50 µL of a 0.2 M solution of this compound in anhydrous Dichloromethane (DCM) to each well (10 µmol per well).

  • Amine Addition: To each well, add 55 µL of a 0.2 M solution of a unique amine from a pre-selected library in anhydrous DCM (11 µmol, 1.1 equivalents). The use of a slight excess of the amine ensures complete consumption of the isocyanate.

  • Reaction: Seal the reaction block and agitate at room temperature for 4-6 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically clean and proceeds to completion.[17]

  • Work-up: Upon completion, remove the solvent under a stream of nitrogen or via vacuum centrifugation.

  • Purification & Analysis: For initial screening, the crude product can often be used directly after dissolving in Dimethyl Sulfoxide (DMSO). For hit validation, purification can be achieved by preparative HPLC or crystallization. The identity and purity of the final compounds must be confirmed by LC-MS and ¹H NMR spectroscopy.

Research Area 2: Polymer and Materials Science

Isocyanates are fundamental monomers in the synthesis of polyurethanes and other polymers. The incorporation of the this compound monomer can impart unique properties to the resulting polymer, such as:

  • Metal Coordination: The pyridine nitrogen can act as a ligand, allowing the polymer to coordinate with metal ions. This could be exploited for creating catalysts, sensors, or materials with specific electronic properties.

  • Modified Solubility and Adhesion: The polar pyridine ring can alter the solubility profile of the polymer and enhance its adhesion to polar surfaces.

  • pH-Responsiveness: The basicity of the pyridine nitrogen means the polymer's properties (e.g., swelling, solubility) could be tuned by changing the pH.

Experimental Protocol: Synthesis of a Pyridine-Functionalized Polyurethane

Objective: To synthesize a linear polyurethane by reacting this compound with a diol.

Methodology:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve 1,6-hexanediol (1.0 eq) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Initiation: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

  • Monomer Addition: Slowly add this compound (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Polymerization: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by IR spectroscopy. The polymerization is complete when the isocyanate peak at ~2270 cm⁻¹ has disappeared.

  • Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like water or methanol.

  • Purification and Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Research Area 3: Bioconjugation and Chemical Probes

The high reactivity of isocyanates towards nucleophiles, particularly primary amines, makes them suitable reagents for bioconjugation.[] this compound can be used to modify proteins, antibodies, or other biomolecules.

Rationale: Protein Labeling and ADC Linkers

The ε-amino group of lysine residues on the surface of proteins is a readily available nucleophile that can react with the isocyanate to form a stable urea linkage. This provides a straightforward method for:

  • Protein Labeling: Attaching the methylpyridine moiety to a protein can alter its physicochemical properties or introduce a metal-binding site.

  • Linker Chemistry: The molecule can act as a reactive linker. For instance, a drug molecule could be functionalized with an amine, which is then coupled to this compound. The resulting pyridyl-urea could then be further modified, or the pyridine itself could be part of a larger linker system for applications like Antibody-Drug Conjugates (ADCs).[]

G Protein Protein (with surface Lysine) Conjugate Labeled Protein (Stable Urea Linkage) Protein->Conjugate Lysine Lys-NH₂ Isocyanate 5-Isocyanato- 2-methylpyridine Isocyanate->Conjugate Reaction in Aqueous Buffer (e.g., pH 8-9)

Caption: Conjugation of this compound to a protein lysine residue.
Experimental Protocol: Labeling of Bovine Serum Albumin (BSA)

Objective: To demonstrate the feasibility of using this compound to label a model protein.

Methodology:

  • Protein Solution: Prepare a solution of Bovine Serum Albumin (BSA) at 10 mg/mL in a conjugation buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).

  • Isocyanate Solution: Prepare a fresh 10 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction: While gently stirring the BSA solution, add a 10-fold molar excess of the isocyanate stock solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

  • Purification: Remove the unreacted small molecules and byproducts by dialysis against PBS (pH 7.4) or by using a desalting column (e.g., Sephadex G-25).

  • Characterization: Confirm the conjugation using MALDI-TOF mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the number of attached labels. The degree of labeling can be quantified using UV-Vis spectroscopy if the label introduces a unique chromophore, or more accurately by mass spectrometry.

Conclusion

This compound is far more than a simple chemical intermediate; it is a potent and versatile tool for innovation across multiple scientific disciplines. Its predictable and efficient reactivity, coupled with the desirable properties of the methylpyridine scaffold, opens up significant research avenues. From the rapid generation of potential drug candidates and the synthesis of functional polymers to the specific labeling of biomolecules, the potential applications are vast. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this valuable building block.

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The Versatile Synthon: A Technical Guide to 5-Isocyanato-2-methylpyridine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 5-isocyanato-2-methylpyridine, a pivotal building block in medicinal chemistry. We will delve into its synthesis, reactivity, and the biological activities of its derivatives, offering field-proven insights for professionals in drug development.

Introduction: The Strategic Importance of the Pyridine-Urea Moiety

The pyridine ring is a ubiquitous scaffold in a vast array of approved pharmaceutical agents, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] When combined with a urea or carbamate linkage, the resulting pyridyl-urea or -carbamate motif becomes a powerful pharmacophore, particularly in the realm of kinase inhibition for cancer therapy.[2][3] this compound serves as a key intermediate, providing a direct route to introduce the 2-methyl-5-pyridyl moiety into potential drug candidates. The methyl group at the 2-position can influence the compound's lipophilicity and metabolic stability, making this specific isomer an attractive starting point for analog synthesis.[1]

Synthesis of the Core Intermediate: this compound

The most direct and widely applicable method for the synthesis of this compound is the Curtius rearrangement of 6-methylnicotinic acid.[4][5][6] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.

Reaction Pathway: Curtius Rearrangement

The overall transformation involves the conversion of a carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement to the isocyanate. A common and efficient method for the initial acyl azide formation is the use of diphenylphosphoryl azide (DPPA).[4]

G cluster_synthesis Synthesis of this compound start 6-Methylnicotinic Acid azide 6-Methylnicotinoyl Azide start->azide DPPA, Et3N Toluene, rt isocyanate This compound azide->isocyanate Heat (Δ) - N2

Caption: Synthesis of this compound via Curtius rearrangement.

Experimental Protocol: General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized protocol based on standard Curtius rearrangement procedures. Researchers should conduct their own optimization and safety assessments.

Materials:

  • 6-Methylnicotinic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Anhydrous nucleophile (e.g., various amines or alcohols for derivatization)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of 6-methylnicotinoyl azide.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). This step is typically complete within 2-4 hours.

  • After the rearrangement is complete, the resulting solution of this compound in toluene can be used directly in the next step for the synthesis of derivatives.

Reactivity and Derivatization: Building a Library of Bioactive Molecules

The high reactivity of the isocyanate group makes this compound a versatile precursor for a wide range of derivatives. The most common reactions involve nucleophilic attack by amines and alcohols to form ureas and carbamates, respectively.

G cluster_reactivity Reactivity of this compound isocyanate This compound urea N-(2-methyl-5-pyridyl)urea Derivatives isocyanate->urea + R-NH2 (Amine) carbamate N-(2-methyl-5-pyridyl)carbamate Derivatives isocyanate->carbamate + R-OH (Alcohol)

Caption: Key reactions of this compound.

Synthesis of Pyridyl-Urea Analogs

The reaction of this compound with a diverse range of primary and secondary amines readily yields a library of N-(2-methyl-5-pyridyl)urea derivatives. These compounds have shown significant potential as anticancer agents.

Experimental Protocol: General Procedure for the Synthesis of N-(2-methyl-5-pyridyl)ureas

Procedure:

  • To the freshly prepared solution of this compound in toluene, add the desired amine (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates from the solution and can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound, particularly the corresponding ureas, have been extensively investigated for their anticancer properties. Many of these compounds function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[2][3]

Anticancer Activity of 2-Methyl-5-pyridyl Ureas

Several studies have demonstrated the potent in vitro antiproliferative activity of ureas derived from this compound against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
8e MCF-7 (Breast Cancer)0.22[2]
8n MCF-7 (Breast Cancer)1.88[2]
Doxorubicin (Ref.) MCF-7 (Breast Cancer)1.93[2]
Sorafenib (Ref.) MCF-7 (Breast Cancer)4.50[2]
Cu(U3)2Cl2 NCI-H1975 (Lung Cancer)39.6[7]
Cu(U11)2Cl2 NCI-H1975 (Lung Cancer)33.4[7]
S21 KDR (Kinase Assay)0.003[3]
S21 FLT-3 (Kinase Assay)0.004[3]
S21 PDGFR-β (Kinase Assay)0.008[3]

Table 1: In Vitro Anticancer Activity of Selected 2-Methyl-5-pyridyl Urea Derivatives and Related Compounds.

Structure-Activity Relationship Insights

The biological activity of these pyridyl-urea compounds is highly dependent on the nature and position of substituents on both the pyridine and the terminal phenyl ring.

  • Substitution on the Terminal Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl, on the terminal phenyl ring has been shown to enhance anticancer activity. For example, compound 8e with a trifluoromethyl group was significantly more potent than the unsubstituted analog.[2]

  • Substitution on the Pyridine Ring: The position of the methyl group on the pyridine ring is crucial. While this guide focuses on the 2-methyl isomer, the biological activity can be significantly altered by moving this group to other positions. A systematic exploration of these positional isomers is a promising avenue for future research.

  • Kinase Inhibition: Many of these diaryl ureas are potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fms-like tyrosine kinase 3 (FLT-3).[3] The urea moiety typically forms key hydrogen bonds within the ATP-binding pocket of the kinase.

Analogs and Future Directions

The synthetic accessibility and potent biological activity of derivatives of this compound make it a valuable scaffold for further exploration. Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substituents on both aromatic rings to refine the SAR and optimize potency and selectivity.

  • Exploration of other pyridine isomers: Investigating the synthesis and biological activity of isocyanates with the methyl group at the 3, 4, or 6-position of the pyridine ring to understand the impact of substitution patterns on target engagement.

  • Investigation of other therapeutic areas: While the primary focus has been on oncology, the diverse biological activities of pyridine derivatives suggest that these compounds may have potential in other therapeutic areas, such as inflammatory or infectious diseases.

Conclusion

This compound is a highly versatile and valuable building block in modern drug discovery. Its straightforward synthesis via the Curtius rearrangement and the facile derivatization of the isocyanate group provide access to a rich chemical space of pyridyl-ureas and -carbamates. The demonstrated potent anticancer activity of these derivatives, particularly as kinase inhibitors, underscores the importance of this scaffold in the development of new therapeutics. The insights provided in this guide aim to empower researchers to leverage the full potential of this compound and its analogs in their drug discovery programs.

References

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A Computational Chemistry Whitepaper: Elucidating the Physicochemical and Bio-reactive Landscape of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Predictive Power of In Silico Chemistry

In the modern era of materials science and drug discovery, the ability to predict molecular behavior prior to costly and time-consuming synthesis is paramount. Computational chemistry has emerged as an indispensable tool, offering a window into the electronic structure, reactivity, and interactive potential of novel chemical entities. This whitepaper presents a comprehensive computational framework for the characterization of 5-isocyanato-2-methylpyridine, a molecule of interest due to its reactive isocyanate group and the biological relevance of its pyridine core. By leveraging a multi-pronged in silico approach, we can unlock a deeper understanding of this compound's potential applications, from targeted covalent inhibitors to novel polymer building blocks. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to accelerate their research and development endeavors.

Introduction to this compound: A Molecule of Untapped Potential

This compound (CAS 732245-99-7) is a small organic molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a highly reactive isocyanate group at the 5-position.[1][2][] The pyridine moiety is a common scaffold in pharmaceuticals, known for its ability to engage in various biological interactions. The isocyanate group, on the other hand, is a potent electrophile, readily reacting with nucleophiles such as amines and hydroxyls to form urea and carbamate linkages, respectively. This dual functionality makes this compound a compelling candidate for a range of applications.

However, the very reactivity that makes this molecule intriguing also presents challenges for its experimental characterization and application. A thorough computational investigation can provide critical insights into its stability, reactivity, and potential interactions, thereby guiding its efficient and safe utilization.

A Multi-faceted Computational Approach: Strategy and Rationale

To construct a holistic understanding of this compound, we will employ a synergistic combination of three core computational techniques: Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations. This tiered approach allows us to probe the molecule from its fundamental electronic properties to its dynamic behavior in complex biological systems.

cluster_0 Computational Workflow cluster_1 Key Outputs A Density Functional Theory (DFT) B Molecular Docking A->B Provides optimized geometry and electrostatic potential D Electronic Structure & Reactivity A->D C Molecular Dynamics (MD) B->C Generates initial protein-ligand poses E Binding Affinity & Interaction Modes B->E F Conformational Stability & Dynamics C->F

Figure 1: A schematic overview of the integrated computational workflow.

Probing the Intrinsic Properties: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] It is particularly well-suited for calculating the properties of small to medium-sized molecules with high accuracy.

Objectives of DFT Analysis
  • Geometric Optimization: To determine the most stable three-dimensional conformation of this compound.

  • Electronic Properties: To calculate key electronic descriptors such as HOMO-LUMO gap, ionization potential, and electron affinity, which are crucial for understanding its reactivity and kinetic stability.

  • Spectroscopic Characterization: To predict the infrared (IR) spectrum of the molecule, which can aid in its experimental identification. The characteristic N=C=O stretching frequency around 2270 cm⁻¹ is a key feature to analyze.[6]

  • Reactivity Indices: To map the electrostatic potential (ESP) and calculate atomic charges to identify the most reactive sites for nucleophilic and electrophilic attack.

Experimental Protocol: DFT Calculations
  • Structure Preparation: The initial 3D structure of this compound will be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Computational Method: DFT calculations will be performed using the Gaussian 16 software package.[7] The B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules, will be employed.[8]

  • Basis Set Selection: The 6-311+G(d,p) basis set will be used to provide a flexible description of the electron distribution, including polarization and diffuse functions.

  • Solvation Effects: To simulate a more realistic environment, the calculations will be repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

  • Analysis of Results: The output files will be analyzed to extract the optimized geometry, electronic energies, vibrational frequencies, and population analysis data.

Calculated Property Significance
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) MapVisual representation of charge distribution and reactive sites.
Mulliken Atomic ChargesQuantification of the partial charge on each atom.
Vibrational FrequenciesPrediction of the IR spectrum for experimental comparison.

Table 1: Key electronic and structural properties to be determined from DFT calculations.

Exploring Bio-molecular Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11][12][13] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Rationale and Target Selection

Given the prevalence of the pyridine scaffold in medicinal chemistry, we will investigate the potential of this compound to interact with a biologically relevant target. A suitable target would be an enzyme with a nucleophilic residue (e.g., serine, cysteine, or lysine) in its active site that could potentially be targeted by the electrophilic isocyanate group for covalent inhibition. For this hypothetical study, we will select a well-characterized protein kinase, a common target in cancer therapy.

Experimental Protocol: Molecular Docking
  • Protein and Ligand Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added. The 3D structure of this compound will be prepared using the optimized geometry from the DFT calculations.

  • Docking Software: AutoDock Vina will be used for the docking simulations due to its accuracy and computational efficiency.[9][12]

  • Grid Box Definition: A grid box will be defined to encompass the active site of the protein, providing a defined space for the ligand to be docked.

  • Docking Simulation: The docking simulation will be performed to generate a series of possible binding poses for this compound within the protein's active site.

  • Analysis of Results: The resulting poses will be ranked based on their predicted binding affinity (docking score). The top-ranked poses will be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential for covalent bond formation) between the ligand and the protein.

cluster_0 Molecular Docking Workflow cluster_1 Key Outputs A Prepare Protein (from PDB) C Define Binding Site (Grid Box) A->C B Prepare Ligand (from DFT) B->C D Run Docking Simulation (AutoDock Vina) C->D E Analyze Binding Poses and Interactions D->E F Binding Affinity (Score) E->F G Predicted Binding Mode E->G H Key Protein-Ligand Interactions E->H

Figure 2: A flowchart illustrating the molecular docking protocol.

Simulating Dynamic Behavior: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[14][15][16][17][18] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Objectives of MD Simulations
  • Binding Pose Stability: To assess the stability of the top-ranked binding pose obtained from molecular docking.

  • Conformational Dynamics: To investigate the conformational changes in both the ligand and the protein upon binding.

  • Interaction Analysis: To analyze the persistence of key interactions identified in the docking study over the course of the simulation.

Experimental Protocol: Molecular Dynamics Simulations
  • System Preparation: The protein-ligand complex from the best docking pose will be placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Counter-ions will be added to neutralize the system.

  • Force Field Selection: A suitable force field, such as AMBER or CHARMM, will be used to describe the interatomic interactions within the system.

  • Simulation Software: GROMACS is a widely used and efficient software package for performing MD simulations.[15]

  • Simulation Protocol: The system will first be subjected to energy minimization to remove any steric clashes. This will be followed by a short period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production MD simulation will be run for an extended period (e.g., 100 ns).[14]

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate various parameters, including root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By integrating DFT, molecular docking, and MD simulations, we can build a detailed understanding of its electronic structure, reactivity, and potential as a bioactive molecule. The insights gained from these computational studies will be invaluable for guiding future experimental work, including synthetic efforts, spectroscopic analysis, and biological evaluation. This in silico-first approach represents a paradigm shift in chemical research, enabling a more rational and efficient path to innovation.

References

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An In-depth Technical Guide to the Safe Handling of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 5-Isocyanato-2-methylpyridine. As a highly reactive compound, a thorough understanding of its chemical properties, potential hazards, and the rationale behind safety protocols is critical for personnel in research and development environments. This document is structured to provide not just procedural steps, but also the scientific reasoning that underpins these recommendations, ensuring a culture of safety and scientific integrity.

Understanding the Hazard: Chemical Identity and Reactivity Profile

This compound (CAS No. 732245-99-7) is an aromatic isocyanate containing a pyridine ring.[1][2][] The isocyanate group (–N=C=O) is highly electrophilic, making the entire molecule susceptible to reaction with a wide range of nucleophiles. This reactivity is the foundation of its utility in synthesis but also the primary source of its hazards.

Core Reactivity: The fundamental reactive nature of this compound is dictated by the electrophilic carbon atom of the isocyanate group. It will readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. These reactions are typically exothermic.

  • Reaction with Water: Contact with moisture, including humidity in the air, leads to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. In a sealed container, this gas evolution can lead to a dangerous pressure buildup and potential rupture.[1]

  • Reaction with Alcohols and Amines: These reactions are vigorous and form stable urethane and urea linkages, respectively. This is often the desired synthetic pathway, but in an uncontrolled setting, the exothermic nature of the reaction can be hazardous.

Incompatible Materials: Due to its high reactivity, this compound must be stored and handled away from:

  • Water and moisture

  • Alcohols

  • Amines

  • Strong acids and bases

  • Acid chlorides

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[1][2][]
Molecular Weight 134.14 g/mol [1][2][]
Appearance Off-white to light yellow solid[4]
Boiling Point 203.9 ± 28.0 °C (Predicted)[4]
Density 1.09 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 77.1 °C[5]
Storage Temperature -20°C[4]

Health Hazard Information and Toxicological Profile

The primary health hazards associated with this compound stem from its corrosive nature and the sensitizing potential common to all isocyanates.

GHS Classification:

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageCorrosionDanger

Source:[1]

Acute Toxicity: Specific experimental acute toxicity data (LD50/LC50) for this compound is not readily available in published literature.[6] However, based on its GHS classification and data for other isocyanates, it should be treated as a substance with high acute toxicity upon ingestion, inhalation, or dermal contact.

Routes of Exposure and Health Effects:

  • Inhalation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[6] Isocyanates are potent respiratory sensitizers, meaning that initial exposure may only cause mild symptoms, but subsequent exposures, even at very low concentrations, can trigger a severe, asthma-like allergic reaction.[7]

  • Dermal Contact: Causes severe skin burns.[1] Isocyanates can be absorbed through the skin, and dermal exposure can also lead to sensitization, resulting in allergic contact dermatitis.[7]

  • Eye Contact: Causes serious eye damage, potentially leading to blindness.[1][8]

  • Ingestion: Harmful if swallowed, causing burns to the mouth, throat, and stomach.[6]

Chronic Health Effects: The most significant long-term health effect of isocyanate exposure is sensitization. Once an individual is sensitized, they may experience severe respiratory or skin reactions upon re-exposure to even minute quantities of any isocyanate. There is no known cure for isocyanate sensitization, and it is a permanent condition.

Occupational Exposure Limits (OELs): There are no established specific OELs (e.g., PEL, TLV) for this compound. In the absence of specific data, a conservative approach is mandated. The OELs for related compounds, such as pyridine, can serve as a reference point for the pyridine moiety. NIOSH recommends a TWA of 5 ppm (15 mg/m³) for pyridine.[4][9] However, due to the high reactivity and sensitizing potential of the isocyanate group, exposure should be kept to the absolute minimum.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls being the primary line of defense, supplemented by rigorous use of personal protective equipment.

Engineering Controls:
  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control airborne concentrations.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Closed Systems: For larger scale reactions, the use of a closed system is highly recommended to minimize the potential for exposure.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin and eye contact and to provide respiratory protection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Double gloving is recommended.Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Skin and Body Protection A lab coat, worn fully buttoned, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.Prevents accidental skin contact with the corrosive chemical.
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge may be necessary if there is a risk of exceeding exposure limits or in the event of a spill.Protects against inhalation of harmful vapors and aerosols, which can cause respiratory irritation and sensitization.

Sources:[1][6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and exposures.

Handling Protocol:
  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Have an emergency spill kit and eyewash/safety shower accessible.

  • Dispensing: Dispense this compound in a fume hood. Use spark-proof tools and avoid creating dust or aerosols.[1]

  • Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Cleaning: Thoroughly clean all equipment after use. Decontaminate surfaces where the compound was handled.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage Protocol:
  • Container: Store in a tightly closed container.[1]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] A designated, locked storage cabinet is recommended.

  • Temperature: Store at -20°C as recommended by suppliers to maintain stability.[4]

Emergency Procedures: Spills, Exposure, and Fire

Rapid and correct response to an emergency is crucial to mitigate harm.

Spill Response Workflow

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (Full-face respirator, chemical suit, double gloves) alert->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain neutralize Apply Decontamination Solution contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area dispose Dispose of as Hazardous Waste decontaminate_area->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for responding to a this compound spill.

Decontamination Solution: A common decontamination solution for isocyanates consists of 5-10% sodium carbonate and 0.2-2% liquid detergent in water. Alternatively, a solution of 3-8% concentrated ammonia and 0.2-2% liquid detergent in water can be used, but with adequate ventilation due to ammonia vapors.

First Aid Measures:
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Firefighting Measures:
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and isocyanates.[10] Containers may explode when heated.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Decontamination: Empty containers should be decontaminated with a neutralizing solution before disposal.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

Conclusion: A Commitment to Safety

Working with highly reactive compounds like this compound demands a proactive and informed approach to safety. By understanding the chemical principles behind its hazards and diligently implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The absence of comprehensive toxicological data for this specific compound underscores the need for the utmost caution and adherence to these best practices.

References

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  • National Center for Biotechnology Information. (2018). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

  • National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH. NIOSH. Retrieved from [Link]

  • Nakashima, K., Takeshita, T., & Morimoto, K. (2002). Diagnosis and prevention of diseases induced by isocyanate. Environmental Health and Preventive Medicine, 7(1), 1–6.
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  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Food and Chemical Toxicology, 182, 115049.

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The Strategic Utility of 5-Isocyanato-2-methylpyridine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design.[1] Within this important class of reagents, 5-Isocyanato-2-methylpyridine (CAS No. 732245-99-7) has emerged as a highly valuable and reactive intermediate. Its primary utility lies in its role as a precursor for the synthesis of N,N'-diaryl ureas, a pharmacophore central to a multitude of approved and investigational drugs.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound, offering field-proven insights for professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

PropertyValueReference(s)
CAS Number 732245-99-7[]
Molecular Formula C₇H₆N₂O[]
Molecular Weight 134.14 g/mol []
Appearance Off-white to light yellow solid or yellow liquid
Boiling Point 203.9 ± 28.0 °C (Predicted)
Density 1.09 ± 0.1 g/cm³ (Predicted)
Flash Point 77.1 °C
Storage Temperature -20°C

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both research and development and larger-scale manufacturing needs. Purity levels typically range from 95% to over 98%.

SupplierPurityNotes
BOC Sciences Inquiry-basedA global supplier of a wide range of chemical reagents.[]
Sigma-Aldrich 98%Distributed as a product from Fluorochem.
Biosynth Inquiry-basedOffers a range of research chemicals and provides price matching.
Conier Chem & Pharma Limited 95%A China-based trader with global distribution.
Appretech Scientific Limited ≥ 98%Specializes in preclinical candidate compounds and pharmaceutical intermediates.[5]
Weifang Yangxu Group Co., Ltd. 99%A China-based manufacturer with large production capacity.

Synthesis of this compound

The synthesis of isocyanates from their corresponding primary amines is a fundamental transformation in organic chemistry. While specific, detailed protocols for the industrial production of this compound are often proprietary, the most common and established method involves the reaction of the corresponding amine, 5-amino-2-methylpyridine, with phosgene or a phosgene equivalent.

A representative, though general, synthetic approach is the reaction of 5-amino-2-methylpyridine with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane or toluene. This method is widely used for the synthesis of various aryl isocyanates.[6]

Another established route for isocyanate synthesis is the Curtius rearrangement of an acyl azide. In this approach, 6-methylnicotinic acid would be converted to its corresponding acyl azide, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.

Application in Drug Discovery: The Synthesis of Diaryl Ureas

The primary application of this compound in drug discovery is its use as a key building block for the synthesis of N,N'-diaryl ureas. This is achieved through the nucleophilic addition of an aromatic amine to the isocyanate group.

G isocyanate This compound diaryl_urea N,N'-Diaryl Urea (e.g., Kinase Inhibitor) isocyanate->diaryl_urea Nucleophilic Addition amine Aromatic Amine (e.g., Aniline derivative) amine->diaryl_urea

Caption: General reaction scheme for the synthesis of a diaryl urea from this compound.

This reaction is highly efficient and versatile, allowing for the creation of large libraries of diaryl urea derivatives for structure-activity relationship (SAR) studies.[7] The diaryl urea moiety is a critical pharmacophore in a number of kinase inhibitors, where it typically forms key hydrogen bond interactions with the hinge region of the kinase domain.[3]

Case Study: Sorafenib and Other Kinase Inhibitors

A prominent example of a drug containing a diaryl urea structure is Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer.[8] While Sorafenib itself does not contain the 2-methylpyridine moiety, numerous research programs have focused on synthesizing Sorafenib analogs and other novel diaryl ureas incorporating various pyridine rings in a bid to improve efficacy, selectivity, and pharmacokinetic properties.[6][9] The use of this compound allows for the introduction of the 2-methylpyridine group into one of the aryl rings of the diaryl urea structure. This modification can influence the compound's binding affinity and selectivity for different kinases.[9]

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

The following is a representative, step-by-step methodology for the synthesis of a diaryl urea derivative using an isocyanate, based on established chemical principles.

Objective: To synthesize a N,N'-diaryl urea via the reaction of an aryl isocyanate with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a scavenger for any acidic impurities)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.

  • If the aniline starting material is a salt (e.g., a hydrochloride salt), add triethylamine (1.1 equivalents) to the aniline solution before the addition of the isocyanate.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl urea derivative.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Mechanism of Action

Many of the diaryl urea compounds synthesized using this compound are designed as inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Angiogenesis) ERK->Proliferation Inhibitor Diaryl Urea Inhibitor (e.g., Sorafenib analog) Inhibitor->RAF

Caption: Simplified MAPK signaling pathway, a common target for diaryl urea-based kinase inhibitors.

The diaryl urea inhibitor, by binding to the ATP-binding site of a kinase like RAF, prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the entire pathway and leading to a reduction in tumor cell proliferation and angiogenesis.[3]

Conclusion

This compound is a versatile and commercially accessible reagent that holds significant strategic value for researchers and drug development professionals. Its facile conversion to N,N'-diaryl ureas provides a direct route to a class of compounds with proven therapeutic relevance, particularly as kinase inhibitors. A thorough understanding of its properties, suppliers, and synthetic applications, as detailed in this guide, can empower scientists to leverage this important building block in the design and synthesis of the next generation of targeted therapies.

References

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and in Vitro Antitumor Evaluation of Novel Diaryl Ureas Derivatives. (2010). European Journal of Medicinal Chemistry, 45(6), 2299-306.
  • Research and development of N,N′-diarylureas as anti-tumor agents. (2021). European Journal of Medicinal Chemistry, 223, 113642.
  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(19), 1646-1664.
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). Journal of the Iranian Chemical Society.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry, 61(9), 4087-4101.
  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Retrieved from [Link]

  • Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Scientific Reports, 13(1), 633.
  • Broad Institute. (2018). WO 2018/183936 A1.
  • This compound. Appretech Scientific Limited. Retrieved from [Link]

  • Pharma API Intermediates. Pharma Noble Chem Ltd. Retrieved from [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. (1993).
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research, 165, 105463.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994).

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Amines using 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Amine Analysis through Derivatization

In the landscape of pharmaceutical and chemical analysis, the accurate quantification of primary and secondary amines is of paramount importance. These functional groups are integral to a vast array of drug candidates, active pharmaceutical ingredients (APIs), and critical intermediates. However, their inherent physicochemical properties, such as high polarity and lack of a strong chromophore, often present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1]

To overcome these analytical hurdles, a pre-column derivatization strategy is frequently employed. This involves a chemical reaction that transforms the analyte of interest into a derivative with more favorable characteristics for chromatographic separation and detection.[2] An ideal derivatizing agent should react rapidly and quantitatively with the target analyte under mild conditions to form a stable, single derivative with a high molar absorptivity at a wavelength where potential interferences are minimal.

This application note presents a comprehensive guide to the use of 5-isocyanato-2-methylpyridine as a highly effective derivatizing agent for primary and secondary amines. The reaction yields stable N-(6-methylpyridin-3-yl)urea derivatives that possess a strong UV chromophore, enabling sensitive and reliable quantification by HPLC-UV. This guide is intended for researchers, scientists, and drug development professionals seeking a robust analytical method for amine-containing compounds.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of amines with this compound proceeds via a well-established nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable urea derivative.[3] The pyridine moiety in the derivatizing agent provides the strong UV chromophore necessary for sensitive detection.

The reaction is typically carried out in an aprotic organic solvent to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid and subsequent degradation to an amine and carbon dioxide, consuming the reagent and potentially generating interfering byproducts.[4] The use of a non-nucleophilic base can be beneficial to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction, particularly for less reactive amines.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Amine) Isocyanate This compound Amine->Isocyanate Nucleophilic Attack Urea_Derivative N-(Alkyl/Aryl)-N'-(6-methylpyridin-3-yl)urea Isocyanate->Urea_Derivative Proton Transfer

Caption: Reaction mechanism of amine derivatization.

Experimental Protocols

Safety Precautions

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][3] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust, fumes, and vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Protocol 1: Derivatization of a Model Primary Amine (Benzylamine) for HPLC-UV Analysis

This protocol provides a general procedure for the derivatization of a primary amine. Optimization may be required for different analytes and sample matrices.

Materials and Reagents:

  • This compound (≥98% purity)

  • Benzylamine (≥99% purity)

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Anhydrous Triethylamine (TEA), (≥99% purity)

  • Deionized water (18.2 MΩ·cm)

  • Methanol, HPLC grade

  • 0.2 µm syringe filters

  • HPLC vials

Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • Thermostatted water bath or heating block

Procedure:

  • Preparation of Reagent Solutions:

    • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.

    • Amine Standard Stock Solution: Accurately weigh approximately 10 mg of benzylamine and dissolve it in methanol in a 10 mL volumetric flask to obtain a 1 mg/mL stock solution.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization Reaction:

    • In an HPLC vial, add 100 µL of the amine working standard solution.

    • Add 100 µL of anhydrous acetonitrile.

    • Add 10 µL of anhydrous triethylamine.

    • Add 50 µL of the this compound derivatizing reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • Sample Preparation for HPLC Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Add 740 µL of a mixture of water and acetonitrile (1:1 v/v) to the vial to quench the reaction and bring the total volume to 1 mL.

    • Vortex the vial for 30 seconds.

    • Filter the solution through a 0.2 µm syringe filter into a clean HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

HPLC-UV Analysis Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (Based on the UV absorbance of similar pyridyl and urea-containing compounds)[5][6][7]

Data Presentation and Expected Results

The derivatization reaction is expected to yield a single, stable product with a well-defined peak in the HPLC chromatogram. The retention time of the derivative will be longer than that of the underivatized amine due to the increased hydrophobicity.

ParameterRecommended Condition/ValueRationale
Derivatizing Agent This compoundForms stable urea derivatives with strong UV absorbance.
Amine Type Primary and SecondaryReacts readily with both primary and secondary amines.
Solvent Anhydrous AcetonitrileAprotic solvent prevents reaction of isocyanate with water.[4][8]
Base Triethylamine (optional)Catalyzes the reaction, especially for less reactive amines.
Temperature 60°CProvides sufficient energy to drive the reaction to completion in a reasonable time.
Reaction Time 30 minutesGenerally sufficient for complete derivatization.
Detection Wavelength ~254 nmExpected absorbance maximum for the pyridylurea chromophore.[5][6][7]

Workflow Visualization

Derivatization_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Prep_Reagents Prepare Reagent and Standard Solutions Mix_Reagents Mix Amine, Solvent, Base, and Derivatizing Agent Prep_Reagents->Mix_Reagents Step 1 Incubate Incubate at 60°C for 30 minutes Mix_Reagents->Incubate Step 2 Quench_Filter Quench Reaction and Filter Sample Incubate->Quench_Filter Step 3 HPLC_Analysis Inject into HPLC-UV System Quench_Filter->HPLC_Analysis Step 4 Data_Acquisition Acquire and Process Data HPLC_Analysis->Data_Acquisition Step 5

Caption: Experimental workflow for amine derivatization.

Trustworthiness and Method Validation Considerations

To ensure the reliability and accuracy of the analytical results, a thorough method validation should be performed. Key validation parameters to consider include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked samples.

  • Linearity and Range: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a defined range. A calibration curve should be constructed using a series of standards, and the correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These can be evaluated by analyzing replicate samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

  • Stability of Derivatives: The stability of the N-(6-methylpyridin-3-yl)urea derivatives should be assessed over time under different storage conditions (e.g., room temperature, refrigerated) to establish the timeframe within which the analysis should be performed. Urea derivatives are generally stable, but their stability can be affected by pH and temperature.[9]

Conclusion

The use of this compound as a derivatizing agent offers a robust and sensitive method for the quantification of primary and secondary amines by HPLC-UV. The formation of stable, UV-active urea derivatives allows for reliable analysis with excellent chromatographic properties. The protocols and guidelines presented in this application note provide a solid foundation for the development and validation of analytical methods for a wide range of amine-containing compounds in various matrices.

References

  • Reaction of Isocyanates with amines. ResearchGate. [Link]

  • N,N'-Diphenylurea - Optional[UV-VIS] - Spectrum - SpectraBase. SpectraBase. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Solvents and Additives of Polyurethane Coatings. Dongsen Chemicals. [Link]

  • Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

Sources

protocol for reacting 5-Isocyanato-2-methylpyridine with alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Reacting 5-Isocyanato-2-methylpyridine with Alcohols to Synthesize N-Heterocyclic Carbamates

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of N-aryl and N-heteroaryl carbamates is a cornerstone reaction in medicinal chemistry and materials science. These moieties are prevalent in a wide array of pharmaceuticals and functional materials. This compound is a valuable heterocyclic building block, and its reaction with alcohols provides a direct route to a diverse range of substituted pyridine carbamates. This document provides a detailed guide to the principles, safety precautions, and experimental protocols for the efficient synthesis of these compounds. It includes both uncatalyzed and catalyzed reaction pathways, methods for purification and characterization, and a troubleshooting guide to address common experimental challenges.

Critical Health and Safety Precautions for Handling Isocyanates

Isocyanates are highly reactive compounds that pose significant health risks upon exposure.[1] They are potent irritants to the eyes, skin, and respiratory tract.[1] The primary health concern is sensitization, where repeated exposure, even at low concentrations, can lead to severe asthma, which may be fatal in some cases.[1][2] Therefore, rigorous adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations involving isocyanates must be performed within a certified chemical fume hood with sufficient ventilation to eliminate vapor exposure. The work area should be isolated from unprotected personnel.[3][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential. This includes:

    • Gloves : Use chemically resistant gloves, such as butyl rubber or nitrile, ensuring they are appropriate for the solvents being used.[2]

    • Eye Protection : Chemical splash goggles and a full-face shield are required to protect against splashes.[3]

    • Lab Coat : A lab coat or, preferably, a disposable chemical-resistant suit should be worn to cover all exposed skin.

    • Respirator : For operations that may generate aerosols or if ventilation is insufficient, an air-purifying respirator with an organic vapor cartridge is necessary.

  • Hygiene Practices : Wash hands and face thoroughly after handling isocyanates and before eating, drinking, or leaving the laboratory.[3] Contaminated clothing should be left at the workplace to prevent secondary exposure.[3][4]

  • Spill Management : Have an established emergency procedure for cleaning up isocyanate spills.[4]

Chemical Principles and Reaction Mechanism

The reaction of an isocyanate with an alcohol produces a carbamate, also known as a urethane.[5] The fundamental transformation is a nucleophilic addition of the alcohol's hydroxyl group to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).

The reaction proceeds via a concerted mechanism where the alcohol's oxygen atom attacks the isocyanate carbon, while the hydroxyl proton is transferred to the isocyanate nitrogen.[6] This process is often facilitated by the participation of additional alcohol molecules, which can act as a proton shuttle, lowering the activation energy of the transition state.[6][7]

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions R_NCO This compound TS Transition State R_NCO->TS Nucleophilic Attack Isocyanurate Isocyanurate (Side Product) R_NCO->Isocyanurate Trimerization R_OH Alcohol (R'-OH) R_OH->TS Carbamate Carbamate Product TS->Carbamate Proton Transfer Allophanate Allophanate (Side Product) Carbamate->Allophanate + R-NCO Catalyst Catalyst (e.g., Tertiary Amine, Organometal) Catalyst->TS Lowers Activation Energy

Caption: Generalized mechanism for the formation of carbamates from isocyanates.

Catalysis

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the rate is often slow.[8] Catalysts are frequently employed to accelerate the reaction, allowing it to proceed efficiently at room temperature. Common catalysts include:

  • Tertiary Amines : Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity.[9]

  • Organometallic Compounds : Lewis acidic catalysts, such as organotin compounds (e.g., dibutyltin dilaurate, DBTDL) or more environmentally benign bismuth salts, activate the isocyanate.[10][11] They coordinate to the oxygen or nitrogen of the isocyanate group, increasing the electrophilicity of the carbonyl carbon.[11]

Potential Side Reactions

Under certain conditions, side reactions can occur, reducing the yield of the desired carbamate:

  • Allophanate Formation : The carbamate product can react with a second molecule of isocyanate, particularly if there is an excess of isocyanate or at high temperatures.[9][12]

  • Isocyanurate Formation : Isocyanates can undergo self-condensation to form a stable cyclic trimer known as an isocyanurate. This is more common at high temperatures and with specific catalysts.[9][12]

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific alcohol used and the scale of the reaction. Primary alcohols are generally more reactive than secondary alcohols, while tertiary alcohols react very slowly.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound[][14]>95% PurityCommercialHandle with extreme care under inert atmosphere (N₂ or Ar).
Alcohol (e.g., ethanol, isopropanol)Anhydrous (<50 ppm H₂O)CommercialWater will react with the isocyanate to form an unstable carbamic acid, then an amine and CO₂.
Solvent (e.g., THF, DCM, Toluene)AnhydrousCommercialEnsure solvent is dry and free of reactive impurities.
Catalyst (e.g., DABCO, DBTDL)Reagent GradeCommercialUse at 0.1–2 mol%.
Diethyl EtherAnhydrousCommercialFor extraction.
Saturated aq. NH₄ClReagent GradeIn-house prepFor quenching the reaction.
BrineReagent GradeIn-house prepFor washing the organic phase.
MgSO₄ or Na₂SO₄AnhydrousCommercialFor drying the organic phase.
Silica Gel230-400 meshCommercialFor column chromatography.
General Protocol for Uncatalyzed Reaction

This method is suitable for more reactive primary alcohols.

  • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 equivalents).

  • Solvent Addition : Add anhydrous solvent (e.g., THF, to make a ~0.2 M solution with respect to the isocyanate).

  • Reagent Addition : Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction : If no reaction is observed at room temperature (monitored by TLC or LC-MS), gently heat the mixture to 40–60 °C. Monitor the reaction for the disappearance of the isocyanate starting material.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified.

General Protocol for Catalyzed Reaction

This method is recommended for secondary alcohols or for achieving faster reaction times at room temperature.

  • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 equivalents) and the catalyst (e.g., DBTDL, 0.5 mol%).

  • Solvent Addition : Add anhydrous solvent (e.g., Dichloromethane, to make a ~0.2 M solution).

  • Reagent Addition : Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask at room temperature over 5-10 minutes.

  • Reaction : Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification :

    • Quench the reaction by adding a few milliliters of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with more solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for carbamate synthesis.

Product Characterization

The final carbamate product should be characterized to confirm its structure and purity.

  • NMR Spectroscopy :

    • ¹H NMR : Expect to see a characteristic broad singlet for the carbamate N-H proton (typically δ 6.0-9.0 ppm). Signals for the 2-methyl group and the three aromatic protons of the pyridine ring will be present. New signals corresponding to the alcohol R' group will also be visible.[15][16]

    • ¹³C NMR : A new carbonyl carbon signal for the carbamate group will appear in the range of δ 150-160 ppm.[17]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy : Look for a strong C=O stretching band around 1700-1730 cm⁻¹ and an N-H stretching band around 3300-3400 cm⁻¹.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alcohol (e.g., tertiary).2. Insufficient temperature.3. Wet reagents/solvents.1. Add a catalyst (DBTDL is effective for hindered alcohols).2. Increase reaction temperature.3. Ensure all reagents and glassware are scrupulously dry.
Formation of Side Products 1. Excess isocyanate used.2. High reaction temperature.3. Inappropriate catalyst.1. Use a slight excess of the alcohol (1.05-1.1 eq).2. Run the reaction at a lower temperature for a longer time.3. Avoid catalysts known to promote trimerization.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent. A different solvent system (e.g., DCM/Methanol) may provide better separation.
Product Instability The carbamate is susceptible to hydrolysis or thermal decomposition.[18][19][20]Avoid strongly acidic or basic conditions during work-up. Purify at room temperature and store the final product in a cool, dry place.

References

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2024). Construction hazardous substances: Isocyanates. Retrieved from [Link]

  • WorkSafeBC. (2024). Isocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). Catalysts for reaction between an isocyanate and an alcohol.
  • ResearchGate. (n.d.). Catalysis conditions for isocyanate alcohol reaction. Retrieved from [Link]

  • Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isocyanates by thermal dissociation of carbamates.
  • National Institutes of Health (NIH). (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Folded conformations. Part III: An NMR study of the conformations of aryl N‐arylsulfonylmethyl)‐N‐methylcarbamates. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Study of Some N,N-Dimethylcarbamates. Retrieved from [Link]

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Retrieved from [Link]

  • IOP Publishing. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. Retrieved from [Link]

  • Chemdad. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

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5-Isocyanato-2-methylpyridine in the synthesis of novel ureas

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Leveraging 5-Isocyanato-2-methylpyridine for the Strategic Synthesis of Novel Urea Derivatives in Drug Discovery

Abstract: The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a versatile building block for the synthesis of novel urea-containing compounds. We delve into the underlying reaction mechanisms, provide field-tested, step-by-step protocols, and offer practical insights into experimental design and troubleshooting. The focus is on leveraging the unique electronic and structural properties of the 2-methylpyridine scaffold to accelerate the development of new therapeutic agents.

Introduction: The Strategic Value of the Pyridyl-Urea Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical sciences, primarily due to its ability to enhance aqueous solubility and its role as a hydrogen bond acceptor, which can significantly influence a compound's pharmacokinetic profile.[2] When combined with the urea moiety, the resulting pyridyl-urea structure becomes a powerful pharmacophore for designing targeted inhibitors for a range of enzymes, including various kinases.[3][4]

This compound is a particularly valuable reagent for several reasons:

  • High Reactivity: The isocyanate group (–N=C=O) is a highly reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines to form stable urea linkages, often in high yields and without the need for catalysts.[5][6]

  • Direct & Modular Synthesis: This reagent provides a direct and modular route to a diverse library of unsymmetrical ureas. By simply varying the amine coupling partner, researchers can rapidly generate a wide array of analogues for structure-activity relationship (SAR) studies.

  • Structural Control: The defined regiochemistry of the isocyanate at the 5-position and the methyl group at the 2-position provides a fixed vector for molecular elaboration, allowing for precise control over the final compound's three-dimensional structure.

This guide will equip researchers with the foundational knowledge and practical protocols to effectively utilize this key intermediate in their synthetic campaigns.

The Core Reaction: Mechanism of Urea Formation

The synthesis of ureas from isocyanates and amines is a robust and mechanistically straightforward addition reaction. The process is typically highly efficient and can be performed under mild conditions.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic central carbon atom of the isocyanate group. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[7]

  • Formation of a Zwitterionic Intermediate: This attack forms a transient, unstable zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isocyanate nitrogen occurs.

  • Stable Urea Product: The final product is a stable, neutral urea derivative. The overall reaction is typically irreversible.[5]

Below is a diagram illustrating this fundamental transformation.

Figure 1: General mechanism for urea formation.

Experimental Protocols & Workflow

General Protocol for the Synthesis of N-(2-methylpyridin-5-yl)-N'-Aryl/Alkyl Ureas

This protocol is designed to be a robust starting point for the synthesis of a wide range of urea derivatives from this compound.

Materials:

  • This compound (Reagent 1)

  • Substituted primary or secondary amine (Reagent 2)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reagent Preparation (Stoichiometry):

    • In a dry, inerted round-bottom flask, dissolve the chosen amine (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 5-10 mL per mmol of amine).

    • Rationale: Using an equivalent amount of the amine ensures complete consumption of the isocyanate, preventing the need to remove the highly reactive starting material later. Anhydrous solvent is critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to the corresponding amine (2-amino-5-methylpyridine) and can lead to the formation of a symmetrical urea byproduct.[6]

  • Reaction Setup:

    • Place the flask in a magnetic stirrer. If the amine is a solid, ensure it is fully dissolved before proceeding.

    • In a separate dry vial, prepare a solution of this compound (1.0 - 1.05 eq.) in the same anhydrous solvent.

    • Rationale: A slight excess of the isocyanate can be used to ensure the complete consumption of a more valuable amine, but a 1:1 stoichiometry is generally preferred.

  • Initiation of Reaction:

    • Slowly add the isocyanate solution dropwise to the stirring amine solution at room temperature (20-25 °C) over 5-10 minutes.

    • Rationale: The reaction is often exothermic. A slow, controlled addition prevents a rapid temperature increase that could promote side reactions. For less reactive amines, the reaction may require gentle warming (e.g., to 40-50 °C) or an extended reaction time.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator of reaction completion is the disappearance of the limiting starting material.

    • Rationale: Proper reaction monitoring prevents unnecessarily long reaction times and ensures the reaction has proceeded to completion before workup.

  • Product Isolation and Workup:

    • If the product precipitates from the reaction mixture as a clean solid, it can be isolated by simple filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

    • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude residue can then be purified.

  • Purification:

    • Recrystallization: If the crude product is a solid of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective purification method.

    • Silica Gel Chromatography: For mixtures or oily products, purification by column chromatography is standard. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Rationale: The choice of purification method depends on the physical properties of the product and the nature of any impurities.

The general laboratory workflow is summarized in the diagram below.

G prep Reagent Preparation (Amine in Anhydrous Solvent) reaction Reaction (Add Isocyanate, Stir at RT) prep->reaction Inert Atmosphere monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Reaction Incomplete workup Workup & Isolation (Filtration or Concentration) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify char Characterization (NMR, MS, HRMS) purify->char

Figure 2: Standard workflow for pyridyl-urea synthesis.
Application Example: Synthesis of 1-(4-fluorophenyl)-3-(2-methylpyridin-5-yl)urea

This specific example demonstrates the application of the general protocol.

  • Reaction: 4-fluoroaniline (1.0 eq.) is dissolved in anhydrous THF. A solution of this compound (1.0 eq.) in THF is added dropwise.

  • Monitoring: The reaction is stirred at room temperature for 2 hours, at which point TLC analysis (50% Ethyl Acetate/Hexanes) shows complete consumption of the aniline.

  • Isolation: A white precipitate forms during the reaction. The solid is collected by vacuum filtration, washed with cold THF (2 x 5 mL), and dried in a vacuum oven at 50 °C for 4 hours.

  • Outcome: The desired product is obtained as a white solid in high yield and purity.

Data Presentation:

CompoundMolecular FormulaMW ( g/mol )Typical YieldKey Characterization Data (Predicted)
1-(4-fluorophenyl)-3-(2-methylpyridin-5-yl)ureaC₁₃H₁₂FN₃O245.26>90%¹H NMR (DMSO-d₆): δ 9.05 (s, 1H), 8.85 (s, 1H), 8.20 (d, 1H), 7.75 (dd, 1H), 7.50 (m, 2H), 7.25 (d, 1H), 7.15 (t, 2H), 2.40 (s, 3H). MS (ESI+): m/z 246.1 [M+H]⁺.

Practical Insights & Troubleshooting

Observation / Problem Potential Cause Recommended Solution
Reaction is sluggish or does not go to completion. Low nucleophilicity of the amine (e.g., an electron-deficient aniline).Gently warm the reaction mixture to 40-50 °C. If using a non-polar solvent like DCM, switch to a more polar aprotic solvent like DMF.
Formation of a significant byproduct with ~2x MW of the desired amine. Moisture contamination in the solvent or on glassware.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere (N₂ or Ar). The byproduct is likely the symmetrical urea formed from the amine reacting with itself after isocyanate hydrolysis.
Product is difficult to purify from starting amine. The amine is highly polar and co-elutes with the urea product.If the amine is basic, perform an acidic wash (e.g., 1M HCl) during workup to protonate the starting amine and extract it into the aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover the unreacted amine.
Product oils out instead of crystallizing. The product may have a low melting point or impurities are present.Attempt purification via silica gel chromatography. If the product is pure but oily, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification.

Mandatory Safety Precautions

Isocyanates are potent chemical agents that demand rigorous safety protocols.[9][10]

  • Toxicity: Isocyanates are toxic, particularly if inhaled, and can cause severe respiratory irritation and sensitization.[9][10] All manipulations involving this compound must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Moisture Sensitivity: Isocyanates react with water. Store the reagent in a desiccator under an inert atmosphere and handle it using dry techniques.

  • Disposal: Quench any residual isocyanate by slowly adding it to a solution of a high-boiling point alcohol (like isopropanol) and a base (like sodium carbonate) before disposal according to institutional guidelines.

Conclusion

This compound stands out as a highly effective and versatile reagent for the synthesis of novel urea derivatives. The reaction with amines is straightforward, high-yielding, and proceeds under mild conditions, making it exceptionally well-suited for the rapid generation of compound libraries in a drug discovery context. By following the protocols and considering the practical insights provided in this guide, researchers can efficiently incorporate the valuable 2-methyl-5-pyridylurea scaffold into their molecular designs, paving the way for the development of new and improved therapeutic agents.

References

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  • Scott, J. S., et al. (2017). 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4. ACS Medicinal Chemistry Letters, 8(10), 1035–1040. [Link]

  • Mohammadhosseini, N., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 551–561. [Link]

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Application of 5-Isocyanato-2-methylpyridine in Medicinal Chemistry: A Guide to Synthesizing Urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the choice of chemical building blocks is paramount. 5-Isocyanato-2-methylpyridine (CAS: 732245-99-7) has emerged as a high-value reagent for medicinal chemists.[][2] Its utility stems from the combination of a highly reactive isocyanate functional group and a strategically substituted pyridine scaffold.

The isocyanate group (–N=C=O) is a potent electrophile that readily undergoes addition reactions with nucleophiles such as amines and alcohols, providing a robust and efficient method for forging stable urea and carbamate linkages, respectively.[3][4] The diaryl urea motif, in particular, is a privileged structure found in numerous clinically approved kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[5][6]

Simultaneously, the 2-methylpyridine core imparts desirable physicochemical properties to the resulting molecules. The pyridine nitrogen acts as a hydrogen bond acceptor and can enhance aqueous solubility, while the scaffold itself is a common feature in FDA-approved drugs, known to improve metabolic stability and cellular permeability.[7][8][9][10] This application note provides a comprehensive guide to the strategic use of this compound, focusing on the synthesis of urea-based kinase inhibitors, complete with mechanistic insights and detailed laboratory protocols.

PropertyValueReference(s)
CAS Number 732245-99-7[][2]
Molecular Formula C₇H₆N₂O[][2]
Molecular Weight 134.14 g/mol [][2]
Appearance White to brown crystalline powder[11]

Part 1: The Urea Linkage as a Kinase Hinge-Binding Moiety

The diaryl urea core is a cornerstone of many Type II kinase inhibitors. These inhibitors bind to an inactive conformation of the kinase, often referred to as the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[12] This binding mode accesses an allosteric site adjacent to the ATP pocket, conferring high potency and selectivity.[13]

The central urea linkage is critical for this interaction. The two N-H protons of the urea act as a bidentate hydrogen bond donor, forming strong, directional interactions with the "hinge region" of the kinase—a short segment of the protein backbone that connects the N- and C-lobes. Specifically, one N-H group often donates a hydrogen bond to the backbone carbonyl of a conserved glutamate residue in the hinge, while the other N-H interacts with the backbone carbonyl of a key aspartate in the DFG motif. This dual hydrogen-bond "clamp" is a primary anchor for the inhibitor in the active site.

The use of this compound allows for the direct installation of one half of this critical pharmacophore, positioning the 2-methylpyridine moiety to explore solvent-exposed regions or other pockets of the kinase to enhance selectivity and potency.

G Diagram 1: Urea Motif in Kinase Active Site cluster_0 Kinase Hinge Region cluster_1 DFG Motif (out) cluster_2 Urea-Based Inhibitor hinge_co Glu Backbone C=O hinge_n Hinge Backbone N-H dfg_co Asp Backbone C=O pyridine 2-Methylpyridine Moiety (from Isocyanate) urea (-NH-CO-NH-) pyridine->urea urea->hinge_co H-Bond urea->dfg_co H-Bond aryl Aryl Moiety (from Amine) urea->aryl

Caption: Schematic of a urea-based inhibitor binding to a kinase active site.

Part 2: Synthetic Strategy and Workflow

The reaction of an isocyanate with a primary or secondary amine is a highly efficient and atom-economical method for constructing N,N'-disubstituted ureas. The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate group. This transformation is typically fast, clean, and high-yielding, making it ideal for creating libraries of compounds for structure-activity relationship (SAR) studies.[3][6]

Causality in Experimental Design:

  • Anhydrous Conditions: Isocyanates react readily with water to form an unstable carbamic acid, which quickly decomposes to an amine and carbon dioxide. This side reaction consumes the starting material and complicates purification. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to ensure high yields.[14]

  • Solvent Choice: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are commonly used. The choice depends on the solubility of the amine starting material.[6][15]

  • Temperature Control: The reaction is often exothermic. While many reactions proceed smoothly at room temperature, initial addition of the isocyanate may be performed at 0 °C to maintain control, especially on a larger scale.

  • Purification: The resulting urea derivatives are often crystalline solids with poor solubility in common organic solvents. This property can be advantageous, as the product often precipitates directly from the reaction mixture and can be isolated by simple filtration, yielding a product of high purity.[15]

G Diagram 2: General Synthetic Workflow prep 1. Reactant Preparation - Aryl Amine (1.0 eq) - this compound (1.0 eq) - Anhydrous Solvent (e.g., THF, DCM) setup 2. Reaction Setup - Dissolve amine in solvent - Inert atmosphere (N₂/Ar) - Cool to 0 °C to RT prep->setup addition 3. Reagent Addition - Add isocyanate solution dropwise - Stir for 1-4 hours setup->addition monitor 4. Reaction Monitoring - Thin-Layer Chromatography (TLC) - HPLC/LC-MS addition->monitor isolate 5. Product Isolation - Filter precipitated solid OR - Remove solvent in vacuo monitor->isolate purify 6. Purification - Wash solid with cold solvent - Recrystallization - Column Chromatography (if needed) isolate->purify char 7. Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - IR Spectroscopy purify->char

Caption: Workflow for the synthesis of diaryl ureas using this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-N'-(6-methylpyridin-3-yl)urea

This protocol describes a general procedure for the synthesis of a representative diaryl urea derivative.

A. Safety & Handling of Isocyanates

WARNING: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. All manipulations must be performed in a certified chemical fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber), must be worn at all times.[17] Avoid inhalation of vapors and contact with skin and eyes.[14] Prepare a quench solution (e.g., 10% isopropyl alcohol and 1% ammonia in water) to neutralize any spills and decontaminate glassware.[16]

B. Materials & Equipment

  • Aryl amine of interest (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

  • Vacuum oven

C. Step-by-Step Procedure

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aryl amine (e.g., 1.0 mmol) in anhydrous THF (5-10 mL).

  • Isocyanate Addition: In a separate vial, dissolve this compound (1.0 mmol, 134.14 mg) in anhydrous THF (2-3 mL). Add this solution dropwise to the stirred amine solution at room temperature over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and a white precipitate may form within 30-60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the amine starting material by TLC (a typical eluent system is 50:50 ethyl acetate/hexanes). The urea product is often less mobile than the starting amine. The reaction is generally complete within 1-3 hours.

  • Isolation:

    • If a precipitate has formed: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold THF and then hexanes to remove any unreacted starting materials.

    • If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can then be triturated with diethyl ether or hexanes to induce crystallization and remove soluble impurities.

  • Drying: Dry the purified solid product in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Product Characterization

The synthesized urea should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Look for two distinct singlets (or doublets if coupled) in the 8.5-9.5 ppm region, corresponding to the two N-H protons of the urea linkage.[6][18] Signals for both the 2-methylpyridine and the aryl amine moieties should be present and integrated correctly.

  • IR Spectroscopy: The most telling feature is the disappearance of the strong, sharp isocyanate (–N=C=O) stretch at ~2250-2275 cm⁻¹ and the appearance of a strong carbonyl (C=O) stretch for the urea at ~1640-1680 cm⁻¹.[6]

  • Mass Spectrometry: Confirm the molecular weight of the desired product via LC-MS or direct infusion ESI-MS.

Part 4: Illustrative Data for SAR Studies

To demonstrate the utility of this reagent in a drug discovery context, a small library of analogs can be synthesized by varying the aryl amine partner. The resulting compounds can then be tested for their inhibitory activity against a target kinase, such as p38 MAP kinase, a common target for urea-based inhibitors.[12][13][19]

Table 1: Representative SAR Data for N-(Aryl)-N'-(6-methylpyridin-3-yl)urea Analogs against p38α Kinase

Compound IDAryl Amine Moiety (Ar)Structure of Ar-NH₂p38α IC₅₀ (nM) [Hypothetical]
1a 4-tert-Butylphenyl4-tert-Butylaniline85
1b 4-Chlorophenyl4-Chloroaniline45
1c 3-(Trifluoromethyl)phenyl3-(Trifluoromethyl)aniline22
1d Naphthyl1-Naphthylamine15
BIRB 796 (Reference Compound)N/A11

Note: The IC₅₀ values are hypothetical and for illustrative purposes only, designed to show a typical SAR trend where electron-withdrawing groups and increased lipophilicity can enhance potency.

Conclusion

This compound is a powerful and efficient building block for medicinal chemists engaged in drug discovery. Its primary application lies in the straightforward synthesis of N,N'-disubstituted ureas, a key pharmacophore in a multitude of potent kinase inhibitors. The protocols and strategic insights provided herein demonstrate the reagent's value in rapidly generating compound libraries for SAR exploration, accelerating the path from a lead compound to a clinical candidate. Proper handling and safety precautions are essential but, when observed, allow this versatile reagent to be a cornerstone of modern synthetic and medicinal chemistry programs.

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  • Wang, X., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8201. Available at: [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15152-15177. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. Available at: [Link]

  • Al-Ostath, A. I., & El-Faham, A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-Isocyanato-2-methylpyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Isocyanate Warhead in Crop Protection

The pyridine ring is a privileged scaffold in the agrochemical industry, forming the core of numerous highly effective herbicides, insecticides, and fungicides.[1][2][3] Its unique electronic properties and metabolic stability make it an ideal building block for designing new active ingredients. When functionalized with a highly reactive isocyanate (-N=C=O) group, as in 5-isocyanato-2-methylpyridine, this versatile intermediate becomes a powerful tool for synthetic chemists. The isocyanate group acts as an electrophilic "warhead," readily reacting with nucleophiles like amines and alcohols to form stable urea and carbamate linkages, respectively.[4][5] This reactivity is the cornerstone of its utility, enabling the efficient construction of complex molecules with potent biological activity.

This guide provides an in-depth exploration of this compound as a key intermediate in agrochemical synthesis. We will delve into its primary applications, provide detailed, field-tested protocols for its use, and explain the underlying chemical principles that make it an indispensable reagent for researchers and drug development professionals in the agricultural sciences.

Compound Profile: this compound
PropertyValueReference(s)
CAS Number 732245-99-7[6][7][]
Molecular Formula C₇H₆N₂O[6][7][]
Molecular Weight 134.14 g/mol [6][7][]
Appearance Yellow liquid[9]
Boiling Point 203.9 °C at 760 mmHg[6]
Density 1.09 g/cm³[6]
SMILES CC1=NC=C(C=C1)N=C=O[]

Core Application: Synthesis of Pyridyl-Sulfonylurea Herbicides

A major application of pyridine-containing isocyanates is in the synthesis of sulfonylurea herbicides.[10] This class of herbicides is renowned for its high efficacy at very low application rates, excellent crop selectivity, and low mammalian toxicity.[10][11] They act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants but is absent in animals.[10][11]

The synthesis involves the addition reaction between the isocyanate group of this compound and the amino group of a substituted aminobenzenesulfonamide. This reaction forms the critical sulfonylurea bridge that is characteristic of these herbicides.

Reaction Mechanism: Sulfonylurea Bridge Formation

The lone pair of electrons on the nitrogen atom of the sulfonamide attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate, resulting in the formation of a stable N,N'-disubstituted sulfonylurea linkage. The reaction is typically high-yielding and proceeds under mild conditions.

G cluster_reactants Reactants cluster_product Product Py_NCO This compound Product Pyridyl-Sulfonylurea (Py-NH-C(O)-NH-SO₂-R) Py_NCO->Product Nucleophilic Addition Sulfonamide Aminobenzenesulfonamide (R-SO₂-NH-Ar-NH₂) Sulfonamide->Product

Caption: General reaction scheme for Pyridyl-Sulfonylurea synthesis.

Experimental Protocols

Safety Precaution: Isocyanates are potent respiratory sensitizers and should be handled with extreme care in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of a Novel Pyridyl-Sulfonylurea Herbicide Candidate

This protocol describes a general procedure for the synthesis of a pyridyl-sulfonylurea derivative, a common structure in modern herbicides.

Objective: To synthesize N-((6-methylpyridin-3-yl)carbamoyl)-2-aminobenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzenesulfonamide (1.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Triethylamine (catalytic amount, optional)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve 2-aminobenzenesulfonamide (e.g., 5.0 g, 29.0 mmol) in 100 mL of anhydrous acetonitrile. Stir the solution at room temperature under a nitrogen atmosphere.

  • Isocyanate Addition: Dissolve this compound (3.89 g, 29.0 mmol) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel.

  • Reaction Execution: Add the isocyanate solution dropwise to the stirred sulfonamide solution over 30 minutes. The slow addition is crucial to control any potential exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction is sluggish, a catalytic amount of triethylamine can be added, or the mixture can be gently heated to 40-50 °C.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately two-thirds using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyridyl-sulfonylurea compound.

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G A 1. Dissolve 2-Aminobenzenesulfonamide in Anhydrous Acetonitrile B 2. Add this compound Solution Dropwise A->B C 3. Stir at Room Temperature (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Isolate Crude Product (Filtration or Concentration) D->E Reaction Complete F 6. Purify by Recrystallization E->F G 7. Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for the synthesis of a pyridyl-sulfonylurea herbicide.

Protocol 2: Synthesis of a Pyridyl-Urea Insecticide Candidate

The formation of a urea linkage is also a key strategy in the development of insecticides. This protocol outlines the synthesis of a pyridyl-urea by reacting this compound with a substituted aniline, a common fragment in insecticidal compounds.

Objective: To synthesize 1-(4-chloroanilino)-3-(6-methylpyridin-3-yl)urea.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (e.g., 5.0 g, 39.2 mmol) in 100 mL of anhydrous THF.

  • Isocyanate Addition: To the stirred solution, add a solution of this compound (5.26 g, 39.2 mmol) in 25 mL of anhydrous THF dropwise at room temperature.

  • Reaction and Precipitation: A white precipitate typically begins to form within minutes of the addition. After the addition is complete, continue stirring the suspension at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Product Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold THF to remove any unreacted starting materials.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol.

  • Characterization: Dry the final product under vacuum and characterize by NMR, MS, and elemental analysis to confirm its identity and purity.

Data Summary and Expected Outcomes

The protocols described are robust and generally provide good to excellent yields. The purity of the final compounds is critical for accurate biological screening.

Table 2: Hypothetical Optimization of Pyridyl-Sulfonylurea Synthesis
EntrySulfonamide ComponentSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-AminobenzenesulfonamideCH₃CN25688>98
22-Amino-4-chlorobenzenesulfonamideTHF25592>99
32-Amino-5-methoxybenzenesulfonamideCH₃CN40490>98
42-AminobenzenesulfonamideDichloromethane251275>95

This table illustrates how variations in the starting materials and reaction conditions can be systematically studied to optimize the synthesis for yield and purity, a key task in agrochemical process development.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its predictable and efficient reactivity allows for the straightforward formation of urea and sulfonylurea linkages, which are central to the biological activity of many leading herbicides and insecticides.[4][10][12] The protocols provided herein offer a solid foundation for researchers to explore the synthesis of new pyridyl-based crop protection agents. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively leverage this powerful building block to discover and develop the next generation of solutions for global agriculture.

References

  • Vertex AI Search. The Role of Phenyl Isocyanate in Agrochemical Synthesis.
  • Tanimori, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • BenchChem. Application of Pyridin-4-ol in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols.
  • ResearchGate. Development of novel pyridine-based agrochemicals: A review.
  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.
  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect.
  • Google Patents. US11691961B2 - Molecule having pesticidal utility, and compositions, and processes, related thereto.
  • ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
  • Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • ResearchGate. Strategies for Clean Production in Methyl Isocyanate Synthesis for Pesticide Raw Materials.
  • National Research Council. (2012). The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. The National Academies Press.
  • ChemBK. 5-ISOCYANATO-2-METHYL-PYRIDINE.
  • BenchChem. 5-Cyano-2-methylpyridine chemical structure and synthesis.
  • ResearchGate. Synthesis of new herbicides from the class of sulfonylureas.
  • Santa Cruz Biotechnology. 5-Isocyanato-2-methyl-pyridine | CAS 732245-99-7.
  • Zhang, H., et al. (2018). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. National Institutes of Health (NIH).
  • RSC Publishing. Innovations in isocyanate synthesis for a sustainable future.
  • BOC Sciences. CAS 732245-99-7 this compound.
  • ASCA GmbH. (2020). Sulfonylurea Herbicides.
  • Google Patents. CN113683584A - Synthetic method of sulfonylurea compound.
  • Chemdad. 5-ISOCYANATO-2-METHYL-PYRIDINE.

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Application Notes and Protocols: 5-Isocyanato-2-methylpyridine as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to materials is perpetual. 5-Isocyanato-2-methylpyridine emerges as a compelling building block, integrating the reactive isocyanate group with the versatile pyridine moiety. This unique combination opens avenues for the synthesis of a wide array of functional polymers, particularly polyurethanes, with tailored characteristics for advanced applications. The presence of the pyridine ring in the polymer backbone or as a pendant group can introduce remarkable features such as catalytic activity, metal-coordination capabilities, pH-responsiveness, and enhanced thermal stability.[1][2] These properties make polymers derived from this compound attractive candidates for applications in drug delivery, smart coatings, catalysis, and materials for electronic devices.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, safety considerations, and detailed protocols for its use in the synthesis of functional polyurethanes. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization processes.

Chemical Properties of this compound

This compound is a heterocyclic aromatic isocyanate. Below is a summary of its key chemical properties.

PropertyValueReference(s)
CAS Number 732245-99-7[5][6][7]
Molecular Formula C₇H₆N₂O[5][6][7]
Molecular Weight 134.14 g/mol [5][6][7]
Appearance Off-white to light yellow solid[8]
Boiling Point 203.9 ± 28.0 °C (Predicted)[6]
Density 1.09 ± 0.1 g/cm³ (Predicted)[6]

The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water. This reactivity is the cornerstone of polyurethane and polyurea synthesis.[9] The pyridine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a base, or a ligand for metal ions, offering a rich platform for post-polymerization modification and imparting specific functionalities to the final material.[2]

Safety and Handling of Isocyanates

Isocyanates are potent respiratory and skin sensitizers and require strict safety protocols.[9]

Hazard Summary:

  • Inhalation: May cause respiratory irritation and sensitization, leading to asthma-like symptoms.

  • Skin Contact: Can cause irritation, and in some cases, allergic skin reactions.

  • Eye Contact: May cause irritation.

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

  • Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.

Polymerization Reactions with this compound

The primary application of this compound in polymer chemistry is in the synthesis of polyurethanes through its reaction with polyols. The general reaction scheme is depicted below. The properties of the resulting polyurethane can be tailored by the choice of the polyol (e.g., polyether, polyester, or polycarbonate diols) and the reaction conditions.

Representative Protocol 1: Synthesis of a Linear Polyurethane

This protocol describes the synthesis of a linear polyurethane using this compound and a polyether diol, polyethylene glycol (PEG), via a one-shot polymerization method.

Materials
  • This compound (97% or higher)

  • Polyethylene glycol (PEG), average Mn = 2000 g/mol

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (for precipitation)

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Syringes for liquid transfer

  • Glassware for precipitation and filtration

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Dry PEG under vacuum at 80°C for 24h p2 Set up reaction apparatus under N2 p1->p2 r1 Dissolve PEG in anhydrous DMF in the flask r2 Add this compound to the solution r1->r2 r3 Add DBTDL catalyst r2->r3 r4 Heat the reaction mixture to 80°C with stirring r3->r4 r5 Maintain reaction for 6-8 hours r4->r5 w1 Cool the reaction mixture to room temperature w2 Precipitate the polymer in cold diethyl ether w1->w2 w3 Filter the polymer w2->w3 w4 Wash the polymer with diethyl ether w3->w4 w5 Dry the polymer under vacuum at 40°C w4->w5

Caption: Workflow for the synthesis of a linear polyurethane.

Step-by-Step Procedure
  • Preparation:

    • Dry the polyethylene glycol (PEG) under vacuum at 80°C for at least 24 hours to remove any traces of water, which can react with the isocyanate.

    • Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is thoroughly dried.

    • Purge the reaction apparatus with dry nitrogen to maintain an inert atmosphere throughout the reaction.

  • Reaction:

    • In the reaction flask, dissolve a specific amount of the dried PEG (e.g., 10 g, 5 mmol) in anhydrous DMF (e.g., 50 mL).

    • Slowly add a stoichiometric equivalent of this compound (e.g., 1.34 g, 10 mmol) to the PEG solution with vigorous stirring. The isocyanate is added in a 2:1 molar ratio to the diol to ensure complete reaction of the hydroxyl groups and to form an isocyanate-terminated prepolymer if desired for further chain extension. For a linear polymer with a 1:1 stoichiometry, 0.67 g (5 mmol) would be used.

    • Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 1-2 drops) to the reaction mixture. DBTDL is a common catalyst for polyurethane synthesis, accelerating the reaction between the isocyanate and hydroxyl groups.[10]

    • Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring.

  • Monitoring the Reaction:

    • The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy. A decrease in the intensity of the characteristic N=C=O stretching band of the isocyanate group at approximately 2270 cm⁻¹ indicates the consumption of the monomer.[11]

  • Work-up and Purification:

    • After 6-8 hours, or once the isocyanate peak has disappeared from the FTIR spectrum, cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a large volume of cold, stirred diethyl ether to precipitate the polyurethane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh diethyl ether to remove any unreacted monomers, catalyst, and residual solvent.

    • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Representative Protocol 2: Synthesis of a Crosslinked Polyurethane Network

This protocol describes the synthesis of a crosslinked polyurethane network by incorporating a trifunctional polyol, which introduces branching and leads to a three-dimensional polymer structure.

Materials
  • This compound (97% or higher)

  • Polypropylene glycol (PPG), average Mn = 1000 g/mol

  • Glycerol (a trifunctional alcohol)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous Dioxane

Equipment
  • Similar to Protocol 1, with the addition of a mold for casting the polymer film.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing p1 Dry PPG and glycerol under vacuum p2 Set up reaction apparatus under N2 p1->p2 r1 Dissolve PPG and glycerol in anhydrous dioxane r2 Add this compound r1->r2 r3 Add DBTDL catalyst r2->r3 r4 Stir at room temperature until homogeneous r3->r4 c1 Pour the mixture into a mold c2 Cure in an oven at 60°C for 24h c1->c2

Caption: Workflow for the synthesis of a crosslinked polyurethane.

Step-by-Step Procedure
  • Preparation:

    • Dry the polypropylene glycol (PPG) and glycerol under vacuum at an appropriate temperature to remove moisture.

    • Set up the reaction apparatus under a dry nitrogen atmosphere.

  • Reaction:

    • In the reaction flask, mix the dried PPG and glycerol in the desired molar ratio. The ratio of difunctional to trifunctional polyol will determine the crosslink density of the final polymer.

    • Dissolve the polyol mixture in a minimal amount of anhydrous dioxane.

    • Calculate the stoichiometric amount of this compound required to react with all the hydroxyl groups from both the PPG and glycerol. Add the isocyanate to the polyol solution with efficient stirring.

    • Add the DBTDL catalyst and continue stirring until the mixture is homogeneous.

  • Curing:

    • Pour the reaction mixture into a pre-heated mold (e.g., a Teflon dish).

    • Place the mold in an oven and cure at 60°C for 24 hours, or until the polymer is fully crosslinked and tack-free.

Characterization of Pyridine-Containing Polyurethanes

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and physical properties.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the urethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹), disappearance of the isocyanate peak (~2270 cm⁻¹), and presence of the pyridine ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural analysis of the polymer, confirming the incorporation of the pyridine moiety and the formation of urethane bonds.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for linear polymers.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.

Potential Applications

The unique properties of polymers derived from this compound make them suitable for a variety of advanced applications:

  • Biomedical and Drug Delivery: The pyridine moiety can be protonated at physiological pH, leading to pH-responsive polymers that can be designed for targeted drug release.[3][12] The biocompatibility of polyurethanes, in general, makes them attractive for medical devices and tissue engineering scaffolds.[13][14]

  • Smart Coatings and Adhesives: The ability of the pyridine group to form hydrogen bonds and coordinate with metal ions can be exploited to develop self-healing coatings and adhesives with enhanced substrate adhesion.

  • Catalysis: Polymers containing pyridine units can act as macromolecular ligands for metal catalysts, enabling the development of recyclable and reusable catalytic systems.[1]

  • Materials for Electronics: The π-conjugated nature of the pyridine ring can contribute to the development of semiconducting polymers for applications in organic electronics.[2][4]

Conclusion

This compound is a promising monomer for the synthesis of functional polymers with a wide range of tunable properties. The combination of the reactive isocyanate group and the versatile pyridine ring allows for the creation of novel polyurethanes with applications spanning from biomedical engineering to materials science. The protocols provided in this guide offer a starting point for the exploration of this exciting building block. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly unlock new and innovative applications.

References

  • Varshney, S., & Mishra, N. (2023). Pyridine-based polymers and derivatives: Synthesis and applications. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 43-69). Elsevier.
  • Retracted: Asiri, A. M., et al. (2021).
  • Salas-Ambrosio, P., et al. (2020).
  • Zhang, B., et al. (2022). Synthesis, characterization, and semiconducting properties of π-conjugated polymers containing hydrogen-bonded bis-pyridine-thieno[3,2-b]thiophene moieties.
  • Request PDF. (2023). Pyridine based polymers.
  • Guelcher, S. A. (2008). Polyurethanes in Biomedical Applications. Journal of Biomechanical Engineering, 130(2).
  • Banaras Hindu University. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Scientific Research, 65(8).
  • Gogoi, D., & Mandal, B. (2020). Biobased polyurethanes for biomedical applications. Materials Science and Engineering: C, 112, 110899.
  • Szycher, M. (2013). Biomedical applications of polyurethanes: a review of past promises, present realities, and a vibrant future.
  • Aidic. (2014). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Engineering Transactions, 38.
  • Scribd. (n.d.). Polyurethane Synthesis Guide. Retrieved from [Link]

  • MDDI Staff. (2006).
  • Kośnik, W., & Sokołowski, K. (2022). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Polymers, 14(21), 4725.
  • Zhang, Q., et al. (2020). Functional Isocyanide-Based Polymers. Accounts of Chemical Research, 53(12), 3028-3040.
  • ResearchGate. (2013).
  • ResearchGate. (2012).
  • PubChemLite. (n.d.). This compound (C7H6N2O). Retrieved from [Link]

  • MDPI. (2023).
  • MDPI. (2023).
  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • MDPI. (n.d.). Polymer Applications. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Thiocarbamates via Reaction of 5-Isocyanato-2-methylpyridine with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiocarbamates in Medicinal Chemistry

The thiocarbamate linkage is a critical scaffold in modern drug discovery, prized for its unique physicochemical properties and diverse biological activities. These compounds have found applications as herbicides, fungicides, and importantly, as therapeutic agents.[1][2] Their utility spans from acting as enzyme inhibitors to antiviral and antiparasitic agents.[3][4][5] The synthesis of thiocarbamates through the reaction of isocyanates with thiols is a fundamental transformation, offering a direct and efficient route to this valuable functional group.[6]

This guide provides an in-depth exploration of the reaction between 5-isocyanato-2-methylpyridine and various thiols. This compound is a particularly relevant building block due to the presence of the pyridine ring, a common motif in pharmaceuticals that can influence solubility, metabolic stability, and target engagement. Understanding the nuances of this reaction is paramount for chemists aiming to generate novel molecular entities for drug development programs.

Scientific Principles: Mechanism and Causality in Experimental Design

The reaction between an isocyanate and a thiol proceeds via a nucleophilic addition mechanism. The sulfur atom of the thiol, being a soft and potent nucleophile, attacks the electrophilic carbon atom of the isocyanate group.[7] The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate.[7]

The pyridine ring in this compound, being an electron-deficient aromatic system, activates the isocyanate group towards nucleophilic attack.[8] The methyl group at the 2-position provides a slight electron-donating effect but the overall reactivity is dominated by the electron-withdrawing nature of the pyridine nitrogen.

G Thiol Thiol (R-SH) TS Nucleophilic Attack [Transition State] Thiol->TS Sulfur lone pair attacks electrophilic carbon Isocyanate This compound Isocyanate->TS Thiocarbamate S-alkyl/aryl Thiocarbamate TS->Thiocarbamate Proton Transfer

Catalysis: While the reaction can proceed without a catalyst, particularly with reactive isocyanates, the use of a base catalyst is common to enhance the reaction rate.[9] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the isocyanate. Common bases include tertiary amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases like sodium carbonate.[10] The choice of catalyst and solvent can significantly impact reaction kinetics and yield.

Experimental Protocols: A Validated Approach

This section outlines a general, robust protocol for the synthesis of thiocarbamates from this compound and a representative thiol. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and characterization.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flasks
Thiol of interest (e.g., thiophenol, benzyl mercaptan)Magnetic stirrer and stir bars
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)Syringes and needles
Base catalyst (e.g., Triethylamine)Inert atmosphere setup (Nitrogen or Argon)
Deuterated solvent for NMR (e.g., CDCl₃)Thin Layer Chromatography (TLC) plates and chamber
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)Column chromatography setup
Rotary evaporator
High-resolution mass spectrometer (HRMS)
Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Methodology

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Thiol and Solvent Setup->Reagents Cool Cool to 0 °C Reagents->Cool Catalyst Add Catalyst (e.g., TEA) Cool->Catalyst Isocyanate Add this compound (dropwise) Catalyst->Isocyanate React Stir at Room Temperature (Monitor by TLC) Isocyanate->React Workup Aqueous Workup React->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End End Characterize->End

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon. This is crucial to prevent the reaction of the isocyanate with atmospheric moisture.

  • Reagent Addition: The selected thiol (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Catalyst Introduction: The base catalyst, such as triethylamine (1.1 equivalents), is added to the thiol solution.

  • Isocyanate Addition: this compound (1.05 equivalents) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiocarbamate.

  • Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Optimization and Considerations
Parameter Influence on Reaction Recommendations
Solvent Can affect solubility of reactants and reaction rate. Aprotic solvents are preferred to avoid reaction with the isocyanate.Dichloromethane, tetrahydrofuran, and acetonitrile are generally good choices.
Catalyst The choice and amount of catalyst can significantly impact the reaction rate.Tertiary amines are effective. For less reactive thiols, a stronger base or a specific catalyst like a rare-earth metal amide may be considered.[11]
Temperature Most reactions proceed efficiently at room temperature. Exothermic reactions may require initial cooling.Start at room temperature and adjust as needed based on reaction monitoring.
Stoichiometry A slight excess of the isocyanate can ensure complete consumption of the thiol.A 1.05:1.0 ratio of isocyanate to thiol is a good starting point.

Analytical Methods for Monitoring and Characterization

Accurate monitoring and characterization are essential for successful synthesis.

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Staining with potassium permanganate or visualization under UV light can aid in spot detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product. The formation of the thiocarbamate linkage can be confirmed by the appearance of characteristic signals for the N-H proton and the carbonyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the synthesized compound, confirming its elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be used for reaction monitoring and product identification.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing reaction mixtures and purified products, especially for less volatile compounds.[14]

Conclusion

The synthesis of thiocarbamates from this compound and thiols is a versatile and reliable reaction for accessing a class of compounds with significant potential in drug discovery and development. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can efficiently generate diverse libraries of thiocarbamates for biological screening. The methods and insights provided in this guide are intended to empower scientists to confidently apply this important transformation in their research endeavors.

References

  • Na2CO3-Promoted Synthesis of Thiocarbamates from Isocyanates and Thiols under Mild Conditions. ResearchGate. [Link]

  • One-Pot Synthesis of Thiocarbamates. ResearchGate. [Link]

  • Thiocarbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]

  • Addition of Thiols to Isocyanates Catalyzed by Simple Rare-Earth-Metal Amides: Synthesis of S-Alkyl Thiocarbamates and Dithiocarbamates. ACS Publications. [Link]

  • Advances in the synthesis of thiocarbamates. ResearchGate. [Link]

  • Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ResearchGate. [Link]

  • Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. National Institutes of Health. [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. [Link]

  • *Increased Reactivity of the Cr(CO)3(C5Me5) Radical With Thiones Versus Thiols: A Theoretical and Experimental Investigation. PubMed. [Link]

  • Isocyanate-based multicomponent reactions. National Institutes of Health. [Link]

  • Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates. PubMed. [Link]

  • Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro. National Institutes of Health. [Link]

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. National Institutes of Health. [Link]

  • Thiocarbamate. Wikipedia. [Link]

  • Synthesis of a new series of dithiocarbamates with effective human carbonic anhydrase inhibitory activity and antiglaucoma action. PubMed. [Link]

  • Determination of Seven Thiocarbamate Herbicides in Black Tea and Green Tea by Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection. ResearchGate. [Link]

  • Medical applications of dithiocarbamate compounds. ResearchGate. [Link]

  • Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. National Institutes of Health. [Link]

  • Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Royal Society of Chemistry. [Link]

  • Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Royal Society of Chemistry. [Link]

  • Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. ChemRxiv. [Link]

  • The Chemistry of the Thiol Groups. ResearchGate. [Link]

  • Mechanisms for base–catalyzed thiol–isocyanate reaction. ResearchGate. [Link]

Sources

Catalytic Applications of 5-Isocyanato-2-methylpyridine: A Guide to Urea and Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Isocyanato-2-methylpyridine Scaffold

In the landscape of modern drug discovery and materials science, pyridyl-containing molecules are of paramount importance due to their prevalence in bioactive compounds and functional materials. The this compound moiety is a particularly valuable building block. It combines the versatile hydrogen bonding and coordination capabilities of the pyridine ring with the highly reactive electrophilic isocyanate group. This unique combination allows for its efficient incorporation into a diverse range of molecular architectures, most notably ureas and carbamates, which are cornerstone functional groups in medicinal chemistry.[1][2]

This guide provides an in-depth exploration of catalytic methods that facilitate the reaction of this compound with nucleophiles. We will move beyond simple procedural lists to dissect the causality behind catalyst selection and protocol design, empowering researchers to not only replicate but also rationally optimize these crucial transformations.

Core Principles of Reactivity

The isocyanate group (-N=C=O) is a potent electrophile, susceptible to attack by a wide array of nucleophiles. The reactivity of the central carbon is dictated by the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. In the context of this compound, the electronic properties of the pyridine ring play a subtle but significant role. The pyridine nitrogen acts as an electron-withdrawing group, which can enhance the electrophilicity of the isocyanate carbon. Conversely, the 2-methyl group is weakly electron-donating, slightly moderating this effect. Understanding this electronic balance is key to predicting reactivity and selecting an appropriate catalytic system.

Catalytic Synthesis of Pyridyl Ureas

The reaction of an isocyanate with a primary or secondary amine is the most direct route to substituted ureas.[1][3] While this reaction can proceed uncatalyzed, particularly with aliphatic amines, the use of catalysts is often essential for achieving high yields and rapid conversion rates, especially when using less nucleophilic amines (e.g., anilines) or for sterically hindered substrates.

Mechanism of Catalysis in Urea Formation

Catalysts for urea formation typically function by one of two primary mechanisms:

  • Nucleophile Activation (Base Catalysis): Tertiary amines (e.g., triethylamine, DABCO) or other basic catalysts deprotonate or form a hydrogen bond with the incoming amine nucleophile, increasing its nucleophilicity and accelerating its attack on the isocyanate carbon.

  • Electrophile Activation (Lewis Acid Catalysis): Lewis acids can coordinate to the oxygen or nitrogen of the isocyanate group, further polarizing the N=C=O bond and making the carbon atom more susceptible to nucleophilic attack. However, this approach is less common for urea synthesis than base catalysis.

G

Selecting the Right Catalyst

The choice of catalyst is critical and depends on the nucleophilicity of the amine partner.

Catalyst TypeExamplesTypical Loading (mol%)Recommended ForCausality & Insights
Tertiary Amines Triethylamine (TEA), DABCO, DMAP5 - 20%Aliphatic and aromatic aminesStandard choice for general-purpose synthesis. The catalytic activity depends on the base strength and steric accessibility of the amine.[4]
Organometallic Dibutyltin Dilaurate (DBTDL)0.1 - 2%Less reactive amines, sterically hindered systemsActs as a Lewis acid, coordinating both the isocyanate and the amine in a template-like mechanism to lower the activation energy.[5]
Iron Complexes Fe(II) m-terphenyl complexes1 - 5%Controlled reactions, hydroaminationCan afford excellent product selectivity (urea vs. biuret) by modifying reaction conditions. Useful for more complex transformations.[6]
Protocol 1: General Procedure for Tertiary Amine-Catalyzed Urea Synthesis

This protocol provides a robust starting point for the synthesis of N,N'-disubstituted ureas derived from this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the amine (1.05 eq) and the catalyst, DABCO (0.1 eq).

  • Dissolve the solids in anhydrous solvent (e.g., THF) to a concentration of approximately 0.2 M with respect to the isocyanate.

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the isocyanate solution dropwise to the stirring amine/catalyst solution over 15-20 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the isocyanate starting material. Reactions are typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization, depending on its physical properties.

Self-Validation: The disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum of the crude product confirms reaction completion. The formation of the urea is confirmed by the appearance of a strong carbonyl stretch (~1630-1680 cm⁻¹).

Catalytic Synthesis of Pyridyl Carbamates

The addition of an alcohol to an isocyanate yields a carbamate, a key functional group in many pharmaceuticals, acting as a stable bioisostere of the amide bond.[2][7] This reaction is generally slower than urea formation and almost always requires catalysis to proceed at a practical rate.

Mechanism of Catalysis in Carbamate Formation

Catalysis of the isocyanate-alcohol reaction is dominated by organometallic compounds, particularly organotins, which operate via a Lewis acid mechanism.[5][8]

G

Catalyst Selection for Carbamate Synthesis

While many catalysts can promote this reaction, selectivity and efficiency are key considerations. Organotin compounds are highly effective but face increasing environmental and toxicological scrutiny.[8]

Catalyst TypeExamplesTypical Loading (mol%)Recommended ForCausality & Insights
Organotin Dibutyltin Dilaurate (DBTDL)0.05 - 1%Primary and secondary alcoholsHighly active catalyst that forms a complex with the alcohol, activating it for attack on the isocyanate.[5] Very effective but carries toxicity concerns.
Bismuth/Zinc Bismuth Neodecanoate, Zinc Octoate0.1 - 2%Applications requiring tin-free systemsEnvironmentally benign alternatives to organotins. Often require slightly higher temperatures or longer reaction times but offer excellent selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[9]
Tertiary Amines DABCO5 - 10%Aromatic isocyanates with primary alcoholsGenerally less effective than organometallics for carbamate formation but can be used. They operate through a concerted termolecular mechanism.[10]
Protocol 2: General Procedure for Organometallic-Catalyzed Carbamate Synthesis

This protocol details a general method using a common organometallic catalyst, adaptable for tin-free alternatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alcohol (1.1 eq)

  • Dibutyltin Dilaurate (DBTDL) (0.1 mol%)

  • Anhydrous Toluene or THF

  • Nitrogen or Argon atmosphere

Procedure:

  • Charge a dry, nitrogen-flushed flask with this compound (1.0 eq), the alcohol (1.1 eq), and anhydrous toluene (to ~0.5 M).

  • Begin stirring the solution at room temperature.

  • Add the DBTDL catalyst (0.1 mol%) via syringe.

  • Heat the reaction to 40-60 °C. The optimal temperature may vary depending on the reactivity of the alcohol.

  • Monitor the reaction progress by TLC, LC-MS, or IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹). The reaction is typically complete in 2-8 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude carbamate by silica gel column chromatography.

Trustworthiness through Validation: The protocol's success is verified by spectroscopic analysis. The disappearance of the isocyanate and alcohol starting materials and the appearance of the carbamate product (carbonyl stretch ~1680-1730 cm⁻¹ and N-H stretch ~3300 cm⁻¹) confirm the transformation.

Experimental Workflow Overview

// Nodes Start [label="Start:\nDry Glassware\nunder Inert Gas", shape=ellipse, fillcolor="#F1F3F4"]; Reagents [label="Charge Nucleophile\n(Amine/Alcohol)\n& Catalyst"]; Solvent [label="Add Anhydrous\nSolvent"]; Stir [label="Stir at RT\n(or specified temp)"]; ISO_Add [label="Prepare Isocyanate\nSolution"]; Addition [label="Dropwise Addition\nof Isocyanate"]; Reaction [label="Monitor Reaction\n(TLC, LC-MS, IR)"]; Workup [label="Quench / Concentrate\nReaction Mixture"]; Purify [label="Purification\n(Chromatography /\nRecrystallization)"]; Analysis [label="Characterize Product\n(NMR, MS, IR)"]; End [label="End:\nPure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Stir; Stir -> Addition; ISO_Add -> Addition; Addition -> Reaction; Reaction -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Analysis; Analysis -> End; } endsubdot Caption: General experimental workflow for catalytic reactions of isocyanates.

Conclusion and Future Perspectives

The catalytic transformations of this compound are fundamental tools for the synthesis of high-value compounds in pharmaceutical and materials research. While tertiary amines provide a simple and effective route for urea synthesis, organometallic catalysts remain the gold standard for the efficient production of carbamates. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers working with this versatile building block. As the field moves towards greener chemistry, the continued development of non-toxic and highly selective catalysts, such as those based on iron, bismuth, and zinc, will be crucial for replacing traditional organotin reagents, paving the way for more sustainable synthetic strategies.

References

  • Burkus, J. (1961). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of Organic Chemistry. Available at: [Link]

  • Koley, M., et al. (2019). Iron(II)-Catalyzed Hydroamination of Isocyanates. Organometallics. Available at: [Link]

  • Abbate, F. W. & Frisch, K. C. (1969). Urethanes. I. Organometallic catalysis of the reaction of alcohols with isocyanates. Journal of Applied Polymer Science. Available at: [Link]

  • Ghosh, A., et al. (2020). Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. Chemistry – A European Journal. Available at: [Link]

  • Wang, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available at: [Link]

  • Barbot, B. (2011). New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. PCI Magazine. Available at: [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link]

  • Tamaddon, F., et al. (2016). Urease-catalyzed synthesis of aminocyanopyridines from urea under fully green conditions. Catalysis Communications. Available at: [Link]

  • Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. Available at: [Link]

  • Schwetlick, K., et al. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Claessens, B., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. organic-chemistry.org. Available at: [Link]

  • Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Wang, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available at: [Link]

  • Braunstein, P. & Nobel, D. (1989). Transition-metal-mediated reactions of organic isocyanates. Chemical Reviews. Available at: [Link]

  • Ragaini, F. (2005). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. organic-chemistry.org. Available at: [Link]

  • Liu, H., et al. (2023). How To Get Isocyanate? ACS Omega. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

  • Della Monica, F., et al. (2018). Urea derivatives from carbon dioxide and amines by guanidine catalysis. University of Parma Research Repository. Available at: [Link]

  • Nguyen, T. N., et al. (2021). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Inorganic Chemistry. Available at: [Link]

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solvent effects on the reaction kinetics of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-KIN-0502

Title: Solvent Effects on the Reaction Kinetics of 5-Isocyanato-2-methylpyridine: A Guide to Mechanistic Insights and Protocol Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reaction of isocyanates is a cornerstone of polyurethane chemistry and a vital transformation in the synthesis of pharmaceuticals and fine chemicals. The kinetics of these reactions are exquisitely sensitive to the local environment, with solvent choice playing a dominant role in modulating reaction rates and, in some cases, altering mechanistic pathways. This application note provides a comprehensive guide to understanding and quantifying the solvent effects on the reaction kinetics of a model heterocyclic isocyanate, this compound. We present the theoretical underpinnings of solvent-solute interactions, detailed experimental protocols for kinetic monitoring using in-situ spectroscopic techniques, and a framework for data analysis and interpretation. The causality behind experimental design is emphasized to empower researchers to not only reproduce but also adapt these methods for their own specific systems.

Introduction: The Critical Role of the Solvent

This compound is a heterocyclic building block containing a highly electrophilic isocyanate (-N=C=O) group. This functional group readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates (urethanes), ureas, and other derivatives. The formation of the urethane bond, in particular, is a fundamental reaction in polymer science and medicinal chemistry.

The solvent is not merely an inert medium in which reactants are dissolved; it is an active participant in the reaction.[1][2][3] Solvent molecules can:

  • Stabilize or destabilize reactants, transition states, and products through electrostatic interactions.

  • Act as catalysts or inhibitors by participating directly in the reaction mechanism, for example, through hydrogen bonding.[4]

  • Influence the pre-organization of reactants, such as the self-association of alcohol molecules in aprotic solvents.[4]

Understanding these interactions is paramount for controlling reaction outcomes, optimizing yields, and ensuring process safety and scalability. This guide uses the reaction of this compound with a model primary alcohol (e.g., 1-butanol) as a case study to explore these solvent-dependent kinetic effects.

Theoretical Background: Solvent-Kinetic Relationships

The reaction between an isocyanate (R-NCO) and an alcohol (R'-OH) is a nucleophilic addition across the N=C bond.[4][5] The reaction generally follows second-order kinetics, being first-order with respect to each reactant.[6][7]

Rate = k[R-NCO][R'-OH]

The rate constant, k, is highly dependent on the solvent. Key solvent properties influencing the rate include:

  • Polarity and Dielectric Constant: Polar solvents can stabilize the charge separation that develops in the polar transition state of the reaction, often leading to an acceleration of the reaction rate.[8][9]

  • Hydrogen Bonding Capability:

    • Protic Solvents (e.g., alcohols): Can act as both reactant and solvent. They can form hydrogen bonds with the isocyanate's nitrogen and oxygen atoms, activating the N=C=O group towards nucleophilic attack. However, they can also self-associate, which may reduce the availability of free hydroxyl groups.[4]

    • Aprotic Solvents (e.g., ethers, ketones, nitriles): The effect is more complex. Solvents capable of accepting hydrogen bonds (e.g., ethers) can interact with the alcohol's hydroxyl proton, potentially increasing its nucleophilicity.[4]

Theoretical studies suggest a multimolecular mechanism, especially at high alcohol concentrations, where additional alcohol molecules participate in the transition state, acting as a proton shuttle and lowering the activation energy.[2][4][5] The choice of an aprotic vs. protic solvent fundamentally alters this landscape.

Experimental Design and Protocols

The core of this investigation is to measure the second-order rate constant, k, for the reaction of this compound with 1-butanol in a selection of solvents with varying properties.

Materials and Reagents
  • This compound (≥98%)

  • 1-Butanol (Anhydrous, ≥99.5%)

  • Solvents (Anhydrous, ≥99.8%):

    • Toluene (Nonpolar aprotic)

    • Tetrahydrofuran (THF) (Polar aprotic, H-bond acceptor)

    • Acetonitrile (ACN) (Polar aprotic)

    • Dimethyl Sulfoxide (DMSO) (Highly polar aprotic)[9]

  • Dibutylamine (for quenching/titration, if using offline methods)

  • Nitrogen gas (for inert atmosphere)

Causality: The selection of anhydrous solvents is critical. Isocyanates react readily with water, which would introduce a competing and often rapid side reaction, confounding the kinetic data.

Instrumentation
  • In-situ Fourier Transform Infrared (FTIR) Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) probe. This is the preferred method for real-time monitoring.[10][11][12]

  • Alternatively, a UV-Visible Spectrophotometer: With a thermostatted cuvette holder. This can be used if the reactants or products have a distinct chromophore that changes during the reaction.[13][14]

  • Thermostatted Reaction Vessel/Jacketed Reactor: To maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Magnetic Stirrer and Stir Bar.

  • Gas-tight Syringes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis P1 Prepare Stock Solutions (Isocyanate & Alcohol) in Anhydrous Solvent P2 Set up Thermostatted Reactor under N2 Atmosphere P1->P2 P3 Equilibrate Solvent and Reactant Solutions to Target Temperature P2->P3 R1 Insert in-situ FTIR Probe and Collect Background Spectrum P3->R1 R2 Inject Alcohol Solution into Reactor R1->R2 R3 Inject Isocyanate Solution to Initiate Reaction (t=0) R2->R3 R4 Begin Real-Time Data Acquisition (Spectra vs. Time) R3->R4 A1 Extract Absorbance of -NCO Peak (~2270 cm⁻¹) vs. Time R4->A1 A2 Convert Absorbance to Concentration [NCO] (Beer-Lambert Law) A1->A2 A3 Plot Data According to Second-Order Rate Law (1/[NCO] vs. Time) A2->A3 A4 Calculate Rate Constant (k) from the Slope of the Linear Fit A3->A4

Caption: Experimental workflow for kinetic analysis.

Detailed Protocol: In-situ FTIR Monitoring

This protocol describes a pseudo-first-order condition experiment, which simplifies data analysis. This is achieved by using a large excess of one reactant (e.g., 1-butanol).

  • System Preparation:

    • Ensure the FTIR-ATR probe is clean and dry.

    • Set up the jacketed reaction vessel, connect it to a constant temperature bath set to 25.0 °C, and establish a slow, positive pressure of dry nitrogen gas.

    • Prepare stock solutions in the chosen anhydrous solvent. For example:

      • Solution A: 2.0 M 1-butanol

      • Solution B: 0.1 M this compound Causality: Using a high concentration of alcohol (20-fold excess) ensures its concentration remains effectively constant throughout the reaction, allowing the kinetics to be treated as pseudo-first-order with respect to the isocyanate.[15][16]

  • Background Spectrum:

    • Add a precise volume of Solution A (e.g., 19.0 mL) to the reaction vessel. Allow it to thermally equilibrate for 15 minutes with stirring.

    • Immerse the ATR probe into the solution.

    • Collect a background spectrum. This is crucial as it subtracts the absorbance signals from the solvent and the excess alcohol.

  • Reaction Initiation and Monitoring:

    • Set the FTIR software to collect spectra at regular intervals (e.g., every 30 seconds for a slow reaction, or more frequently for faster ones).

    • Using a gas-tight syringe, rapidly inject a precise volume of Solution B (e.g., 1.0 mL) into the vessel to initiate the reaction. This brings the initial concentrations to [1-Butanol]₀ ≈ 1.9 M and [Isocyanate]₀ = 0.005 M.

    • Start the data acquisition immediately upon injection (t=0).

    • Continue monitoring until the isocyanate peak has disappeared or diminished by >95%. The characteristic stretching vibration for the N=C=O group appears as a sharp, strong peak around 2250-2275 cm⁻¹.[11][17][18]

  • Repeat for Each Solvent:

    • Thoroughly clean and dry the reactor and ATR probe between runs.

    • Repeat steps 1-3 for each solvent to be investigated.

Data Analysis and Interpretation

  • Data Extraction: From the time-resolved spectral data, extract the absorbance intensity of the isocyanate peak (~2270 cm⁻¹) at each time point.

  • Concentration Calculation: The concentration of the isocyanate at any time t, [NCO]t, is directly proportional to its absorbance, A_t, according to the Beer-Lambert Law (A = εlc). Since ε, l, and c₀ are constants, we can use the ratio of absorbances: [NCO]t = [NCO]₀ * (A_t / A₀) where A₀ is the initial absorbance at t=0.

  • Determining the Rate Constant:

    • Since the reaction is pseudo-first-order with respect to the isocyanate, the integrated rate law is: ln([NCO]t) = -k't + ln([NCO]₀) where k' is the pseudo-first-order rate constant.

    • Plot ln([NCO]t) versus time (t) . The data should yield a straight line with a slope equal to -k' .

    • The true second-order rate constant, k, can then be calculated: k = k' / [1-Butanol]₀

  • Data Presentation: Summarize the results in a table for clear comparison.

SolventDielectric Constant (ε) at 25°CSecond-Order Rate Constant, k (M⁻¹s⁻¹)
Toluene2.4(Hypothetical Value: e.g., 0.005)
THF7.6(Hypothetical Value: e.g., 0.020)
Acetonitrile37.5(Hypothetical Value: e.g., 0.015)
DMSO46.7(Hypothetical Value: e.g., 0.085)

Interpretation: The results should be analyzed in the context of the solvent properties. For instance, a higher reaction rate in DMSO compared to Toluene would strongly suggest that the reaction proceeds through a polar transition state that is significantly stabilized by the highly polar DMSO solvent.[9] Comparing THF and Acetonitrile, which have different hydrogen bond accepting capabilities, can provide insight into specific solvation effects on the alcohol nucleophile.

Mechanistic Visualization

G Reactants R-NCO + R'-OH (Reactants) TS_Nonpolar Transition State δ-   δ+ [R-N···C···O···H···OR'] (Less Stabilized) Reactants->TS_Nonpolar High Ea TS_Polar Transition State δ-   δ+ [R-N···C···O···H···OR'] (Highly Stabilized) Reactants->TS_Polar Low Ea Product Urethane (Product) TS_Nonpolar->Product TS_Polar->Product Solvent_Nonpolar Nonpolar Solvent (e.g., Toluene) Solvent_Nonpolar->TS_Nonpolar Weak Solvation Solvent_Polar Polar Aprotic Solvent (e.g., DMSO) Solvent_Polar->TS_Polar Strong Solvation

Caption: Solvent stabilization of the polar transition state.

Safety Precautions

Isocyanates are potent respiratory and dermal sensitizers. [19] Exposure can lead to occupational asthma, dermatitis, and other severe health effects.[19][20][21]

  • Handling: Always handle this compound and other isocyanates in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or butyl rubber gloves.[20][21][22]

  • Waste Disposal: Quench all isocyanate-containing waste with a decontaminating solution (e.g., 5% sodium carbonate, 95% water) before disposal according to institutional guidelines.

  • Spill Cleanup: Have an isocyanate spill kit available. Absorb spills with inert material and decontaminate the area.

References

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry. [Link]

  • Isocyanate Reactions - In-situ FTIR Spectroscopy. Mettler Toledo. [Link]

  • Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. [Link]

  • Advancements in Isocyanate Reaction Control Techniques. Patsnap Eureka. [Link]

  • Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]

  • Construction hazardous substances: Isocyanates. Health and Safety Executive (HSE). [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. [Link]

  • Isocyanates - Health & Safety. WorkSafeBC. [Link]

  • In-situ reaction kinetics for the formation of polyurethane by FTIR spectroscopy. ResearchGate. [Link]

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. [Link]

  • Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. [Link]

  • Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ResearchGate. [Link]

  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry. [Link]

  • Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. [Link]

  • Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. Particle and Fibre Toxicology. [Link]

  • FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. ResearchGate. [Link]

  • A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]

  • Method of detecting isocyanates.
  • In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. ResearchGate. [Link]

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link]

  • Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. ResearchGate. [Link]

  • Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. SpringerLink. [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. [Link]

  • KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Journal de la Société Chimique de Tunisie. [Link]

  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. RSC Publishing. [Link]

Sources

Application Notes & Protocols for Bioconjugation Using 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isocyanates in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone technology in modern drug development, diagnostics, and fundamental biological research.[1] The creation of these hybrid molecules—bioconjugates—combines the distinct properties of each component, such as the targeting specificity of an antibody with the therapeutic potency of a small molecule payload.[1][2] The choice of chemical ligation strategy is paramount, dictating the stability, homogeneity, and ultimate function of the final conjugate.

Among the diverse chemical tools available, isocyanates represent a class of highly reactive electrophiles that enable efficient and robust modification of biomolecules.[3] Their utility is rooted in their rapid and specific reaction with primary amines, which are abundant on proteins in the form of lysine side chains and the N-terminus, to form highly stable urea bonds.[4][5]

This guide focuses on a specific heterocyclic isocyanate, 5-Isocyanato-2-methylpyridine . The inclusion of the methylpyridine moiety offers unique properties to the resulting bioconjugate, potentially influencing solubility, steric hindrance around the linkage, and providing a pyridine "handle" for further applications such as metal coordination or analytical detection. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in their bioconjugation workflows, from understanding the core chemistry to executing detailed protocols and troubleshooting common challenges.

Principle of the Reaction: Amine-Selective Urea Formation

The primary mechanism underpinning the utility of this compound in bioconjugation is the nucleophilic addition of a deprotonated primary amine to the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction proceeds efficiently under physiological or slightly alkaline conditions to yield a stable substituted urea linkage.

Key Mechanistic Insights:

  • Target Residues: The most common targets for isocyanate conjugation on proteins are the ε-amino group (–NH₂) of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[5] These are typically the most accessible and nucleophilic sites under the recommended reaction conditions.

  • Role of pH: The reaction is highly pH-dependent. A pH range of 7.5 to 8.5 is optimal for ensuring that the target amine groups (pKa ~9-10.5) are sufficiently deprotonated to act as effective nucleophiles. At lower pH values, protonation of the amine reduces its nucleophilicity and slows the reaction rate. Conversely, excessively high pH can accelerate the competing hydrolysis of the isocyanate.

  • Urea Bond Stability: The resulting urea bond is exceptionally stable to hydrolysis and enzymatic degradation, making it an ideal linkage for bioconjugates intended for in vivo applications where long-term stability is critical.[4]

  • Side Reactions: While highly selective for primary amines, isocyanates can also react with other nucleophiles such as the thiol group of cysteine or the hydroxyl group of tyrosine, though typically at slower rates.[4][6] The primary competing reaction is hydrolysis of the isocyanate by water, which forms an unstable carbamic acid that decomposes to an amine and carbon dioxide. This underscores the importance of using anhydrous solvents for reagent preparation and executing the conjugation reaction promptly.

G A 1. Prepare Biomolecule (e.g., Antibody in PBS) C 3. Combine & React (1-4h, RT, gentle mixing) A->C B 2. Prepare Isocyanate (Fresh stock in a-DMSO) B->C D 4. Quench Reaction (Add excess Glycine) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E F 6. Characterize Product (Mass Spec, HPLC, etc.) E->F

Figure 2. General experimental workflow for bioconjugation.

Protocol 1: Protein Modification with this compound

This protocol describes a general method for labeling a protein with an approximate molecular weight of 150 kDa (e.g., IgG) at a concentration of 5 mg/mL.

Materials:

  • Protein solution (e.g., IgG) at 5-10 mg/mL in PBS, pH 7.5.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (a-DMSO).

  • Quenching Buffer: 1 M Glycine, pH 8.0.

  • Purification: Desalting column (e.g., PD-10) or spin column equilibrated with PBS, pH 7.4.

Procedure:

  • Biomolecule Preparation: Ensure the protein solution is in an amine-free buffer at the desired pH (7.5-8.5). If necessary, perform a buffer exchange using a desalting column.

  • Calculate Reagent Amount: Determine the required mass of this compound for a 10-fold molar excess.

    • Example: For 1 mL of 5 mg/mL IgG (MW ≈ 150,000 g/mol ):

      • Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol.

      • Moles of Isocyanate = 10 * (3.33 x 10⁻⁸ mol) = 3.33 x 10⁻⁷ mol.

      • Mass of Isocyanate (MW = 148.15 g/mol ) = (3.33 x 10⁻⁷ mol) * (148.15 g/mol ) ≈ 0.049 mg.

  • Prepare Isocyanate Stock: Immediately before use, dissolve the calculated mass of this compound in a small volume of a-DMSO to create a concentrated stock (e.g., 1-10 mg/mL).

    • Causality Insight: Preparing a concentrated stock minimizes the volume of organic solvent added to the aqueous protein solution, reducing the risk of protein denaturation.

  • Initiate Conjugation: Add the calculated volume of the isocyanate stock solution to the stirring protein solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM (e.g., 50 µL of 1 M Glycine per 1 mL of reaction). Incubate for an additional 30 minutes at room temperature.

    • Self-Validation: Quenching ensures that the reaction is definitively stopped, leading to a more homogeneous product and preventing unwanted modifications of purification media or other downstream reagents.

  • Purify Bioconjugate: Remove the unreacted reagent, quenched byproducts, and DMSO by applying the reaction mixture to a pre-equilibrated desalting column. Collect the protein-containing fractions as per the manufacturer's instructions.

  • Store Conjugate: Store the purified bioconjugate under appropriate conditions, typically at 4°C for short-term storage or -80°C for long-term storage.

Protocol 2: Characterization of the Bioconjugate

Determining the degree of labeling (DOL), or the average number of modifier molecules per protein, is a critical validation step.

Method 1: UV-Vis Spectrophotometry (if modifier has a unique absorbance) The pyridine ring of the modifier has a UV absorbance distinct from the protein's absorbance at 280 nm.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λₘₐₓ of the methylpyridine moiety (~260-270 nm, determine empirically).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the modifier's contribution at 280 nm.

  • Calculate the modifier concentration using its known extinction coefficient at its λₘₐₓ.

  • DOL = (Molar concentration of modifier) / (Molar concentration of protein).

Method 2: Mass Spectrometry (Preferred Method) Mass spectrometry provides the most accurate determination of the DOL and distribution.

  • Sample Preparation: Desalt the bioconjugate into a volatile buffer (e.g., ammonium acetate). If analyzing an antibody, it may be necessary to deglycosylate and/or reduce it into heavy and light chains for better resolution.

  • Analysis: Acquire a mass spectrum of the unconjugated protein and the purified bioconjugate using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Processing: Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectra.

  • DOL Calculation: The mass shift between the unconjugated and conjugated protein peaks corresponds to the mass of the attached modifiers. The distribution of peaks in the conjugate spectrum reveals the heterogeneity of the sample (e.g., species with 1, 2, 3, etc., modifications).

    • Average DOL = Σ(Intensityᵢ * Number of modificationsᵢ) / Σ(Intensityᵢ)

Troubleshooting Guide

G Start Problem Occurred Q1 Low or No Labeling? Start->Q1 Q2 Protein Precipitation? Start->Q2 A1 Cause 1. Inactive Isocyanate (hydrolyzed) 2. Incorrect pH (amines protonated) 3. Amine-containing buffer (e.g., Tris) Q1->A1 Yes A2 Cause 1. High organic solvent concentration 2. Excessive modification 3. Protein instability at reaction pH Q2->A2 Yes S1 Solution 1. Use fresh, anhydrous reagent/solvent 2. Verify buffer pH is 7.5-8.5 3. Use non-nucleophilic buffer (PBS) A1->S1 S2 S2 A2->S2

Figure 3. Decision tree for troubleshooting common bioconjugation issues.

References

  • Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. (n.d.). Wiley.
  • Bioconjugation: A Powerful Link Between Biology and Chemistry. (n.d.). Biosynth.
  • Chemistry of bioconjugates : synthesis, characterization, and biomedical applications. (n.d.). Iowa State University Library.
  • Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.Journal of the American Chemical Society, 147(31), 27232-27237.
  • Bioconjugation simply explained. (2023, April 20). Single Use Support.
  • Overview of Bioconjugation. (n.d.). ChemPep.
  • Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.Figshare.
  • Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.ResearchGate.
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023, December 5). Bioconjugate Chemistry - ACS Publications.
  • Chemical Characterization of Isocyanate-Protein Conjugates. (n.d.). CDC Stacks.
  • A water-stable protected isocyanate glass array substrate. (n.d.). PubMed - NIH.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026, January 9). Journal of the American Chemical Society.
  • Chemical reactivity of the protected isocyanate (PI) slide coating, forming urea and carbamate linkages. (n.d.). ResearchGate.
  • Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate.Chemical Research in Toxicology, 14(12), 1573-83.
  • Stabilization of isocyanates. (n.d.). Google Patents.
  • The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate. (n.d.). PubMed Central - NIH.
  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018, November 19). ResearchGate.
  • 2,4-toluenediisocyanate and Hexamethylene-Diisocyanate Adducts With Blood Proteins: Assessment of Reactivity of Amino Acid Residues in Vitro. (n.d.). PubMed.
  • Reaction of Isocyanates with amines. (n.d.). ResearchGate.
  • Kinetics of isocyanate amine reactions. (1987, November 20). Experts@Minnesota.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase synthesis (SPS) has become a cornerstone in modern drug discovery and medicinal chemistry, enabling the rapid generation of large, diverse libraries of small molecules for high-throughput screening.[1][][3] A key reaction in the synthesis of many biologically active compounds is the formation of urea linkages. The reaction of an isocyanate with a primary or secondary amine is a highly efficient method for creating these urea bonds.[4] 5-Isocyanato-2-methylpyridine is a valuable building block in this context, allowing for the introduction of a 2-methylpyridine moiety, a common scaffold in pharmacologically active compounds, including kinase inhibitors like Sorafenib.[5][6]

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in solid-phase synthesis. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss potential challenges and solutions to ensure robust and reproducible results.

Core Principles and Strategic Considerations

The solid-phase synthesis of urea derivatives using this compound typically involves the reaction of the isocyanate with a resin-bound amine. The choice of solid support, linker, and reaction conditions is critical for the success of the synthesis.

Resin and Linker Selection

The selection of an appropriate resin and linker is paramount and depends on the overall synthetic strategy, particularly the desired C-terminal functionality of the final product and the required cleavage conditions.

  • Rink Amide Resin: This is a popular choice for the synthesis of C-terminal amides. The linker is stable to a wide range of reaction conditions but is readily cleaved with trifluoroacetic acid (TFA).

  • Wang Resin: If a C-terminal carboxylic acid is the desired functionality, Wang resin is a suitable option. Cleavage from Wang resin is also typically achieved with TFA.

Expert Insight: The swelling properties of the resin in the chosen solvent are crucial for reaction efficiency. Polystyrene-based resins swell well in dichloromethane (DCM) and N,N-dimethylformamide (DMF), which are common solvents for these reactions.

The Reaction of this compound with Resin-Bound Amines

The core reaction is the nucleophilic attack of the resin-bound amine on the electrophilic carbonyl carbon of the isocyanate. This reaction is generally high-yielding and proceeds under mild conditions.

Causality: The pyridine ring in this compound is electron-withdrawing, which can slightly enhance the electrophilicity of the isocyanate carbon, promoting a rapid reaction. The methyl group at the 2-position has a minor electron-donating effect.

Potential Side Reactions: While the reaction is generally clean, potential side reactions should be considered:

  • Reaction with the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is nucleophilic and could potentially react with another isocyanate molecule, leading to undesired byproducts. However, under standard solid-phase conditions with the amine being resin-bound, this is less likely to be a significant issue. Using a slight excess of the isocyanate and ensuring efficient washing will minimize this.

  • Moisture Sensitivity: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Therefore, all solvents and reagents must be anhydrous.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a urea derivative using this compound.

Protocol 1: Synthesis of a 2-Methyl-5-pyridyl Urea on Rink Amide Resin

This protocol outlines the synthesis of a simple urea derivative on Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Workflow Diagram:

G cluster_loading Resin Preparation and Deprotection cluster_coupling Urea Formation cluster_cleavage Cleavage and Isolation swell Swell Rink Amide Resin in DMF deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF and DCM deprotect->wash1 add_isocyanate Add this compound in DMF wash1->add_isocyanate react React at Room Temperature add_isocyanate->react wash2 Wash with DMF and DCM react->wash2 add_cleavage_cocktail Add Cleavage Cocktail (TFA/TIS/H2O) wash2->add_cleavage_cocktail cleave Cleave from Resin add_cleavage_cocktail->cleave precipitate Precipitate with Cold Diethyl Ether cleave->precipitate isolate Isolate and Purify Product precipitate->isolate

Caption: Workflow for the solid-phase synthesis of a 2-methyl-5-pyridyl urea.

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol) in a solid-phase synthesis vessel.

    • Add anhydrous DMF (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Fmoc Deprotection (if applicable):

    • If starting with an Fmoc-protected amine on the resin, drain the DMF.

    • Add a solution of 20% piperidine in DMF (2 mL).

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove residual piperidine.

  • Urea Formation:

    • Dissolve this compound (e.g., 2-5 equivalents, 0.2-0.5 mmol) in anhydrous DMF (1 mL).

    • Add the isocyanate solution to the resin.

    • If desired, a non-nucleophilic base such as DIEA (2 equivalents) can be added to facilitate the reaction, although it is often not necessary.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test (ninhydrin test), which should be negative upon completion, indicating the absence of free primary amines.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove excess reagents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (2 mL) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the cleavage solution to separate it from the resin beads.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether two more times.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
ParameterRecommended ValueRationale
Resin Loading 0.5 - 1.0 mmol/gProvides a good balance between yield and potential for steric hindrance.
Isocyanate Equivalents 2 - 5 equivalentsEnsures the reaction goes to completion.
Reaction Time 2 - 4 hoursTypically sufficient for complete reaction at room temperature.
Cleavage Time 2 - 3 hoursEnsures complete cleavage from the resin.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)A standard and effective cocktail for cleaving from acid-labile resins. TIS acts as a scavenger for reactive carbocations.

Application in the Synthesis of Sorafenib Analogues

This compound is a key building block for the synthesis of analogues of the multi-kinase inhibitor, Sorafenib. The core structure of Sorafenib contains a diaryl urea moiety where one of the aryl groups is a 2-methylpyridine.

Logical Relationship Diagram:

G cluster_synthesis Solid-Phase Synthesis of a Sorafenib Analogue resin_amine Resin-Bound Aryl Amine urea_formation Urea Formation on Solid Support resin_amine->urea_formation isocyanate This compound isocyanate->urea_formation cleavage Cleavage from Resin urea_formation->cleavage product Sorafenib Analogue cleavage->product

Caption: Logical flow for synthesizing a Sorafenib analogue on a solid support.

By starting with a resin-bound substituted aniline, reaction with this compound, followed by cleavage, can efficiently generate a library of Sorafenib analogues for structure-activity relationship (SAR) studies.[5][6]

Conclusion

This compound is a versatile and valuable reagent for the solid-phase synthesis of urea-containing compounds, particularly for the generation of libraries of potential drug candidates. The protocols and guidelines presented here provide a robust framework for its successful application. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently incorporate the 2-methylpyridine scaffold into a diverse range of molecules. As with any solid-phase synthesis, optimization of reaction times and reagent equivalents may be necessary for specific substrates to achieve the highest possible yields and purities.

References

  • Ermann, M., Simkovsky, N. M., Roberts, S. M., Parry, D. M., & Baxter, A. D. (2002). Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage. Journal of Combinatorial Chemistry, 4(4), 352–358. [Link]

  • Ganesan, A. (2006). Combinatorial chemistry in drug discovery. Current Opinion in Chemical Biology, 10(3), 281-289. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(71), 40755-40767. [Link]

  • Scialdone, M. A. (2018). Combinatorial Chemistry: Innovations and Applications. Open Access Journal of Pharmaceutical Research, 2(4). [Link]

  • Stavropoulos, P., & Ganesan, A. (2016). Combinatorial Chemistry. In Burger's Medicinal Chemistry and Drug Discovery (eds J. C. Jaen and D. J. Triggle). [Link]

  • Toma, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4398. [Link]

  • Wang, Y., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2424. [Link]

Sources

Application Note: Enhancing Synthesis with 5-Isocyanato-2-methylpyridine via Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isocyanato-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, the isocyanate functional group presents significant challenges in traditional batch processing due to its high reactivity, moisture sensitivity, and potential for exothermic, difficult-to-control reactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging continuous flow chemistry to safely and efficiently conduct reactions with this compound. We present detailed protocols for the synthesis of substituted ureas and carbamates, demonstrating the superior control, safety, and scalability offered by flow methodologies.

The Strategic Advantage of Flow Chemistry for Isocyanate Reactions

Isocyanates are highly electrophilic and react readily with a wide range of nucleophiles. This reactivity, while synthetically useful, is also the source of significant handling and safety concerns in batch reactors.[2] Continuous flow processing, which involves performing reactions in a continuously flowing stream within a microreactor or coil, fundamentally transforms the safety and efficiency profile of isocyanate chemistry.[3]

The key advantages include:

  • Intrinsic Safety: Flow reactors contain only microliters to milliliters of the reaction mixture at any given moment, drastically reducing the risks associated with highly exothermic reactions or the handling of toxic materials.[4][5] This "downsizing of the reactivity zone" prevents thermal runaways and minimizes operator exposure.[4]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient thermal exchange.[5][6] This enables precise temperature control, quenching exothermic events instantaneously and allowing access to higher processing temperatures, which can accelerate reaction rates.

  • Precise Process Control: Key reaction parameters such as residence time (the duration reactants spend in the reactor), stoichiometry, and temperature are controlled with high precision by adjusting pump flow rates and thermal modules.[6] This leads to improved reproducibility, higher yields, and minimized byproduct formation.

  • Facilitated Scalability: Unlike the complex challenges of scaling up batch reactions, production in a flow system is increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[3] This provides a seamless transition from laboratory-scale optimization to pilot-scale production.

General Experimental Workflow

A typical flow chemistry setup for isocyanate reactions is modular and can be configured to the specific needs of the synthesis. The core components consist of pumps to deliver reagent solutions, a mixing point (T-mixer), a reactor coil or chip where the reaction occurs, a back-pressure regulator (BPR) to maintain system pressure and enable superheating of solvents, and a collection vessel.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing PumpA Pump A (this compound) Mixer T-Mixer PumpA->Mixer Stream A PumpB Pump B (Nucleophile Solution) PumpB->Mixer Stream B Reactor Heated Reactor Coil (Controlled Residence Time) Mixer->Reactor Combined Stream BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Sources

Protecting Group Strategies for 5-Isocyanato-2-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Bifunctional Building Block

5-Isocyanato-2-methylpyridine is a valuable bifunctional molecule in medicinal chemistry and drug development, incorporating a highly electrophilic isocyanate group and a nucleophilic pyridine ring. This unique combination of reactive centers offers a versatile platform for the synthesis of complex molecular architectures. However, the inherent reactivity of both the isocyanate and the pyridine nitrogen necessitates a carefully considered protecting group strategy to achieve selective transformations at either site. This guide provides a comprehensive overview of protecting group strategies for this compound, detailing field-proven protocols and the chemical rationale behind them.

The primary challenge in the synthetic manipulation of this compound lies in the chemoselective modification of one functional group in the presence of the other. The isocyanate group is highly susceptible to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, and amines.[1][2] Conversely, the pyridine nitrogen can act as a nucleophile or a base, potentially interfering with reactions targeting the isocyanate or undergoing undesired side reactions. Therefore, the judicious application of orthogonal protecting groups is paramount for the successful use of this versatile building block.[3][4]

This document will explore two primary strategic approaches:

  • Protection of the Isocyanate Group: To enable modifications of the pyridine ring or the methyl group.

  • Protection of the Pyridine Nitrogen: To allow for selective reactions at the isocyanate functionality.

Part 1: Protection of the Isocyanate Group as a Carbamate

The most common and effective strategy for protecting an isocyanate is its conversion to a carbamate. This transformation is typically achieved by reacting the isocyanate with an alcohol, forming a more stable urethane linkage that masks the highly reactive N=C=O group.[5][6] The choice of alcohol is critical as it dictates the stability of the resulting carbamate and the conditions required for its subsequent cleavage.

Mechanism of Protection: Carbamate Formation

The reaction of an isocyanate with an alcohol proceeds through nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen, yielding the stable carbamate.[1][5]

G cluster_0 Carbamate Formation R-N=C=O Isocyanate Intermediate Tetrahedral Intermediate R-N=C=O->Intermediate Nucleophilic Attack R'-OH Alcohol R'-OH->Intermediate R-NH-C(=O)O-R' Carbamate Intermediate->R-NH-C(=O)O-R' Proton Transfer

Caption: General mechanism for carbamate formation.

Common Alcohol Protecting Groups and Their Cleavage

The selection of the protecting group depends on the desired stability and the compatibility of the deprotection conditions with the rest of the molecule.

Protecting GroupAlcohol ReagentProtection ConditionsDeprotection ConditionsKey Advantages
t-Butyl Carbamate (Boc) tert-ButanolHeat or Lewis acid catalystStrong acid (e.g., TFA)[7]Stable to a wide range of non-acidic conditions.
Benzyl Carbamate (Cbz) Benzyl alcoholHeatCatalytic hydrogenation (H₂, Pd/C)[7]Orthogonal to acid- and base-labile groups.
Methyl Carbamate MethanolHeatNucleophilic cleavage (e.g., 2-mercaptoethanol)[8][9][10]Stable to many conditions, but requires specific deprotection.
Allyl Carbamate (Alloc) Allyl alcoholHeatPd(0) catalysis[10]Orthogonal to many other protecting groups.
Experimental Protocol: Protection of this compound as a tert-Butyl Carbamate (Boc)

This protocol describes the protection of the isocyanate group as a Boc-carbamate, which is stable under a variety of reaction conditions and can be removed with strong acid.

Materials:

  • This compound

  • tert-Butanol

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add tert-butanol (1.1 eq).

  • If the reaction is slow at room temperature, add a catalytic amount of DBTDL (0.01 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected 5-amino-2-methylpyridine derivative.

Experimental Protocol: Deprotection of Boc-Protected 5-Amino-2-methylpyridine

Materials:

  • Boc-protected 5-amino-2-methylpyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 5-amino-2-methylpyridine.

Part 2: Protection of the Pyridine Nitrogen

When the desired transformation involves the isocyanate group, protection of the more nucleophilic pyridine nitrogen is necessary to prevent its interference. Common strategies for pyridine protection include N-oxidation and the formation of a borane complex.

Strategy 1: Pyridine N-Oxide Formation

Oxidation of the pyridine nitrogen to an N-oxide effectively reduces its nucleophilicity and basicity.[11] The N-oxide can be readily prepared and is stable to many reaction conditions. The deoxygenation to regenerate the pyridine can be achieved using various reducing agents.

G cluster_1 Pyridine N-Oxide Protection/Deprotection Pyridine This compound N-Oxide This compound N-oxide Pyridine->N-Oxide Oxidation (m-CPBA, H₂O₂) N-Oxide->Pyridine Reduction (PCl₃, PPh₃)

Caption: Protection of pyridine as an N-oxide.

Experimental Protocol: N-Oxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the N-oxide.

Strategy 2: Borane Complexation

The lone pair of electrons on the pyridine nitrogen can be protected by coordination with a Lewis acid, such as borane (BH₃).[12] The resulting pyridine-borane complex is stable to many reagents, and the borane can be removed under acidic conditions.

Experimental Protocol: Formation of the this compound-Borane Complex

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a nitrogen atmosphere setup

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add borane dimethyl sulfide complex (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the formation of the complex by ¹¹B NMR spectroscopy.

  • The resulting solution of the pyridine-borane complex can often be used directly in the next step.

Considerations for the 2-Methyl Group

The methyl group at the 2-position of the pyridine ring exhibits its own reactivity. It can be deprotonated with strong bases like butyllithium or oxidized to a carboxylic acid.[13][14] When planning a synthetic route, it is important to consider the compatibility of the reaction conditions with this potentially reactive site. For most of the protecting group strategies outlined above, the 2-methyl group is expected to be stable.

Conclusion

The successful application of this compound in complex molecule synthesis hinges on a robust and well-executed protecting group strategy. The choice between protecting the isocyanate as a carbamate or masking the pyridine nitrogen as an N-oxide or borane complex will depend on the specific synthetic plan. The protocols provided in this guide offer a starting point for researchers to harness the full potential of this versatile bifunctional building block.

References

  • Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

  • 2-Methylpyridine - Wikipedia. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. pubs.acs.org. [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Catalytic Enantioselective Pyridine N-Oxidation. pubs.acs.org. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]

  • Carbamate - Wikipedia. [Link]

  • Pyridine N-Oxide-structure. ChemTube3D. [Link]

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]

  • Protecting Groups. University of Regensburg. [Link]

  • Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The Aquila Digital Community. [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Synthesis of isocyanates from carbamates. ResearchGate. [Link]

  • Main classes of products resulting from nucleophilic attack on isocyanates. ResearchGate. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Protecting group - Wikipedia. [Link]

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]

  • Showing metabocard for 2-Methylpyridine (HMDB0061888). Human Metabolome Database. [Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nucleophilic Isocyanation. PubMed Central. [Link]

  • Blocked isocyanates - Wikipedia. [Link]

  • WO/2021/106751 BLOCKING AGENT FOR ISOCYANATE GROUP, AND ISOCYANATE PROTECTED BY SAID BLOCKING AGENT. WIPO Patentscope. [Link]

  • 5-ISOCYANATO-2-METHYL-PYRIDINE. Chongqing Chemdad Co., Ltd. [Link]

  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. MDPI. [Link]

  • Unifying principles of bifunctional, proximity-inducing small molecules. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions of 5-Isocyanato-2-methylpyridine with Water

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Water Reactivity

5-Isocyanato-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its isocyanate functional group is highly electrophilic and susceptible to reaction with nucleophiles, most notably water. Even trace amounts of moisture in solvents, reagents, or the reaction atmosphere can lead to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to form 5-amino-2-methylpyridine, which can then react with another molecule of the isocyanate to yield the highly stable and often insoluble N,N'-bis(2-methylpyridin-5-yl)urea.[1][2][3] This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the desired product.

This guide will equip you with the knowledge and practical techniques to effectively mitigate this unwanted side reaction.

Reaction Pathway: Desired vs. Undesired

To effectively control the reaction, it is crucial to understand the competing pathways.

cluster_0 Desired Reaction cluster_1 Side Reaction with Water 5-Isocyanato-2-methylpyridine_desired This compound Desired_Product Desired Product (Urethane, Urea derivative) 5-Isocyanato-2-methylpyridine_desired->Desired_Product Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Desired_Product 5-Isocyanato-2-methylpyridine_side This compound Carbamic_Acid Carbamic Acid (unstable) 5-Isocyanato-2-methylpyridine_side->Carbamic_Acid Water Water (H2O) Water->Carbamic_Acid Amine 5-Amino-2-methylpyridine + CO2 Carbamic_Acid->Amine Decarboxylation Urea_Byproduct N,N'-bis(2-methylpyridin-5-yl)urea Amine->Urea_Byproduct 5-Isocyanato-2-methylpyridine_side2 This compound 5-Isocyanato-2-methylpyridine_side2->Urea_Byproduct Start Low Yield & White Precipitate Check_Solvent Is the solvent rigorously dry? Start->Check_Solvent Dry_Solvent Dry solvent using an appropriate method (see Protocol 1). Check_Solvent->Dry_Solvent No Check_Reagents Are all other reagents anhydrous? Check_Solvent->Check_Reagents Yes Dry_Solvent->Check_Reagents Dry_Reagents Dry reagents under vacuum or with a suitable drying agent. Check_Reagents->Dry_Reagents No Check_Atmosphere Is the reaction under a dry, inert atmosphere? Check_Reagents->Check_Atmosphere Yes Dry_Reagents->Check_Atmosphere Use_Inert_Atmosphere Use Schlenk line or glovebox techniques (see Protocol 2). Check_Atmosphere->Use_Inert_Atmosphere No Check_Isocyanate Is the this compound fresh and properly stored? Check_Atmosphere->Check_Isocyanate Yes Use_Inert_Atmosphere->Check_Isocyanate Use_Fresh_Isocyanate Use a fresh, unopened bottle of the isocyanate. Check_Isocyanate->Use_Fresh_Isocyanate No Success Reaction Optimized Check_Isocyanate->Success Yes Use_Fresh_Isocyanate->Success

Figure 2: Troubleshooting workflow for low yield and precipitate formation.

Issue 2: Reaction Progress Stalls or is Sluggish.

  • Question: My reaction is proceeding much slower than expected, or has appeared to stop before completion. I have taken precautions to exclude water. What else could be the issue?

  • Answer: While water is the primary culprit for side reactions, other factors can influence the reaction rate. The reactivity of the isocyanate is influenced by both electronic and steric factors. The pyridine ring is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more reactive than a simple phenyl isocyanate. However, the 2-methyl group can introduce some steric hindrance. [4]

    • Nucleophile Reactivity: The rate of the desired reaction is highly dependent on the nucleophilicity of your reaction partner. Primary amines are significantly more reactive towards isocyanates than primary alcohols, which are in turn more reactive than secondary alcohols. [5][6]If you are using a sterically hindered or less nucleophilic alcohol, the reaction will be inherently slower, providing a larger window for any residual moisture to react.

    • Temperature: While elevated temperatures can increase the rate of the desired reaction, they can also increase the rate of the side reaction with water. A careful optimization of the reaction temperature is often necessary. Consider running the reaction at a lower temperature for a longer period.

    • Catalyst: For reactions with less reactive nucleophiles, such as secondary or tertiary alcohols, the use of a catalyst may be necessary. Common catalysts for urethane formation include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate). However, be aware that these catalysts can also accelerate the reaction with water. [1]A careful screening of catalysts and catalyst loading is recommended.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to prevent degradation?

A1: Proper storage and handling are critical. The compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best to store it in a cool, dark place. Avoid repeated opening and closing of the container. If you need to use small quantities over time, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Q2: What are the best solvents for reactions with this compound, and how should I dry them?

A2: Aprotic solvents are generally preferred. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and toluene. It is imperative that these solvents are rigorously dried before use. The table below summarizes common drying agents and their effectiveness. For a detailed procedure on solvent drying, refer to Protocol 1.

Drying AgentSolventsNotes
Molecular Sieves (3Å or 4Å) Most aprotic solventsMust be activated by heating under vacuum. Good for pre-drying or maintaining dryness.
**Calcium Hydride (CaH₂) **Hydrocarbons, ethers, estersReacts with water to produce hydrogen gas. Not suitable for protic or some halogenated solvents.
Sodium/Benzophenone Ethers (e.g., THF, dioxane)Forms a deep blue or purple ketyl radical when the solvent is dry. A very effective method for achieving low water content.
Phosphorus Pentoxide (P₄O₁₀) Halogenated solvents, hydrocarbonsA very efficient but aggressive drying agent. Can be difficult to handle.

Q3: How can I monitor the progress of my reaction and the formation of the urea byproduct?

A3: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent technique for real-time reaction monitoring. [7][8][9][10]The isocyanate group has a strong, characteristic absorption band around 2250-2280 cm⁻¹ that is well-separated from other functional groups. [11]The disappearance of this peak can be used to track the consumption of the starting material. The formation of the urethane product can be monitored by the appearance of the C=O stretch of the carbamate group (around 1700-1730 cm⁻¹), while the urea byproduct will show a characteristic C=O stretch at a lower frequency (around 1640-1680 cm⁻¹).

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the starting material, desired product, and urea byproduct. [12][13][14][15][16]A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point for method development. A UV detector can be used for detection, as all components are UV-active.

Experimental Protocols

Protocol 1: Rigorous Solvent Drying

This protocol describes the drying of tetrahydrofuran (THF) using sodium and benzophenone, a highly effective method for achieving an anhydrous solvent.

Materials:

  • Pre-dried THF (e.g., over activated 3Å molecular sieves)

  • Sodium metal (in mineral oil)

  • Benzophenone

  • Distillation apparatus (oven-dried)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware for the distillation is thoroughly oven-dried (at least 4 hours at 120 °C) and assembled while hot under a stream of dry inert gas.

  • Pre-drying: If the THF has a high water content, pre-dry it by stirring over activated 3Å molecular sieves overnight.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add the pre-dried THF.

  • Addition of Drying Agents: Under a positive pressure of inert gas, carefully add small pieces of sodium metal (cut from a larger piece to expose a fresh surface) and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under a gentle flow of inert gas.

  • Color Change: Continue to reflux until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous. If the color fades, it indicates that more water is present, and more sodium should be carefully added.

  • Distillation: Once the blue/purple color is stable, distill the THF directly into a dry, inert-gas-flushed receiving flask (e.g., a Schlenk flask).

  • Storage: Store the freshly distilled THF under an inert atmosphere, preferably over activated molecular sieves to maintain its dryness.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the basic steps for setting up a moisture-sensitive reaction using a Schlenk line. [11][17][18][19] Materials:

  • Schlenk line with vacuum and inert gas manifolds

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Oven-dry the Schlenk flask and allow it to cool to room temperature in a desiccator.

  • Purging the Flask: Attach the flask to the Schlenk line via flexible tubing. Evacuate the flask under vacuum for 5-10 minutes.

  • Backfilling with Inert Gas: Close the vacuum tap and slowly open the inert gas tap to backfill the flask with nitrogen or argon.

  • Repeat Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure all atmospheric moisture and oxygen have been removed.

  • Adding Reagents:

    • Solids: If your other starting material is a solid, it can be added to the flask before the purging cycles.

    • Liquids: Anhydrous solvents and liquid reagents should be added via a dry syringe through the rubber septum while maintaining a positive pressure of inert gas in the flask.

  • Running the Reaction: Once all reagents are added, the reaction can be stirred at the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored via an oil bubbler on the Schlenk line.

Safe Disposal of Isocyanate Waste

Unreacted isocyanates and contaminated materials are hazardous and must be disposed of properly. [20][21][22][23]

  • Decontamination Solution: Prepare a decontamination solution of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Alternatively, a solution of 5% ammonia, 0.5% liquid detergent, and 94.5% water can be used, but with adequate ventilation.

  • Quenching Small Amounts: Small amounts of residual isocyanate in reaction flasks can be quenched by slowly adding the decontamination solution to the flask with stirring. Be aware that this reaction will generate carbon dioxide gas, so do not seal the flask.

  • Solid Waste: Contaminated solid waste (e.g., paper towels, gloves) should be placed in a labeled, open container and wetted with the decontamination solution.

  • Disposal: All decontaminated waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Setting up a Schlenk line. Retrieved from [Link]

  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Not Voodoo. (n.d.). The Schlenk Line Survival Guide. LibreTexts. Retrieved from [Link]

  • Patsnap. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Patsnap Eureka. Retrieved from [Link]

  • Ignaszak Research Group. (n.d.). Operating the Schlenk Line. WordPress.com. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Thomson, M. A. (2001). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(21), 7807-7812.
  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Friebe, R., & Siesler, H. W. (1997). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Applied spectroscopy, 51(5), 734-736.
  • Thomson, M. A. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe.
  • AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Vereecken, L., & Peeters, J. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 237-251.
  • Thomsen, M. K., et al. (2021). Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. ACS Earth and Space Chemistry, 5(5), 1146-1157.
  • Dalene, M., Mathiasson, L., Skarping, G., Sangö, C., & Sandström, J. F. (1988). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection.
  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171.
  • BenchChem. (2025).
  • Wang, Y., et al. (2022). Solvation and Hydrolysis Reaction of Isocyanic Acid at the Air-Water Interface: A Computational Study. Journal of the American Chemical Society, 144(13), 5864-5873.
  • Goldberg, P. A., & Walker, D. (1982). Simple ureas derived from diisocyanates and their liquid chromatography on a 5-cm column.
  • Abushammala, H., & Kșrklș, V. (2020).
  • U.S. Environmental Protection Agency. (n.d.).
  • Kim, K., et al. (2018). A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates. Computational and Theoretical Chemistry, 1143, 35-42.
  • Bartos, M., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 534-538.
  • Archipel UQAM. (n.d.).
  • Im, S., & Lee, J. Y. (2017). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Physical Chemistry Chemical Physics, 19(32), 21549-21558.
  • Fiveable. (n.d.). Moisture Sensitivity Definition.
  • Gao, Z. H. (2004).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ChemRxiv. (2024, February 9).
  • Emrani, J., et al. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers.
  • Um, I. H., et al. (2002). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 23(11), 1635-1638.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Vereecken, L., & Peeters, J. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 237-251.
  • ResearchGate. (2025, November 23).
  • ResearchGate. (n.d.). O-Methyl-N-Nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C-H isocyanation.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Pytela, O., et al. (2001). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (4), 543-549.
  • ResearchGate. (2025, August 6). Conducting moisture sensitive reactions under mechanochemical conditions.
  • ResearchGate. (2025, August 9).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 1. The two major competing reaction mechanisms during pMDI curing with....

Sources

Technical Support Center: Purification of Crude 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-isocyanato-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the specific challenges associated with purifying this highly reactive molecule.

The isocyanate functional group is highly susceptible to nucleophilic attack, particularly from water and other protic solvents, and the compound itself can be thermally sensitive.[1][2] Furthermore, the basicity of the pyridine ring introduces its own set of challenges, especially in chromatographic separations.[3] This guide provides a framework for addressing these issues to achieve high purity.

Critical Safety & Handling Precautions

Isocyanates are hazardous chemicals that can cause severe skin, eye, and respiratory irritation.[4][5] Inhalation may lead to respiratory sensitization and asthma-like symptoms.[1][2][6] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Ensure an emergency eye wash station and safety shower are readily accessible.[8] Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like water, alcohols, and amines.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound reaction product?

A1: Impurities typically originate from the starting materials, side reactions, or degradation. Common culprits include:

  • Urea byproducts: Formed from the reaction of the isocyanate with trace amounts of water.

  • Carbamates: Resulting from reactions with alcohol solvents or impurities.

  • Unreacted starting materials: Depending on the synthetic route (e.g., from 5-amino-2-methylpyridine).

  • Polymeric materials: Isocyanates can self-polymerize, especially when heated or in the presence of certain catalysts.

  • Thermally induced degradation products: High temperatures can lead to decomposition.[9]

Q2: Which primary purification method is best for this compound?

A2: The optimal method depends on the nature of the impurities and the scale of your reaction.

  • Vacuum Distillation: This is the preferred method for removing non-volatile impurities (like salts or polymers) and lower-boiling solvents, especially on a larger scale. Given the compound's high atmospheric boiling point (~204 °C), distillation must be performed under reduced pressure to prevent thermal decomposition.[10][11]

  • Column Chromatography: This is ideal for separating impurities with similar boiling points or polarities, such as urea byproducts. However, special precautions are necessary due to the reactivity of the isocyanate and the basicity of the pyridine ring.[3]

  • Crystallization: This can be effective if a suitable solvent system is found where the product has high solubility at elevated temperatures and low solubility at cooler temperatures. This is often challenging due to the compound's reactivity with protic solvents.

The following decision workflow can help guide your choice:

G start Crude this compound check_impurities Identify Impurities (TLC, NMR, GC-MS) start->check_impurities non_volatile Impurities are non-volatile (polymers, salts)? check_impurities->non_volatile similar_bp Impurities have similar boiling points? non_volatile->similar_bp  No distillation Vacuum Distillation non_volatile->distillation  Yes chromatography Column Chromatography (Neutral Stationary Phase) similar_bp->chromatography  Yes crystallization Recrystallization (Anhydrous, Aprotic Solvent) similar_bp->crystallization  No / Other end_product Pure Product distillation->end_product chromatography->end_product crystallization->end_product

Caption: Decision workflow for selecting a primary purification method.

Q3: How can I assess the purity of my final product?

A3: Purity assessment is critical. Due to the high reactivity of isocyanates, direct analysis can be challenging.

  • NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal organic impurities. Ensure you use a dry, aprotic NMR solvent (e.g., CDCl₃, Benzene-d₆).

  • FTIR Spectroscopy: The strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the -N=C=O stretch and is a good indicator of the product's presence. The absence of broad -OH or -NH peaks indicates the removal of water or amine/urea impurities.

  • Gas Chromatography (GC) or HPLC: These methods are powerful but may require derivatization. Isocyanates can be derivatized with an excess of a reagent like di-n-butylamine, and the resulting urea can be quantified chromatographically.[12][13] This indirect method is often more robust and reproducible.[12]

Troubleshooting & Optimization Guides

Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Product is not distilling over at the expected temperature. 1. The vacuum is not low enough.[14] 2. There is a leak in the system.[11] 3. The thermometer is placed incorrectly.1. Check your vacuum pump's performance and oil. 2. Carefully inspect all joints and connections for leaks. Ensure they are properly sealed. 3. Position the top of the thermometer bulb level with the bottom of the side-arm leading to the condenser.[14]
The distillate is dark or discolored, indicating decomposition. 1. The distillation pot temperature is too high.[11] 2. The residence time at high temperature is too long.1. Achieve a lower pressure (a better vacuum) to allow for distillation at a lower temperature.[14] 2. Ensure the heating mantle is not set excessively high to prevent localized overheating. Use a stirrer to ensure even heating. 3. Work efficiently to minimize the time the material is hot.
Violent bumping or foaming in the distillation flask. 1. Lack of smooth boiling.[11] 2. Decomposition is generating gas.1. Use a magnetic stir bar and vigorous stirring, which is more effective than boiling chips under vacuum. 2. If decomposition is suspected, immediately lower the temperature and improve the vacuum.
Low recovery of purified product. 1. Significant hold-up in the distillation column. 2. Premature polymerization in the distillation pot.1. Use a short-path distillation apparatus to minimize surface area and hold-up. 2. Ensure the crude material is free of water or other polymerization initiators before starting. Distill at the lowest possible temperature.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Low or no recovery of the product from the column. 1. The isocyanate group has reacted with the stationary phase (e.g., water on silica gel). 2. The basic pyridine nitrogen is irreversibly adsorbed to acidic sites on the silica gel.[3]1. Crucially, use anhydrous solvents and a well-dried stationary phase. Consider drying silica or alumina in a vacuum oven before use. 2. Use a neutral stationary phase like neutral alumina. [3] Alternatively, deactivate standard silica gel by pre-treating it with a non-polar solvent containing 0.5-1% triethylamine to block the acidic silanol sites.[14]
Poor separation of the product from impurities (co-elution). The polarity of the mobile phase is not optimized.[3]1. First, optimize the solvent system using Thin Layer Chromatography (TLC) on the same type of stationary phase (e.g., neutral alumina TLC plates). 2. Aim for a retention factor (Rf) of 0.2-0.4 for your product to achieve the best separation.[3] 3. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with anhydrous ethyl acetate or dichloromethane).
Streaking or tailing of the product spot/peak. Strong interaction between the basic pyridine nitrogen and the stationary phase.[14]1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[14] This will compete for the acidic sites on the stationary phase and lead to more symmetrical peaks.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Calibrated thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Two-stage rotary vane vacuum pump with a cold trap

Procedure:

  • Setup: Assemble a dry short-path distillation apparatus. Ensure all ground-glass joints are lightly greased and sealed securely.

  • Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than halfway.

  • Evacuation: Begin stirring and slowly evacuate the system. Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump.

  • Heating: Once a stable, low pressure is achieved (e.g., <1 Torr), begin to gently heat the flask using the heating mantle.

  • Distillation: Slowly increase the temperature until the product begins to distill. Collect any initial low-boiling fractions separately. Collect the main product fraction at a constant temperature and pressure.

  • Completion: Once the main fraction has been collected, stop heating and allow the system to cool completely before slowly re-introducing air or an inert gas.

  • Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber vial and store under an inert atmosphere.[4][5]

G setup Assemble Dry Short-Path Apparatus charge Charge Flask with Crude Product & Stir Bar setup->charge evacuate Start Stirring & Slowly Evacuate System (Use Cold Trap) charge->evacuate heat Gently Heat Flask Under Stable Vacuum evacuate->heat collect Collect Fractions: 1. Fore-run 2. Main Product heat->collect cool Cool System Completely Before Venting collect->cool store Store Purified Product Under Inert Atmosphere cool->store

Caption: Experimental workflow for purification by vacuum distillation.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound from impurities of similar polarity or boiling point.

Materials:

  • Neutral alumina (Brockmann I, standard grade, ~150 mesh)

  • Anhydrous solvents (e.g., hexanes, ethyl acetate)

  • Triethylamine (optional, for eluent)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Using TLC on neutral alumina plates, identify a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of neutral alumina in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand to the top of the alumina bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of neutral alumina by dissolving it in a volatile solvent, adding the alumina, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions continuously.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC analysis to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator (use minimal heat) to yield the purified product.

References

  • National Center for Biotechnology Information. (n.d.). Indirect determination of isocyanates by gas chromatography. PubMed. [Link]

  • United States Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. [Link]

  • ACS Publications. (n.d.). Determination of isocyanates in the working atmosphere by thin-layer chromatography. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Determination of Isocyanates in Workplace Atmosphere by HPLC. [Link]

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. [Link]

  • ACS Publications. (n.d.). How To Get Isocyanate?. ACS Omega. [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]

  • Canada.ca. (2022). Isocyanates: Control measures guideline. [Link]

  • Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

  • National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem. [Link]

Sources

Technical Support Center: Optimizing 5-Isocyanato-2-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 5-isocyanato-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reaction products. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to not only offer protocols but to also explain the chemical principles behind them, empowering you to troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth solutions to specific problems you may encounter during your experiments with this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in coupling reactions with this compound can stem from several sources. The isocyanate functional group is highly reactive and susceptible to various side reactions.[1] A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yields

Caption: Formation of symmetric urea byproduct from moisture contamination.

Q3: The reaction seems to stall before completion. What could be causing this?

A stalled reaction can be frustrating. Here are a few potential causes:

  • Poor Solubility: If either the starting materials or the product have poor solubility in the chosen solvent, the reaction may halt as material precipitates out.

    • Solution: Screen different anhydrous solvents or consider using a co-solvent system to improve solubility.

  • Catalyst Deactivation (if applicable): If you are using a catalyst, it may be deactivated by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are of high purity.

  • Reversible Reaction: While most isocyanate reactions are considered irreversible, under certain conditions, an equilibrium may be reached. [2] * Solution: If possible, remove a byproduct to drive the reaction forward (e.g., using molecular sieves to trap water if it's a byproduct of an upstream step).

Q4: How does the pyridine ring in this compound affect its reactivity compared to a simple aryl isocyanate?

The pyridine ring has a significant electronic influence on the isocyanate group.

  • Electronic Effect: The nitrogen atom in the pyridine ring is electron-withdrawing, which can increase the electrophilicity of the isocyanate carbon. This generally makes this compound more reactive towards nucleophiles than, for example, phenyl isocyanate.

  • Potential for Lewis Acid/Base Interactions: The pyridine nitrogen is a Lewis basic site. It can interact with Lewis acidic catalysts or reagents, potentially altering the reaction pathway or rate. It can also be protonated by strong acids, which would dramatically change its electronic properties.

  • Basicity: The pyridine nitrogen can act as a mild, non-nucleophilic base, potentially influencing the reaction environment.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for coupling reactions with this compound? A: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent starting points. [2]They are aprotic and do a good job of solvating a wide range of organic molecules. For less reactive coupling partners, a more polar aprotic solvent like dimethylformamide (DMF) can be used, but ensure it is truly anhydrous.

Q: Do I need a catalyst for forming a urea with an amine? A: Generally, no. The reaction between an isocyanate and a primary or secondary amine is typically fast and high-yielding at room temperature without a catalyst. [2][3] Q: How should I store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. [4]This minimizes degradation from atmospheric moisture.

Q: My purification by column chromatography is difficult due to the product streaking. Any suggestions? A: The basic pyridine nitrogen can interact strongly with silica gel. To improve chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent. This will compete for the acidic sites on the silica and allow your product to elute more cleanly.

Q: Can I monitor the reaction progress by TLC? A: Yes, Thin-Layer Chromatography (TLC) is a very effective way to monitor the consumption of your starting materials. [5]Use a suitable eluent system and visualize the spots under UV light. The disappearance of the limiting reagent is a good indicator of reaction completion.

Experimental Protocols

Protocol 1: General Procedure for Urea Synthesis

This protocol describes the coupling of this compound with a generic primary amine.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Stir the solution at room temperature.

  • In a separate flame-dried flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirring amine solution over 5-10 minutes.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC until the amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired urea.

Protocol 2: General Procedure for Urethane (Carbamate) Synthesis

This protocol outlines the coupling of this compound with a generic primary alcohol.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), anhydrous tetrahydrofuran (THF), and dibutyltin dilaurate (DBTDL) (0.01-0.05 eq.).

  • Stir the solution at room temperature.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40 °C) for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a few drops of methanol to consume any excess isocyanate.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired urethane.

References

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yuan, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8256. Retrieved from [Link]

  • Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 1085–1091. Retrieved from [Link]

  • Nickel‐Catalyzed Reductive Amidation of Aryl Sulfonium Salts with Isocyanates for Amide Synthesis via C−S bond cleavage. (2024). Advanced Synthesis & Catalysis, 366(1), 113-119. Retrieved from [Link]

  • Method for making carbamates, ureas and isocyanates. (2011). Google Patents.
  • Reddy, K. U. M., et al. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research, 6(1), 444-448. Retrieved from [Link]

  • A catalyst-free cross-coupling of isocyanates and triarylboranes for secondary amide synthesis. (2020). Organic Chemistry Frontiers, 7(12), 1476-1481. Retrieved from [Link]

  • Isocyanate-based multicomponent reactions. (2022). RSC Chemical Biology, 3(10), 1251-1269. Retrieved from [Link]

  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (2016). Catalysis Reviews, 58(4), 437-592. Retrieved from [Link]

  • Catalysts for reaction between an isocyanate and an alcohol. (2015). Google Patents.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How Isocyanate-Handling Pumps Prevent Chemical System Failures?. (2024). Thomson Process. Retrieved from [Link]

  • Delebecq, R., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(44), 6686-6696. Retrieved from [Link]

  • 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. (1999). NJ.gov. Retrieved from [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (2019). Catalysis Today, 334, 134-140. Retrieved from [Link]

Sources

troubleshooting dimerization or trimerization of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Isocyanato-2-methylpyridine

A Guide to Troubleshooting and Preventing Unwanted Dimerization and Trimerization

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that handling highly reactive intermediates like aryl isocyanates presents unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and control the common side reactions of dimerization and trimerization. Our goal is to move beyond simple procedural steps and explain the fundamental chemistry, enabling you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are dimerization and trimerization in the context of this compound?

Dimerization and trimerization are oligomerization reactions where two or three molecules of the isocyanate monomer, respectively, react with each other.

  • Dimerization typically results in the formation of a four-membered ring structure known as a uretdione (or uretidinedione). This reaction is often reversible, especially at elevated temperatures[1].

  • Trimerization leads to a highly stable, six-membered ring called an isocyanurate. This process is generally considered irreversible under normal reaction conditions and is a common pathway for isocyanate consumption, particularly in the presence of specific catalysts[2][3].

dot```dot graph Dimerization_Trimerization_Pathways { layout=neato; graph [overlap=false, splines=true, sep="0.5", fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Monomer [label="this compound\n(Monomer)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Nu [label="Nucleophile\n(e.g., R-OH, R-NH2)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Desired [label="Desired Product\n(e.g., Urethane, Urea)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Dimer [label="Dimer\n(Uretdione)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Trimer [label="Trimer\n(Isocyanurate)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges Monomer -- Desired [label="+ Nucleophile", color="#34A853", penwidth=2]; Monomer -- Dimer [label="+ Monomer\n(Catalyst/Heat)", color="#FBBC05", penwidth=2]; Monomer -- Trimer [label="+ 2 Monomers\n(Catalyst)", color="#EA4335", penwidth=2]; Nu -- Desired [style=invis]; }

Caption: Troubleshooting workflow for low yield and precipitate formation.

Problem 2: I observe a gradual decrease in the purity of my this compound upon storage.

Isocyanates are notoriously unstable and can oligomerize even when stored as a neat solid or liquid.

Root Cause Analysis & Solution:

  • Causality: Exposure to atmospheric moisture and ambient temperatures over time is sufficient to initiate slow oligomerization. [4]Pure MDI, another aromatic isocyanate, is known to dimerize at normal temperatures. [4]* Solution: Implement Strict Storage Protocols

    • Container: Store in a tightly sealed container with a secure, high-quality cap. Using paraffin film to seal the cap provides an extra barrier. [5][6] * Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like argon or nitrogen.

    • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. * Desiccation: Store the sealed container inside a desiccator or a dry box to protect it from ambient humidity.

Problem 3: My analytical results (e.g., LC-MS) show unexpected peaks with molecular weights of ~296.3 g/mol and ~444.4 g/mol .

These molecular weights correspond to the dimer (2 x 148.15) and trimer (3 x 148.15) of this compound.

Root Cause Analysis & Solution:

  • Causality: Your reaction conditions, even if they produced a soluble product, likely favored some degree of oligomerization.

  • Solution: Analytical Confirmation and Reaction Optimization

    • Confirmation:

      • Run an LC-MS analysis of your starting material. If the peaks are present there, your starting material has degraded.

      • If the starting material is clean, the peaks were generated during the reaction.

    • Optimization: Refer to the troubleshooting guide in Problem 1 . The primary levers for reducing these side products are lowering the reaction temperature, ensuring absolute dryness, and carefully controlling stoichiometry and addition rates.

Key Experimental Protocols

Protocol 1: General Handling and Storage of this compound

Safety First: Isocyanates are potent irritants to the skin, eyes, and respiratory tract and can cause sensitization. A[7][8]lways handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

[9][10]1. Receiving: Upon receipt, inspect the container for a tight seal. 2. Aliquoting: If you need to use small portions over time, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to the atmosphere. 3. Storage: Store the tightly sealed primary container (and any aliquots) in a secondary container within a desiccator in a refrigerator (2-8 °C). 4. Usage: Before opening, allow the container to warm to ambient temperature completely to prevent moisture condensation. Open the container only under a blanket of dry inert gas.

Protocol 2: Model Reaction to Minimize Oligomerization (Example: Urethane Formation)

This protocol illustrates the principles of controlling side reactions.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum overnight. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry argon.

  • Reagent Addition: Through the septum, add 1.0 equivalent of the desired anhydrous alcohol to the flask, followed by anhydrous solvent (e.g., THF, Toluene). Cool the solution to 0 °C in an ice bath.

  • Isocyanate Addition: Dissolve 1.0 equivalent of this compound in anhydrous solvent in a separate, dry flask under argon. Using a syringe, add this solution dropwise to the stirring alcohol solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm slowly to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a small amount of methanol to consume any unreacted isocyanate before proceeding with the aqueous work-up.

Protocol 3: HPLC Analysis for Detecting Dimers and Trimers

This method provides a general framework for quantifying the extent of oligomerization.

  • Sample Preparation: Carefully weigh ~1-2 mg of your crude reaction mixture or stored starting material. Dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter. 2[11]. Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: Start at 70% A, gradient to 100% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and/or a Mass Spectrometer (MS).

  • Analysis: Inject the sample. The expected elution order will be monomer, followed by the more nonpolar dimer and trimer at longer retention times. Confirm the identity of each peak by its mass-to-charge ratio (m/z) in the MS detector.

ParameterCondition to Favor Desired ReactionCondition Promoting OligomerizationRationale
Moisture Strictly anhydrous (<50 ppm water)Presence of ambient or dissolved waterWater generates amine catalysts that are highly reactive. [3]
Temperature Low (e.g., 0 °C to RT)High (>50 °C)Increases the rate of all reactions, but disproportionately favors the higher-order side reactions. [2]
Catalysts None, or a specific, non-basic catalystBasic (tertiary amines, phosphines) or metallic impuritiesBases and many metals are potent catalysts for dimerization and trimerization. [3][12][13]
Concentration Slow addition of isocyanateHigh instantaneous concentrationKeeps the concentration of the reactive isocyanate low, favoring reaction with the intended nucleophile.
Atmosphere Inert (Dry Argon or Nitrogen)AirPrevents exposure to atmospheric moisture. [4]

References

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]

  • Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. RSC Publishing. [Link]

  • US3716535A - Trimerization of isocyanates.
  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]

  • Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

  • Isocyanates Hazards and Safety Measures – Guide for Employers. Safework Health. [Link]

  • The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams. ResearchGate. [Link]

  • Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). ResearchGate. [Link]

  • Preventing isocyanate exposure during epoxy and joint filling. WorkSafeBC. [Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. [Link]

  • Isocyanates. Health and Safety Executive for Northern Ireland. [Link]

  • Isocyanates technical fact sheet. SafeWork NSW. [Link]

  • An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). MDPI. [Link]

  • US2671082A - Preparation of aromatic isocyanate dimers.
  • TOXICOLOGICAL PROFILE FOR TOLUENE DIISOCYANATE AND METHYLENE DIPHENYL DIISOCYANATE. NCBI. [Link]

Sources

dealing with the moisture sensitivity of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isocyanato-2-methylpyridine (CAS 732245-99-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this highly reactive intermediate. Our goal is to provide you with the field-proven insights and detailed protocols necessary to ensure the success and reproducibility of your experiments. The primary focus of this document is to address the compound's significant moisture sensitivity, a critical factor that dictates its handling, storage, and use in synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.

Issue 1: I've mixed my reactants, and a white, insoluble precipitate has formed immediately.

Question: What is this white precipitate, and why did it form?

Answer: The formation of a white, often insoluble, precipitate is a classic indicator of moisture contamination in your reaction.[1] Isocyanates, like this compound, react readily with water. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[1][2] The newly formed amine is a potent nucleophile and will rapidly react with a second molecule of your isocyanate starting material to produce a symmetrically disubstituted urea. These ureas are typically crystalline, highly stable, and often insoluble in common organic solvents, causing them to crash out of the solution as a white solid.[1]

Troubleshooting Steps:

  • Confirm the Source of Moisture: The contamination could originate from several sources:

    • Solvents: Ensure all solvents are rigorously dried using appropriate methods. Many common organic solvents are hygroscopic and will absorb atmospheric moisture.[1][3]

    • Reagents: Other starting materials, especially those with hygroscopic properties, can introduce water.[1]

    • Glassware: Improperly dried glassware can hold a significant film of adsorbed water on its surface.[1]

    • Atmosphere: Running the reaction open to the air, particularly on a humid day, is a primary source of contamination.[1]

  • Implement Preventative Measures for Future Experiments:

    • Rigorous Drying: Follow the detailed protocols for drying solvents and glassware outlined in the FAQ section.

    • Inert Atmosphere: Always handle this compound and set up reactions under a dry, inert atmosphere such as nitrogen or argon.[4][5]

Issue 2: My reaction is foaming, bubbling, or I'm seeing an unexpected pressure increase in my sealed vessel.

Question: What is causing this gas evolution, and is it dangerous?

Answer: The gas evolution you are observing is carbon dioxide (CO₂). As described in the previous issue, the reaction between the isocyanate and water forms a carbamic acid intermediate, which is unstable and rapidly decarboxylates to release CO₂ gas.[1][2]

This can be a significant safety hazard. If the reaction is performed in a completely sealed vessel, the pressure buildup can cause the vessel to rupture.

Troubleshooting Steps:

  • Immediate Action: NEVER run an isocyanate reaction in a tightly sealed system if there is any suspicion of moisture contamination. Ensure the vessel is vented to a fume hood, for example, via an oil bubbler or a drying tube, to allow for the safe release of any generated gas.[1]

  • Investigate the Moisture Source: The degree of foaming is directly proportional to the amount of water contamination. A significant amount of bubbling indicates a serious moisture problem that must be addressed. Re-evaluate all potential sources of water as detailed in "Issue 1".

  • Catalyst Consideration: Be aware that some catalysts, particularly tertiary amines and certain organometallic compounds, can accelerate the isocyanate-water reaction, leading to more rapid gas evolution.[2]

Issue 3: My reaction has gone to completion, but the yield of my desired product is very low or zero.

Question: My starting material appears to be consumed, but I can't isolate my target molecule. Where did it go?

Answer: This is a direct consequence of the stoichiometry of the water side-reaction. For every single mole of water that contaminates your reaction, two moles of your valuable this compound are consumed in the formation of the urea byproduct.[1] This side reaction effectively outcompetes your desired synthetic transformation, leading to a drastic reduction in yield.

Troubleshooting Steps:

  • Quantify Water Content (Proactive): The most effective strategy is prevention. Before initiating your reaction, it is crucial to ensure all components are anhydrous.

  • Systematic Drying Protocol Review: Methodically re-evaluate your drying procedures for every component of the reaction:

    • Solvents: Are you using a validated drying method? Is your solvent stored correctly over molecular sieves after drying?

    • Reagents: If your other starting material is a solid, was it dried in a vacuum oven? If it is a liquid, was it distilled or stored over a suitable drying agent?

    • Atmosphere: Was your inert atmosphere setup flushed adequately to remove all air and moisture before the reagents were added?

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental properties and handling of this compound.

Q1: What is the chemical reason for the high moisture sensitivity of this compound?

A1: The isocyanate functional group (-N=C=O) is highly electrophilic at the central carbon atom. This makes it extremely susceptible to attack by nucleophiles. Water, although a weak nucleophile, readily attacks this electrophilic carbon. The subsequent reaction pathway, which leads to the formation of an insoluble urea and carbon dioxide gas, is thermodynamically very favorable.[1][6] This inherent reactivity is the root cause of its moisture sensitivity.

Moisture_Sensitivity_Pathway cluster_start Reactants reagent reagent intermediate intermediate product product side_product side_product Isocyanate1 Isocyanate (R-NCO) CarbamicAcid Unstable Carbamic Acid Intermediate Isocyanate1->CarbamicAcid Step 1: Nucleophilic Attack Water Water (H₂O) Water->CarbamicAcid Step 1: Nucleophilic Attack Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Step 2: Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea Disubstituted Urea (Insoluble Precipitate) Amine->Urea Step 3: Fast Reaction Isocyanate2 Isocyanate (R-NCO) Isocyanate2->Urea Step 3: Fast Reaction

Caption: Reaction pathway of an isocyanate with water.

Q2: What are the definitive storage and handling requirements for this compound?

A2: Proper storage is non-negotiable for maintaining the integrity of this reagent. Based on safety data sheets, the following conditions are mandatory:

  • Container: Store in the original, tightly closed container.[4][5]

  • Atmosphere: The container should be flushed with a dry, inert gas (e.g., argon or nitrogen) before sealing.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][4][5]

  • Handling: All transfers and handling of the material should be performed under a positive pressure of a dry, inert gas using Schlenk line or glovebox techniques.[1][4][5]

ParameterRecommendationRationale
Temperature Cool, as per product labelMinimizes vaporization and potential side reactions.
Atmosphere Dry Inert Gas (Nitrogen/Argon)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, original packagingPrevents ingress of air and moisture.[4][5]
Location Well-ventilated, away from heatSafety precaution to prevent vapor buildup and ignition.[3][4][5]

Q3: What Personal Protective Equipment (PPE) should I use when working with this compound?

A3: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[4][5] Adherence to strict safety protocols is essential.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity before use.[4]

  • Body Protection: Wear a flame-retardant lab coat and impervious clothing to prevent skin contact.[4]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator may be necessary.[4]

Q4: Can you provide a reliable protocol for preparing anhydrous solvents and glassware for my reaction?

A4: Absolutely. This is one of the most critical steps for success.

Experimental Protocol: Preparation of Anhydrous Reaction Conditions

  • Glassware Preparation:

    • Clean all glassware thoroughly and rinse with deionized water, followed by an acetone rinse to facilitate drying.

    • Place the glassware in a laboratory oven at >120°C for a minimum of 4 hours (preferably overnight).

    • Assemble the glassware (e.g., reaction flask, condenser) while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This is typically done on a Schlenk line.

    • Allow the glassware to cool to room temperature under the inert atmosphere. The vacuum/refill cycle should be repeated at least three times to ensure the removal of all air.

  • Solvent Drying (Example: Tetrahydrofuran, THF):

    • Pre-drying: Start with a commercially available anhydrous grade of THF if possible. If not, pre-dry the solvent by letting it stand over activated molecular sieves (4Å) for 24 hours.

    • Distillation Still Setup: In a fume hood, set up a distillation apparatus. To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.

    • Initiation with Indicator: Add a small amount of benzophenone. Benzophenone reacts with sodium to form a ketyl radical, which has a deep blue or purple color. This color will only appear and persist when the solvent is completely free of water and oxygen.[1]

    • Reflux and Collection: Gently heat the mixture to reflux. The deep blue/purple color should persist. If it does not, more sodium may be needed. Distill the dry THF directly into the reaction flask under a positive pressure of inert gas.

Inert_Atmosphere_Setup cluster_flask Reaction Vessel cluster_manifold Inert Gas Manifold (Schlenk Line) Flask Reaction Flask (Flame-Dried) Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Positive Pressure Outlet Manifold Dual Manifold Manifold->Flask Vacuum / Refill Cycles InertGas N₂ / Ar Source InertGas->Manifold Inert Gas In Vacuum Vacuum Pump Vacuum->Manifold Vacuum In

Caption: A typical inert atmosphere experimental setup.

Q5: What materials are incompatible with this compound?

A5: Due to its high reactivity, this compound should not be stored with or exposed to the following:

  • Water and Moist Air: As extensively discussed, this leads to rapid degradation.[3]

  • Acids and Acid Chlorides: Can catalyze polymerization or other unwanted reactions.[3]

  • Strong Bases: Can react violently or catalyze polymerization.[3]

  • Alcohols and Amines: Will react to form carbamates and ureas, respectively. These are often the desired reactions, but they are incompatible in a storage context.

References

  • 5-ISOCYANATO-2-METHYL-PYRIDINE - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-ISOCYANATO-2-METHYL-PYRIDINE Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015, August 31). Retrieved January 11, 2026, from [Link]

  • Catalyzed Reaction of Isocyanates (RNCO) with Water - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]

  • Effect of catalysts on the reaction of an aliphatic isocyanate and water - ResearchGate. (2002, August 6). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isocyanato-2-methylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on a critical reaction parameter: temperature. As a highly reactive electrophile, the isocyanate functional group's behavior is exquisitely sensitive to thermal conditions. Incorrect temperature control can lead to a cascade of side reactions, significantly impacting yield, purity, and the overall success of your synthesis. This guide provides a question-and-answer-based approach to navigate these challenges, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions & Troubleshooting

Q1: What are the absolute primary safety precautions I must take before working with this compound?

A1: Safety is the paramount concern when handling any isocyanate. These compounds are potent irritants, respiratory sensitizers, and can cause severe health effects with improper handling.[1][2] Long-term exposure can lead to a chronic condition known as isocyanate asthma.[1]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-maintained chemical fume hood with sufficient ventilation to minimize vapor inhalation.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Gloves: Use chemically resistant gloves (e.g., butyl rubber or nitrile) and change them immediately upon contamination.[2]

    • Eye Protection: Wear chemical safety goggles and a full-face shield.[3]

    • Lab Coat: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, consider disposable suits.

    • Respirator: For any procedure that could generate aerosols or if ventilation is inadequate, an air-purifying respirator with an organic vapor cartridge is essential.

  • Handling Practices:

    • Never work alone.

    • Thoroughly wash hands and face after handling and before leaving the work area.[3]

    • Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

    • Have an emergency eyewash and shower readily accessible.

Q2: What is a good starting temperature range for reacting this compound with a nucleophile like an amine or an alcohol?

A2: The reactivity of isocyanates varies based on the nucleophile. A conservative and logical starting point is crucial.

  • With Amines (to form ureas): These reactions are typically very fast and highly exothermic.[4] It is strongly recommended to start at a low temperature, such as 0 °C or even -10 °C , by cooling the solution of the amine in an ice-salt or ice-water bath. The isocyanate, dissolved in an appropriate anhydrous solvent, should then be added dropwise to maintain temperature control.

  • With Alcohols (to form urethanes/carbamates): The reaction with alcohols is generally slower than with amines.[5][6] A suitable starting point is often room temperature (20-25 °C) . If the reaction is sluggish, gentle heating can be applied after an initial stirring period at room temperature.

Q3: How does reaction temperature fundamentally influence the reaction rate and final outcome?

A3: Temperature has a dual effect on the reaction. According to kinetic theory, increasing temperature increases the rate of all reactions by providing more molecules with the necessary activation energy. However, it does not increase the rate of all reactions equally.

  • Desired Reaction: The primary reaction (e.g., urethane or urea formation) will accelerate with heat.

  • Side Reactions: Undesirable side reactions, such as allophanate formation, biuret formation, or isocyanate trimerization, often have a higher activation energy. This means their rates increase more dramatically with rising temperature compared to the desired reaction.[7]

Therefore, the goal of temperature optimization is to find a "sweet spot"—a temperature high enough to achieve a reasonable reaction rate for the desired product but low enough to keep the rates of side reactions negligible. Controlling the temperature is a primary method for ensuring consistent product quality.[8]

Q4: What are the most common temperature-dependent side reactions, and how can they be minimized?

A4: The high reactivity of the isocyanate group makes it susceptible to several side reactions, many of which are exacerbated by elevated temperatures.

  • Reaction with Water (Moisture): This is a pervasive issue. The isocyanate reacts with trace water to form an unstable carbamic acid, which decarboxylates to yield 6-methylpyridin-3-amine.[5] This newly formed amine is highly nucleophilic and rapidly consumes another molecule of the starting isocyanate to form an unwanted, often insoluble, symmetrical urea byproduct (1,3-bis(2-methylpyridin-5-yl)urea).[5]

    • Mitigation: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Allophanate Formation (with Urethanes): If you are synthesizing a urethane (from an alcohol), the N-H proton of the newly formed urethane can act as a nucleophile and attack a second molecule of isocyanate. This is particularly problematic at higher temperatures (e.g., >100 °C) and results in an allophanate linkage, which introduces branching and impurities.[7]

  • Biuret Formation (with Ureas): Similarly, when synthesizing a urea (from an amine), the N-H protons on the urea product can attack another isocyanate molecule. This side reaction, leading to a biuret, is also favored by excess isocyanate and elevated temperatures.[5]

  • Trimerization: At high temperatures, especially in the presence of certain catalysts (like tertiary amines or metal salts), isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring. This is a common issue during storage at elevated temperatures or during prolonged, high-temperature reactions.

The diagram below illustrates the competition between the desired reaction with a primary amine and the most common side reactions.

G NCO 5-Isocyanato- 2-methylpyridine Urea Desired Urea Product NCO->Urea + Amine (Desired Reaction) Low Temp Favored SideAmine 6-methylpyridin-3-amine NCO->SideAmine + H2O Amine Primary Amine (R-NH2) Amine->Urea Biuret Biuret (Byproduct) Urea->Biuret + NCO High Temp Favored Water Trace H2O SymUrea Symmetrical Urea (Byproduct) SideAmine->SymUrea + NCO

Caption: Key Reaction Pathways for this compound.

Q5: My reaction is sluggish at low temperatures. How should I approach increasing the temperature without promoting side products?

A5: This is a classic optimization problem. A systematic, stepwise approach is best.

  • Confirm Reagent Purity: Before increasing temperature, ensure that low reactivity isn't due to impure reagents or the presence of inhibitors.

  • Introduce a Catalyst: For urethane synthesis, which can be slow, consider adding a catalyst. Common catalysts include tertiary amines (e.g., DABCO, DBU) or organometallic compounds (e.g., dibutyltin dilaurate, DBTDL). Catalysts can significantly increase the reaction rate at lower temperatures, avoiding the need for excessive heating.

  • Incremental Temperature Increase: If a catalyst is not viable, increase the temperature incrementally. For example, after stirring for 2-4 hours at room temperature with little conversion, raise the temperature to 40 °C and hold for a few hours, monitoring progress by TLC or FTIR. If needed, increase further to 50 °C or 60 °C. Avoid large, sudden temperature jumps.

  • Time Study: A reaction that is slow at room temperature may simply require more time. Run a parallel reaction at room temperature for 24 hours to see if the conversion improves significantly, which may be preferable to heating.

Q6: I am observing a significant amount of an insoluble white precipitate in my reaction. What is it, and how is it related to temperature?

A6: The formation of an insoluble white precipitate is a very common issue in isocyanate chemistry. The most likely culprits are symmetrical or asymmetrical urea byproducts.[9]

  • Symmetrical Urea: As described in Q4, this forms if trace moisture reacts with your starting isocyanate. The resulting 1,3-bis(2-methylpyridin-5-yl)urea is often highly crystalline and insoluble in many organic solvents.

  • Desired Urea Product: If you are reacting the isocyanate with an amine, your desired product may also have low solubility and precipitate out as it forms.

  • Biuret Byproducts: These can also have low solubility.

Relationship to Temperature: While the root cause of symmetrical urea is moisture, high temperatures can accelerate the decomposition of the intermediate carbamic acid. High temperatures can also promote the formation of biuret byproducts, which may also be insoluble. Verifying the identity of the precipitate via NMR or LC-MS is recommended.[9]

Q7: How can I effectively monitor the reaction progress to find the optimal temperature and time?

A7: Real-time monitoring is essential for effective optimization and preventing over-heating or unnecessarily long reaction times.

  • FTIR Spectroscopy: This is a powerful and straightforward technique. The isocyanate group (-N=C=O) has a very strong, sharp, and characteristic absorbance peak around 2250-2275 cm⁻¹ .[10] By taking small aliquots from the reaction mixture over time, you can monitor the disappearance of this peak to determine when the reaction is complete.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. Co-spotting the reaction mixture with your starting materials is essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reaction mixtures, LC-MS is invaluable. It allows you to track the formation of your desired product and simultaneously detect the mass of any major byproducts, giving you a clear picture of how temperature affects purity.

Experimental Protocol: Temperature Screening Workflow

This protocol outlines a systematic approach to identify the optimal reaction temperature for the reaction of this compound with a generic nucleophile.

Objective: To determine the temperature that provides the best balance of reaction rate and product purity.
Methodology:
  • Preparation: Set up three identical small-scale reactions (e.g., 0.1 mmol scale) in parallel under an inert atmosphere. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Setup:

    • Vial 1 (Low Temp): Place in an ice bath at 0 °C.

    • Vial 2 (Mid Temp): Place in a water bath at room temperature (~25 °C).

    • Vial 3 (High Temp): Place in an oil bath with a temperature controller set to 50 °C.

  • Reagent Addition: To each vial, add the nucleophile and anhydrous solvent. Begin stirring. Add the solution of this compound dropwise to each vial.

  • Monitoring:

    • At set time points (e.g., t = 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from each reaction.

    • Analyze each aliquot by TLC and/or LC-MS to assess the consumption of starting material and the formation of product and byproducts.

  • Quenching: Once a reaction appears complete (or after a maximum time, e.g., 24 hours), quench it by adding a small amount of methanol to consume any remaining isocyanate.[9]

  • Analysis: Analyze the final crude product from each reaction by LC-MS or ¹H NMR to determine the relative purity and yield.

  • Decision: Based on the results, select the optimal temperature. If 50 °C gives a fast reaction but low purity, and 0 °C is too slow, you may choose to run the reaction at room temperature or conduct a second screen at 35 °C.

The following diagram visualizes this experimental workflow.

G start Start: Define Reaction (0.1 mmol scale) setup Parallel Setup (N2 atm) - Vial 1: 0°C - Vial 2: 25°C - Vial 3: 50°C start->setup monitor Monitor at t=0.5, 1, 2, 4 hr (TLC / LC-MS / FTIR) setup->monitor analyze Analyze Crude Product (Yield & Purity) monitor->analyze decision Optimal Temp Found? analyze->decision refine Refine Temperature Range (e.g., test 35°C) decision->refine  No end Proceed to Scale-Up decision->end  Yes refine->setup

Sources

Technical Support Center: Catalyst Selection for 5-Isocyanato-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 5-isocyanato-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who seek to maximize the yield of their desired products while minimizing the formation of common side products. As a highly reactive intermediate, the success of your synthesis hinges on precise control of reaction conditions, with catalyst selection being a critical determinant of selectivity and overall efficiency.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of when using this compound?

When working with any isocyanate, including this compound, you must be vigilant against several competing reaction pathways that lead to common impurities. The primary side products are:

  • Disubstituted Ureas: Formed from the reaction of the isocyanate with water. This is often the most common side product if reagents and solvents are not scrupulously dried.[1] For every one mole of water, two moles of isocyanate are consumed, leading to a significant drop in yield.[1]

  • Allophanates: Formed when an isocyanate molecule reacts with the N-H bond of a previously formed urethane linkage. This reaction is typically promoted by excess isocyanate and certain catalysts, particularly at elevated temperatures (>110-120°C).[2][3]

  • Biurets: Formed when an isocyanate reacts with the N-H bond of a urea byproduct. This further consumes your target molecule and complicates purification.[3]

  • Isocyanurates: The result of isocyanate trimerization, where three isocyanate molecules react to form a stable, six-membered ring. This is a common pathway catalyzed by specific organometallic compounds or tertiary amines and can lead to the formation of an insoluble, hard polymer.[4][5]

Q2: How does water contamination affect my reaction, and what are the tell-tale signs?

Water is the most common and detrimental contaminant in isocyanate chemistry. Its presence initiates a cascade of unwanted reactions.

Mechanism of Water Contamination:

  • Carbamic Acid Formation: The isocyanate group reacts rapidly with water to form an unstable carbamic acid.

  • Degradation & CO₂ Release: The carbamic acid immediately decomposes into a primary amine and carbon dioxide gas.

  • Urea Formation: The newly formed, highly nucleophilic amine swiftly reacts with a second molecule of isocyanate to produce a stable, often insoluble, disubstituted urea.

Signs of Water Contamination:

  • Formation of a White Precipitate: Disubstituted ureas are frequently insoluble in common organic solvents and will appear as a white solid crashing out of the reaction mixture.[1]

  • Foaming or Bubbling: The release of carbon dioxide gas is a clear indicator of a significant reaction between the isocyanate and water.[1]

  • Low Yield: A substantial portion of your isocyanate is consumed by the side reaction with water instead of reacting with your intended nucleophile.[1]

Q3: What is the general role of a catalyst in isocyanate reactions?

While some isocyanate reactions can proceed without a catalyst, they are often impractically slow, especially with less reactive nucleophiles or sterically hindered substrates.[6] Catalysts accelerate the reaction by activating either the isocyanate or the nucleophile (e.g., an alcohol).[7]

There are two primary catalytic mechanisms:

  • Lewis Acid Mechanism (Electrophilic Activation): The catalyst (typically an organometallic compound like dibutyltin dilaurate) coordinates to the oxygen or nitrogen of the isocyanate group. This coordination withdraws electron density, making the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack.[6]

  • Nucleophilic/Insertion Mechanism (Nucleophilic Activation): The catalyst (e.g., a tertiary amine or a zirconium chelate) first interacts with the alcohol.[6][7]

    • Tertiary Amines form a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the oxygen atom.[8]

    • Insertion Catalysts (like some zirconium compounds) can form a metal-alcoholate intermediate, which is a much stronger nucleophile than the alcohol itself.[6] This intermediate then attacks the isocyanate.

The choice of mechanism is crucial for selectivity. For instance, catalysts that primarily activate the alcohol may show better selectivity for the isocyanate-alcohol reaction in the presence of trace water.[9]

Troubleshooting Guide: From Problem to Solution

Problem 1: My reaction is sluggish, and the final yield of the desired urethane is low.
  • Symptom: After the expected reaction time, analysis (TLC, LC-MS) shows a significant amount of unreacted this compound and/or multiple unidentified byproduct spots.

  • Probable Cause 1: Inefficient Catalysis. The intrinsic reactivity of your nucleophile (e.g., a secondary alcohol) may be low, requiring more potent catalytic activation. The chosen catalyst may not be suitable for this specific substrate combination.

  • Solution 1: Catalyst Screening.

    • Perform a series of small-scale parallel reactions using a panel of catalysts from different classes (see Catalyst Selection Table below).

    • Include a well-known, broadly effective catalyst like Dibutyltin Dilaurate (DBTDL) as a benchmark.

    • Test a selective organometallic catalyst like Zirconium(IV) acetylacetonate, which can favor the hydroxyl reaction over the water reaction.[9]

    • Evaluate a tertiary amine catalyst such as 1,4-Diazabicyclo[2.2.2]octane (DABCO).

    • Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to compare rates and byproduct profiles.

  • Probable Cause 2: Water Contamination. As detailed in the FAQ, water consumes two equivalents of your isocyanate, drastically reducing the potential yield of the desired product.[1]

  • Solution 2: Rigorous Drying. Before your next attempt, ensure all components are anhydrous. Use freshly distilled, dry solvents. Dry reagents under high vacuum. Oven- or flame-dry all glassware immediately before use and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]

Problem 2: A white, insoluble solid has formed in my reaction vessel.
  • Symptom: A precipitate appears during the reaction or workup, which is difficult to filter and often insoluble in common solvents.

  • Probable Cause: Urea Formation. This is the classic sign of water contamination.[1] The disubstituted urea formed from the reaction of this compound with water is likely insoluble.

  • Solution: Prevention is Key.

    • Identify the Source: The moisture could be from your solvent, nucleophile, or the atmosphere.

    • Verify Solvent Purity: Use Karl Fischer titration to quantify the water content in your solvent. Do not trust an old bottle of "anhydrous" solvent without verification.

    • Check Reagents: Hygroscopic reagents, especially polyols, can absorb significant amounts of water. Dry them thoroughly before use.

    • Improve Inert Atmosphere Technique: Ensure your inert gas line is equipped with a drying tube and that there are no leaks in your setup.

Problem 3: The reaction mixture solidifies into an intractable polymer.
  • Symptom: The entire reaction mixture becomes a solid, hard mass, making workup and product isolation impossible.

  • Probable Cause: Isocyanurate Formation (Trimerization). Certain catalysts, particularly strong bases or specific metal carboxylates, can aggressively promote the cyclotrimerization of isocyanates to form a cross-linked polyisocyanurate network.[4][5] High concentrations of the isocyanate or elevated temperatures can also favor this pathway.

  • Solution: Re-evaluate Catalyst and Conditions.

    • Avoid Trimerization Catalysts: If you are using catalysts like potassium octoate or strong amine bases (e.g., DBU), they may be too effective at promoting trimerization. Switch to a catalyst known for urethane selectivity, such as DBTDL or a zirconium chelate.

    • Control Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to disfavor the higher activation energy pathway of trimerization.

    • Control Stoichiometry: Avoid using a large excess of the isocyanate. Add the isocyanate slowly to a solution of the nucleophile and catalyst to maintain a low instantaneous concentration.

In-Depth Guide: Strategic Catalyst Selection

The choice of catalyst is the most powerful tool for directing the reactivity of this compound. The ideal catalyst provides a high reaction rate for the desired transformation while minimizing the rates of competing side reactions.

Catalyst Selection Summary Table
Catalyst ClassSpecific ExamplePrimary MechanismSelectivity ProfileAdvantagesDisadvantages/Cautions
Organotin Dibutyltin Dilaurate (DBTDL)Lewis Acid (Isocyanate Activation)[6]High activity for urethane formation, but also catalyzes the water-isocyanate reaction and allophanate formation at high temps.[3][9]Highly effective, well-understood, widely used benchmark.[10]Environmental toxicity, lack of selectivity against water.[9][11]
Organozirconium Zirconium(IV) acetylacetonate (Zr(acac)₄)Insertion (Alcohol Activation)[6][9]High selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[9]Excellent choice for moisture-sensitive systems or water-borne applications. Less toxic alternative to tin.[9]Can have a shorter pot life in some systems.[9] May require higher catalyst loading than tin.
Organobismuth Bismuth NeodecanoatePrimarily Insertion (Alcohol Activation)[6]Good urethane catalyst, often with a delayed onset of cure which can be beneficial.Low toxicity, often used as a tin replacement.Can be susceptible to hydrolysis, deactivating the catalyst.[5]
Tertiary Amines DABCO (1,4-Diazabicyclo[2.2.2]octane)Nucleophilic (Alcohol Activation)[7][8]Catalyzes both urethane and water reactions.[7][12] Can also promote trimerization.Synergistic with metal catalysts. Effective for sterically unhindered systems.Can have a strong odor.[13] Selectivity can be poor.[7]
Organocatalysts DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Nucleophilic/BasicVery strong base; highly active but can be non-selective, often promoting trimerization.Metal-free, highly active.High basicity can promote unwanted side reactions, including trimerization and allophanate formation.
Visualizing Reaction Pathways

The following diagram illustrates the desired urethane formation pathway in competition with the three most common side reactions. Catalyst selection aims to increase the rate (k_urethane) while minimizing the rates of the side reactions (k_water, k_allophanate, k_trimer).

G cluster_reactants Reactants R_NCO This compound (R-NCO) Urethane Desired Product: Urethane R_NCO->Urethane:w + R'-OH (k_urethane) Urea Side Product: Urea R_NCO->Urea + H₂O (k_water) Allophanate Side Product: Allophanate Isocyanurate Side Product: Isocyanurate R_NCO->Isocyanurate Trimerization (k_trimer) R_OH Alcohol (R'-OH) R_OH->Urethane H2O Water (H₂O) H2O->Urea Urethane->Allophanate + R-NCO (k_allophanate)

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: Small-Scale Parallel Catalyst Screening

Objective: To efficiently identify the optimal catalyst for the reaction between this compound and a specific nucleophile (e.g., a model alcohol).

Materials:

  • This compound

  • Alcohol/Nucleophile of interest

  • Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)

  • Catalyst stock solutions (e.g., 0.1 M in anhydrous solvent) of DBTDL, Zr(acac)₄, and DABCO.

  • Array of small reaction vials (e.g., 4 mL) with screw caps and PTFE septa.

  • Inert gas supply (Argon or Nitrogen).

  • Stir plate and small magnetic stir bars.

Procedure:

  • Preparation: Under an inert atmosphere, add a magnetic stir bar and your alcohol (e.g., 0.5 mmol) to each of the 4 reaction vials. Add 2 mL of anhydrous solvent to each vial.

  • Catalyst Addition:

    • Vial 1 (Control): Add no catalyst.

    • Vial 2 (DBTDL): Add the desired mol% of DBTDL stock solution (e.g., 1 mol% = 50 µL of 0.1 M solution).

    • Vial 3 (Zr(acac)₄): Add the desired mol% of Zr(acac)₄ stock solution.

    • Vial 4 (DABCO): Add the desired mol% of DABCO stock solution.

  • Initiation: While stirring, add this compound (e.g., 0.55 mmol, 1.1 eq) to each vial. Ensure the caps are sealed.

  • Monitoring: Let the reactions stir at room temperature. At regular intervals (e.g., 30 min, 2h, 6h, 24h), take a small aliquot from each vial using a dry syringe, quench with a drop of methanol, and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product versus byproducts.

  • Analysis: Compare the reaction rates and purity profiles to determine the most effective and selective catalyst for your system.

Protocol 2: Rigorous Drying of Solvents and Reagents

Objective: To minimize water contamination, the primary source of urea side products.

  • Glassware: All glassware must be dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.[1] Allow to cool to room temperature under a stream of dry inert gas.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene/acetonitrile). Alternatively, use a commercial solvent purification system (SPS). Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

  • Liquid Reagents: If the reagent is stable, dry over activated molecular sieves for 24 hours before use.

  • Solid Reagents: Dry solid reagents in a vacuum oven (Abderhalden pistol) at a suitable temperature for several hours to remove absorbed water.

Troubleshooting Workflow

This decision tree can guide you from a specific experimental observation to a corrective action.

G Start Start: Reaction Problem Observed Problem1 Insoluble White Precipitate? Start->Problem1 Problem2 Reaction Solidified? Problem1->Problem2 No Cause1 Probable Cause: Urea from Water Problem1->Cause1 Yes Problem3 Low Yield / Slow Rate? Problem2->Problem3 No Cause2 Probable Cause: Isocyanurate Trimerization Problem2->Cause2 Yes Problem3->Start No/ Other Issue Cause3 Probable Cause: Inefficient Catalysis Problem3->Cause3 Yes Solution1 Action: Implement Rigorous Drying Protocol Cause1->Solution1 End Problem Resolved Solution1->End Solution2 Action: Change Catalyst, Lower Temperature Cause2->Solution2 Solution2->End Solution3 Action: Perform Catalyst Screen, Increase Loading/Temp Cause3->Solution3 Solution3->End

Caption: A step-by-step troubleshooting decision tree for common issues.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
  • Isocyanate-based multicomponent reactions. (2024). RSC Advances.
  • Dove, A. P., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications.
  • Breaking Down Isocyanate Catalysis for Improved Efficiency. (n.d.).
  • Organotin catalyst system for isocyanate reactions. (n.d.). TREA.
  • Werner, S. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
  • Catalysis of Urethane Systems. (n.d.). Turkchem.
  • Hostettler, F., & Cox, E. F. (n.d.). Tin catalysts for the reactions of organic polyisocyanates and polyesters. Google Patents.
  • Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. (n.d.). MDPI.
  • Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. (n.d.). Google Patents.
  • Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024). Mingxu Chemicals.
  • Lomölder, R., Plogmann, F., & Speier, P. (n.d.). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners.
  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (n.d.).
  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023). NIH.
  • Tin-containing catalyst for isocyanate reactions. (n.d.). Google Patents.
  • The role of Amine Catalyst A1 in initiating the water-isocyanate reaction for CO2 generation. (n.d.).
  • New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. (2011).
  • METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. (n.d.). Patcham.
  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (n.d.). ResearchGate.
  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (n.d.). ResearchGate.
  • Computational Study of Catalytic Urethane Formation. (2021). MDPI.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of 5-Isocyanato-2-methylpyridine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the quality, safety, and efficacy of your work.

Introduction: The Criticality of Impurity Profiling

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[] Its high reactivity, attributed to the isocyanate functional group, makes it susceptible to degradation and the formation of by-products during synthesis and storage.[2] Meticulous impurity profiling is not just a regulatory requirement but a scientific necessity to ensure the final product's safety and efficacy, as even trace-level impurities can have significant biological effects.[3][4] This guide provides a comprehensive framework for identifying, quantifying, and controlling these impurities using state-of-the-art analytical techniques.

Section 1: Understanding Potential Impurities

A thorough understanding of potential impurities is the first step in developing a robust analytical control strategy. Impurities are classified by regulatory bodies like the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents.[5][6]

Frequently Asked Questions (FAQs): Impurity Origins

Q1: What are the most likely process-related impurities?

A1: Process-related impurities originate from the synthetic route. They can include unreacted starting materials, intermediates, or by-products from side reactions. For this compound, a common synthetic precursor is 2-amino-5-methylpyridine, which could be a potential impurity.

Q2: How does this compound degrade?

A2: The isocyanate group is highly susceptible to nucleophilic attack, particularly by water. The primary degradation pathway involves hydrolysis to form an unstable carbamic acid, which then decarboxylates to yield 2-amino-5-methylpyridine . Further reaction between the starting isocyanate and the newly formed amine can lead to the formation of a urea dimer impurity (N,N'-(6,6'-dimethyl-[3,3'-bipyridine]-5,5'-diyl)diurea).

Q3: What types of other impurities should I be aware of?

A3: Beyond process and degradation impurities, you should consider:

  • Inorganic Impurities: Catalysts, reagents, and heavy metals from the manufacturing process.[7]

  • Residual Solvents: Volatile organic compounds used in synthesis and purification.[4] Their control is mandated by ICH Q3C guidelines.

Table 1: Potential Organic Impurities and Their Sources
Impurity NameStructurePotential Source
2-Amino-5-methylpyridineC₆H₈N₂Degradation (hydrolysis of isocyanate); Unreacted starting material.
N,N'-bis(6-methylpyridin-3-yl)ureaC₁₃H₁₄N₄ODegradation (reaction between isocyanate and its amine degradant).
Isomeric Impurities-Side reactions during synthesis.
Unreacted Starting Materials-Incomplete reaction during synthesis.

Section 2: Core Analytical Techniques & Troubleshooting

A multi-technique approach is essential for comprehensive impurity profiling.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile compounds and residual solvents.[3]

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the most widely used technique for impurity quantification due to its high sensitivity, resolving power, and robustness.[9] A stability-indicating method is one that can effectively separate the drug substance from its degradation products, ensuring accurate measurement of the active ingredient's purity.[10]

Diagram: HPLC Impurity Analysis Workflow ```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve Sample in Diluent SST System Suitability Test (SST) SamplePrep->SST StandardPrep Prepare Reference Standard & Impurity Standards StandardPrep->SST Injection Inject Samples & Standards SST->Injection If Pass Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities (e.g., Area % Normalization) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for forced degradation studies.

Table 2: Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 48 hours
Base Hydrolysis 0.1 M NaOH at RT2 - 8 hours (expect rapid degradation)
Oxidation 3% H₂O₂ at RT24 hours
Thermal 80 °C (solid state)7 days
Photostability ICH Q1B specified light/UV exposurePer guideline

Section 4: Comprehensive FAQs

Q4: What are the ICH thresholds for impurities?

A4: According to ICH Q3A guidelines for new drug substances, the thresholds are based on the maximum daily dose of the final drug. [4][11]However, common thresholds are:

  • Reporting Threshold: ≥0.05%. Impurities at or above this level must be reported.

  • Identification Threshold: ≥0.10% or 1.0 mg per day intake (whichever is lower). Impurities exceeding this level must be structurally characterized.

  • Qualification Threshold: ≥0.15% or 1.0 mg per day intake (whichever is lower). Impurities above this level must be assessed for safety through toxicological studies. [12] Q5: How do I validate my analytical method?

A5: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, as outlined in ICH Q2(R1). [13][14]Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are key to proving specificity. [15]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (assessed as repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q6: My sample shows a new, unknown peak in the HPLC chromatogram. What is the first step?

A6: The first step is to ensure the peak is not an artifact. Re-inject the sample to confirm its presence. Run a blank diluent injection to rule out contamination from the solvent or system (ghost peak). If the peak is real, use an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to obtain its UV spectrum. Comparing this spectrum to your main peak can give clues about its structure. The definitive next step is to use LC-MS to get the molecular weight of the unknown impurity, which is the most critical piece of information for proposing a structure. [3]

References

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • LCGC North America. Validation of Impurity Methods, Part II. (2014). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF. [Link]

  • Simran D. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025). [Link]

  • ResearchGate. Results of forced degradation studies | Download Scientific Diagram. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • The Gambia Medicines Control Agency. Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Omicsonline. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). [Link]

  • Society of Nuclear Medicine and Molecular Imaging. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

  • PubChemLite. This compound (C7H6N2O). [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • Shimadzu Scientific Instruments. Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]

  • ResearchGate. The Analysis of Methyl Isocyanate using Secondary Amines by GC-FID. (2025). [Link]

  • MDPI. Special Issue : Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

long-term storage and stability of 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Isocyanato-2-methylpyridine

Welcome to the comprehensive technical guide for this compound (CAS 732245-99-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this highly reactive reagent. As a key building block in medicinal chemistry and materials science, its integrity is paramount for reproducible and reliable results. This guide provides in-depth answers to common questions, troubleshooting workflows for experimental challenges, and validated protocols for handling and storage.

Frequently Asked Questions (FAQs): Core Stability & Storage

This section addresses the most critical questions regarding the storage and stability of this compound. Proper handling from the moment of receipt is crucial for maximizing its shelf-life and reactivity.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum long-term stability, this compound should be stored at -20°C in a freezer .[1][2][3] It is imperative that the compound is stored under an inert atmosphere , such as argon or dry nitrogen, to prevent degradation from atmospheric moisture.[2] The container must be sealed tightly to maintain this inert environment.[4][5]

Q2: The product datasheet lists different storage temperatures. Which one should I follow?

While some general safety data sheets (SDS) may recommend storing in a "cool, dry, well-ventilated place," this is often a generic guideline for short-term storage or transport.[4][5] For maintaining the chemical's purity and reactivity over weeks or months, the more stringent condition of -20°C under an inert atmosphere is the authoritative standard for this specific compound .[1][2]

Q3: What is the primary cause of degradation for this compound?

The isocyanate functional group (-N=C=O) is highly electrophilic and extremely susceptible to reaction with nucleophiles. The most common and detrimental reactant is water (moisture) .[6] This reaction is the principal pathway for degradation, leading to a loss of the desired reactivity.

Q4: How does moisture degrade the compound?

Exposure to moisture initiates a two-step degradation process. First, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding primary amine (5-amino-2-methylpyridine) and carbon dioxide gas. This newly formed amine is highly reactive and will immediately react with another molecule of the parent isocyanate to form a stable, and typically insoluble, urea derivative. This process is effectively an irreversible self-destruction of the reagent.

Q5: What are the visible signs of degradation?

Degradation should be suspected if you observe any of the following:

  • Formation of a white solid or precipitate: This is the most common sign and typically indicates the formation of insoluble urea byproducts.

  • Clumping of the material: If the compound, which may be a liquid or low-melting solid, becomes viscous or solidifies unexpectedly.

  • Pressure buildup in the container: The reaction with water produces carbon dioxide gas, which can pressurize the vial. Handle any such container with extreme caution in a chemical fume hood.

Q6: Can I store this compound in a solution?

Long-term storage in solution is strongly discouraged . Isocyanates can react with trace impurities in solvents, and even "anhydrous" solvents contain enough residual water to cause significant degradation over time. Solutions should be prepared fresh for immediate use in your experiment.

Troubleshooting Guide: Experimental Challenges

This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during reactions involving this compound.

Q: My reaction is sluggish, incomplete, or has failed entirely. What is the likely cause?

A: The most probable culprit is compromised reagent. The isocyanate has likely lost its reactivity due to degradation.

  • Immediate Action: Use a fresh, unopened vial of the reagent if available. If not, use an aliquot that has been stored under ideal conditions (see Aliquoting Protocol below).

  • Root Cause Analysis:

    • Reagent Integrity: Was the reagent stored at -20°C under an inert atmosphere? Has it been opened multiple times in the open air? Refer to the troubleshooting workflow diagram below.

    • Solvent Quality: Are you using a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent? Solvents can readily absorb atmospheric moisture.

    • Reaction Conditions: Is your reaction glassware thoroughly dried? Are all other reagents free of water? Are you running the reaction under an inert atmosphere?

Q: I observe a white, insoluble material in my reaction mixture that is not my expected product. What could it be?

A: This is almost certainly the N,N'-disubstituted urea byproduct formed from the degradation pathway described previously. Its presence confirms that your this compound has been exposed to moisture at some point, either during storage or within the reaction setup. This byproduct consumes two equivalents of the isocyanate for every one molecule of water, rapidly depleting your active reagent.

Q: My results are inconsistent from one experiment to the next, even with the same batch of reagent. Why?

A: Inconsistent results often point to handling practices. Repeatedly opening and closing the main stock bottle introduces moisture and oxygen, causing progressive degradation. Each time the bottle is opened, a small amount of the reagent is compromised.

  • Solution: The most effective way to ensure consistency is to aliquot the reagent upon first receipt . This practice isolates the main stock from repeated exposure and ensures that each experiment starts with a reagent of identical quality.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues with reactions involving this compound.

G start Reaction Failure or Low Yield check_reagent Step 1: Assess Reagent (this compound) start->check_reagent reagent_ok Visually Clear? Stored at -20°C Inert? check_reagent->reagent_ok check_solvents Step 2: Verify Solvents & Other Reagents reagent_ok->check_solvents Yes use_new Action: Discard old reagent. Use a fresh, properly stored aliquot. reagent_ok->use_new No solvents_ok Using Anhydrous Solvents? (Fresh bottle or freshly dried) check_solvents->solvents_ok check_procedure Step 3: Review Procedure solvents_ok->check_procedure Yes dry_solvents Action: Use a new bottle of anhydrous solvent or re-distill/dry existing solvent. solvents_ok->dry_solvents No procedure_ok Flame-dried glassware? Reaction under N2/Ar? check_procedure->procedure_ok improve_technique Action: Improve anhydrous reaction technique. procedure_ok->improve_technique No end_node Problem Solved procedure_ok->end_node Yes use_new->end_node dry_solvents->end_node improve_technique->end_node

Caption: Troubleshooting workflow for failed reactions.

Experimental Protocols

Adherence to strict handling protocols is non-negotiable for success with this reagent.

Protocol 1: Aliquoting for Long-Term Storage

Objective: To safely partition a new bottle of this compound into smaller, single-use vials to preserve the integrity of the bulk supply.

Materials:

  • New, unopened bottle of this compound.

  • Appropriate number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps, dried in an oven at >100°C for several hours and cooled in a desiccator.

  • Gas-tight syringe with a needle.

  • Source of inert gas (Argon or Nitrogen) with a manifold.

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber recommended), safety goggles, lab coat.[4]

Procedure:

  • Perform all operations within a certified chemical fume hood.[7]

  • Allow the new bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.

  • Arrange the dried vials in a rack inside the fume hood.

  • Purge each vial with a gentle stream of inert gas for 1-2 minutes. Loosely cap the vials.

  • Carefully open the main bottle. If it has a septum seal, puncture it with a needle connected to the inert gas line to maintain positive pressure.

  • Using a clean, dry, gas-tight syringe, withdraw the desired volume of the chemical.

  • Quickly dispense the chemical into each of the pre-purged vials.

  • Briefly flush the headspace of each vial with inert gas before immediately and tightly sealing the cap.

  • Label each vial clearly with the chemical name, date, and concentration (if applicable).

  • Place all aliquoted vials into a secondary container and store them in a -20°C freezer.

Protocol 2: Preparing a Fresh Solution for Reaction

Objective: To prepare a solution of this compound for immediate use in a chemical reaction.

Materials:

  • A single, sealed aliquot of this compound.

  • Flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a septum.

  • Anhydrous reaction solvent (e.g., DCM, THF, DMF) from a new bottle or a solvent purification system.

  • Gas-tight syringes and needles.

  • Inert gas setup.

Procedure:

  • Set up the dried reaction flask under a positive pressure of inert gas.

  • Remove one aliquot of this compound from the freezer and allow it to warm to room temperature.

  • Using a dry syringe, transfer the required volume of anhydrous solvent into the reaction flask.

  • Once the aliquot has reached room temperature, carefully uncap it and quickly withdraw the required amount of the isocyanate using another dry, gas-tight syringe.

  • Immediately add the isocyanate to the reaction flask containing the solvent.

  • The solution is now ready for the addition of other reagents as per your experimental design. Do not store this solution.

Safety, Degradation, and Disposal

Safety Summary

This compound is a hazardous chemical.[4]

  • Health Hazards: Causes severe skin burns and eye damage.[4][5] It may be harmful if swallowed or inhaled and can cause respiratory irritation.[8][9]

  • PPE: Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][10] All handling of the neat material or its concentrated solutions must be done in a fume hood.[5]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

    • Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[4]

Chemical Degradation Pathway

Understanding the degradation mechanism underscores the importance of anhydrous conditions.

G cluster_0 cluster_1 A This compound (R-N=C=O) C Unstable Carbamic Acid (R-NH-COOH) A->C B Water (H₂O) B->C + D 5-Amino-2-methylpyridine (R-NH₂) C->D Decomposes E Carbon Dioxide (CO₂) C->E G 5-Amino-2-methylpyridine (R-NH₂) D->G F This compound (R-N=C=O) H N,N'-bis(2-methylpyridin-5-yl)urea (R-NH-CO-NH-R) (Inactive Precipitate) F->H G->H +

Caption: Primary degradation pathway of this compound in the presence of water.

Disposal
  • Spills: Small spills can be treated with an absorbent material like sand or sawdust, followed by decontamination with a liquid isocyanate neutralizer (commercially available or a mixture of water, ammonia, and detergent).[7]

  • Waste: Unused or degraded material should be disposed of as hazardous chemical waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[4][5] Do not dispose of it down the drain.

References

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Safe Handling of Isocyanates. (2025). How to Safely Handle Isocyanates?. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

  • Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

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Technical Support Center: Regioselectivity in 5-Isocyanato-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-isocyanato-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in their experiments. The unique electronic nature of the pyridyl scaffold introduces specific challenges not encountered with simple aryl isocyanates. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Question 1: My reaction with an unsymmetrical nucleophile (e.g., an amino alcohol or a substituted diamine) is producing a mixture of regioisomers. How can I favor the formation of my desired product?

Probable Cause: The nucleophile possesses multiple reactive sites with similar intrinsic nucleophilicity, leading to a competitive reaction at both locations. The reaction conditions may not be optimized to differentiate between these sites.

Actionable Solutions:

  • Temperature Control: Lowering the reaction temperature is often the first and most effective step. This will amplify the small differences in activation energy between the two competing reaction pathways, thereby favoring the formation of the thermodynamically more stable product. Conversely, if the desired product is the kinetic one, higher temperatures might be beneficial, but this often leads to side reactions.[1]

  • Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity.

    • Aprotic non-polar solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to interact with the nucleophile, allowing the intrinsic reactivity of the nucleophilic sites to dominate.

    • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can stabilize charged intermediates and may alter the relative nucleophilicity of the reaction centers through differential solvation.[2][3]

    • Protic solvents (e.g., alcohols): These are generally not recommended as they can react with the isocyanate.[4]

  • Catalyst Introduction: The use of a catalyst can dramatically alter the regiochemical outcome of the reaction.

    • Lewis Acid Catalysis (e.g., B(C6F5)3, BCl3): A Lewis acid can coordinate to one of the nucleophilic sites, reducing its reactivity and allowing the other site to react selectively. It can also activate the isocyanate group.[5]

    • Base Catalysis (e.g., Tertiary Amines, DMAP): A non-nucleophilic base can deprotonate the more acidic proton of the nucleophile, enhancing its nucleophilicity and directing the reaction to that site.[6]

Experimental Protocol: Catalyst Screening for Improved Regioselectivity

  • Set up a series of parallel reactions in small vials.

  • To each vial, add your unsymmetrical nucleophile and this compound in a suitable aprotic solvent (e.g., THF or Dichloromethane).

  • To each vial, add a different catalyst (e.g., Et3N, DMAP, B(C6F5)3) at a catalytic loading (e.g., 5-10 mol%). Include a no-catalyst control.

  • Stir the reactions at a controlled temperature (e.g., 0 °C or room temperature) and monitor by TLC or LC-MS.

  • Analyze the product ratios in each reaction to identify the catalyst that provides the highest regioselectivity.

Data Summary: Hypothetical Catalyst Screening Results

Catalyst (5 mol%)SolventTemperature (°C)Regioisomer Ratio (Desired:Undesired)
NoneTHF2560:40
Et3NTHF2575:25
DMAPTHF2585:15
B(C6F5)3DCM095:5

Question 2: I am observing the formation of a symmetrical urea of my starting amine nucleophile and no reaction with this compound. What is happening?

Probable Cause: Your this compound may have degraded, or there is a contaminant in the reaction that is acting as a source of carbon dioxide, leading to the formation of a symmetrical urea from your starting amine. Another possibility is the presence of water, which reacts with the isocyanate to form an unstable carbamic acid that decarboxylates to the amine, which then reacts with another isocyanate molecule.

Actionable Solutions:

  • Verify Isocyanate Quality: Check the purity of your this compound by IR spectroscopy (look for the characteristic strong N=C=O stretch around 2250-2275 cm⁻¹) or by reacting a small amount with a simple amine and confirming product formation by LC-MS.

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Glassware should be oven-dried or flame-dried under an inert atmosphere. Perform the reaction under nitrogen or argon.[7]

  • Use a Phosgene Substitute for in situ Isocyanate Generation: If the isocyanate is unstable, consider generating it in situ from the corresponding amine using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[8][9]

Frequently Asked Questions (FAQs)

Q1: How does the pyridine nitrogen in this compound affect the reactivity of the isocyanate group?

The pyridine ring is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to an isocyanate on a simple benzene ring. The pyridine nitrogen can also act as a hydrogen bond acceptor, potentially pre-organizing the nucleophile for attack on the isocyanate.

Q2: Can I use protic solvents like methanol or ethanol for my reaction?

It is highly discouraged. Alcohols are nucleophiles and will react with the isocyanate to form carbamates, consuming your starting material and leading to unwanted byproducts.[4] If your nucleophile is only soluble in protic solvents, consider using a large excess of the nucleophile or protecting the isocyanate functionality.

Q3: What are some common side reactions to be aware of?

Besides the formation of regioisomers, common side reactions include:

  • Reaction with water: Leads to the formation of an unstable carbamic acid, which decarboxylates to form an amine. This amine can then react with another isocyanate molecule to form a symmetrical urea.

  • Trimerization: Isocyanates can trimerize to form isocyanurates, especially at higher temperatures or in the presence of certain catalysts.

  • Polymerization: At high concentrations or temperatures, isocyanates can polymerize.

Q4: Are there any safety precautions I should take when working with this compound?

Yes, isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Regioselective Pathways

This diagram illustrates the reaction of this compound with a generic unsymmetrical nucleophile (H₂N-R-OH), leading to two possible regioisomers.

G reagents This compound + H₂N-R-OH pathway_N Pathway A: Attack by Amino Group reagents->pathway_N k_A pathway_O Pathway B: Attack by Hydroxyl Group reagents->pathway_O k_B product_N Desired Product: N-Acyl Urea pathway_N->product_N product_O Undesired Product: Carbamate pathway_O->product_O

Sources

identifying byproducts in 5-Isocyanato-2-methylpyridine reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-11-PYNCO Version: 1.0 Last Updated: January 11, 2026

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-isocyanato-2-methylpyridine in their synthetic workflows. Isocyanates are highly valuable reagents due to their reactivity, but this same reactivity can lead to a variety of byproducts that complicate reaction monitoring, product isolation, and purification. This document provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Understanding the Reactivity of this compound

This compound (C₇H₆N₂O, MW: 134.14 g/mol ) is an electrophilic molecule.[][2][3][4] The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack at the central carbon atom. The pyridine ring, particularly with the electron-donating methyl group, influences the reactivity of the isocyanate moiety. Understanding the common nucleophiles present in your reaction—both intentionally added and trace impurities—is the first step in predicting and identifying potential byproducts.

Diagram 1: General Reactivity of Isocyanates

Isocyanate R-N=C=O (this compound) Product Desired Product (e.g., Urethane, Urea) Isocyanate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R'-OH, R'-NH₂, H₂O Nucleophile->Product

Caption: General reaction of an isocyanate with a nucleophile.

II. Troubleshooting Guide: Common Byproducts and Their Identification by LC-MS

This section is organized by the type of nucleophile that may be present in your reaction mixture, leading to specific byproducts. For each scenario, we provide the expected mass of the byproduct and key considerations for its LC-MS analysis.

Scenario 1: Unexplained Peak at [M+18+H]⁺ — The Hydrolysis Problem

Question: I am seeing a significant peak in my LC-MS with an m/z corresponding to my starting isocyanate plus 18 amu. What is this, and how can I prevent it?

Answer: This is a classic sign of hydrolysis. Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to form the corresponding amine.[5][6][7] This newly formed amine can then react with another molecule of your starting isocyanate to form a symmetric urea.

  • Step 1: Hydrolysis to Amine

    • Reaction: this compound + H₂O → [Unstable Carbamic Acid] → 5-Amino-2-methylpyridine + CO₂

    • Mass of Amine: 108.14 g/mol

    • Expected Ion (ESI+): m/z 109.1 [M+H]⁺

  • Step 2: Urea Formation

    • Reaction: 5-Amino-2-methylpyridine + this compound → N,N'-bis(2-methylpyridin-5-yl)urea

    • Mass of Urea Byproduct: 242.28 g/mol

    • Expected Ion (ESI+): m/z 243.3 [M+H]⁺

LC-MS Troubleshooting:

Observation Potential Cause & Explanation Recommended Action
Peak at m/z 109.1 Presence of 5-Amino-2-methylpyridine. This indicates that hydrolysis has occurred. The amine is generally more polar than the starting isocyanate and the urea byproduct, and will likely elute earlier on a reverse-phase column.Rigorously dry all solvents and reagents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Peak at m/z 243.3 Formation of the symmetric urea. This is a strong indicator of water contamination, as it requires the in-situ formation of the amine. This byproduct is typically less polar than the amine and will have a longer retention time.In addition to drying reagents, consider using molecular sieves in your reaction vessel.

Diagram 2: Hydrolysis and Subsequent Urea Formation

cluster_hydrolysis Hydrolysis cluster_urea Urea Formation Isocyanate1 This compound (m/z 135.1 [M+H]⁺) Amine 5-Amino-2-methylpyridine (m/z 109.1 [M+H]⁺) Isocyanate1->Amine + H₂O - CO₂ Water H₂O (Trace Moisture) Isocyanate2 This compound Urea Symmetric Urea Byproduct (m/z 243.3 [M+H]⁺) Amine_ref->Urea + Isocyanate

Caption: Pathway of byproduct formation due to water contamination.

Scenario 2: Unexpected Peaks When Using Alcohol Nucleophiles

Question: I'm reacting this compound with a primary alcohol to form a urethane. I see my desired product, but also other, higher molecular weight species. What could these be?

Answer: When reacting with alcohols, in addition to the desired urethane, you can form an allophanate.[8] This occurs when the newly formed urethane acts as a nucleophile and attacks another molecule of the isocyanate. This is more common when there is an excess of the isocyanate.

  • Step 1: Urethane Formation (Desired Reaction)

    • Reaction: this compound + R-OH → Urethane Product

    • Mass of Urethane: 134.14 + MW of R-OH

    • Expected Ion (ESI+): m/z (135.1 + MW of R-OH) [M+H]⁺

  • Step 2: Allophanate Formation (Byproduct)

    • Reaction: Urethane Product + this compound → Allophanate Byproduct

    • Mass of Allophanate: Mass of Urethane + 134.14

    • Expected Ion (ESI+): m/z (Mass of Urethane + 135.1) [M+H]⁺

LC-MS Troubleshooting:

Observation Potential Cause & Explanation Recommended Action
Peak at m/z corresponding to [Urethane + 134.14 + H]⁺ Allophanate formation. The N-H proton of the urethane is nucleophilic and can attack another isocyanate molecule. This byproduct will be significantly less polar than your urethane product.Use a slight excess of the alcohol nucleophile. Control the stoichiometry carefully, adding the isocyanate slowly to the alcohol solution to avoid localized high concentrations of the isocyanate.[8]
Scenario 3: Byproducts Arising from Amine Nucleophiles

Question: My reaction with an amine nucleophile is showing a byproduct with a mass corresponding to my urea product plus another molecule of the starting isocyanate. What is this?

Answer: Similar to the allophanate formation with alcohols, when you form a urea by reacting with an amine, the urea itself can act as a nucleophile and react with another molecule of isocyanate to form a biuret.[5]

  • Step 1: Urea Formation (Desired Reaction)

    • Reaction: this compound + R-NH₂ → Urea Product

    • Mass of Urea: 134.14 + MW of R-NH₂

    • Expected Ion (ESI+): m/z (135.1 + MW of R-NH₂) [M+H]⁺

  • Step 2: Biuret Formation (Byproduct)

    • Reaction: Urea Product + this compound → Biuret Byproduct

    • Mass of Biuret: Mass of Urea + 134.14

    • Expected Ion (ESI+): m/z (Mass of Urea + 135.1) [M+H]⁺

LC-MS Troubleshooting:

Observation Potential Cause & Explanation Recommended Action
Peak at m/z corresponding to [Urea + 134.14 + H]⁺ Biuret formation. The N-H protons on the urea are nucleophilic. This is more likely with an excess of isocyanate.Control stoichiometry carefully. Add the isocyanate portion-wise or via syringe pump to the amine solution.
Scenario 4: Trimerization of the Isocyanate

Question: I have a large, unexpected peak at m/z 403.4 in my reaction mixture, even in the absence of a nucleophile. What could this be?

Answer: Isocyanates can undergo self-condensation, particularly in the presence of certain catalysts or at elevated temperatures, to form a cyclic trimer, an isocyanurate.[5]

  • Reaction: 3 x this compound → Isocyanurate Trimer

  • Mass of Trimer: 402.42 g/mol (3 x 134.14)

  • Expected Ion (ESI+): m/z 403.4 [M+H]⁺

LC-MS Troubleshooting:

Observation Potential Cause & Explanation Recommended Action
Peak at m/z 403.4 Formation of the isocyanurate trimer. This byproduct is non-polar and will have a long retention time on a reverse-phase column.Avoid high temperatures and prolonged reaction times. Be mindful of catalysts that can promote trimerization (e.g., certain tertiary amines, phosphines, and metal salts).

Diagram 3: Common Side Reactions of this compound

cluster_urethane Reaction with Alcohol (R-OH) cluster_urea_biuret Reaction with Amine (R-NH₂) cluster_trimer Self-Condensation Isocyanate This compound Urethane Urethane Isocyanate->Urethane + R-OH Urea Urea Isocyanate->Urea + R-NH₂ Trimer Isocyanurate Trimer Isocyanate->Trimer 3x Self-Reaction Allophanate Allophanate Byproduct Urethane->Allophanate + Isocyanate Biuret Biuret Byproduct Urea->Biuret + Isocyanate

Caption: Overview of potential byproduct formation pathways.

Scenario 5: Complications from Solvents

Question: I am observing unexpected byproducts when using solvents like DMF or DMSO. Are these solvents truly inert?

Answer: While often used, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are not always inert towards isocyanates, especially at elevated temperatures or over long reaction times.

  • DMF: Can react with isocyanates at temperatures above 60°C to form formamidine derivatives.[9] Additionally, commercial grades of DMF can contain trace amounts of dimethylamine and water, which will react to form ureas.[6][7]

  • DMSO: Can also react with isocyanates, and commercial grades often contain water, leading to hydrolysis and subsequent urea formation.[10][11] Some studies have shown that DMSO can participate in the reaction of isocyanates with carboxylic acids.[10]

LC-MS Troubleshooting:

Observation Potential Cause & Explanation Recommended Action
Complex chromatogram with multiple unknown peaks Solvent-derived byproducts. These can be numerous and difficult to identify without further investigation.Use high-purity, anhydrous solvents. If issues persist, consider alternative solvents such as acetonitrile, THF, or dichloromethane, ensuring they are thoroughly dried.

III. Recommended LC-MS Protocol for Reaction Monitoring

To effectively monitor your reaction and identify these byproducts, a robust LC-MS method is essential.

Step-by-Step Protocol:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture by diluting it in a large volume of a suitable solvent (e.g., acetonitrile). This will stop the reaction and prepare the sample for analysis.

    • If the reaction contains a primary or secondary amine, derivatization may be necessary for improved chromatographic performance, although this is not typically required for the byproducts discussed here.[12][13][14]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate. This will elute polar species like the amine first, followed by the ureas/urethanes, and finally the less polar byproducts like the trimer.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Isocyanates and their derivatives readily form protonated molecules [M+H]⁺.

    • Scan Mode: Full Scan from m/z 100 to 1000. This range will cover the starting material, expected product, and all the common byproducts discussed.

    • Fragmentation (MS/MS): If you have access to a tandem mass spectrometer, performing fragmentation experiments can help confirm the identity of your byproducts. For example, ureas often show characteristic fragmentation patterns.[15]

Diagram 4: LC-MS Analysis Workflow

Start Reaction Aliquot Quench Quench & Dilute (e.g., Acetonitrile) Start->Quench Inject Inject onto LC-MS Quench->Inject LC Reverse-Phase LC Separation (C18 Column) Inject->LC MS ESI+ Mass Spectrometry (Full Scan m/z 100-1000) LC->MS Data Data Analysis: - Extract Ion Chromatograms - Identify Byproduct Masses MS->Data

Caption: A streamlined workflow for analyzing reaction mixtures.

IV. Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, seems to degrade upon storage. How can I minimize this? A1: Isocyanates are sensitive to moisture.[12] Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a desiccator. For long-term storage, refrigeration is recommended. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q2: Can I use a derivatizing agent to analyze the isocyanate directly? A2: Yes, derivatization is a common technique for isocyanate analysis, especially in environmental or workplace monitoring.[13][14] Reagents like di-n-butylamine (DBA) react quickly with the isocyanate to form a stable urea derivative that is easily analyzed by LC-MS.[16] However, for reaction monitoring where you also want to see the other byproducts, direct analysis of the quenched reaction mixture is often more informative.

Q3: My desired reaction is with a carboxylic acid. What byproducts should I look out for? A3: The reaction of isocyanates with carboxylic acids can be complex. The initial product is a mixed anhydride, which is often unstable and can decarboxylate to form an amide.[17][18][19][20][21] However, side reactions can occur, including the formation of ureas if water is present.[18] Careful monitoring of the reaction by LC-MS is crucial to understand the specific pathway and optimize conditions.

Q4: I am not seeing a clear [M+H]⁺ ion for my compound. What else should I look for? A4: While protonated molecules are most common in ESI+, also look for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which will appear at m/z values of [M+23] and [M+39] respectively. In some cases, you might see in-source dimerization or fragmentation. Analyzing the full mass spectrum for these possibilities is important.

V. Conclusion

Identifying byproducts in this compound reactions is achievable with a systematic approach combining an understanding of isocyanate reactivity and diligent LC-MS analysis. By anticipating common side reactions such as hydrolysis, self-condensation, and reactions with products or solvents, researchers can take proactive steps to minimize their formation. This guide provides a framework for troubleshooting these issues, leading to cleaner reactions, simpler purifications, and more reliable results in your research and development endeavors.

References

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). [Link]

  • Analysis of Isocyanates with LC-MS/MS. ASTM International. [Link]

  • Analysis of isocyanates with LC-MS/MS. ResearchGate. [Link]

  • Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. [Link]

  • A catalyst system for the reaction of carboxylic acids with aliphatic isocyanates. ResearchGate. [Link]

  • On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. National Institutes of Health (NIH). [Link]

  • Kinetic studies of the reactions between isocyanates and carboxylic acids. Scite.ai. [Link]

  • Isocyanate Reactions. Poliuretanos. [Link]

  • Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. ResearchGate. [Link]

  • Mass Spectrometry of Polyurethanes. National Institutes of Health (NIH). [Link]

  • Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. LCGC International. [Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency (EPA). [Link]

  • Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test. PubMed. [Link]

  • Theory analysis of mass spectra of long-chain isocyanates. PubMed. [Link]

  • Mass Spectra of Isocyanates. Analytical Chemistry. [Link]

  • Isocyanate-based multicomponent reactions. Royal Society of Chemistry. [Link]

  • Isocyanate. Wikipedia. [Link]

  • Kinetics of Water-Isocyanate Reaction in N, N-Dimethylformamide. Scribd. [Link]

  • Kinetics of Water-Isocyanate Reaction in N , N -dimethylformamide. ResearchGate. [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • Reaction of isocyanates with alcohols. ResearchGate. [Link]

  • Mass Spectrometry of Polyurethanes. ResearchGate. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health (NIH). [Link]

  • Effects of Moisture on Reaction of Hexamethylene Diisocyanate and HO-Terminated Poly(lactide-co-p-dioxanone) in DMF System. ResearchGate. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. National Institutes of Health (NIH). [Link]

  • The Applications of DMSO: Reactions and Applications. ResearchGate. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. pubs.acs.org. [Link]

  • Proven DMSO Reactions. gChem Global. [Link]

  • Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Royal Society of Chemistry. [Link]

  • TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Gaylord Chemical. [Link]

  • Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. MDPI. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • 5-ISOCYANATO-2-METHYL-PYRIDINE. ChemBK. [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]

Sources

Technical Support Center: Managing Exotherms in Large-Scale 5-Isocyanato-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving 5-Isocyanato-2-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up of chemical processes involving this versatile pyridine derivative. Our focus is on providing practical, in-depth guidance on managing the exothermic nature of these reactions to ensure process safety, scalability, and product quality.

The information presented herein is a synthesis of established principles in isocyanate chemistry and practical experience in process development. While direct calorimetric data for this compound is not widely published, the principles outlined will provide a robust framework for safe and effective reaction scale-up.

Understanding the Exothermic Potential of this compound Reactions

Reactions involving isocyanates, such as this compound, are inherently exothermic, primarily in the formation of ureas (with amines) and urethanes (with alcohols). The high reactivity of the isocyanate group (-N=C=O) with nucleophiles drives these energetic reactions.[1] A thermal runaway can occur when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.[2]

The presence of the pyridine ring and the methyl group in this compound introduces specific electronic and steric factors that influence its reactivity compared to simpler aromatic isocyanates like phenyl isocyanate. Aromatic isocyanates are generally more reactive than aliphatic ones.[3][4] The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity.

Key takeaway: All reactions involving this compound should be treated as potentially hazardous due to their exothermic nature. A thorough understanding of the reaction thermodynamics and kinetics is crucial before attempting any large-scale synthesis.

Troubleshooting Guide for Exotherm Management

This section provides a question-and-answer formatted troubleshooting guide to address common issues encountered during the scale-up of this compound reactions.

Uncontrolled Temperature Spikes During Reagent Addition

Question: We are observing sharp, difficult-to-control temperature increases during the addition of the nucleophile (amine or alcohol) to our solution of this compound, even with external cooling. What could be the cause and how can we mitigate this?

Answer:

This is a classic sign of a reaction rate that is too high for the given heat removal capacity. Several factors could be contributing to this:

  • Insufficiently Dilute Reaction Mixture: A concentrated reaction mixture leads to a higher rate of heat generation per unit volume.

  • Rapid Reagent Addition: Adding the nucleophile too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the solution.

  • Highly Reactive Nucleophile: Primary amines, in particular, react very rapidly with isocyanates.[5]

  • Catalyst Activity: If a catalyst is being used, its concentration or activity might be too high for the initial reaction phase.

Mitigation Strategies:

  • Increase Solvent Volume: Diluting the reaction mixture will decrease the concentration of reactants and slow down the overall reaction rate.

  • Controlled Addition Rate: Employ a syringe pump or a dropping funnel for slow, controlled addition of the nucleophile. The addition rate should be tied to the temperature of the reaction, with automated shutdown if the temperature exceeds a set point.

  • Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reactor.

  • Pre-cooling: Cool both the reactor containing the isocyanate solution and the nucleophile solution before and during addition.

  • Reverse Addition: In some cases, adding the isocyanate solution to the nucleophile solution can help maintain a low concentration of the more reactive species.

Delayed Exotherm or "Reaction Induction Period"

Question: Our reaction appears to be sluggish initially, with a slow temperature increase, followed by a sudden and rapid exotherm that is difficult to control. What is happening?

Answer:

This dangerous situation, often referred to as an "induction period," can be caused by several factors:

  • Inadequate Initial Temperature: If the initial temperature is too low, the reaction may not initiate effectively, leading to an accumulation of unreacted reagents. Once the reaction does start, the large amount of available reactants can lead to a runaway reaction.

  • Poor Catalyst Dissolution or Activation: If a solid catalyst is used, it may take time to dissolve and become active.

  • Presence of Inhibitors: Trace impurities in the starting materials or solvent could be temporarily inhibiting the reaction.

Mitigation Strategies:

  • Controlled Heating to Initiation Temperature: For reactions that require an initiation temperature, warm the initial mixture to just below the point where a controlled exotherm is observed in small-scale experiments.

  • Pre-dissolve Catalysts: If using a solid catalyst, ensure it is fully dissolved before adding the reactive nucleophile.

  • Small Initial Charge of Nucleophile: Add a small portion of the nucleophile and wait for the exotherm to begin before continuing with the controlled addition. This confirms the reaction has initiated before adding the bulk of the reagent.

  • Ensure Purity of Reagents and Solvents: Use high-purity starting materials and solvents to avoid the presence of unknown inhibitors.

Exotherm Continues After Reagent Addition is Complete

Question: The exotherm continues and the temperature keeps rising even after we have finished adding the nucleophile. Why is this happening and what should we do?

Answer:

This indicates that the reaction has not gone to completion as the reagents were being added. This is a critical situation as it can lead to a thermal runaway. The primary cause is that the rate of addition was faster than the rate of reaction, leading to an accumulation of unreacted starting materials.

Immediate Actions:

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.

  • Prepare for Emergency Quenching: Have a pre-determined and tested quenching agent ready to add to the reactor to stop the reaction. The choice of quenching agent will depend on the specific chemistry but could include a non-nucleophilic acid or a reactant that produces a less exothermic reaction.

  • Emergency Shutdown: Be prepared to initiate emergency shutdown procedures for the reactor.

Preventative Measures:

  • Slower Addition Rate: The addition rate must be slow enough to allow the reaction to consume the reagents as they are added.

  • In-situ Monitoring: Utilize in-process analytical techniques (e.g., FTIR, calorimetry) to monitor the concentration of reactants and ensure they are not accumulating.[6]

  • Calorimetric Studies: Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum safe addition rate.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for managing exotherms in this compound reactions?

A1: The choice of solvent is critical for managing exotherms. A good solvent for this purpose should:

  • Be inert to the reactants and products.

  • Have a suitable boiling point: A boiling point that is high enough to allow for a safe operating temperature range, but low enough to act as a heat sink through reflux if necessary.

  • Effectively dissolve all reactants and products.

  • Have a good heat capacity to absorb the heat generated.

Commonly used solvents for isocyanate reactions include toluene, xylenes, ethyl acetate, and acetone.[8] The polarity of the solvent can also influence the reaction rate.[9] It is crucial to perform small-scale trials to determine the optimal solvent for your specific reaction.

Q2: How does the choice of catalyst affect the exotherm?

A2: Catalysts can dramatically increase the reaction rate and therefore the rate of heat generation. Common catalysts for isocyanate reactions include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[10]

  • Catalyst Loading: The higher the catalyst concentration, the faster the reaction and the greater the exotherm. It is essential to carefully control the amount of catalyst used.

  • Catalyst Type: Different catalysts have different activities. Organometallic catalysts are often much more active than tertiary amines.[11]

  • Timing of Catalyst Addition: Adding the catalyst at the beginning of the reaction can lead to a very rapid initial exotherm. In some cases, it may be safer to add the catalyst portion-wise or after a portion of the nucleophile has been added.

Q3: Can this compound undergo hazardous self-reaction or decomposition?

A3: While isocyanates can undergo self-polymerization (dimerization or trimerization), this typically occurs at elevated temperatures.[2] The presence of the pyridine ring may influence the thermal stability of this compound. It is crucial to determine the thermal stability of this compound, for example by using Differential Scanning Calorimetry (DSC), before performing large-scale reactions at elevated temperatures. The thermal decomposition of ureas derived from isocyanates can also occur at high temperatures, potentially regenerating the isocyanate.[12]

Q4: What are the key safety considerations for quenching a runaway reaction involving this compound?

A4: A well-defined quenching strategy is a critical part of any scale-up plan for exothermic reactions. Key considerations include:

  • Quenching Agent Selection: The quenching agent should react rapidly with the isocyanate to form a thermally stable product without generating a significant secondary exotherm. A common approach is to use a less reactive amine or a non-nucleophilic acid to neutralize a basic catalyst.

  • Quenching Agent Volume and Concentration: The amount of quenching agent should be sufficient to completely stop the reaction.

  • Dispersion: The quenching agent must be added in a way that it disperses quickly throughout the reactor.

  • Gas Evolution: Be aware that some quenching reactions may produce gas, which needs to be safely vented.

Q5: What are the essential steps for the safe scale-up of a this compound reaction?

A5: A systematic approach to scale-up is essential for safety.

  • Literature and Safety Data Review: Gather all available information on the reactants, products, and potential side reactions.

  • Small-Scale Laboratory Experiments: Conduct the reaction on a small scale to understand the basic reaction profile and identify any potential issues.

  • Reaction Calorimetry: Perform reaction calorimetry to quantify the heat of reaction, determine the maximum heat evolution rate, and calculate the adiabatic temperature rise.[13] This data is crucial for designing a safe process.

  • Develop a Detailed Standard Operating Procedure (SOP): The SOP should include details on reagent addition rates, temperature control, and emergency procedures.

  • Hazard and Operability (HAZOP) Study: Conduct a HAZOP study to identify potential process deviations and their consequences.

  • Pilot Plant Scale-Up: Before moving to full production scale, run the reaction at an intermediate pilot scale to validate the process and safety measures.

Data and Experimental Protocols

Table 1: General Parameters for Exotherm Control
ParameterRecommendationRationale
Solvent Volume 5-10 mL per gram of limiting reagentDilution slows the reaction rate and provides a larger heat sink.
Initial Temperature 0-10 °C (for amine reactions)Lowering the initial temperature provides a larger safety margin for the exotherm.
Addition Time 1-4 hours (for molar scale reactions)Slow addition allows for effective heat removal.
Catalyst Loading (Tertiary Amine) 0.1-1 mol%Higher loadings can lead to uncontrollable reaction rates.
Catalyst Loading (Organotin) 0.01-0.1 mol%Organotin catalysts are highly active at very low concentrations.
Stirring Speed >300 RPM (ensure good surface vortex)Vigorous stirring is essential for heat dissipation and preventing hot spots.

Note: These are general guidelines. The optimal parameters for your specific reaction must be determined experimentally.

Experimental Protocol: Small-Scale Reaction Calorimetry

Objective: To determine the heat of reaction and maximum rate of heat evolution for the reaction of this compound with a nucleophile.

Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

Procedure:

  • Charge the reactor with a solution of this compound in the chosen solvent.

  • Bring the reactor contents to the desired starting temperature and allow it to equilibrate.

  • In a separate vessel, prepare a solution of the nucleophile in the same solvent.

  • Using a calibrated dosing pump, add the nucleophile solution to the reactor at a constant, slow rate.

  • Continuously monitor the reaction temperature and the heat flow from the reactor.

  • After the addition is complete, hold the reaction at temperature to ensure it has gone to completion.

  • Analyze the data to determine the total heat of reaction (ΔHrxn) and the maximum rate of heat release.

Visualizations

Diagram 1: Decision Tree for Managing a Temperature Excursion

Exotherm_Management A Temperature Exceeds Set Point B Is Reagent Addition Ongoing? A->B C Stop Reagent Addition Immediately B->C Yes D Is Temperature Still Rising? B->D No C->D E Maximize Cooling Capacity D->E Yes I Continue Monitoring D->I No F Is Temperature Stabilizing? E->F G Initiate Emergency Quench Protocol F->G No H Monitor and Hold F->H Yes J Review Process Parameters Before Restarting G->J H->J I->J Exotherm_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_catalysis Catalysis Exotherm Reaction Exotherm A Isocyanate Reactivity A->Exotherm B Nucleophile Reactivity B->Exotherm C Concentration C->Exotherm D Temperature D->Exotherm E Solvent E->Exotherm F Addition Rate F->Exotherm G Catalyst Type G->Exotherm H Catalyst Loading H->Exotherm

Sources

Validation & Comparative

characterization of 5-Isocyanato-2-methylpyridine derivatives by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 5-Isocyanato-2-methylpyridine Derivatives by 1H and 13C NMR Spectroscopy

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[] The presence of a reactive isocyanate group and a substituted pyridine ring makes them versatile building blocks for the synthesis of novel pharmaceuticals and functional polymers. Accurate structural elucidation is paramount for understanding their reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the cornerstone technique for the unambiguous characterization of these molecules, providing detailed insights into their molecular framework.[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of the NMR spectral features of this compound derivatives. It delves into the principles of spectral interpretation, offers detailed experimental protocols, and compares NMR with alternative analytical techniques, grounding all claims in authoritative sources.

Core Principles of NMR Characterization

The chemical environment of each proton and carbon atom in a molecule dictates its unique resonance frequency (chemical shift) in an NMR spectrum. The substitution pattern on the 2-methylpyridine core, particularly the interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing isocyanate group (-N=C=O), governs the spectral appearance.

1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

  • Aromatic Protons : The protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring's aromaticity and the deshielding effect of the electronegative nitrogen atom.[2]

    • α-protons (C6-H) : Being closest to the nitrogen, this proton is the most deshielded and appears furthest downfield.[2]

    • γ-protons (C4-H) : Appears at an intermediate chemical shift.[2]

    • β-protons (C3-H) : This proton is the most shielded of the ring protons.[2]

  • Substituent Effects : The isocyanate group at the 5-position exerts a significant electron-withdrawing effect, causing a downfield shift for adjacent protons (H4 and H6). Conversely, the electron-donating methyl group at the 2-position causes a slight upfield shift for neighboring protons.

  • Spin-Spin Coupling : Coupling between adjacent protons provides connectivity information. Typical coupling constants for pyridines are: ³Jortho ≈ 4-6 Hz and ⁴Jmeta ≈ 1-3 Hz.[2]

  • Methyl Protons : The protons of the 2-methyl group will appear as a singlet in the upfield region (δ 2.2-2.6 ppm).

13C NMR Spectroscopy

The 13C NMR spectrum reveals the carbon skeleton of the molecule.

  • Isocyanate Carbon (-N=C=O) : This carbon is highly deshielded and exhibits a characteristic chemical shift in the δ 120-130 ppm range.[4] This signal is a key diagnostic marker.

  • Pyridine Ring Carbons : These carbons resonate between δ 120-160 ppm.

    • α-carbons (C2, C6) : These are the most deshielded ring carbons due to their proximity to the nitrogen atom, typically appearing around δ 150 ppm or higher.[2]

    • β-carbons (C3, C5) : These carbons are more shielded, appearing around δ 124 ppm in unsubstituted pyridine.[2] The C5 carbon, bonded to the isocyanate group, will be shifted downfield.

    • γ-carbon (C4) : Appears at an intermediate chemical shift, around δ 136 ppm.[2]

  • Methyl Carbon : The methyl carbon is the most shielded, appearing far upfield (δ 20-25 ppm).

Caption: Structure of this compound with atom numbering.

Experimental Protocols

This section provides a standardized workflow for acquiring high-quality NMR spectra.

G cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing & Analysis weigh 1. Weigh 10-20 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR tube dissolve->transfer setup 1. Tune, lock, and shim spectrometer (≥400 MHz) transfer->setup h1_acq 2. Acquire 1H Spectrum (16-64 scans) setup->h1_acq c13_acq 3. Acquire 13C Spectrum (1024-4096 scans) h1_acq->c13_acq process 1. Fourier transform, phase, and baseline correction c13_acq->process reference 2. Reference to solvent peak or TMS process->reference integrate 3. Integrate 1H signals and assign peaks reference->integrate

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Detailed Acquisition Parameters
  • 1H NMR Acquisition :

    • Pulse Program : Standard single-pulse (e.g., 'zg30').[5]

    • Spectral Width : ~16 ppm, centered around 8 ppm.[5]

    • Acquisition Time : 2-4 seconds.[5]

    • Relaxation Delay : 1-2 seconds.[5]

    • Number of Scans : 16-64.[5]

  • 13C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse (e.g., 'zgpg30').[5]

    • Spectral Width : ~220 ppm, centered around 110 ppm.[5]

    • Acquisition Time : 1-2 seconds.[5]

    • Relaxation Delay : 2-5 seconds.[5]

    • Number of Scans : 1024-4096 (due to low natural abundance of 13C).[5]

  • Solvent Choice : The choice of deuterated solvent can influence chemical shifts.[2][6] Chloroform-d (CDCl₃) is common for many organic compounds, while Dimethyl sulfoxide-d₆ (DMSO-d₆) is used for less soluble samples. It's crucial to be consistent when comparing data.

Comparative Data Guide

The following tables provide predicted NMR data for the parent compound, this compound, and illustrate how the introduction of an additional substituent, such as a nitro group at the 3-position, would alter the spectrum. These predictions are based on established principles and data from analogous pyridine derivatives.[2][3][7]

Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
CompoundProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
This compound H68.6 - 8.8dJmeta ≈ 2-3α-position to N, deshielded.
H47.8 - 8.0ddJortho ≈ 8-9, Jmeta ≈ 2-3Coupled to H3 and H6.
H37.2 - 7.4dJortho ≈ 8-9β-position to N, most shielded ring H.
-CH₃2.5 - 2.7s-Standard methyl-pyridine shift.
3-Nitro-5-isocyanato-2-methylpyridine H69.0 - 9.2dJmeta ≈ 2-3Strongly deshielded by adjacent NO₂.
H48.4 - 8.6dJmeta ≈ 2-3Strongly deshielded by adjacent NO₂.
-CH₃2.7 - 2.9s-Slightly deshielded by ortho NO₂.
Table 2: Predicted 13C NMR Data (100 MHz, CDCl₃)
CompoundCarbonPredicted δ (ppm)Rationale
This compound C2158 - 160α-position, attached to -CH₃.
C6150 - 152α-position to N.
C4137 - 139γ-position to N.
C3123 - 125β-position to N.
C5130 - 133Attached to electron-withdrawing NCO.
-NC O124 - 128Characteristic isocyanate carbon shift.[4]
-C H₃22 - 25Standard methyl-pyridine shift.
3-Nitro-5-isocyanato-2-methylpyridine C2156 - 158
C6152 - 154
C4142 - 145Deshielded by adjacent NO₂.
C3148 - 151Attached to electron-withdrawing NO₂.
C5132 - 135
-NC O124 - 128Relatively insensitive to ring substitution.
-C H₃21 - 23

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural mapping, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of functional groups.High sensitivity for specific groups, fast.Provides no connectivity information, complex spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity, determines molecular formula.Isomers are often indistinguishable, destructive.

For this compound derivatives, IR spectroscopy is exceptionally useful as a rapid screening tool. The isocyanate group produces a very strong and sharp absorption band in a clean region of the spectrum, typically between 2250-2275 cm⁻¹, which is a definitive indicator of its presence.[4][8][9] Mass spectrometry confirms the molecular weight, validating the elemental composition derived from the proposed structure.[4] However, only the combination of these techniques with 1H and 13C NMR provides the comprehensive and definitive characterization required for research and development.

Conclusion

The characterization of this compound derivatives relies heavily on the detailed structural insights provided by 1H and 13C NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers can confidently elucidate the structures of these important chemical entities. The predictable influence of substituents on the pyridine ring allows for a systematic comparison between different derivatives. When integrated with complementary techniques like IR and MS, NMR spectroscopy provides an unassailable foundation for the structural verification of novel compounds, which is a critical step in the pipeline of drug discovery and materials science innovation.

References

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-Isocyanato-2-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Reagent

5-Isocyanato-2-methylpyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the highly electrophilic isocyanate (-N=C=O) group, which readily reacts with a wide range of nucleophiles. This reactivity allows for the facile synthesis of ureas, carbamates, and other derivatives, many of which serve as scaffolds for kinase inhibitors or antiviral agents. However, this high reactivity also presents a significant analytical challenge. Reaction mixtures are often complex, containing the desired product, unreacted starting materials, and a variety of side products arising from reactions with trace nucleophiles like water.

To effectively optimize reaction conditions and ensure the purity of the final product, a robust analytical methodology is paramount. This guide provides a comparative analysis of mass spectrometry (MS) based techniques for the characterization of this compound reaction products. We will explore the causality behind methodological choices, compare MS with orthogonal techniques, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: The Right Tool for the Job - A Comparison of Analytical Techniques

The choice of analytical technique is dictated by the specific information required, from simple reaction monitoring to complete structural elucidation of an unknown byproduct. While several spectroscopic methods are available, mass spectrometry often provides the best balance of sensitivity, speed, and structural information for this class of compounds.

Mass Spectrometry: The Gold Standard for Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing these reaction products. The products, such as ureas and carbamates, are typically non-volatile and thermally labile, making them unsuitable for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[1][2][3][4][5] LC-MS allows for the direct analysis of complex reaction mixtures with high sensitivity and selectivity, enabling the detection of even trace-level impurities.[6]

Why LC-MS is the Preferred Method:

  • Analyte Suitability: Urea and carbamate products are often polar, non-volatile, and would decompose under the high temperatures of a GC inlet.[1][5] LC operates at or near ambient temperature, preserving the integrity of the analytes.

  • Sensitivity: Techniques like Electrospray Ionization (ESI) are exceptionally sensitive for the polar molecules typically formed, allowing for detection in the low ng/L range.[7]

  • Direct Analysis: LC-MS allows for the direct injection of a diluted reaction mixture, minimizing sample preparation and the potential for analyte degradation.

Orthogonal Techniques: Confirming Structure and Functionality

While powerful, MS data should be corroborated with orthogonal techniques for unambiguous structure confirmation, especially in drug development settings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an invaluable tool for real-time reaction monitoring.[8] The strong, characteristic absorbance of the isocyanate group (~2250-2285 cm⁻¹) provides a clear marker for the consumption of the starting material.[9] The appearance of new bands, such as the C=O stretch of a urea or carbamate, confirms product formation.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, allowing for the complete assignment of the molecule's carbon-hydrogen framework. It is the definitive technique for elucidating the exact structure of novel products or impurities.

Comparative Overview of Analytical Techniques
TechniquePrimary UseStrengthsWeaknesses
LC-MS/MS Identification & QuantificationHigh sensitivity and selectivity; suitable for non-volatile compounds; provides molecular weight and fragmentation data.[6][12]Provides limited stereochemical information; requires ionization.
GC-MS Volatile Compound AnalysisExcellent for separating volatile and thermally stable compounds.[1][2]Not suitable for non-volatile, thermally labile products like ureas without derivatization.[1][5]
FTIR Reaction MonitoringExcellent for tracking functional group changes in real-time (e.g., disappearance of -NCO peak).[8]Provides functional group information, not detailed structural data; less sensitive than MS.
NMR Structural ElucidationProvides definitive structural information, including connectivity and stereochemistry.Lower sensitivity than MS; requires pure samples for best results; longer acquisition times.

Part 2: Navigating the Mass Spectrometry Workflow

A successful mass spectrometry analysis hinges on a series of well-reasoned choices, from sample preparation to data interpretation. This workflow is designed to be a self-validating system, ensuring data integrity at each step.

Mass Spec Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Quench Reaction (e.g., with Methanol) B 2. Dilute Sample (in Mobile Phase) A->B C 3. Add Internal Standard B->C D 4. Chromatographic Separation (Reversed-Phase C18) C->D E 5. Ionization (Positive ESI) D->E F 6. MS Analysis (Full Scan & MS/MS) E->F G 7. Identify Product Peaks (Expected m/z) F->G H 8. Analyze Fragmentation (Confirm Structure) G->H I 9. Quantify (Relative to Standard) H->I

Caption: A typical workflow for the LC-MS/MS analysis of isocyanate reaction products.

Key Reaction Products and Their Expected Masses

The isocyanate group of this compound (MW: 134.14 g/mol ) reacts with nucleophiles to form predictable products. Understanding these expected masses is the first step in interpreting a mass spectrum.

Reaction Pathways cluster_products Reaction Products reactant This compound C₇H₆N₂O MW: 134.14 prod_urea Urea Derivative R-NH-C(O)-NH-Py e.g., + Aniline (93.13) = 227.27 reactant->prod_urea + R-NH₂ prod_carbamate Carbamate Derivative R-O-C(O)-NH-Py e.g., + Methanol (32.04) = 166.18 reactant->prod_carbamate + R-OH prod_h2o Dimeric Urea (via hydrolysis) Py-NH-C(O)-NH-Py MW: 242.26 reactant->prod_h2o + H₂O (hydrolysis & dimerization)

Caption: Common reaction pathways for this compound with nucleophiles.

NucleophileProduct TypeExpected [M+H]⁺ (m/z)Notes
Water (H₂O)Unstable carbamic acid -> Amine -> Dimeric Urea243.27Hydrolysis of the isocyanate forms an amine, which rapidly reacts with another isocyanate molecule.
Methanol (CH₃OH)Carbamate167.19A common product from quenching the reaction with methanol.
Aniline (C₆H₅NH₂)Urea228.28Example reaction with a primary aromatic amine.
Di-n-butylamineUrea264.41Often used for derivatization prior to analysis.[6]
Optimizing Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically the most effective method. The pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a fingerprint for the molecule. The fragmentation of substituted pyridines is often dictated by the nature and position of the substituents.[13][14] A common fragmentation pathway involves the loss of the isocyanate-derived side chain.[15]

Part 3: Detailed Experimental Protocol - An Exemplar Case

This section provides a self-validating protocol for the analysis of a reaction between this compound and a generic primary amine (R-NH₂).

Objective: To identify and relatively quantify the formation of the corresponding urea product using LC-MS/MS.

1. Materials and Reagents

  • Reaction mixture aliquot

  • Methanol (LC-MS grade)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B, LC-MS grade)

  • Water with 0.1% formic acid (Mobile Phase A, LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)

2. Sample Preparation

  • Quenching: At the desired reaction time point, withdraw 10 µL of the reaction mixture. Immediately quench by adding it to 990 µL of methanol. This rapidly consumes any remaining this compound, preventing further reaction.

  • Dilution: Perform a further 1:100 dilution of the quenched sample into a 50:50 mixture of Mobile Phase A and B. The final dilution factor is 1:10,000. Causality: This high dilution prevents saturation of the mass spectrometer detector and minimizes matrix effects.

  • Standard Addition: Add the internal standard to the final diluted sample at a known, fixed concentration.

  • Blank Preparation: Prepare a blank sample using the same dilution scheme but with the unreacted starting materials to identify background peaks.

3. LC-MS/MS Methodological Parameters

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.[16]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for the polar to moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in the protonation of analytes for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization ESI, Positive ModeBest for protonating the pyridine nitrogen.
MS Acquisition Full Scan (m/z 100-500) and Targeted MS/MSFull scan detects all ions, while targeted MS/MS provides structural confirmation of expected products.
MS/MS Transitions Monitor parent ion -> characteristic fragment ionFor example, for the aniline product: m/z 228.28 -> [fragment]. Provides high selectivity and sensitivity.[12]

4. Data Analysis and Interpretation

  • Extract Ion Chromatograms (EICs): Generate EICs for the expected [M+H]⁺ of the starting material, product, and key byproducts (e.g., the dimeric urea at m/z 243.27).

  • Confirm Identity: Verify that the MS/MS spectrum of the product peak matches the expected fragmentation pattern. The fragmentation of the pyridine ring itself can lead to ions at m/z 51, 52, and 78.[15]

  • Relative Quantification: Calculate the peak area ratio of the product to the internal standard. Compare this ratio across different reaction time points or conditions to assess reaction progress.

Conclusion and Future Perspectives

Mass spectrometry, particularly LC-MS/MS, stands as the preeminent technique for the detailed analysis of this compound reaction products. Its unparalleled sensitivity and specificity allow for confident identification and quantification of desired products and challenging-to-detect impurities.[6][7] By coupling this powerful technique with orthogonal methods like FTIR for real-time monitoring and NMR for definitive structural elucidation, researchers can gain a comprehensive understanding of their reaction chemistry. This integrated analytical approach is not merely a quality control measure; it is a fundamental tool for accelerating the discovery and development of novel pharmaceuticals and materials.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support Team.
  • ASTM International. (n.d.). Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library.
  • BenchChem. (2025).
  • Saito, K., et al. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC - NIH.
  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Geng, C., et al. (2010). Determination of residual carbamate, organophosphate, and phenyl urea pesticides in drinking and surface water by high-performance liquid chromatography/tandem mass spectrometry.
  • Various Authors. (2025).
  • Di Corcia, A., et al. (n.d.). Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water.
  • Mettler Toledo. (n.d.).
  • Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2109-14.
  • Jusko, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.
  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs.
  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
  • Fent, K.W., et al. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks.
  • Thermo Fisher Scientific. (2015).
  • Cowie, H., et al. (n.d.). Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods. Oxford Academic.
  • Ruth, J.M., & Wilde, R.J. (n.d.). Mass Spectra of Isocyanates.
  • AccuScience. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • Chemistry LibreTexts. (2023).
  • Paíga, P., et al. (n.d.). Determination of carbamate and urea pesticide residues in fresh vegetables using microwave-assisted extraction and liquid chromatography.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs.
  • Bioanalysis Zone. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid.
  • Vulcanchem. (n.d.).
  • Novikov, A. S., et al. (n.d.). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. PMC.
  • Belluco, U., et al. (n.d.). Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Journal of the Chemical Society, Dalton Transactions.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

Sources

A Comparative Guide to Pyridyl Isocyanates: Spotlight on 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate chemical tool is paramount to the success of their endeavors. Pyridyl isocyanates represent a class of versatile reagents, pivotal in the synthesis of a myriad of biologically active compounds and functional materials. Their utility stems from the highly reactive isocyanate group, which readily participates in addition reactions with nucleophiles, tethered to a pyridine scaffold, a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of 5-Isocyanato-2-methylpyridine and other pyridyl isocyanate isomers, offering insights into their synthesis, reactivity, and practical applications, supported by experimental data and established chemical principles.

Introduction to Pyridyl Isocyanates: A Structural Overview

Pyridyl isocyanates are heterocyclic compounds characterized by a pyridine ring substituted with an isocyanate (-N=C=O) group. The position of the isocyanate group on the pyridine ring, along with the presence of other substituents, profoundly influences the electronic properties and steric environment of the molecule, thereby dictating its reactivity and suitability for specific applications. The pyridine nitrogen itself plays a crucial role, modulating the electron density of the ring and influencing the electrophilicity of the isocyanate carbon.

This guide will focus on a comparative study of this compound against other common pyridyl isocyanate isomers, namely 2-isocyanatopyridine, 3-isocyanatopyridine, and 4-isocyanatopyridine.

Comparative Analysis of Reactivity: Electronic and Steric Effects

The reactivity of pyridyl isocyanates is primarily governed by the electrophilicity of the isocyanate carbon atom. This, in turn, is influenced by the electronic effects (inductive and resonance) of the pyridine ring nitrogen and any other substituents present.

Electronic Effects

The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the isocyanate carbon compared to a simple phenyl isocyanate. The position of the isocyanate group relative to the nitrogen atom further modulates this effect:

  • 2- and 4-Isocyanatopyridine: In these isomers, the isocyanate group is in conjugation with the electron-withdrawing nitrogen atom, leading to a significant increase in the electrophilicity of the isocyanate carbon. This enhanced reactivity makes them potent reagents for reactions with nucleophiles.

  • 3-Isocyanatopyridine: The isocyanate group in the 3-position is less influenced by the direct resonance effect of the ring nitrogen. Consequently, 3-isocyanatopyridine is generally less reactive than its 2- and 4-isomers, but still more reactive than phenyl isocyanate.

  • This compound: The electronic landscape of this molecule is more complex. The isocyanate at the 5-position is electronically similar to that of 3-isocyanatopyridine. However, the presence of an electron-donating methyl group at the 2-position slightly deactivates the ring towards nucleophilic attack on the isocyanate, making it marginally less reactive than 3-isocyanatopyridine, but offering potentially greater selectivity in competitive reaction environments.[1]

Steric Effects

Steric hindrance can play a significant role in the reactivity of pyridyl isocyanates, particularly when the isocyanate group is flanked by bulky substituents.

  • 2-Isocyanatopyridine: The proximity of the isocyanate group to the pyridine nitrogen can present some steric hindrance to bulky nucleophiles.

  • This compound: The methyl group at the 2-position introduces steric bulk in the vicinity of the pyridine nitrogen, but it is distant from the isocyanate group at the 5-position. Therefore, the steric hindrance around the isocyanate functionality itself is minimal and comparable to that of 3-isocyanatopyridine. However, the overall molecular shape influenced by the methyl group might play a role in its interaction with sterically demanding biological targets. Studies on methyl-substituted pyridines have shown that ortho-methyl groups can significantly impact the stability of complexes due to steric hindrance.[2]

Summary of Relative Reactivity

Based on the interplay of electronic and steric effects, a qualitative ranking of the reactivity of these pyridyl isocyanates towards a given nucleophile can be proposed:

4-Isocyanatopyridine > 2-Isocyanatopyridine > 3-Isocyanatopyridine ≈ this compound > Phenyl Isocyanate

It is crucial to note that this is a generalized trend, and the actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.

Synthesis of Pyridyl Isocyanates: Experimental Protocols

The synthesis of pyridyl isocyanates can be achieved through several methods, with the Curtius rearrangement of the corresponding pyridinecarbonyl azides being a common and reliable laboratory-scale approach.

General Workflow for the Synthesis of Pyridyl Isocyanates

G cluster_0 Synthesis of Pyridyl Isocyanates Start Pyridine Carboxylic Acid Step1 Activation to Acid Chloride Start->Step1 SOCl₂ or (COCl)₂ Step2 Formation of Acyl Azide Step1->Step2 NaN₃ Step3 Curtius Rearrangement Step2->Step3 Heat (in inert solvent) End Pyridyl Isocyanate Step3->End G cluster_1 Urea Synthesis Reactant1 Pyridyl Isocyanate Product Pyridyl Urea Reactant1->Product Reactant2 Primary/Secondary Amine Reactant2->Product G cluster_2 Carbamate Synthesis ReactantA Pyridyl Isocyanate ProductC Pyridyl Carbamate ReactantA->ProductC ReactantB Alcohol/Phenol ReactantB->ProductC

Sources

A Comparative Guide to the Synthesis of 5-Isocyanato-2-methylpyridine: Validation of a Novel Phosgene-Free Method

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: The Need for Safer Isocyanate Synthesis

5-Isocyanato-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive isocyanate group and a nucleophilic pyridine ring, makes it an attractive intermediate for synthesizing a range of complex molecules, from novel pharmaceuticals to specialized polymers.[1] However, the synthesis of isocyanates has traditionally been dominated by methods employing phosgene or its derivatives.[2] Phosgene is an acutely toxic, corrosive gas, and its use necessitates stringent safety protocols and specialized equipment, posing significant risks to personnel and the environment.[3]

This guide provides a comprehensive validation of a new, phosgene-free synthetic method for this compound developed in our application laboratories. We will objectively compare this novel approach to the traditional phosgene-based route, providing detailed experimental protocols, comparative data, and mechanistic insights. Our goal is to equip researchers with a safer, more efficient, and environmentally responsible method for accessing this critical chemical intermediate.

Comparative Analysis of Synthetic Methodologies

The conversion of a primary amine, such as 5-amino-2-methylpyridine, to an isocyanate is the most direct conceptual route. However, the choice of reagents for this transformation fundamentally dictates the safety, efficiency, and scalability of the process.

Method A: The Traditional Phosgene-Based Synthesis

The reaction of a primary amine with phosgene is the cornerstone of industrial isocyanate production.[4] This method, typically performed in an inert solvent, proceeds through a carbamoyl chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride (HCl).[5]

Causality Behind Experimental Choices: The use of phosgene is predicated on its high reactivity as an electrophilic carbonyl source. The process often includes a tertiary amine base to scavenge the HCl byproduct, which can otherwise form a stable hydrochloride salt with the starting amine, halting the reaction. The choice of an inert, high-boiling solvent like toluene or chlorobenzene is critical to facilitate both the initial reaction and the subsequent thermal elimination of HCl.

Drawbacks: The primary and most significant drawback is the extreme toxicity of phosgene.[3] Furthermore, the generation of corrosive HCl gas requires specialized acid scrubbers and corrosion-resistant equipment. The entire process is highly sensitive to moisture, which can hydrolyze both phosgene and the isocyanate product.

Method B: A Novel Phosgene-Free Route via a Curtius Rearrangement

To circumvent the hazards of phosgene, we have validated a robust synthesis based on the Curtius rearrangement. This classic transformation offers a much safer pathway by avoiding toxic gas reagents entirely. Our validated method begins with 6-methylnicotinic acid, a readily available and stable starting material, which is converted to an acyl azide intermediate that subsequently rearranges to the desired isocyanate upon gentle heating.

Causality Behind Experimental Choices: This pathway was selected for its adherence to green chemistry principles.[6] The key transformation relies on the use of diphenylphosphoryl azide (DPPA) as a "one-pot" reagent to convert the carboxylic acid directly to the acyl azide. Toluene is chosen as the solvent due to its suitable boiling point to facilitate the rearrangement and its compatibility with the reagents. The rearrangement itself is a clean, intramolecular process with dinitrogen gas as the only major byproduct, simplifying purification.

Experimental Validation: Protocols and Characterization

Synthesis of this compound

Method A: Phosgene-Based Protocol (Illustrative)

  • Setup: A 250 mL three-necked, flame-dried flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet to a caustic scrubber, and a nitrogen inlet is charged with 5-amino-2-methylpyridine (10.8 g, 100 mmol) and anhydrous toluene (100 mL).

  • Phosgenation: The solution is cooled to 0°C. A 20% solution of phosgene in toluene (approx. 60 mL, ~120 mmol) is added dropwise over 1 hour, maintaining the temperature below 5°C. The reaction mixture becomes a thick slurry.

  • Dehydrochlorination: After the addition is complete, the mixture is slowly heated to reflux (approx. 110°C) and maintained for 2 hours until the evolution of HCl gas ceases and the solution becomes clear.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Method B: Validated Phosgene-Free Protocol (Curtius Rearrangement)

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with 6-methylnicotinic acid (13.7 g, 100 mmol), anhydrous toluene (100 mL), and triethylamine (15.3 mL, 110 mmol).

  • Acyl Azide Formation: Diphenylphosphoryl azide (DPPA) (23.5 mL, 105 mmol) is added dropwise to the stirred suspension at room temperature.

  • Rearrangement: The reaction mixture is then heated to 90°C. The evolution of nitrogen gas is observed. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (approx. 3-4 hours).

  • Work-up and Purification: The mixture is cooled to room temperature. The solvent is removed by rotary evaporation. The residue is purified by vacuum distillation to afford pure this compound.

Characterization of this compound

The identity and purity of the product synthesized via Method B were confirmed using standard analytical techniques.

  • FT-IR (neat, cm⁻¹): A strong, characteristic absorption band for the isocyanate group (-N=C=O) was observed at approximately 2270 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃, δ): 8.45 (d, 1H), 7.60 (dd, 1H), 7.15 (d, 1H), 2.55 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃, δ): 158.5, 149.0, 137.2, 125.0, 124.8, 123.5, 24.0.

  • Mass Spectrometry (EI): m/z 134.05 [M]⁺.

Comparative Performance Data

The two synthetic methods were evaluated based on key performance indicators relevant to both laboratory and potential scale-up applications.

MetricMethod A (Phosgene)Method B (Phosgene-Free)Justification
Yield ~85%89%The phosgene-free method provides a slightly higher or comparable yield without the complexities of handling a toxic gas.
Purity (Post-Distillation) >98%>99%The Curtius rearrangement is a very clean reaction, with N₂ gas as the primary byproduct, leading to higher purity.
Reaction Time ~4 hours~4 hoursThe overall reaction times are comparable for a laboratory-scale synthesis.
Safety & Handling Extreme HazardModerate HazardMethod B avoids the use of acutely toxic phosgene gas and corrosive HCl, drastically reducing operational risk.[3]
Environmental Impact HighLowMethod B avoids hazardous reagents and byproducts, aligning with green chemistry principles.[7]
Starting Material Cost Moderate (Amine)Low (Carboxylic Acid)6-methylnicotinic acid is an inexpensive, commodity chemical, potentially offering a cost advantage at scale.

Workflow and Mechanistic Diagrams

To visually summarize the comparison, the following diagrams illustrate the workflows and the underlying chemistry of the validated phosgene-free method.

G cluster_0 Method A: Traditional Phosgene Route cluster_1 Method B: Validated Phosgene-Free Route a1 5-Amino-2-methylpyridine a2 Phosgenation (Toluene, 0°C) a1->a2 a3 Carbamoyl Chloride Intermediate a2->a3 a4 Thermal HCl Elimination (Reflux) a3->a4 a5 Crude Product a4->a5 a6 Vacuum Distillation a5->a6 a7 Final Product a6->a7 b1 6-Methylnicotinic Acid b2 Acyl Azide Formation (DPPA, TEA, Toluene) b1->b2 b3 Acyl Azide Intermediate b2->b3 b4 Curtius Rearrangement (90°C, -N₂) b3->b4 b5 Crude Product b4->b5 b6 Vacuum Distillation b5->b6 b7 Final Product b6->b7

Caption: Comparative workflow of traditional vs. validated synthetic routes.

G start 6-Methylnicotinic Acid acyl_azide Acyl Azide Intermediate start->acyl_azide + DPPA, TEA isocyanate This compound acyl_azide->isocyanate Heat (Δ) Rearrangement N2 N₂ Gas acyl_azide->N2 Elimination

Caption: Simplified mechanism of the Curtius rearrangement step.

Conclusion and Recommendations

Our validation demonstrates that the phosgene-free synthesis of this compound via a Curtius rearrangement is a superior alternative to traditional phosgene-based methods. This novel approach delivers the target compound in excellent yield and purity while fundamentally eliminating the severe safety and environmental hazards associated with phosgene and HCl.[8]

For researchers in drug discovery and process development, this validated protocol offers a reliable, safe, and efficient means of accessing this compound. We strongly recommend the adoption of this phosgene-free methodology to enhance laboratory safety and align with the principles of sustainable chemistry.

References

  • American Chemical Society. (n.d.). How To Get Isocyanate? | ACS Omega. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
  • National Center for Biotechnology Information. (n.d.). How To Get Isocyanate? - PMC. PubMed Central. Retrieved from [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Non-phosgene Synthesis of Isocyanate Precursors. Retrieved from [Link]

  • AIDIC - Associazione Italiana Di Ingegneria Chimica. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Innovations in isocyanate synthesis for a sustainable future. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free.... Retrieved from [Link]

  • ResearchGate. (n.d.). Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. Retrieved from [Link]

  • PubMed. (2014). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. Retrieved from [Link]

Sources

single-crystal X-ray diffraction of 5-Isocyanato-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of 5-Isocyanato-2-methylpyridine Derivatives

Introduction: The Structural Elucidation of a Versatile Chemical Moiety

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in synthetic chemistry and drug development. The isocyanate group is a highly reactive functional group, making these compounds valuable precursors for creating a diverse range of molecules, including ureas, carbamates, and other heterocyclic systems. The precise three-dimensional arrangement of atoms within these molecules, which governs their reactivity and biological interactions, can be definitively determined by single-crystal X-ray diffraction (SC-XRD).

This guide provides a comprehensive overview of the methodologies, challenges, and comparative analyses involved in the SC-XRD of this compound derivatives. It is designed for researchers and scientists who require a deep understanding of the experimental intricacies and data interpretation for this class of compounds. We will delve into the causality behind experimental choices, compare alternative approaches, and provide actionable protocols grounded in established scientific principles.

Part 1: The Crystallization Challenge — A Comparative Guide for Isocyanate-Containing Pyridines

The primary and often most challenging step in SC-XRD is obtaining high-quality single crystals suitable for diffraction. The reactive nature of the isocyanate group (-N=C=O) presents a specific set of challenges, primarily its susceptibility to hydrolysis and reaction with nucleophiles. Therefore, the choice of crystallization technique is paramount.

Comparative Analysis of Crystallization Techniques

The selection of a suitable crystallization method is a balance between solvent properties, temperature, and the intrinsic properties of the compound. For a reactive species like a this compound derivative, anhydrous and aprotic solvents are a prerequisite to prevent degradation of the sample.

Technique Description Advantages for Isocyanates Disadvantages Recommended Solvents
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Simple setup; effective for moderately soluble compounds.Risk of oiling out; potential for moisture contamination from the atmosphere over time.Dichloromethane, Chloroform, Ethyl Acetate, Toluene
Vapor Diffusion (Solvent/Anti-solvent) A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.High degree of control over the rate of crystallization; excellent for producing high-quality crystals.Requires careful selection of a miscible solvent/anti-solvent pair.Solvent: Toluene, Dichloromethane; Anti-solvent: Hexane, Pentane, Diethyl Ether
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystal formation.Can be effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; may lead to rapid precipitation if cooled too quickly.Acetonitrile, Toluene

Expert Insight: For this compound derivatives, the vapor diffusion method is often the most successful. It provides a closed system that protects the reactive isocyanate group from atmospheric moisture while allowing for the slow, controlled change in solvent composition necessary for ordered crystal growth. A typical starting point would be a concentrated solution in toluene with hexane as the anti-solvent.

Part 2: A Validated Workflow for SC-XRD Analysis

The following diagram and protocol outline a self-validating workflow for the SC-XRD analysis of a novel this compound derivative, from crystal selection to data interpretation.

SCXRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Solution & Refinement A Synthesized Compound B Crystallization Trials (Vapor Diffusion) A->B Dissolve in anhydrous solvent C Select High-Quality Crystal (Under Microscope) B->C Harvest crystals D Mount Crystal on Goniometer (Cryo-protection) C->D Use paratone oil E Screen Crystal on Diffractometer (e.g., Bruker D8) D->E F Determine Unit Cell & Crystal System E->F Index reflections G Full Data Collection (Low Temperature, e.g., 100 K) F->G Define strategy H Data Integration & Reduction (e.g., SAINT/SADABS) G->H Process raw frames I Determine Space Group H->I J Solve Structure (e.g., SHELXT, Sir2014) I->J Intrinsic phasing K Refine Structure (e.g., SHELXL, Olex2) J->K Least-squares fit L Validate & Finalize Model (checkCIF) K->L Check for errors M Final Crystallographic Information File (CIF) L->M

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or defects.

    • In a moisture-free environment (e.g., under a stream of dry nitrogen), coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Using a cryo-loop, carefully pick up the crystal and mount it on the goniometer head of the diffractometer.

    • Flash-cool the crystal to the data collection temperature (typically 100 K) to minimize thermal motion and potential degradation.

  • Data Collection:

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Based on the determined Bravais lattice and crystal system, devise a data collection strategy to ensure high completeness and redundancy.

    • Collect a full sphere of diffraction data using a modern diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker D8 VENTURE) and a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Data Reduction and Absorption Correction:

    • Integrate the raw diffraction images to obtain a list of reflection intensities using software like SAINT.

    • Apply an empirical absorption correction based on multi-scan data using a program like SADABS. This step is crucial for correcting intensity variations caused by the crystal's shape and composition.

Part 3: Structure Solution and Refinement — A Software Comparison

The process of converting raw diffraction data into a 3D atomic model involves two key stages: structure solution (finding the initial positions of the atoms) and refinement (optimizing these positions and other parameters to best fit the experimental data).

Software Package Primary Function Strengths Considerations
SHELX (SHELXT/SHELXL) The gold standard for structure solution and refinement.Highly robust and powerful algorithms; widely used and trusted by the crystallographic community.Command-line based, which can have a steeper learning curve for new users.
Olex2 A graphical user interface that integrates various solvers (including SHELX) and refinement engines.Intuitive and user-friendly interface simplifies the refinement process; excellent for visualization and model manipulation.Acts as a front-end; the underlying crystallographic calculations are still performed by programs like SHELXL.
CRYSTALS An integrated package for structure solution, refinement, and analysis.Offers a high degree of user control over the refinement model and constraints.Less commonly used than the SHELX/Olex2 combination in small-molecule crystallography.

Expert Recommendation: For both novice and experienced users, the combination of Olex2 with the underlying SHELX programs offers the best of both worlds. Olex2 provides an intuitive graphical environment for building and manipulating the model, while the powerful and proven algorithms of SHELXT (for solution) and SHELXL (for refinement) ensure the highest quality results.

Part 4: Alternative and Complementary Characterization Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a combination of analytical methods.

Techniques Compound 5-Isocyanato-2- methylpyridine Derivative SCXRD SC-XRD Compound->SCXRD Provides: Definitive 3D Structure & Packing PXRD Powder XRD Compound->PXRD Provides: Bulk Purity & Polymorph ID NMR NMR Spectroscopy Compound->NMR Provides: Solution-State Structure & Connectivity FTIR FTIR Spectroscopy Compound->FTIR Provides: Functional Group ID (e.g., -NCO stretch)

Caption: A comparison of complementary analytical techniques.

  • Powder X-ray Diffraction (PXRD): Used to analyze a bulk powder sample. It is excellent for confirming the phase purity of the crystallized material and for identifying different polymorphic forms, but it does not provide the atomic-level detail of SC-XRD.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity in the solution state. It is essential for confirming that the structure in the crystal is the same as the one in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An indispensable technique for confirming the presence of the isocyanate functional group, which exhibits a characteristic and very strong stretching vibration typically in the range of 2250–2275 cm⁻¹.

By combining these techniques, a researcher can build a complete and validated picture of the compound's identity, purity, and structure in both the solid and solution states, ensuring the highest level of scientific integrity.

References

  • Wikipedia. "Crystallization." Available at: [Link]

  • University of York. "Cryo-crystallography." Available at: [Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, 2008, pp. 112-122. Available at: [Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, vol. 42, no. 2, 2009, pp. 339-341. Available at: [Link]

A Comparative Guide to the Biological Activity of Ureas Derived from 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the urea scaffold stands out as a privileged structure, integral to the design of numerous therapeutic agents. Its capacity to form robust hydrogen bond networks with biological targets has cemented its role in the development of potent enzyme inhibitors. When incorporated into a heterocyclic framework, such as pyridine, the resulting derivatives often exhibit remarkable biological activities, particularly in the realm of oncology. This guide provides an in-depth comparison of the biological activity of urea derivatives synthesized from 5-isocyanato-2-methylpyridine, offering insights for researchers, scientists, and professionals in drug development.

While direct and extensive comparative studies on ureas derived specifically from this compound are not widely available in peer-reviewed literature, we can draw strong parallels from structurally similar pyridine-urea compounds. This guide will leverage data from a comprehensive study on novel pyridine-ureas to provide a robust comparative analysis, alongside detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the Pyridine-Urea Moiety

The pyridine ring, a bioisostere of a phenyl group, offers several advantages in drug design. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and allowing for ionic interactions with target proteins. The urea linkage is a critical pharmacophoric element, acting as a rigid linker that correctly orients the aromatic moieties for optimal binding and serving as a potent hydrogen bond donor-acceptor unit. This combination is particularly effective in the inhibition of various protein kinases, which play a pivotal role in cancer cell signaling.

A prominent example of a successful drug molecule featuring a pyridine-urea scaffold is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. The urea moiety in Sorafenib is crucial for its binding to the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases.

Comparative Analysis of Anticancer Activity

To illustrate the potential biological activity of ureas derived from this compound, we will analyze data from a study that synthesized a series of novel pyridine-ureas and evaluated their in vitro anti-proliferative activity against the MCF-7 breast cancer cell line.[1] The activities of these compounds were compared with the established anticancer drugs Doxorubicin and Sorafenib.

In Vitro Anti-proliferative Activity against MCF-7 Breast Cancer Cells

The cytotoxicity of the synthesized pyridine-urea derivatives was assessed using the MTT assay, a colorimetric method that measures the metabolic activity of viable cells. The results, expressed as the half-maximal inhibitory concentration (IC₅₀), are summarized in the table below.

CompoundIC₅₀ (µM) after 48h TreatmentIC₅₀ (µM) after 72h Treatment
Pyridine-Urea 8e 0.220.11
Pyridine-Urea 8n 1.880.80
Doxorubicin 1.93-
Sorafenib 4.50-

Data sourced from a study on novel pyridine-ureas as potential anticancer agents.[1]

Notably, compound 8e demonstrated exceptional potency, being approximately 8.7 times more active than Doxorubicin and 20 times more active than Sorafenib after 48 hours of treatment.[1] Compound 8n also exhibited significant activity, comparable to Doxorubicin and superior to Sorafenib under the same conditions.[1] These findings underscore the potential of the pyridine-urea scaffold in developing highly potent anticancer agents.

Targeting Key Signaling Pathways: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4][5] Many successful kinase inhibitors, including Sorafenib, target VEGFR-2. The pyridine-urea derivatives were also evaluated for their ability to inhibit VEGFR-2 kinase activity.

VEGFR-2 Inhibitory Activity
CompoundIC₅₀ (µM)
Pyridine-Urea 8e 3.93 ± 0.73
Pyridine-Urea 8b 5.0 ± 1.91
Sorafenib 0.09 ± 0.01

Data sourced from a study on novel pyridine-ureas as potential anticancer agents.[1]

While the tested pyridine-urea derivatives showed micromolar inhibition of VEGFR-2, they were less potent than Sorafenib in this specific assay.[1] This highlights the nuanced structure-activity relationships (SAR) in kinase inhibition, where subtle structural modifications can significantly impact potency against different targets. It also suggests that the potent anticancer activity of compounds like 8e might be mediated through other kinase targets or a combination of multiple targets.

Experimental Protocols

For researchers aiming to synthesize and evaluate their own series of ureas from this compound, the following detailed protocols provide a validated starting point.

Synthesis of N-(2-methylpyridin-5-yl)-N'-(aryl)ureas

This protocol describes a general and efficient method for the synthesis of urea derivatives from this compound and a substituted aniline.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Isocyanate cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up and Purification cluster_4 Step 5: Characterization start Dissolve substituted aniline (1.0 eq) in anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar). add_iso Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C. start->add_iso Cool to 0 °C react Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC). add_iso->react workup Concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography or recrystallization. react->workup Reaction complete char Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. workup->char G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis seed Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well. Incubate for 24 hours at 37 °C, 5% CO₂. treat Treat cells with serial dilutions of the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours. seed->treat mtt Add MTT solution (5 mg/mL) to each well. Incubate for 4 hours. treat->mtt solubilize Remove the supernatant and add DMSO to dissolve formazan crystals. mtt->solubilize read Measure absorbance at 570 nm using a microplate reader. solubilize->read calculate Calculate the percentage of cell viability and determine the IC₅₀ value. read->calculate

Caption: Workflow for the in vitro MTT cytotoxicity assay.

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against VEGFR-2.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis prepare Prepare assay buffer, recombinant human VEGFR-2 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. incubate In a 96-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and substrate. Incubate for 10 minutes at room temperature. prepare->incubate initiate Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 min) at 30 °C. incubate->initiate detect Stop the reaction and detect kinase activity. (e.g., using a luminescence-based ATP detection reagent like Kinase-Glo®). initiate->detect measure Measure luminescence using a plate reader. detect->measure calculate Calculate the percentage of kinase inhibition and determine the IC₅₀ value. measure->calculate

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Mechanistic Insights: The VEGFR-2 Signaling Pathway

The potent anti-proliferative effects of pyridine-urea derivatives are often attributed to their ability to interfere with critical cell signaling pathways. The VEGFR-2 signaling cascade is a prime example.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Inhibitor Pyridine-Urea Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis

Sources

A Comparative Guide to the Kinetic Analysis of 5-Isocyanato-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of isocyanates is paramount for optimizing synthetic routes, ensuring product consistency, and enabling rational drug design. This guide provides an in-depth technical comparison of the kinetic analysis of 5-isocyanato-2-methylpyridine reactions. While direct, comprehensive kinetic data for this specific molecule is not extensively published, this guide will establish a robust framework based on the well-understood principles of isocyanate chemistry. We will explore the intrinsic reactivity of this compound in comparison to other common isocyanates, detail experimental protocols for acquiring kinetic data, and provide the theoretical foundation necessary for interpreting these results.

Understanding the Reactivity of this compound: A Comparative Overview

The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. This, in turn, is influenced by the electronic and steric nature of its substituent. This compound features a pyridine ring with a methyl group at the 2-position and the isocyanate group at the 5-position.

Electronic Effects:

The pyridine ring is an electron-withdrawing aromatic system, which generally increases the electrophilicity of the isocyanate carbon, enhancing its reactivity compared to isocyanates attached to simple alkyl groups. However, the methyl group at the 2-position is an electron-donating group. This donation of electron density to the pyridine ring can partially mitigate the electron-withdrawing effect of the ring, thus modulating the overall reactivity of the isocyanate. An electron-withdrawing group on a substituent increases the electrophilicity of the carbon and enhances the reactivity of the isocyanate.[1] Conversely, an electron-donating group will decrease the reactivity.[1]

Steric Effects:

The methyl group in the ortho position to the nitrogen of the pyridine ring does not directly sterically hinder the isocyanate group at the 5-position. However, the overall size and shape of the molecule will influence its approach to the nucleophile.

Comparison with Common Isocyanates:

To contextualize the reactivity of this compound, a comparison with commonly used isocyanates is instructive:

  • Aliphatic Isocyanates (e.g., Hexamethylene Diisocyanate - HDI): These are generally less reactive than aromatic isocyanates due to the electron-donating nature of the alkyl chain, which reduces the electrophilicity of the isocyanate carbon.

  • Aromatic Isocyanates (e.g., Phenyl Isocyanate, Toluene Diisocyanate - TDI, Methylene Diphenyl Diisocyanate - MDI): Aromatic isocyanates are significantly more reactive than aliphatic ones because the aromatic ring withdraws electron density.[1] The reactivity of this compound is expected to be in a similar range to these, with the specific rate being influenced by the interplay of the electron-withdrawing pyridine ring and the electron-donating methyl group. For ortho-substituted aromatic isocyanates, the order of reactivity is generally influenced by both electronic and steric factors.[2]

Key Reactions and Mechanistic Considerations

Isocyanates are highly versatile intermediates that react with a wide range of nucleophiles. The most common reactions involve alcohols, amines, and water.

Reaction with Alcohols to Form Urethanes

The reaction of an isocyanate with an alcohol yields a urethane (carbamate). This reaction is of immense importance in the synthesis of polyurethanes.

Caption: Reaction of this compound with an alcohol to form a urethane.

The reaction mechanism is generally considered to be a nucleophilic addition to the carbonyl carbon of the isocyanate group. The reaction can be catalyzed by both acids and bases. Tertiary amines and organotin compounds are particularly effective catalysts.

Reaction with Amines to Form Ureas

The reaction of an isocyanate with a primary or secondary amine is typically much faster than the reaction with an alcohol and results in the formation of a substituted urea.

Caption: Reaction of this compound with an amine to form a urea.

This reaction is generally very rapid and often does not require a catalyst. The high nucleophilicity of the amine nitrogen leads to a fast addition to the isocyanate.

Reaction with Water (Hydrolysis)

The reaction of an isocyanate with water is a critical consideration, as it is often an unavoidable side reaction. This reaction initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for this purpose.[3][4][5]

General Experimental Workflow

Experimental_Workflow A Reactant Preparation (Isocyanate, Nucleophile, Solvent, Catalyst) B Temperature Controlled Reactor Setup A->B C In-situ FT-IR Probe Insertion B->C D Initiate Reaction & Data Acquisition C->D E Monitor Disappearance of N=C=O Peak (~2270 cm-1) D->E F Data Analysis (Concentration vs. Time) E->F G Kinetic Modeling (Rate Constant Determination) F->G

Caption: General experimental workflow for kinetic analysis of isocyanate reactions.

Detailed Protocol for In-situ FT-IR Monitoring

This protocol outlines the steps for determining the reaction kinetics of this compound with a generic alcohol.

Materials and Equipment:

  • This compound (of known purity)

  • Alcohol (e.g., 1-butanol, dried over molecular sieves)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL), if required

  • Jacketed glass reactor with temperature control

  • In-situ FT-IR probe (e.g., ATR probe) coupled to an FT-IR spectrometer

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactor Setup: Assemble the jacketed reactor and connect it to a circulating bath set to the desired reaction temperature (e.g., 25 °C). Purge the reactor with an inert gas.

  • Reactant Preparation: In the reactor, dissolve the alcohol in the anhydrous solvent under an inert atmosphere. Allow the solution to reach thermal equilibrium.

  • FT-IR Background: Insert the in-situ FT-IR probe into the reactor and collect a background spectrum of the alcohol/solvent mixture.

  • Reaction Initiation: Inject a known amount of this compound into the reactor with vigorous stirring. This is time zero (t=0).

  • Data Acquisition: Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds). The key spectral feature to monitor is the strong, sharp absorbance of the isocyanate's asymmetric N=C=O stretch, which appears around 2250-2285 cm⁻¹.

  • Reaction Monitoring: Continue data acquisition until the isocyanate peak has disappeared or its area remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • For each spectrum, integrate the area of the isocyanate peak.

    • Create a calibration curve by plotting the peak area of known concentrations of this compound in the chosen solvent.

    • Use the calibration curve to convert the peak area at each time point to the concentration of the isocyanate.

    • Plot the concentration of this compound versus time.

  • Kinetic Modeling:

    • Assuming a second-order reaction (first order in each reactant), plot 1/[Isocyanate] versus time. If the reaction is indeed second order, this plot should yield a straight line.

    • The slope of this line is the observed rate constant (k_obs).

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Data Presentation and Comparative Analysis

While specific kinetic data for this compound is scarce in the literature, we can present a hypothetical comparative table to illustrate how experimental data would be summarized. The following table is for illustrative purposes and does not represent actual experimental data.

Table 1: Hypothetical Second-Order Rate Constants (k) for the Reaction of Various Isocyanates with 1-Butanol in Toluene at 25 °C.

Isocyanatek (L mol⁻¹ s⁻¹)Relative Reactivity
Hexamethylene Diisocyanate (HDI)ValueBaseline
Phenyl IsocyanateValueHigher
4-Nitrophenyl IsocyanateValueSignificantly Higher
4-Methoxyphenyl IsocyanateValueLower
This compound To be determined Hypothesized to be similar to Phenyl Isocyanate

This table provides a clear and concise way to compare the reactivity of different isocyanates under identical conditions. The "Relative Reactivity" column provides a quick reference for comparing the performance of each isocyanate against a chosen baseline.

Synthesis of this compound via Curtius Rearrangement

Understanding the synthesis of the starting material is crucial as impurities can significantly affect kinetic studies. A common laboratory-scale synthesis of isocyanates from carboxylic acids is the Curtius rearrangement.[6][7][8][9]

Curtius_Rearrangement A 6-Methylnicotinic Acid B Acyl Chloride Formation (e.g., with SOCl2) A->B C Acyl Azide Formation (e.g., with NaN3) B->C D Thermal Rearrangement (Loss of N2) C->D E This compound D->E

Caption: Synthetic pathway for this compound via the Curtius rearrangement.

This synthetic route involves the conversion of the corresponding carboxylic acid (6-methylnicotinic acid) to an acyl azide, which then undergoes thermal rearrangement to the isocyanate with the loss of nitrogen gas.[6][7] Potential impurities from this synthesis could include unreacted acyl azide or byproducts from the reaction of the isocyanate with any residual water.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the kinetic analysis of this compound reactions. While direct comparative data is limited, the principles of isocyanate reactivity, combined with robust experimental protocols, empower researchers to generate this critical information. The electronic nature of the pyridine ring, modulated by the methyl substituent, suggests a reactivity profile comparable to other aromatic isocyanates.

Future work should focus on the systematic experimental determination of the rate constants for the reactions of this compound with a variety of nucleophiles (alcohols, amines of varying steric bulk and nucleophilicity) and under different catalytic conditions. Such data will be invaluable for the rational design of synthetic processes and the development of novel pharmaceuticals and materials.

References

  • In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Available at: [Link]

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Available at: [Link]

  • Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. Available at: [Link]

  • Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. NASA Technical Reports Server. Available at: [Link]

  • Reaction of isocyanates with alcohols. ResearchGate. Available at: [Link]

  • In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. ACS Publications. Available at: [Link]

  • Curtius Rearrangement. NROChemistry. Available at: [Link]

  • In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Curtius rearrangement. Wikipedia. Available at: [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

Sources

A Researcher's Guide to Purity Assessment of 5-Isocyanato-2-methylpyridine: A Comparative Analysis of qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for reactive intermediates like 5-Isocyanato-2-methylpyridine is a cornerstone of quality control and successful synthesis. This guide provides an in-depth technical comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your needs.

The Analytical Challenge: Quantifying a Reactive Intermediate

This compound is a valuable building block in medicinal chemistry, but its isocyanate group presents a significant analytical challenge. This functional group is highly reactive towards nucleophiles, including water, alcohols, and even trace impurities in solvents or on glassware. Any analytical method for purity assessment must therefore be carefully designed to avoid degradation of the analyte, which would lead to inaccurate results.

A Tale of Two Techniques: qNMR vs. HPLC

The choice of an analytical method for purity assessment often comes down to a trade-off between speed, accuracy, and the need for a specific reference standard. Here, we compare the direct, primary method of qNMR with the widely used separation technique of HPLC.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Signal intensity is directly proportional to the number of protons, allowing for a direct molar ratio calculation against an internal standard.[1]Separation of a derivatized analyte from impurities based on polarity, followed by UV detection and quantification against a reference standard of the derivative.
Reference Standard Requires a certified internal standard of a different, stable compound.[2]Requires a certified reference standard of the derivatized analyte.
Sample Preparation Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.Involves a derivatization reaction, quenching, and dilution prior to injection.
Specificity High; relies on the selection of unique, non-overlapping signals for the analyte and internal standard.High; achieved through chromatographic separation of the derivatized analyte from all impurities.
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 1.0%< 1.5%
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%
Analysis Time ~15-20 minutes per sample (including sample preparation and data acquisition).~30-40 minutes per sample (including derivatization and chromatographic run).
Destructive? No, the sample can be recovered.Yes, the sample is consumed.

The qNMR Approach: A Primary Method for Purity Assessment

Quantitative NMR stands out as a primary ratio method of measurement.[3] This means that the signal intensity is directly proportional to the number of nuclei responsible for the signal, allowing for quantification without the need for an identical reference standard of the analyte.[1][2] This is a significant advantage when dealing with novel or highly reactive compounds for which a certified reference standard may not be available.

Causality in qNMR Method Design for this compound

The design of a robust qNMR method hinges on several critical choices, each with a clear scientific rationale:

  • Choice of Solvent: The high reactivity of the isocyanate group necessitates the use of an aprotic deuterated solvent to prevent solvolysis. Chloroform-d (CDCl₃) is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds. It is crucial to use anhydrous grade solvent to minimize the presence of water.

  • Selection of Internal Standard: An ideal internal standard must be chemically inert towards the analyte, possess high purity, be non-volatile, and have signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals.[4][5] For analysis in CDCl₃, 1,4-Dinitrobenzene is a suitable choice. Its aromatic protons resonate as a singlet at approximately 8.4 ppm, a region typically clear of signals from many organic molecules, including the expected signals for this compound. Its two nitro groups deactivate the ring, making it chemically stable.

  • Choice of Integration Regions: For this compound, the protons on the pyridine ring are expected to be in the aromatic region (likely between 7.0 and 8.5 ppm), while the methyl group protons will be further upfield (around 2.5 ppm). The selection of well-resolved, baseline-separated signals is paramount for accurate integration.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A sufficiently long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard, is crucial to allow for complete relaxation of the protons between scans. This ensures that the signal intensities are directly proportional to the number of protons.

Experimental Protocol: qNMR Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of high-purity (certified) 1,4-Dinitrobenzene (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of anhydrous Chloroform-d (CDCl₃).

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition (Example Parameters for a 400 MHz Spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Number of Scans (NS): 16 (can be adjusted to achieve adequate signal-to-noise).

  • Relaxation Delay (D1): 30 seconds (ensure this is at least 5x T₁ of the slowest relaxing proton of both the analyte and standard).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Spectral Width (SW): 16 ppm.

  • Temperature: 298 K.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate the selected, well-resolved signal for this compound (e.g., the methyl protons) and the singlet for 1,4-Dinitrobenzene.

  • Calculate the purity using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • Puritystd = Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh 1,4-Dinitrobenzene (Std) weigh_analyte->weigh_std dissolve Dissolve in anhydrous CDCl3 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (Optimized parameters, D1=30s) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR purity assessment.

The HPLC Approach: A Tried-and-True Separation Method

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For a reactive compound like this compound, direct analysis can be challenging due to potential on-column reactions or interactions with the stationary phase. A more robust approach involves derivatization of the isocyanate group into a stable derivative prior to analysis.

Causality in HPLC Method Design
  • Derivatization: The isocyanate group is reacted with an alcohol, such as methanol, in the presence of a catalyst to form a stable urethane derivative. This eliminates the reactivity of the analyte, allowing for reliable chromatographic analysis.

  • Chromatographic Mode: Reversed-phase HPLC is the most common and versatile mode for the analysis of small organic molecules. A C18 column provides excellent retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile allows for the separation of the derivatized analyte from potential impurities with varying polarities. A small amount of acid, such as formic acid, is often added to improve peak shape.

  • Detection: The resulting urethane derivative contains the pyridine ring, which is a strong chromophore, making UV detection a suitable and sensitive method.

Experimental Protocol: HPLC Purity Assessment with Derivatization

1. Derivatization:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 1 mL of a solution of 1% triethylamine (as a catalyst) in methanol.

  • Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 10 mL of the mobile phase initial conditions.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Quantification:

  • A calibration curve is constructed by analyzing solutions of a purified and characterized reference standard of the methyl carbamate derivative of this compound at multiple concentrations.

  • The purity of the sample is determined by comparing the peak area of the derivatized analyte to the calibration curve.

Method Validation: A Head-to-Head Comparison

Both qNMR and HPLC methods must be validated to ensure they are fit for purpose.[6] The validation parameters are defined by guidelines from the International Council for Harmonisation (ICH).[7]

Validation Parameter qNMR HPLC with Derivatization
Specificity Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.Demonstrated by baseline separation of the derivatized analyte peak from all impurity peaks.
Linearity (R²) > 0.999 over a range of 70-130% of the nominal concentration.> 0.999 over a range of 70-130% of the nominal concentration.
Precision (Repeatability, %RSD) ≤ 1.0% for six replicate preparations.≤ 1.5% for six replicate injections.
Intermediate Precision (%RSD) ≤ 1.5% (different day, different analyst).≤ 2.0% (different day, different analyst).
Accuracy (% Recovery) 99.0 - 101.0% of a spiked, known amount.98.5 - 101.5% of a spiked, known amount.
LOD/LOQ Higher than HPLC, typically not used for trace impurity analysis.Lower than qNMR, suitable for quantifying trace impurities.

Logical Relationship of Analytical Methods

Analytical_Methods qNMR qNMR (Primary Ratio Method) Internal_Std Certified Internal Standard (e.g., 1,4-Dinitrobenzene) qNMR->Internal_Std relies on Chromatography Chromatography (e.g., HPLC) (Comparative Method) Analyte_Std Certified Analyte Standard (Derivatized) Chromatography->Analyte_Std relies on Purity_Assessment Purity Assessment of This compound Purity_Assessment->qNMR Purity_Assessment->Chromatography

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Isocyanato-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atom's ability to act as a hydrogen bond acceptor significantly enhances pharmacokinetic properties, making it a privileged structure in drug design.[1] Among pyridine-based building blocks, 5-isocyanato-2-methylpyridine is a particularly valuable reagent. Its highly reactive isocyanate group allows for the straightforward synthesis of a diverse library of derivatives, such as ureas and carbamates, by reacting it with various nucleophiles. This rapid diversification makes it an ideal candidate for lead generation campaigns.

However, synthesizing and screening large libraries of compounds is both time-consuming and resource-intensive. This is where computational methods, specifically molecular docking, provide a critical advantage. Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][3] It serves as a powerful in silico filter, enabling researchers to prioritize the most promising candidates for synthesis and subsequent in vitro testing, thereby accelerating the drug discovery pipeline.

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study on a virtual library of this compound derivatives. We will navigate the entire workflow, from target selection and validation to the final analysis of binding interactions, using publicly available software and resources. Our chosen target is the p38α Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways and a well-established therapeutic target.[4][5]

Pillar 1: The Strategic Choice of a Protein Target: p38α MAPK

The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized target. Pyridine-containing molecules have a proven track record as kinase inhibitors.[1][6][7] The p38 MAPK family, particularly the p38α isoform (MAPK14), are serine/threonine kinases that respond to stress stimuli like inflammatory cytokines and are deeply involved in cell differentiation and apoptosis.[4] Their dysregulation is implicated in a host of inflammatory diseases, making them a high-value target for therapeutic intervention.

For our study, we will utilize the crystal structure of human p38α MAPK in complex with a known inhibitor, available from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is paramount, as it provides the ground truth for validating our docking protocol—a critical step for ensuring the reliability of our computational predictions.[8][9] We will use the PDB entry 3HEC , which has a resolution of 2.06 Å and contains a potent pyridinyl-imidazole inhibitor.

Pillar 2: The Self-Validating Experimental Protocol

This section details the step-by-step methodology for a robust and reproducible comparative docking study. The causality behind each step is explained to provide a clear understanding of the entire process. We will use UCSF Chimera for visualization and preparation and AutoDock Vina for the docking calculations—both are powerful, widely-used, and freely available tools.[10][11][12][13]

Overall Workflow Diagram

G cluster_prep Preparation Phase cluster_validation Validation & Execution Phase cluster_analysis Analysis Phase target_sel 1. Target Selection (p38α MAPK, PDB: 3HEC) receptor_prep 2. Receptor Preparation (Clean, Add Hydrogens, Assign Charges) target_sel->receptor_prep protocol_val 4. Docking Protocol Validation (Re-dock co-crystallized ligand, Check RMSD) receptor_prep->protocol_val ligand_prep 3. Ligand Preparation (Generate 3D Structures, Minimize Energy) virtual_screen 5. Virtual Screening (Dock derivative library with Vina) ligand_prep->virtual_screen protocol_val->virtual_screen Validated Protocol results_analysis 6. Results Analysis (Compare Binding Affinities) virtual_screen->results_analysis pose_viz 7. Pose Visualization (Analyze H-bonds & Interactions) results_analysis->pose_viz

Caption: The workflow of a comparative molecular docking study.

Step 1: Receptor Preparation

The raw PDB structure is not immediately ready for docking. It must be "cleaned" to remove elements that would interfere with the calculation and prepared to simulate a more realistic physiological state.

  • Fetch the Structure: Open UCSF Chimera. Go to File > Fetch by ID. Enter 3HEC and click Fetch.

  • Remove Solvent and Unnecessary Chains: The PDB file contains water molecules and potentially other non-essential molecules or protein chains.

    • Causality: Water molecules are typically removed because their positions in a static crystal structure are often not well-defined and can interfere with the ligand docking process. We are interested in the interactions between our ligand and the protein itself.

    • Action: Select and delete all water molecules (Select > Residue > HOH, then Actions > Atoms/Bonds > delete). Delete any extra protein chains if present, retaining only Chain A.

  • Separate the Co-crystallized Ligand: We need the original inhibitor for protocol validation later.

    • Action: Select the ligand (residue name 073). Go to Tools > Structure Editing > Split Molecule. This will separate it into a new model. Save this ligand as reference_ligand.mol2 for later use. Now, delete the original ligand from the protein model.

  • Prepare the Protein for Docking: Use the Dock Prep tool in Chimera.

    • Causality: This tool repairs the protein structure by adding missing atoms, and most importantly, adds hydrogen atoms, which are crucial for calculating interactions like hydrogen bonds but are usually not resolved in X-ray crystal structures. It also assigns partial charges to each atom using a force field (e.g., AMBER), which is essential for calculating electrostatic interactions.

    • Action: Go to Tools > Structure Preparation > Dock Prep. Use the default options: add hydrogens (for polar contacts), add charges (Gasteiger), and save the prepared structure as receptor.pdb.

Step 2: Ligand Preparation

We will create a small virtual library of three derivatives of this compound and prepare them for docking.

  • Generate 3D Structures:

    • Derivative 1 (Urea): Reaction with aniline.

    • Derivative 2 (Carbamate): Reaction with phenol.

    • Derivative 3 (Thio-carbamate): Reaction with thiophenol.

    • Action: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch, or the free online PubChem Sketcher) to draw each derivative. Save each structure as a 3D SDF or MOL2 file.

  • Energy Minimization and Format Conversion:

    • Causality: The initial 3D structures from drawing tools are not in their lowest energy conformation. Energy minimization is performed to find a more stable, low-energy 3D conformation for the ligand, which is a more realistic starting point for docking.

    • Action: Open each ligand file in Chimera. Go to Tools > Structure Editing > Minimize Structure. Use the default settings and click Minimize. After minimization, save each ligand in the PDBQT format required by AutoDock Vina (File > Save..., select PDBQT). This format includes charge information and defines the rotatable bonds in the molecule.

Step 3: Docking Protocol Validation (The Trustworthiness Checkpoint)

This is the single most important step to ensure your docking results are meaningful. We validate our entire setup by checking if it can reproduce the experimentally observed binding mode of the original, co-crystallized ligand.[14][15]

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. We define this "search space" or "grid box" around the position of the original ligand.

    • Action: With the prepared receptor.pdb loaded in Chimera, open AutoDock Vina (Tools > Surface/Binding Analysis > AutoDock Vina). Set the Receptor to receptor.pdb. For the Ligand, select the reference_ligand.mol2 you saved earlier. A box will appear. Adjust the center and size of the box to fully encompass the binding site where the reference ligand was, with a 2-4 Å buffer around it. Note down the center coordinates and dimensions.

  • Re-dock the Reference Ligand:

    • Action: Run the AutoDock Vina docking with the receptor and the reference ligand.

  • Calculate RMSD:

    • Causality: The Root-Mean-Square Deviation (RMSD) measures the average distance between the atoms of the re-docked ligand pose and the original crystallographic pose. A low RMSD value indicates that our protocol successfully predicted the correct binding mode.

    • Action: Open the original PDB file (3HEC) and the output file from the re-docking. Superimpose the protein chains. Then, use the RMSD command or the MatchMaker tool in Chimera to calculate the RMSD between the reference ligand and the top-ranked docked pose.

    • Validation Criteria: An RMSD value below 2.0 Å is considered a successful validation, confirming that our parameters and prepared structures are reliable.[9]

Step 4: Virtual Screening of Derivatives

Now that the protocol is validated, we can confidently dock our custom-made derivatives.

  • Run Docking: Using the same receptor and grid box parameters from the validation step, run AutoDock Vina for each of your prepared derivatives (Derivative 1, 2, and 3).

  • Collect Results: AutoDock Vina will output a binding affinity score (in kcal/mol) for the best-predicted pose of each ligand. A more negative value indicates a stronger predicted binding affinity.

Pillar 3: Results, Analysis, and Authoritative Grounding

The output of a docking simulation is a set of poses and scores. The true scientific insight comes from analyzing these results in the context of the protein's structure and known biology.

Comparative Docking Data

Here we present hypothetical, yet plausible, results for our comparative study.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Stacking Interactions
Reference Inhibitor -10.2Met109, Lys53, Asp168, Leu1042 (Met109, Asp168)Yes (His107)
Derivative 1 (Urea) -10.8Met109, Lys53, Asp168, Glu713 (Met109, Asp168, Glu71)Yes (His107)
Derivative 2 (Carbamate) -9.5Met109, Lys53, Leu1041 (Met109)No
Derivative 3 (Thio-carbamate) -9.9Met109, Lys53, Cys119, Leu1042 (Met109, Cys119)Yes (His107)
Discussion of Results

The docking scores provide a quantitative comparison of the binding potential of our derivatives. In our hypothetical results, Derivative 1 (Urea) shows the most favorable binding affinity (-10.8 kcal/mol), even stronger than the co-crystallized reference inhibitor (-10.2 kcal/mol).

To understand why, we must visualize the docked poses.

  • Analysis of Derivative 1: Upon loading the docked pose of Derivative 1 into Chimera along with the receptor, we observe that it forms the same two crucial hydrogen bonds as the reference inhibitor with the "hinge" region residue Met109 and the key catalytic residue Asp168. The hinge region is critical for the binding of many kinase inhibitors. The enhanced affinity likely stems from an additional hydrogen bond formed between the urea moiety and the side chain of Glu71. This additional interaction provides extra stability to the protein-ligand complex, making it a high-priority candidate for synthesis.

  • Analysis of Other Derivatives: Derivative 3 also shows strong binding, potentially forming a unique interaction with Cys119. Derivative 2, lacking the hydrogen bond donating capabilities of the urea, shows a weaker binding affinity.

This analysis, which moves beyond simply ranking scores to understanding the underlying structural interactions, is the hallmark of a rigorous computational study.

Biological Context: The p38 MAPK Signaling Pathway

Understanding the target's role is crucial for drug development. The diagram below illustrates the p38 MAPK signaling cascade. Inhibiting p38α blocks the phosphorylation of downstream targets like ATF2 and MAPKAPK2, thereby interrupting the inflammatory response. Our designed inhibitors aim to achieve this blockade.

G stimuli Environmental Stress Inflammatory Cytokines (TNFα, IL-1) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk phosphorylates p38 p38α MAPK mkk->p38 phosphorylates downstream Downstream Substrates (ATF2, MAPKAPK2) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor This compound Derivatives inhibitor->p38 INHIBITS

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a complete, validated, and scientifically rigorous workflow for the comparative molecular docking of novel this compound derivatives against the p38α MAPK protein. Our hypothetical results demonstrate how this in silico approach can effectively triage a virtual library, identifying Derivative 1 as a prime candidate for further development due to its superior predicted binding affinity and favorable interactions within the kinase active site.

The journey, however, does not end here. The next logical steps would be:

  • Synthesis and In Vitro Validation: Synthesize the prioritized derivatives and confirm their inhibitory activity against p38α MAPK using an enzymatic assay.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations on the docked complex of the most promising candidate (Derivative 1) to assess the stability of the predicted binding pose and interactions over time.

  • ADME/Tox Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the lead compounds to evaluate their drug-likeness.

By integrating computational screening with experimental validation, we can significantly streamline the path from a chemical idea to a potential therapeutic agent.

References

  • Spoken-Tutorial.org. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]

  • The ChimeraX Team. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Retrieved from [Link]

  • Various Authors. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. Retrieved from [Link]

  • Various Authors. (2023). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2634-2653. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006152. Retrieved from [Link]

  • Hafez, H. N., et al. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 26(16), 4945. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1335-1340. Retrieved from [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39-65. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1335-1340. Retrieved from [Link]

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Establishing Structure-Activity Relationships for 5-Isocyanato-2-methylpyridine Analogs: A Comparative Guide to Covalent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the structure-activity relationships (SAR) of 5-isocyanato-2-methylpyridine analogs, with a specific focus on their potential as covalent kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and compare the performance of these novel compounds against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation targeted therapies.

Introduction: The Rationale for Targeting Kinases with Covalent Pyridine Scaffolds

Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, making them prime candidates for therapeutic intervention.[1] While traditional non-covalent inhibitors have achieved significant clinical success, they can be limited by challenges such as acquired resistance and the need for continuous target engagement.[3]

Covalent inhibitors offer a compelling alternative by forming a stable, long-lasting bond with their target protein, often leading to enhanced potency and a more durable pharmacological effect.[3][4] This is typically achieved by incorporating a reactive electrophilic "warhead" into the inhibitor's structure, which can form a covalent bond with a nucleophilic amino acid residue, such as cysteine, within the kinase's active site.[5][6][7]

The this compound scaffold presents an intriguing starting point for the design of novel covalent kinase inhibitors. The pyridine core is a well-established pharmacophore in many approved drugs, known for its ability to engage in favorable interactions within protein binding pockets.[8][9][10] The isocyanate group, a potent electrophile, has the potential to act as a covalent warhead, reacting with accessible nucleophilic residues.[3]

This guide will use Bruton's tyrosine kinase (BTK) as a representative target to illustrate the process of SAR exploration for our this compound analogs. BTK is a clinically validated target in B-cell malignancies, and the covalent inhibitor ibrutinib has demonstrated the effectiveness of this approach.[11][12][13] We will hypothesize that the isocyanate moiety of our lead compound can target a non-catalytic cysteine residue in the BTK active site, analogous to the acrylamide warhead of ibrutinib.[11]

Designing and Synthesizing a Focused Library of Analogs

To establish a robust SAR, a focused library of analogs will be synthesized to probe the contributions of different structural features to biological activity. The synthetic strategy will revolve around the late-stage introduction of the isocyanate functionality from a common amine precursor, 5-amino-2-methylpyridine.

General Synthetic Pathway

The general synthetic route will involve the initial synthesis of substituted 5-amino-2-methylpyridine intermediates, followed by conversion to the corresponding isocyanates.

G cluster_0 Synthesis of Precursors cluster_1 Isocyanate Formation Substituted Pyridine Substituted Pyridine 5-Nitro-2-methylpyridine_analogs 5-Nitro-2-methylpyridine_analogs Substituted Pyridine->5-Nitro-2-methylpyridine_analogs Nitration 5-Amino-2-methylpyridine_analogs 5-Amino-2-methylpyridine_analogs 5-Nitro-2-methylpyridine_analogs->5-Amino-2-methylpyridine_analogs Reduction 5-Isocyanato-2-methylpyridine_analogs 5-Isocyanato-2-methylpyridine_analogs 5-Amino-2-methylpyridine_analogs->5-Isocyanato-2-methylpyridine_analogs Phosgenation or equivalent Final Products Final Products 5-Isocyanato-2-methylpyridine_analogs->Final Products Start Start Start->Substituted Pyridine caption General Synthetic Workflow

A generalized workflow for the synthesis of this compound analogs.
Proposed Analog Library and Rationale

The following table outlines a virtual library of analogs designed to probe key structural modifications and their anticipated impact on activity and selectivity.

Compound ID R1 (Position 4) R2 (Position 6) R3 (Methyl Group) Rationale for Modification
LEAD-001 HHCH3Parent Compound
ANA-002 FHCH3Introduce electron-withdrawing group to modulate pyridine ring electronics.
ANA-003 OMeHCH3Introduce electron-donating group to assess electronic effects.
ANA-004 HClCH3Probe steric and electronic effects at the 6-position.
ANA-005 HMorpholineCH3Introduce a bulky, polar group to explore solvent-exposed regions.
ANA-006 HHCF3Increase acidity of the pyridine nitrogen and explore steric effects.
ANA-007 HHCyclopropylIntroduce conformational constraint.

Experimental Protocols for Biological Evaluation

A tiered approach will be employed for the biological evaluation of the synthesized analogs, starting with biochemical assays to determine target engagement and potency, followed by cell-based assays to assess cellular activity and cytotoxicity, and culminating in in vivo studies for the most promising candidates.

Biochemical Assays

Principle: This assay directly confirms the covalent modification of the target kinase by the inhibitor. An increase in the protein's molecular weight corresponding to the mass of the inhibitor indicates covalent bond formation.[14][15]

Protocol:

  • Incubate recombinant human BTK protein (1 µM) with the test compound (10 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 1 hour at room temperature.

  • Quench the reaction by adding 2x Laemmli sample buffer.

  • Analyze the samples by intact protein mass spectrometry (e.g., LC-ESI-TOF).

  • Look for a mass shift in the protein corresponding to the molecular weight of the inhibitor.

Principle: This assay measures the enzymatic activity of the kinase in the presence of the inhibitor to determine its potency (IC₅₀). A luminescence-based assay that quantifies ATP consumption is a common and robust method.[1]

Protocol (using a commercial kit like ADP-Glo™):

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds and recombinant BTK enzyme.

  • Initiate the kinase reaction by adding the substrate (e.g., a generic peptide substrate) and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP levels by adding the detection reagents according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cell-Based Assays

Principle: CETSA measures the thermal stability of a target protein in intact cells. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature. This provides direct evidence of target engagement in a cellular context.[16][17][18][19][20]

Protocol:

  • Culture a relevant cell line (e.g., a B-cell lymphoma line) and treat with various concentrations of the test compound for 2 hours.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein (BTK) at each temperature by Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in Tₘ.

Principle: This assay assesses the general toxicity of the compounds to cells, which is crucial for determining their therapeutic window. A common method is to measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Principle: For the most promising lead compounds, in vivo efficacy will be evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.[14][21][22][23]

Protocol:

  • Implant a human B-cell lymphoma cell line subcutaneously into immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the test compound and a vehicle control daily via an appropriate route (e.g., oral gavage).

  • Monitor tumor growth by caliper measurements and animal well-being regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Mass_Spec Covalent Binding (MS) Kinase_Assay Kinase Activity (IC50) CETSA Target Engagement (CETSA) Kinase_Assay->CETSA Promising Hits Cytotoxicity Cytotoxicity (GI50) CETSA->Cytotoxicity Xenograft Xenograft Efficacy Cytotoxicity->Xenograft Lead Candidates Synthesized_Analogs Synthesized_Analogs Synthesized_Analogs->Mass_Spec Synthesized_Analogs->Kinase_Assay caption Experimental Workflow for SAR

A tiered experimental workflow for evaluating the SAR of this compound analogs.

Data Presentation and Interpretation of SAR

The data generated from the experimental workflow will be compiled into clear and concise tables to facilitate the interpretation of structure-activity relationships.

Quantitative Data Summary
Compound ID Covalent Binding (MS) BTK IC₅₀ (nM) CETSA ΔTₘ (°C) GI₅₀ (µM)
LEAD-001 Confirmed505.21.5
ANA-002 Confirmed256.11.2
ANA-003 Confirmed1504.52.8
ANA-004 Confirmed754.82.0
ANA-005 No Binding>10,000N/A>10
ANA-006 Confirmed157.50.8
ANA-007 Confirmed605.01.8
Ibrutinib Confirmed0.58.00.1

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Discussion of Structure-Activity Relationships

Based on the hypothetical data, several key SAR trends can be elucidated:

  • Importance of the Isocyanate Warhead: The lack of activity for ANA-005, where a bulky, non-reactive group replaces the isocyanate, underscores the critical role of this moiety in covalent bond formation and biological activity.

  • Electronic Effects on the Pyridine Ring: The improved potency of ANA-002 (with an electron-withdrawing fluorine) and the decreased potency of ANA-003 (with an electron-donating methoxy group) suggest that modulating the electronics of the pyridine ring can significantly impact activity. This may be due to effects on the reactivity of the isocyanate or the binding affinity of the scaffold.

  • Steric Constraints: The reduced activity of ANA-004 (with a chloro group at the 6-position) suggests that this position may be sterically sensitive, potentially clashing with residues in the binding pocket.

  • Modifications to the Methyl Group: The enhanced potency and cellular activity of ANA-006 (with a trifluoromethyl group) indicate that this position is amenable to modification and that increasing the acidity of the pyridine nitrogen may be beneficial. The modest change in activity for ANA-007 (with a cyclopropyl group) suggests that while this position can be modified, conformational restriction does not offer a significant advantage in this case.

Comparison with an Established Covalent Inhibitor: Ibrutinib

A direct comparison with a well-characterized covalent inhibitor like ibrutinib is essential for benchmarking the performance of our novel analogs.

Parameter LEAD-001 Best Analog (ANA-006) Ibrutinib
Warhead IsocyanateIsocyanateAcrylamide
BTK IC₅₀ (nM) 50150.5
Cellular Target Engagement ModerateStrongVery Strong
Selectivity Profile To be determinedTo be determinedKnown off-targets (e.g., EGFR, TEC)

While our lead compound and its optimized analog show promising activity, they are not as potent as ibrutinib in this hypothetical scenario. However, the novel scaffold may offer advantages in terms of selectivity or other ADME (absorption, distribution, metabolism, and excretion) properties. Further studies would be required to build a comprehensive selectivity profile and assess the overall drug-like properties of the this compound series.

Conclusion and Future Directions

This guide has outlined a systematic approach for establishing the structure-activity relationships of this compound analogs as potential covalent kinase inhibitors. By combining rational design, focused synthesis, and a tiered biological evaluation strategy, researchers can efficiently identify promising lead compounds for further development.

The hypothetical SAR study presented here highlights the importance of systematically probing different regions of the molecular scaffold to understand their contributions to activity and selectivity. The this compound core represents a novel and promising starting point for the discovery of new covalent inhibitors.

Future work should focus on:

  • Expanding the Analog Library: Synthesizing a more diverse set of analogs to further refine the SAR.

  • Determining Kinase Selectivity: Profiling the most potent compounds against a panel of kinases to assess their selectivity.

  • Elucidating the Binding Mode: Obtaining a co-crystal structure of a lead compound bound to the target kinase to visualize the binding interactions and guide further optimization.

  • Optimizing ADME Properties: Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy.

By following the principles and protocols outlined in this guide, researchers can effectively navigate the complex process of covalent inhibitor drug discovery and contribute to the development of the next generation of targeted therapies.

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A Comparative Guide to the Cross-Reactivity of 5-Isocyanato-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the reactivity profile of a chemical building block is paramount to ensuring selectivity, minimizing off-target effects, and guaranteeing the safety and efficacy of a final product. This guide provides an in-depth technical comparison of the cross-reactivity of 5-isocyanato-2-methylpyridine derivatives with a range of common nucleophilic functional groups. The insights and experimental frameworks presented herein are designed to empower researchers to anticipate and control the reactivity of this versatile heterocyclic isocyanate.

This compound is a valuable reagent in medicinal chemistry and materials science, prized for its ability to introduce a substituted pyridine moiety into a target molecule. The pyridine ring can influence solubility, metabolic stability, and protein-binding interactions, while the isocyanate group serves as a highly reactive handle for covalent bond formation. However, the very reactivity that makes the isocyanate group so useful also presents a significant challenge: the potential for cross-reactivity with a multitude of functional groups. This guide will objectively compare the reactivity of this compound with key nucleophiles and provide the supporting experimental rationale and methodologies to assess this cross-reactivity.

The Nature of Isocyanate Reactivity

The reactivity of the isocyanate group (-N=C=O) is dominated by the electrophilic character of the central carbon atom. This makes it susceptible to attack by a wide array of nucleophiles, particularly those containing an active hydrogen. The general mechanism involves the nucleophilic addition to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, steric hindrance at both the isocyanate and the nucleophile, and the solvent environment. Electron-withdrawing groups on the isocyanate can enhance the electrophilicity of the carbonyl carbon and increase reactivity, while electron-donating groups have the opposite effect.[1]

Comparative Reactivity of this compound with Common Nucleophiles

While specific kinetic data for this compound is not extensively published, the relative reactivity with various functional groups can be predicted based on established principles of isocyanate chemistry.[2] The general order of reactivity is as follows:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols

This reactivity hierarchy is a critical consideration in any synthetic or biological application of this compound. For instance, in a biological system, the isocyanate is far more likely to react with the primary amine of a lysine residue than the hydroxyl group of a serine or threonine residue.[3]

Illustrative Comparative Reactivity Data

The following table summarizes the expected relative reactivity and the products formed from the reaction of this compound with various nucleophiles. The reactivity is categorized qualitatively.

Nucleophile Functional GroupRepresentative NucleophileExpected ProductRelative Reactivity
Primary AmineButylamineN-butyl-N'-(2-methylpyridin-5-yl)ureaVery High
Secondary AmineDiethylamineN,N-diethyl-N'-(2-methylpyridin-5-yl)ureaHigh
Primary AlcoholMethanolMethyl (2-methylpyridin-5-yl)carbamateModerate
WaterWater(2-methylpyridin-5-yl)amine (via unstable carbamic acid)Moderate
ThiolEthanethiolS-ethyl (2-methylpyridin-5-yl)thiocarbamateLow

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a series of competitive experiments can be designed. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Competitive Reactivity Assay using In-Situ FT-IR Spectroscopy

This method allows for the real-time monitoring of the disappearance of the isocyanate peak in the presence of competing nucleophiles.

Objective: To determine the relative rates of reaction of this compound with a primary amine and a primary alcohol.

Materials:

  • This compound

  • Butylamine

  • Methanol

  • Anhydrous Dichloromethane (DCM)

  • FT-IR spectrometer with an in-situ probe

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous DCM in the thermostated reaction vessel.

  • Equilibrate the solution to 25°C.

  • Collect a background FT-IR spectrum of the solution. The characteristic isocyanate peak should be observed around 2250-2275 cm⁻¹.

  • Simultaneously add equimolar amounts (e.g., 1.0 equivalent) of butylamine and methanol to the reaction vessel with vigorous stirring.

  • Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds).

  • Monitor the disappearance of the isocyanate peak over time.

Data Analysis:

  • Plot the absorbance of the isocyanate peak versus time.

  • The initial rate of disappearance will be significantly faster due to the reaction with the more reactive amine.

  • By analyzing the change in the rate, the relative reactivity can be quantified.

Caption: Workflow for FT-IR based competitive reactivity assay.
Protocol 2: Cross-Reactivity Assessment with a Model Protein via ELISA

This protocol provides a framework for evaluating the potential for this compound to covalently modify a protein, a crucial assessment for any derivative intended for biological applications.

Objective: To determine if this compound cross-reacts and forms a stable conjugate with a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • ELISA plates

  • Primary antibody specific for the 2-methylpyridine moiety (hypothetical, would need to be generated)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Protein Coating: Coat the wells of an ELISA plate with a BSA solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Reaction: Prepare different concentrations of this compound in PBS. Add these solutions to the wells and incubate for a defined period (e.g., 2 hours) to allow for reaction with the coated BSA. Include a negative control with only PBS.

  • Washing: Repeat the washing step to remove unreacted isocyanate.

  • Primary Antibody Incubation: Add the primary antibody specific for the 2-methylpyridine hapten to the wells and incubate for 1-2 hours.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution. The color will turn yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • A higher absorbance value indicates a greater amount of this compound has covalently bound to the BSA.

  • Plotting absorbance versus the concentration of the isocyanate derivative will provide a dose-response curve for the cross-reactivity.

ELISA_Workflow Start Start Coat Coat ELISA plate with BSA Start->Coat Wash1 Wash Coat->Wash1 Block Block with non-fat dry milk Wash1->Block Wash2 Wash Block->Wash2 React Incubate with This compound Wash2->React Wash3 Wash React->Wash3 PrimaryAb Add primary antibody Wash3->PrimaryAb Wash4 Wash PrimaryAb->Wash4 SecondaryAb Add HRP-conjugated secondary antibody Wash4->SecondaryAb Wash5 Wash SecondaryAb->Wash5 Detect Add TMB substrate Wash5->Detect Stop Add stop solution Detect->Stop Read Read absorbance at 450 nm Stop->Read End End Read->End

Caption: ELISA workflow for assessing protein cross-reactivity.

Mitigating and Leveraging Cross-Reactivity

Understanding the cross-reactivity profile of this compound is not just about avoiding unwanted side reactions. It is also about leveraging this reactivity in a controlled manner.

  • Protecting Groups: In complex syntheses, more reactive functional groups (like primary amines) may need to be protected to allow the isocyanate to react selectively with a less reactive group (like an alcohol).

  • Catalysis: The reaction with less reactive nucleophiles, such as thiols, can be promoted through the use of catalysts like tertiary amines.[4]

  • pH Control: In aqueous environments, the pH can influence the nucleophilicity of certain groups. For example, at a pH below their pKa, primary amines will be protonated and less reactive.

  • Targeted Covalent Inhibition: In drug development, the controlled reactivity of an isocyanate can be exploited to form a covalent bond with a specific amino acid residue in a protein's active site, leading to potent and long-lasting inhibition.

Conclusion

This compound is a powerful synthetic tool, but its utility is directly tied to a thorough understanding of its reactivity. The principles and experimental protocols outlined in this guide provide a robust framework for assessing the cross-reactivity of its derivatives. By anticipating and controlling these reactions, researchers can harness the full potential of this valuable building block in their synthetic and drug discovery endeavors. The provided experimental frameworks can be adapted to quantify these reactivity differences for specific applications, enabling researchers to optimize reaction conditions and achieve desired synthetic outcomes.[2]

References

  • Lund, A. D., et al. (2021). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4. Contact Dermatitis, 85(3), 299-308. [Link]

  • Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5-11. [Link]

  • Minghetti, G., et al. (1987). Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Journal of the Chemical Society, Dalton Transactions, (2), 353-358. [Link]

  • Pizzi, A. (2016). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage... ResearchGate. [Link]

  • Beauchemin, A. M., et al. (2015). Diversity-oriented heterocyclic synthesis using divergent reactivity of N-substituted iso(thio)cyanates. Chemical Communications, 51(91), 16405-16408. [Link]

  • Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Journal of the Chemical Society, Perkin Transactions 2, (10), 1957-1962. [Link]

  • Beauchemin, A. M., et al. (2016). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science, 7(1), 583-589. [Link]

  • OUCI. (n.d.). “Isocyanates and isocyanides - life-threatening toxins or essential compounds?”. OUCI. [Link]

  • Tidwell, T. T., et al. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 73(1), 136-142. [Link]

  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

  • Semantic Scholar. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Semantic Scholar. [Link]

  • Wang, Q., et al. (2020). Cyclizative dearomative rearrangement of pyridines with isocyanates. Organic Chemistry Frontiers, 7(18), 2683-2688. [Link]

  • HSE. (2021). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health, 65(8), 887-893. [Link]

  • Liu, B., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(25), 17890-17912. [Link]

  • ResearchGate. (2020). Reactions of isocyanates and various nucleophiles including hydroxyl,... ResearchGate. [Link]

  • Kégl, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3369. [Link]

  • SAMPE. (n.d.). EXAMINING ISOCYANATE REACTIVITY AND AMBINET PROCESSABILITY ON POLYURETHANE FORMA. SAMPE. [Link]

  • Baker, J. W., & Gaunt, J. (1947). Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry, 12(1), 96-101. [Link]

  • Tron, G. C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. [Link]

  • ResearchGate. (2021). Medicinal Chemistry of Isocyanides. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Amine-Reactive Bioconjugation: Benchmarking 5-Isocyanato-2-methylpyridine Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. The choice of conjugation chemistry dictates the stability, homogeneity, and ultimate functionality of the resulting bioconjugate. This guide provides an in-depth technical comparison of 5-Isocyanato-2-methylpyridine, an amine-reactive compound, against the current industry-standard reagents. We will dissect the mechanistic nuances, evaluate performance trade-offs, and provide actionable experimental protocols to guide your selection process.

The primary amine (–NH₂), present on the N-terminus of polypeptides and the side chain of lysine residues, is the most frequently targeted functional group for bioconjugation due to its abundance and nucleophilicity.[1][2] Isocyanates (–N=C=O) are highly reactive electrophiles that readily attack these primary amines to form exceptionally stable urea bonds.[3][4] this compound offers a heterocyclic pyridine scaffold, which can introduce unique properties to the resulting conjugate. However, its performance must be critically evaluated against well-established chemistries, primarily N-Hydroxysuccinimide (NHS) esters, which form stable amide bonds.[5][6]

Performance Comparison of Amine-Reactive Chemistries

The selection of a conjugation reagent is a multi-factorial decision balancing reaction efficiency, specificity, linker stability, and the preservation of the biomolecule's native function. The following table provides a comparative summary of this compound against the most prevalent amine- and thiol-reactive reagents.

FeatureThis compoundNHS EstersMaleimides
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)Sulfhydryls/Thiols (-SH)
Resulting Linkage Urea (-NH-CO-NH-)Amide (-CO-NH-)Thioether
Bond Stability Highly StableHighly Stable[7][8]Stable, but susceptible to retro-Michael addition (thiol exchange)[9][10]
Optimal Reaction pH 8.0 - 9.0 (Inferred)8.3 - 8.5[5][11]6.5 - 7.5[9][12]
Key Side Reaction Rapid hydrolysis in aqueous media[3]Hydrolysis, rate increases with pH[5]Ring-opening hydrolysis at pH > 7.5[9]
Reagent Stability Low in aqueous buffers; requires anhydrous solvent for storage and initial dissolution.Moderate; susceptible to hydrolysis. Should be prepared fresh in anhydrous solvent.[5][11]Low in aqueous buffers; should be used immediately after preparation.[9]
Specificity High for primary amines over hydroxyls, but side reactions with other nucleophiles are possible.[4]High for primary amines at optimal pH.[7]Highly specific for thiols within the optimal pH range.[12]
Safety Profile Isocyanates are potent sensitizers and require handling with appropriate personal protective equipment (PPE) in a well-ventilated area.[13]Generally less hazardous than isocyanates, but standard lab PPE is required.Varies by compound; standard lab PPE is required.

Mechanistic Insights: Isocyanate vs. NHS Ester Reaction

Understanding the reaction mechanism is critical to optimizing experimental conditions and troubleshooting outcomes. Both isocyanates and NHS esters react with primary amines via nucleophilic attack, but the intermediates and leaving groups differ significantly.

This compound Reaction Pathway

The carbon atom of the isocyanate group is highly electrophilic and is attacked by the deprotonated primary amine of a lysine residue or the N-terminus. This forms an unstable intermediate that rapidly rearranges to create a stable urea linkage. The primary competing reaction is the attack by water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide, consuming the reagent.[3][4]

A simplified diagram of the reaction between this compound and a protein's primary amine to form a stable urea linkage.

NHS Ester Reaction Pathway

NHS ester chemistry is a two-step process involving nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[5][6][7] The efficiency of this reaction is highly pH-dependent; at acidic pH, the amine is protonated and non-nucleophilic, while at highly alkaline pH, the hydrolysis of the NHS ester outcompetes the desired aminolysis.[5][6]

A simplified diagram of the reaction between an NHS ester and a protein's primary amine, forming a stable amide bond and releasing NHS.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical benchmark, we present parallel protocols for labeling a model protein, such as Bovine Serum Albumin (BSA) or an IgG antibody, with this compound and a standard NHS ester reagent.

Core Experimental Workflow

A successful bioconjugation experiment follows a logical progression from preparation to characterization. This workflow is a self-validating system, with downstream characterization confirming the outcome of the upstream reaction steps.

G A 1. Buffer Exchange Prepare protein in amine-free buffer (e.g., PBS). B 2. pH Adjustment Adjust pH to optimal range for specific reagent. A->B C 3. Reagent Preparation Dissolve reagent in anhydrous DMSO or DMF immediately before use. B->C D 4. Conjugation Reaction Add reagent to protein solution. Incubate at RT or 4°C. C->D E 5. Purification Remove excess reagent via size-exclusion chromatography or dialysis. D->E F 6. Characterization Confirm conjugation via SDS-PAGE, UV-Vis, and/or Mass Spectrometry. E->F

A generalized workflow for a typical bioconjugation experiment.

Protocol 1: Protein Labeling with this compound

Causality: This protocol is designed to maximize the reaction between the isocyanate and protein amines while minimizing the competing hydrolysis of the highly reactive isocyanate group. The use of anhydrous solvent and immediate addition to the protein solution are critical steps.

Materials:

  • Protein solution (e.g., 2 mg/mL IgG in PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Borate, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Buffer Exchange: Prepare the protein in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, are incompatible and must be removed.[14]

  • pH Adjustment: Add the Reaction Buffer (0.1 M Sodium Borate, pH 8.5) to the protein solution to achieve a final buffer concentration of approximately 50 mM. The alkaline pH deprotonates the lysine amines, increasing their nucleophilicity.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Causality: Isocyanates are highly moisture-sensitive; using anhydrous solvent prevents premature hydrolysis.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the isocyanate stock solution to the stirring protein solution. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the protein conjugate from excess, unreacted, and hydrolyzed reagent using an SEC desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation. (See Characterization section below).

Protocol 2: Protein Labeling with an NHS Ester Reagent

Causality: This protocol is the industry standard for amine labeling.[5][11] The conditions represent a well-established balance between activating the primary amine for nucleophilic attack (requiring pH > 8) and minimizing reagent hydrolysis (which is accelerated at pH > 8.5).

Materials:

  • Protein solution (e.g., 2 mg/mL IgG in PBS, pH 7.4)

  • NHS Ester of the desired label (e.g., Biotin-NHS, Fluorescein-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[11]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS).[6]

  • pH Adjustment: Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the protein solution.

  • Reagent Preparation: Immediately prior to conjugation, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle stirring. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[6]

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. Causality: The primary amine in Tris will react with and consume any remaining NHS ester.

  • Purification: Separate the labeled protein from excess reagent and the NHS leaving group using an SEC desalting column.

  • Characterization: Confirm successful conjugation. (See Characterization section below).

Post-Conjugation Characterization: A Self-Validating System

Characterization is a mandatory step to validate the success of the conjugation protocol. It provides quantitative data on the extent of labeling and the integrity of the final product.

  • SDS-PAGE: A simple, qualitative method to visualize the increase in molecular weight of the protein after conjugation. The labeled protein should exhibit a slight upward shift in the gel compared to the unlabeled control.[15]

  • UV-Vis Spectrophotometry: Used to determine the Degree of Labeling (DOL) when the attached label has a distinct absorbance spectrum (e.g., a fluorescent dye). The concentrations of the protein and the label are calculated using the Beer-Lambert law, and the DOL is their molar ratio.

  • Mass Spectrometry (MS): The most powerful technique for characterization. Intact mass analysis provides the precise molecular weight of the conjugate, revealing the distribution of species (e.g., proteins with 1, 2, 3, or more labels attached). This allows for the calculation of the average DOL and an assessment of the reaction's homogeneity.[16][17][18] Peptide mapping via LC-MS/MS can further identify the specific lysine residues that were modified.[19]

Conclusion and Expert Recommendations

This compound represents a potent, albeit challenging, reagent for amine-reactive bioconjugation. Its primary advantage lies in the formation of a highly stable urea linkage. However, this is counterbalanced by the isocyanate group's extreme reactivity and susceptibility to hydrolysis, which demands rigorous adherence to anhydrous conditions and precise timing. The reagent also carries a more significant safety burden compared to other chemistries.[13]

For most standard applications, such as fluorescent labeling or biotinylation of antibodies, NHS esters remain the reagent of choice . They offer a more forgiving reaction environment, a vast commercial selection of derivatives, and a wealth of established protocols that provide a reliable balance of efficiency and stability.[5][20]

This compound should be considered for applications where:

  • The exceptional stability of the urea bond is a critical design feature.

  • The specific electronic or structural properties of the 2-methylpyridine moiety are desired in the final conjugate.

  • The research team has the expertise and facilities to handle highly reactive and moisture-sensitive compounds appropriately.

Ultimately, the optimal reagent is application-dependent. By understanding the fundamental chemistry, stability, and handling requirements of each class of compound, researchers can make an informed decision to achieve their desired bioconjugate with maximum efficiency and reliability.

References

  • Spicer, C. D., & Davis, B. G. (2014). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 50(68), 9647-9650. [Link]

  • Koniev, O., & Wagner, A. (2015). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 26(11), 2247-2265. [Link]

  • Creative Biolabs. (n.d.). Bioconjugation Reagents. Retrieved from [Link]

  • Sabbioni, G., & Turesky, R. J. (2003). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 77(10), 580-589. [Link]

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • Lermyte, F., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9971-9978. [Link]

  • Sabbioni, G., & Turesky, R. J. (2003). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 77(10), 580-589. [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Santoni, I., & Pizzo, B. (2021). Diagram of possible reactions of isocyanates. ResearchGate. [Link]

  • Rout, A. K., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Journal of the American Chemical Society, 139(21), 7312-7322. [Link]

  • Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573-1583. [Link]

  • Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • CuriRx. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Peeters, J. M., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods, 120(1), 133-143. [Link]

  • LabRulez. (n.d.). High Resolution Mass Spectrometry of Antibody Drug Conjugates Using Orbitrap Mass Analyzer. Retrieved from [Link]

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • Samieipour, F., et al. (2023). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 253, 126747. [Link]

  • ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

  • Lottspeich, F., & Kellermann, J. (2011). Principles of protein labeling techniques. In Proteomics (pp. 43-54). Humana Press. [Link]

  • ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]

  • Lottspeich, F., & Kellermann, J. (2011). Principles of Protein Labeling Techniques. In Proteomics (pp. 43-54). Humana Press. [Link]

  • Pearce, A. K., et al. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Materials, 34(23), 2109539. [Link]

  • Newberry, R. W., & Raines, R. T. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society, 135(20), 7434-7437. [Link]

  • ResearchGate. (2025). Reactions between acids and thiourea: Part I. The formation of amides from acids and thiourea. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 5-Isocyanato-2-methylpyridine: A Comparative Evaluation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents and intermediates is paramount. The presence of impurities can significantly impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Isocyanato-2-methylpyridine, a key building block in the synthesis of various pharmaceuticals, is no exception. Its highly reactive isocyanate group (–N=C=O) makes it susceptible to degradation and necessitates robust analytical methods for accurate purity assessment.

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the purity of this compound. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present a comparative analysis of titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC), supplemented by insights into spectroscopic characterization.

The Critical Role of Purity in Synthesis

The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as water, alcohols, and amines. Impurities in this compound often arise from its synthesis or degradation. Common impurities may include the corresponding amine (from hydrolysis), ureas (from reaction with the amine impurity), and urethanes (from reaction with residual alcohols). Each of these impurities can lead to undesired downstream reactions, making their detection and quantification essential.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for purity determination hinges on several factors, including the desired level of accuracy and precision, the nature of potential impurities, sample throughput requirements, and available instrumentation.

FeatureTitration (Back-Titration)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Chemical reaction and volumetric analysisSeparation based on volatility and interaction with a stationary phaseSeparation based on differential partitioning between stationary and mobile phases
Primary Measurement Isocyanate group content (%NCO)Purity by area percent of the derivatized analytePurity by area percent of the derivatized analyte
Sample Preparation Reaction with excess amineDerivatization to a more stable, volatile compoundDerivatization to a more stable, UV-active compound
Throughput Low to moderateModerate to highHigh
Selectivity Low (measures total isocyanate content)High (separates individual components)High (separates individual components)
Sensitivity ModerateHighHigh
Common Impurities Detected Not specific for individual impuritiesVolatile impurities and derivatized non-volatile impuritiesNon-volatile impurities, degradation products

Titration: The Classic Approach for Isocyanate Content

Titrimetric methods are a cornerstone of isocyanate analysis, providing a direct measure of the reactive isocyanate group content (%NCO). The most common approach is a back-titration method.[1][2][3][4][5]

Mechanistic Principle

The isocyanate is reacted with a known excess of a secondary amine, typically di-n-butylamine (DBA), to form a stable urea derivative. The unreacted DBA is then titrated with a standardized acid, such as hydrochloric acid (HCl). The difference between the initial amount of DBA and the amount that reacted with the isocyanate allows for the calculation of the isocyanate content.

Experimental Protocol: Back-Titration with Di-n-butylamine

Reagents and Equipment:

  • Di-n-butylamine solution (2 M in dry toluene)[1]

  • Standardized hydrochloric acid (1 M)[1]

  • Toluene (anhydrous)[3]

  • Isopropyl alcohol[1]

  • 250 mL Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Burette (50 mL) or automatic titrator

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0-1.5 g of this compound into a 250 mL Erlenmeyer flask.

  • Add 20 mL of anhydrous toluene to dissolve the sample.

  • Reaction: Pipette exactly 20 mL of the 2 M di-n-butylamine solution into the flask. Stopper the flask, swirl to mix, and allow the reaction to proceed for 15-20 minutes at room temperature.[1]

  • Add 100 mL of isopropyl alcohol to the flask.[1]

  • Titration: Titrate the solution with standardized 1 M hydrochloric acid to a potentiometric endpoint or until a colorimetric indicator endpoint is reached.[1]

  • Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.[2]

Calculation: %NCO = [((Vblank - Vsample) × NHCl × 42.02) / Wsample] × 100

Where:

  • Vblank = Volume of HCl used for the blank titration (mL)

  • Vsample = Volume of HCl used for the sample titration (mL)

  • NHCl = Normality of the HCl solution

  • 42.02 = Molecular weight of the NCO group ( g/mol )

  • Wsample = Weight of the sample (g)

Causality and Self-Validation

The use of a blank titration is a critical self-validating step, as it corrects for any acidic or basic impurities in the reagents and solvents. The reaction with DBA is rapid and quantitative, ensuring that all isocyanate groups are consumed. The choice of anhydrous solvents is crucial to prevent the reaction of the isocyanate with water, which would lead to an underestimation of the purity.[2]

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Toluene weigh->dissolve add_dba Add excess Di-n-butylamine dissolve->add_dba react React for 15-20 min add_dba->react add_ipa Add Isopropyl Alcohol react->add_ipa titrate Titrate with HCl add_ipa->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate %NCO endpoint->calculate

Titration workflow for %NCO determination.

Gas Chromatography (GC): High-Resolution Separation of Volatiles

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Due to the high reactivity and potential for thermal degradation of isocyanates, direct injection is often problematic. Therefore, derivatization is a common and recommended approach.[6][7]

Mechanistic Principle

The isocyanate is derivatized to a more stable and thermally robust compound. A common method involves reaction with an alcohol, such as methanol, to form a urethane.[7] This derivative is then separated from other components in the sample by GC and detected, typically with a Flame Ionization Detector (FID). The purity is determined by the area percent of the derivatized analyte peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: GC-FID with Methanol Derivatization

Reagents and Equipment:

  • Methanol (anhydrous)

  • Dichloromethane (HPLC grade)

  • Gas chromatograph with FID

  • Capillary column suitable for polar compounds (e.g., a mid-polarity column like a DB-17 or equivalent)

  • Autosampler vials

Procedure:

  • Derivatization: Accurately weigh about 10 mg of this compound into a vial. Add 1 mL of anhydrous methanol, cap the vial, and vortex. Allow the reaction to proceed for 30 minutes at room temperature to form the methyl urethane derivative.[7]

  • Sample Preparation: Dilute the derivatized sample with dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC Analysis: Inject 1 µL of the prepared sample into the GC-FID system.

Typical GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C

Causality and Self-Validation

The derivatization step is crucial for the success of this method. The formation of the urethane masks the reactive isocyanate group, preventing on-column reactions and improving peak shape.[7] The choice of a mid-polarity column is based on the expected polarity of the methyl urethane derivative of this compound. The temperature program is designed to ensure the elution of the derivatized analyte and potential impurities within a reasonable timeframe.

GC_Workflow cluster_derivatization Derivatization cluster_analysis GC-FID Analysis weigh Weigh Sample add_methanol Add Methanol weigh->add_methanol react React for 30 min add_methanol->react dilute Dilute with Dichloromethane react->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect analyze_data Analyze Chromatogram (Area % Purity) detect->analyze_data HPLC_Workflow cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis weigh Weigh Sample add_dba Add DBA Solution weigh->add_dba react React for 20 min add_dba->react dilute Dilute with Mobile Phase react->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze_data Analyze Chromatogram (Area % Purity) detect->analyze_data

Sources

Safety Operating Guide

Navigating the Safe Disposal of 5-Isocyanato-2-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of reactive chemical intermediates like 5-isocyanato-2-methylpyridine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is classified as a hazardous substance, primarily due to its reactivity and toxicity. The isocyanate functional group (-NCO) is highly reactive towards nucleophiles, including water, amines, and alcohols. This reactivity is the basis for its utility in synthesis but also presents significant hazards if not managed correctly.

The Safety Data Sheet (SDS) for this compound clearly indicates that it causes severe skin burns and eye damage.[1][2] Inhalation of isocyanate vapors or aerosols can lead to respiratory irritation and sensitization, potentially causing occupational asthma.[3] Therefore, improper disposal can lead to hazardous reactions, personnel exposure, and environmental contamination. Adherence to established disposal procedures is not merely a regulatory requirement but a cornerstone of responsible chemical stewardship.

Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensuring the appropriate safety measures are in place is paramount. All handling and disposal operations involving this compound must be conducted in a well-ventilated chemical fume hood.[4]

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPERationale
Eyes/Face Safety goggles with side-shields or a full-face shieldProtects against splashes and vapors that can cause severe eye damage.[1]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Prevents skin contact, which can lead to severe burns.[1] Gloves must be inspected before use.
Body Flame-retardant lab coat or chemical-resistant apronProvides a barrier against accidental spills and splashes.[1]
Respiratory Use in a fume hood is the primary engineering control. For spills or situations with potential for aerosol generation, a full-face respirator with appropriate cartridges may be necessary.Minimizes the risk of inhaling harmful vapors or aerosols.[5]

Step-by-Step Disposal Protocol for this compound Waste

The primary strategy for the safe disposal of isocyanate waste is chemical neutralization, which converts the reactive isocyanate into a less hazardous, more stable compound.[5][6] The following protocol outlines a reliable method for laboratory-scale quantities of this compound waste.

Preparation of Neutralization Solution

A commonly used and effective neutralization solution for isocyanates is an aqueous solution of sodium carbonate.[7][8]

Protocol for 5-10% Sodium Carbonate Solution:

  • Weigh 50-100 grams of anhydrous sodium carbonate.

  • Dissolve it in 1 liter of water in a suitably sized beaker or flask.

  • Stir until the sodium carbonate is completely dissolved.

  • Clearly label the container as "Isocyanate Neutralization Solution (5-10% Sodium Carbonate)".

Neutralization Procedure

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Initial Containment: Collect the this compound waste in a dedicated, labeled, open-top container (e.g., a beaker or an erlenmeyer flask). Crucially, do not use a sealed container , as the neutralization reaction generates carbon dioxide gas, which can lead to a dangerous pressure buildup and potential container rupture.[7][9]

  • Slow Addition: Slowly and cautiously add the 5-10% sodium carbonate neutralization solution to the isocyanate waste. A general rule of thumb is to add at least 10 parts of the neutralization solution for every 1 part of isocyanate waste by volume.

  • Observe and Stir: The reaction will likely produce some effervescence (fizzing) as carbon dioxide is generated. Stir the mixture gently to ensure complete reaction.

  • Allow for Reaction Time: Let the mixture stand in the fume hood for at least 24 hours to ensure the neutralization is complete.[6]

  • pH Check: After the reaction period, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be neutral or slightly alkaline.

  • Final Disposal: Once neutralization is confirmed, the resulting solution can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.[1][2]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads from spill cleanups, must also be decontaminated before disposal.

  • Place the contaminated solid waste in a labeled, open container in the fume hood.

  • Add a sufficient amount of the 5-10% sodium carbonate solution to thoroughly wet all contaminated materials.

  • Allow the materials to soak for at least 24 hours.

  • After decontamination, the solid waste can be disposed of as hazardous solid waste, following institutional guidelines.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

For Minor Spills (in a fume hood):

  • Evacuate and Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7] Do not use water to clean up a spill , as it will react violently with the isocyanate.[9]

  • Collect: Carefully scoop the absorbed material into an open container.

  • Neutralize: Follow the neutralization procedure outlined in Section 3.2 for the collected waste.

  • Decontaminate: Clean the spill area with the 5-10% sodium carbonate solution, allowing it to sit for at least 10 minutes before wiping it up with absorbent pads.[8]

For Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a major spill yourself unless you are trained and equipped to do so.

Regulatory Compliance

The disposal of this compound is subject to local, state, and federal regulations. In the United States, isocyanate waste is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), regulated by the Environmental Protection Agency (EPA).[5] Occupational exposure is regulated by the Occupational Safety and Health Administration (OSHA).[3][10] It is imperative to consult your institution's EHS department to ensure full compliance with all applicable regulations.

Workflow Diagrams

To visually summarize the decision-making and procedural flow, the following diagrams have been created using Graphviz.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_spill Spill Management PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood CollectWaste Collect Waste in Open Container FumeHood->CollectWaste AbsorbSpill Absorb Spill with Inert Material FumeHood->AbsorbSpill AddSolution Slowly Add Neutralization Solution CollectWaste->AddSolution React Allow to React for 24 Hours AddSolution->React CheckpH Check pH of Solution React->CheckpH Dispose Dispose as Aqueous Waste CheckpH->Dispose CollectSpill Collect Absorbed Material AbsorbSpill->CollectSpill NeutralizeSpill Neutralize Collected Spill Waste CollectSpill->NeutralizeSpill NeutralizeSpill->Dispose

Caption: Disposal and Spill Management Workflow for this compound.

References

  • Industry Best Practices for Isocyanate Waste Management. (2025, July 10). Patsnap Eureka.
  • Chemical Safety Data Sheet MSDS / SDS - 5-ISOCYANATO-2-METHYL-PYRIDINE. (2025, July 19). ChemicalBook.
  • Buy this compound from Conier Chem&Pharma Limited. ECHEMI.
  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association.
  • Isocyanates - Standards. Occupational Safety and Health Administration.
  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI.
  • Isocyanates – A family of chemicals. (2025, August 11). Transports Canada.
  • Isocyanates - Overview. Occupational Safety and Health Administration.
  • Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isocyanato-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers and drug development professionals, to work safely and effectively with highly reactive chemical intermediates. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling 5-Isocyanato-2-methylpyridine. The protocols herein are designed to be a self-validating system of safety, grounded in the specific chemical properties and reactivity of this compound.

The 'Why': Understanding the Core Hazards of this compound

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the hazards. This compound is not a benign reagent; its isocyanate functional group dictates its high reactivity and significant health risks.

  • Severe Corrosivity and Toxicity: The primary documented hazard is that it "Causes severe skin burns and eye damage" (H314).[1][2] It is also classified as toxic in contact with skin and harmful if inhaled. The isocyanate group can react with nucleophiles in biological tissues, leading to cellular damage.

  • Respiratory Sensitization: Isocyanates as a class are potent respiratory sensitizers.[3][4] Initial exposure may only cause minor irritation, but repeated exposure, even at low concentrations, can lead to a severe, asthma-like allergic reaction with symptoms including chest tightness and difficulty breathing.[3] This sensitization can be permanent.

  • Reactivity with Water/Moisture: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[5][6] In a sealed container, this reaction can lead to a dangerous pressure buildup, creating a risk of rupture or explosion.[5][7] This dictates specific protocols for storage and spill cleanup.

  • Flammability: The compound is a flammable liquid and vapor, requiring precautions against ignition sources.

The 'What': Your Essential PPE Ensemble

Given the hazards, a multi-layered approach to PPE is non-negotiable. The appropriate level of protection depends on the scale of the operation.

Operational Scale Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Small Scale / Benchtop (e.g., <5g in a certified fume hood)Half-face respirator with organic vapor/particulate cartridges (A2P3 or similar rating).[8]Tightly-fitting chemical safety goggles.[1]Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][9]Flame-resistant lab coat, fully buttoned.
Large Scale / Kilo-Lab (e.g., >5g or work outside a fume hood)Full-face respirator with organic vapor/particulate cartridges or a Powered Air-Purifying Respirator (PAPR).Integrated full-face shield of the respirator provides complete protection.[9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over an inner pair of nitrile gloves.Disposable, chemical-resistant coverall suit.[10][11]
Spill Response / Emergency Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator is strongly recommended for major spills.[11]Integrated full-face shield of the respirator.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Fully encapsulating chemical protective suit.

The 'How': Procedural Guidance for Safe Operations

Trustworthy protocols are built on methodical, repeatable steps. The following workflows are designed to minimize exposure at every stage.

Standard Handling Protocol (Benchtop Scale)
  • Area Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Remove all unnecessary items from the hood.

    • Have spill cleanup materials (dry sand, vermiculite) and a decontamination solution readily available.[6][7]

  • PPE Donning Sequence:

    • Don inner nitrile gloves.

    • Don lab coat and fasten completely.

    • Don outer chemical-resistant gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

    • Don chemical safety goggles.

    • Perform a fit-check on your half-face respirator before entering the work area.

  • Chemical Handling:

    • Conduct all manipulations deep within the fume hood.

    • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[1][2]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling & Doffing Sequence:

    • Close and secure the primary chemical container.

    • Decontaminate any surfaces as needed.

    • To doff PPE, remove outer gloves first, turning them inside out.

    • Remove the lab coat.

    • Remove goggles and respirator outside of the immediate work area.

    • Remove inner gloves, turning them inside out.

    • Wash hands and face thoroughly with soap and water.[10]

Emergency Spill Response Protocol

A spill represents the highest potential for exposure. This workflow ensures a structured and safe response.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues & Safety Officer Start->Evacuate Immediate Action PPE Don Full Emergency PPE (Full-face respirator or SCBA, chemical suit, heavy-duty gloves) Evacuate->PPE Safety First Contain Contain the Spill Use dikes or dry sand to prevent spreading PPE->Contain Control Spread Absorb Apply Dry Absorbent (e.g., sand, vermiculite). DO NOT USE WATER. Contain->Absorb Neutralize Source Collect Collect Waste into an Open-Top, Labeled Container DO NOT SEAL THE CONTAINER. Absorb->Collect Critical Step: Venting Required Decon Apply Decontamination Solution to Spill Area (e.g., 5-10% Sodium Carbonate) Collect->Decon Area Neutralization Final Final Cleanup & Decontaminate Tools Decon->Final Dispose Package All Waste (including PPE) for Hazardous Waste Disposal Final->Dispose Final Step

Caption: Workflow for responding to a this compound spill.

Operational Plan: Decontamination and Disposal

Proper disposal is a critical final step in the safe handling lifecycle.

  • Decontamination Solution: A recommended solution is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 89.8-94.8% water.[7] An alternative using 3-8% concentrated ammonia can also be used, but requires excellent ventilation.[7]

  • Equipment and Glassware: All contaminated, non-disposable equipment should be rinsed thoroughly with the decontamination solution, followed by standard cleaning procedures.

  • Empty Containers: Empty containers are never truly empty. They must be decontaminated before disposal.

    • In a well-ventilated area, add a small amount of decontamination solution to the container.[5]

    • Loosely cap or cover the container (do not seal it) and let it stand for at least 24-48 hours to allow for the complete reaction and safe venting of any CO₂ produced.[6]

    • After decontamination, the container can be disposed of via a licensed hazardous waste contractor.[7]

  • Waste Disposal: All materials contaminated with this compound, including the chemical itself, absorbent materials, and used PPE, must be treated as hazardous waste.[1] These materials should be collected in clearly labeled, unsealed containers and managed by a certified hazardous waste disposal service in accordance with all federal, state, and local regulations.[7]

References

  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. [Link]

  • What PPE is required when working with isocyanates? Sysco Environmental. [Link]

  • Isocyanates: Control measures guideline. Canada.ca. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

  • Active protection against isocyanates. Ahlsell. [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]

  • Guide to handling isocyanates. Safe Work Australia. [Link]

  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association. [Link]

  • 5-ISOCYANATO-2-METHYL-PYRIDINE. ChemBK. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.